2,3-Dimethyl-2-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYAVZGBAJFMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221638 | |
| Record name | 2,3-Dimethylhex-2-ene | |
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Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-20-2 | |
| Record name | 2,3-Dimethyl-2-hexene | |
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| Record name | 2,3-Dimethyl-2-hexene | |
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| Record name | 2,3-DIMETHYL-2-HEXENE | |
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| Record name | 2,3-Dimethylhex-2-ene | |
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| Record name | 2,3-dimethylhex-2-ene | |
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| Record name | 2,3-DIMETHYL-2-HEXENE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2-hexene is a tetrasubstituted alkene of significant interest in organic synthesis and as a structural motif in medicinal chemistry. Its unique substitution pattern imparts specific chemical and physical properties that influence its reactivity and potential applications. This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic considerations for this compound, with a particular focus on its relevance to drug development professionals. We will explore its spectroscopic signature, characteristic reactions, and the strategic value of incorporating such branched aliphatic structures into bioactive molecules.
Section 1: Core Chemical and Physical Properties
This compound is a colorless, flammable liquid with a molecular formula of C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its structure features a carbon-carbon double bond at the second position of a hexane chain, with two methyl groups attached to the second and third carbon atoms.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| CAS Number | 7145-20-2 | [2] |
| Boiling Point | 121-122 °C | [2] |
| Melting Point | -115.1 °C | [2] |
| Density | 0.729 g/cm³ | [2] |
| Refractive Index | 1.419 | [2] |
These physical properties are characteristic of a branched alkene of this molecular weight and are essential for its handling, purification, and use in synthetic protocols.
Section 2: Spectroscopic Characterization
The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. Key expected signals include:
-
A triplet corresponding to the terminal methyl group (C6).
-
Singlets for the two methyl groups attached to the double bond (C2 and C3).
-
A quartet for the methylene group at C5.
-
A triplet for the methylene group at C4.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon environments in the molecule. The sp² hybridized carbons of the double bond will resonate downfield, typically in the 120-140 ppm range. The sp³ hybridized carbons of the alkyl groups will appear upfield.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for an alkene.[1]
-
C-H stretch (sp³): Just below 3000 cm⁻¹.
-
C=C stretch: A weak to medium band around 1670-1680 cm⁻¹. For tetrasubstituted alkenes, this peak can be weak or absent due to the lack of a significant change in dipole moment during the vibration.[4]
-
C-H bend: Bands in the 1470-1365 cm⁻¹ region corresponding to the bending vibrations of the methyl and methylene groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is dominated by the formation of stable carbocations, with prominent peaks corresponding to the loss of alkyl fragments.[5]
Section 3: Synthesis of this compound
A common and reliable method for the synthesis of this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.[6] This tertiary alcohol can be prepared via a Grignard reaction.
Synthesis of 2,3-Dimethyl-3-hexanol via Grignard Reaction
This two-step synthesis first involves the preparation of the tertiary alcohol precursor.
Caption: Mechanism of acid-catalyzed dehydration.
Experimental Protocol: Dehydration of 2,3-Dimethyl-3-hexanol
-
Reaction Setup: In a round-bottom flask equipped for fractional distillation, place 2,3-dimethyl-3-hexanol and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid. [7]2. Distillation: Gently heat the mixture. The lower-boiling alkene product will distill out of the reaction mixture along with water.
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride or sodium sulfate and purify by simple distillation to obtain pure this compound. [7]
Section 4: Reactivity of this compound
The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
Catalytic Hydrogenation
Hydrogenation of this compound yields 2,3-dimethylhexane. This reaction typically requires a metal catalyst, such as platinum, palladium, or nickel. [8]Due to the steric hindrance of the tetrasubstituted double bond, harsher conditions (higher pressure and/or temperature) may be required compared to less substituted alkenes.
Caption: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel (Parr apparatus), dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C) under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the required temperature. Monitor the reaction progress by the uptake of hydrogen.
-
Workup: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation if necessary.
Halogenation
This compound readily undergoes halogenation with bromine (Br₂) or chlorine (Cl₂) to form the corresponding vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. [9]
Caption: Mechanism of bromination.
Experimental Protocol: Bromination
-
Reaction Setup: Dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light. [10][11]2. Bromine Addition: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. The characteristic reddish-brown color of bromine will disappear as it reacts.
-
Workup: Once the addition is complete and a faint bromine color persists, the reaction is complete. Wash the reaction mixture with a solution of sodium thiosulfate to remove any excess bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-2,3-dimethylhexane.
Acid-Catalyzed Hydration
In the presence of a strong acid catalyst and water, this compound can be hydrated to form an alcohol. The reaction proceeds via a tertiary carbocation intermediate, following Markovnikov's rule. [12]Protonation of the double bond will lead to the more stable tertiary carbocation, followed by nucleophilic attack of water.
Caption: Mechanism of acid-catalyzed hydration.
Experimental Protocol: Acid-Catalyzed Hydration
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of water containing a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Stir the mixture at an appropriate temperature to facilitate the reaction. The progress can be monitored by gas chromatography (GC).
-
Workup: Neutralize the reaction mixture with a base, such as sodium bicarbonate. Extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting alcohol can be purified by distillation.
Oxidative Cleavage (Ozonolysis)
Ozonolysis of this compound, followed by a reductive workup, will cleave the double bond to yield two ketone molecules. [13]
Caption: Ozonolysis of this compound.
Experimental Protocol: Ozonolysis
-
Ozonolysis: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene. [14]2. Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the reaction mixture at -78 °C. [13]Allow the mixture to warm to room temperature.
-
Purification: The resulting ketones can be separated and purified by distillation or chromatography.
Section 5: Relevance in Drug Development
The incorporation of alkyl groups, particularly branched and lipophilic ones, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. [15]
-
Lipophilicity and Membrane Permeability: Highly branched aliphatic moieties like the 2,3-dimethylhexyl group can significantly increase the lipophilicity of a molecule. []This can enhance its ability to cross biological membranes, which is crucial for oral bioavailability and distribution to target tissues. [15]
-
Metabolic Stability: The steric bulk of the branched alkyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug. [15]
-
Receptor Binding: The hydrophobic nature of the alkyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of target proteins, enhancing binding affinity and potency. The specific shape and size of the branched chain can also contribute to selectivity for a particular receptor isoform.
-
Controlling Physicochemical Properties: By modifying the size and branching of alkyl side chains, medicinal chemists can fine-tune the solubility, melting point, and crystalline properties of a drug substance, which are critical for formulation and manufacturing. While this compound itself is not a therapeutic agent, the 2,3-dimethylhexyl scaffold represents a valuable building block for the synthesis of novel drug candidates where increased lipophilicity and steric bulk are desired to optimize drug-like properties.
Conclusion
This compound is a structurally interesting and synthetically accessible tetrasubstituted alkene. Its chemical properties are defined by its electron-rich double bond, which readily undergoes a variety of addition reactions. A thorough understanding of its spectroscopic characteristics, synthetic routes, and reactivity is essential for its effective use in organic synthesis. For drug development professionals, the highly branched and lipophilic nature of the 2,3-dimethylhexyl group offers a strategic tool for modulating the ADME and binding properties of potential drug candidates.
References
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33.
- Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound.
- Patrick, G. L. (n.d.). An Introduction to Medicinal Chemistry. Oxford University Press.
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis.
- BOC Sciences. (2024, April 23). Lipophilicity of Drug.
- How to Do an Ozonolysis Reaction Step-by-Step. (2025, July 13). YouTube.
- Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra.
- Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA.
- PubMed. (n.d.). Molecular lipophilicity in protein modeling and drug design.
- Chemicool. (n.d.). This compound.
- Study Prep in Pearson+. (n.d.). Acid-catalyzed hydration of 2-hexene produces two distinct alcoho....
- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. National Institute of Standards and Technology.
- ResearchGate. (n.d.). The Role of Functional Groups in Drug-Receptor Interactions.
- Chemistry Steps. (n.d.).
- Chemistry LibreTexts. (2023, January 22).
- Chemistry Steps. (n.d.).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Beyond Benign. (n.d.).
- YouTube. (2012, December 19). How2: Interpret a carbon-13 NMR spectrum.
- Quora. (2019, January 13).
- Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
- Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- University of Missouri-St. Louis. (n.d.).
- ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.
- YouTube. (2015, November 21). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism.
- ChemicalBook. (n.d.). 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR spectrum.
- University of Zurich. (n.d.). Optimizing Drug Binding Affinity: (Semi) Empirical Studies.
- PubChem. (n.d.). This compound.
- Filo. (2025, February 7). (2) Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn.
- University of California, Irvine. (n.d.).
- BenchChem. (n.d.).
- Royal Society of Chemistry. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
- University of Wisconsin-Madison. (n.d.).
- University of Calgary. (n.d.). Ch 6: Alkene + ozone.
- YouTube. (2018, August 1). More Practice With H-NMR Spectra.
- YouTube. (2024, March 9). HALOGENATION OF ALKENES || Br2/ CCl4 | MECHANISM &STEREOCHEMISTRY || HYDROCARBONS CLASS 11 CHEMISTRY.
- YouTube. (2020, December 17).
- Chemistry LibreTexts. (2023, January 22). Ozonolysis.
- Chegg. (2025, May 1).
- Toppr. (n.d.). What is the major isolated product formed when hex-3E-ene reacts with Br2 in CCl.
- YouTube. (2018, September 14). 8.
- YouTube. (2013, April 17). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction.
- BenchChem. (n.d.).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkenes: Preparation, Reactions and Properties [sas.upenn.edu]
- 8. homework.study.com [homework.study.com]
- 9. orgosolver.com [orgosolver.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. omicsonline.org [omicsonline.org]
Synthesis and structural elucidation of 2,3-Dimethyl-2-hexene
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2,3-Dimethyl-2-hexene
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of this compound (C₈H₁₆, CAS No: 7145-20-2), a tetrasubstituted alkene.[1][2][3] The primary focus is on the practical application of acid-catalyzed dehydration of a tertiary alcohol, a cornerstone reaction in organic synthesis that demonstrates key principles of reaction mechanisms and regioselectivity. This document outlines the underlying chemical theory, provides a detailed experimental protocol, and describes the analytical techniques required for the unambiguous structural elucidation of the final product. It is intended for researchers and professionals in organic chemistry and drug development who require a robust understanding of alkene synthesis and characterization.
Introduction: The Significance of Tetrasubstituted Alkenes
This compound is a hydrocarbon featuring a carbon-carbon double bond with all four positions occupied by alkyl groups. Such tetrasubstituted alkenes are important structural motifs and valuable intermediates in organic synthesis. Their stability, governed by hyperconjugation, makes them the thermodynamically favored products in many elimination reactions. The synthesis of this specific molecule serves as an excellent case study for the application of Zaitsev's rule and the E1 elimination mechanism. Understanding the synthesis and purification of such compounds is fundamental for chemists aiming to construct complex molecular architectures.
Synthetic Strategy: Acid-Catalyzed Dehydration
The most direct and pedagogically significant route to this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.[4][5] This elimination reaction is highly efficient for tertiary alcohols due to the stability of the carbocation intermediate formed during the reaction.
Mechanistic Rationale: The E1 Pathway
The dehydration of a tertiary alcohol proceeds via an E1 (Elimination, Unimolecular) mechanism. This is a multi-step process where the rate-determining step involves the formation of a carbocation.[6][7]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (H₂O).[8]
-
Formation of a Tertiary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of tertiary carbocations is the primary reason why tertiary alcohols undergo dehydration more readily than secondary or primary alcohols.[6][7]
-
Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π-bond, resulting in the final alkene product.[9]
Regioselectivity: The Zaitsev Rule
When multiple types of adjacent protons are available for abstraction, the regiochemical outcome is dictated by Zaitsev's rule. This rule states that the major product of an elimination reaction will be the more highly substituted, and therefore more thermodynamically stable, alkene.[10][11] In the dehydration of 2,3-dimethyl-3-hexanol, proton abstraction can occur from the C2 methyl group or the C4 methylene group. Abstraction from C4 leads to the formation of the tetrasubstituted alkene, this compound, which is the major product. The alternative, less substituted products are formed in minor quantities.[12][13]
Experimental Protocol: Synthesis and Purification
This protocol describes the synthesis of this compound from 2,3-dimethyl-3-hexanol, followed by purification.
Materials:
-
2,3-dimethyl-3-hexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Simple distillation apparatus[14]
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 20 mL of 2,3-dimethyl-3-hexanol and a few boiling chips. In a fume hood, slowly and carefully add 5 mL of concentrated sulfuric acid while swirling the flask. The mixture may become warm and darken in color.[9]
-
Dehydration via Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed receiving flask.[15] Heat the mixture gently using a heating mantle. The lower-boiling alkene product will distill as it is formed, driving the reaction to completion according to Le Châtelier's principle.[9][16] Collect the distillate that boils below ~130°C.
-
Work-up and Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[16] Stopper the funnel, shake gently, and vent frequently to release any CO₂ gas produced. Allow the layers to separate and discard the lower aqueous layer.
-
Washing and Drying: Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.[9] Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the crude product by a final simple distillation, collecting the fraction boiling at approximately 119-122°C.[17][18][19] Weigh the final product to calculate the percentage yield.
Structural Elucidation: A Spectroscopic Approach
Confirmation of the product's identity and purity requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key is to confirm the formation of the C=C double bond and the absence of the -OH group from the starting material.
-
C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (alkene), while peaks just below 3000 cm⁻¹ are from sp³ hybridized carbons (alkane portions).[20][21] The spectrum of the product should show only sp³ C-H stretches as there are no hydrogens directly attached to the double bond.
-
C=C Stretch: A tetrasubstituted alkene like this compound has a C=C bond that is nearly symmetrical. The stretching vibration of this bond produces a very small change in the dipole moment, resulting in a very weak or completely absent absorption band in the 1680-1640 cm⁻¹ region.[22][23] This absence is itself a key piece of evidence.
-
O-H Stretch: Critically, the spectrum must show a complete absence of the broad absorption band around 3200-3600 cm⁻¹, which would indicate the presence of the hydroxyl group of the starting alcohol.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Significance |
| O-H (alcohol) | 3200-3600 | Strong, Broad | Must be absent in product |
| C(sp³)-H | 2850-2960 | Strong | Confirms alkyl framework |
| C=C (tetrasubstituted) | ~1670 | Very Weak or Absent | Confirms alkene (absence is key) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is crucial for confirming the structure. Since there are no protons directly attached to the double bond (vinylic protons), the spectrum will lack signals in the typical 5-6 ppm region. The spectrum will consist entirely of signals in the upfield region (0.8-2.0 ppm) corresponding to the various methyl and methylene groups, with integrations matching the number of protons in each unique environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The most diagnostic feature will be the presence of two signals in the downfield region (typically 120-140 ppm) corresponding to the two sp² hybridized carbons of the double bond. The remaining six signals will appear in the upfield region (< 40 ppm), corresponding to the sp³ hybridized carbons.
| Spectroscopy | Key Diagnostic Feature | Expected Chemical Shift (ppm) |
| ¹H NMR | Absence of Vinylic Protons | No signals in the 5.0 - 6.5 ppm range |
| Alkyl Protons | Signals between ~0.8 - 2.0 ppm | |
| ¹³C NMR | Alkene Carbons (C2 & C3) | Two signals between ~125 - 135 ppm |
| Alkyl Carbons | Six signals between ~10 - 40 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula C₈H₁₆.[1][24]
-
Fragmentation: The molecule will fragment in predictable ways. A prominent fragment is often observed at m/z 97, corresponding to the loss of a methyl group (•CH₃). Another significant fragmentation is allylic cleavage, which would result in the loss of an ethyl radical (•CH₂CH₃) to give a stable allylic cation at m/z 83.
Conclusion
The synthesis of this compound via acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol is a robust and illustrative method that highlights fundamental principles of organic reaction mechanisms, including carbocation stability and regiochemical control via Zaitsev's rule. The successful execution of this synthesis relies on a carefully controlled reaction and purification workflow. Its structural verification is definitively achieved through a multi-technique spectroscopic approach, where the combined data from IR, NMR, and mass spectrometry provide unambiguous confirmation of the target molecule's identity and purity. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently synthesize and characterize this and similar alkene structures.
References
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. Department of Chemistry.
- Química Orgánica. (n.d.). IR spectrum: Alkenes.
- Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Chemistry LibreTexts.
- North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- Studylib. (n.d.). Alcohol Dehydration Lab: Experiment & Mechanism.
- Study.com. (n.d.). Zaitsev's Rule Definition, Characteristics & Product.
- National Institute of Standards and Technology (NIST). (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol.
- LibreTexts. (2024, March 27). 2.4: Hofmann's Rule and Zaitsev's Rule. Chemistry LibreTexts.
- University of Calgary. (n.d.). Chapter 5: Selectivity. Department of Chemistry.
- Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
- SpectraBase. (n.d.). This compound [Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- Mol-Instincts. (n.d.). This compound 7145-20-2 wiki.
- SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene.
- Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule.
- Cerritos College. (n.d.). Organic Chemistry 211 Laboratory - Synthesis of Alkenes.
- University of Wisconsin-Stout. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Clark, J. (n.d.). Dehydration of Alcohols. Chemguide.
- Wikipedia. (n.d.). Wittig reaction.
- Chegg. (2025, April 20). Solved: When heated with H2SO4, both 2,3-dimethyl-3-hexanol and 3,3-dimethyl-2-hexanol are dehydrated to form this compound.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Odinity. (2018, January 12). The Dehydration of Alcohols Experiment.
- University of Nevada, Reno. (n.d.). E1: Alkenes from alcohols. Web Pages.
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- FlipChem. (2023, March 20). A-level chemistry, alkenes: Distillation, purification, yield and mechanism - exam question. YouTube.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry.
- LookChem. (n.d.). This compound.
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Journal of Pharmaceutical and Analytical Chemistry. (n.d.). The Distillation Process: An Essential Technique for Purification and Separation.
- Chegg. (2021, July 15). Solved: Question 30 4 pts When 2,3-dimethyl-3-hexanol undergoes dehydration in acid, the major product is....
- ChemSynthesis. (2025, May 20). (3Z)-2,2-dimethyl-3-hexene.
- Quora. (2018, July 12). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why?.
- Reddit. (2025, January 10). (College Organic Chem) Zaitsev Rule; dehydration of 3-methyl-3-hexanol. r/HomeworkHelp.
- Filo. (2025, October 26). Acid catalyzed dehydration of 2,2 dimethyl 1 hexanol gave a number of iso...
Sources
- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. chegg.com [chegg.com]
- 5. Solved Question 30 4 pts When 2,3-dimethyl-3-hexanol | Chegg.com [chegg.com]
- 6. studylib.net [studylib.net]
- 7. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 8. cerritos.edu [cerritos.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Zaitsev's Rule Definition, Characteristics & Product - Video | Study.com [study.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. longdom.org [longdom.org]
- 15. m.youtube.com [m.youtube.com]
- 16. odinity.com [odinity.com]
- 17. How To [chem.rochester.edu]
- 18. This compound|lookchem [lookchem.com]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. IR spectrum: Alkenes [quimicaorganica.org]
- 23. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 24. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
Spectroscopic Data Interpretation for 2,3-Dimethyl-2-hexene: A Structural Elucidation Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-dimethyl-2-hexene (C₈H₁₆), a tetrasubstituted alkene.[1][2] Aimed at professionals in research and development, this document moves beyond simple data reporting to offer a deep interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecule's structure and its spectral signatures, detail validated experimental protocols, and synthesize the information to present a holistic view of the compound's characterization.
Foundational Analysis: The Structure of this compound
Before delving into spectroscopic data, a foundational understanding of the target molecule's structure is paramount. This compound is an acyclic, unsaturated hydrocarbon with a molecular weight of approximately 112.21 g/mol .[2] Its most defining feature is a tetrasubstituted carbon-carbon double bond, a structural motif that profoundly influences its spectroscopic properties. The absence of hydrogen atoms directly attached to the double bond carbons is a key characteristic that simplifies the ¹H NMR spectrum but requires careful analysis of other spectral features for confirmation.
To facilitate discussion, the carbon and proton environments are systematically numbered as shown below.
Caption: Molecular structure of this compound with atom numbering.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared spectroscopy is a powerful first-pass analytical technique for identifying functional groups. The diagnostic utility of IR lies in its ability to detect the characteristic vibrational frequencies of specific bonds within a molecule.
Theoretical Principles and Causality
For an alkene, key diagnostic peaks typically include C=C stretching and =C-H (vinylic) stretching and bending vibrations. However, the specific structure of this compound introduces critical nuances:
-
C=C Stretch: The stretching vibration for a C=C double bond typically appears in the 1680-1640 cm⁻¹ region. For tetrasubstituted alkenes, this peak is expected between 1680 and 1660 cm⁻¹.[3] The intensity of this peak is dependent on the change in dipole moment during the vibration. In highly symmetrical tetrasubstituted alkenes, this peak can be very weak or even absent. While this compound is not perfectly symmetrical, the substitution pattern can still lead to a less intense C=C stretching peak compared to less substituted alkenes.
-
Vinylic C-H Bonds: Crucially, this compound has no hydrogen atoms bonded to the sp²-hybridized carbons of the double bond. Therefore, the characteristic =C-H stretching peaks (typically found above 3000 cm⁻¹) and the prominent =C-H bending (wagging) peaks (out-of-plane vibrations, 1000-650 cm⁻¹) will be completely absent.[3] This absence is a powerful piece of evidence for a tetrasubstituted double bond.
-
Alkyl C-H Bonds: The molecule is rich in sp³-hybridized carbons. We therefore expect to see strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups around 1465-1375 cm⁻¹.
Data Interpretation
Analysis of the vapor phase IR spectrum available from the National Institute of Standards and Technology (NIST) confirms these predictions.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~2850-2975 | C(sp³)-H Stretch | A strong, broad absorption region characteristic of the methyl and methylene groups in the molecule. |
| ~1670 | C=C Stretch | A weak absorption is expected in this region, consistent with a tetrasubstituted alkene. Its low intensity is due to the relatively small change in dipole moment.[3] |
| ~1460 | -CH₂- Scissoring / -CH₃ Bend | Bending vibrations from the numerous alkyl groups. |
| ~1375 | -CH₃ Symmetric Bend | A characteristic bend for the methyl groups. |
| >3000 | =C-H Stretch | Absent. The lack of any absorption in this region is a key diagnostic feature confirming the tetrasubstituted nature of the alkene. |
Experimental Protocol: Vapor Phase IR Spectroscopy
A self-validating protocol ensures that the collected data is reliable and representative of the sample.
Caption: Workflow for Vapor Phase FT-IR Analysis.
-
System Preparation: Ensure the FT-IR spectrometer is purged and the gas cell is clean and free of contaminants.
-
Background Collection: Collect a background spectrum of the empty, purged gas cell. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and H₂O, as well as any signals from the cell windows.
-
Sample Introduction: Inject a small amount of liquid this compound into the gas cell. The sample's volatility allows it to fill the cell as a vapor.[5]
-
Data Acquisition: Collect the sample interferogram. The number of scans should be sufficient to achieve a high signal-to-noise ratio (e.g., 32 or 64 scans).
-
Data Processing: Perform a Fourier transform on the interferogram. The resulting sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton Environments
Theoretical Principles: The ¹H NMR spectrum maps the chemical environment of each proton. Key parameters are the chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity (splitting), which shows the number of neighboring protons.
For this compound, we predict five distinct proton signals. A critical feature is the complete absence of any signals in the typical vinylic region (δ 4.5-6.5 ppm), which is definitive evidence for the lack of protons on the C=C bond.
Predicted Spectrum Interpretation:
| Label (Structure) | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| H6 | 3H | Triplet (t) | ~0.9 | Terminal methyl group, split by the two adjacent H5 protons. |
| H5 | 2H | Sextet (sxt) | ~1.4 | Methylene group, split by three H6 protons and two H4 protons (n+1 rule predicts a sextet). |
| H4 | 2H | Triplet (t) | ~2.0 | Allylic methylene group, deshielded by the double bond. Split by the two adjacent H5 protons. |
| H8 | 3H | Singlet (s) | ~1.6-1.7 | Allylic methyl group attached to C3. No adjacent protons, so it appears as a singlet. |
| H1, H7 | 6H | Singlet (s) | ~1.6-1.7 | Two chemically equivalent methyl groups on C2. No adjacent protons, resulting in a singlet. |
Note: The signals for H8, H1, and H7 are all allylic and may overlap, appearing as a complex singlet or closely spaced singlets integrating to 9H.
¹³C NMR: Carbon Skeleton
Theoretical Principles: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their hybridization and electronic environment.
Predicted Spectrum Interpretation: this compound has 8 carbon atoms, all of which are chemically non-equivalent. Therefore, 8 distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.
| Label (Structure) | Hybridization | Approx. δ (ppm) | Rationale |
| C2, C3 | sp² | ~125-135 | Quaternary alkene carbons. Deshielded due to the double bond. C3 may be slightly downfield from C2. |
| C4 | sp³ | ~30-35 | Allylic methylene carbon, deshielded by its proximity to the double bond. |
| C5 | sp³ | ~22-26 | Aliphatic methylene carbon. |
| C1, C7, C8 | sp³ | ~20-25 | Methyl carbons attached to the double bond (allylic). |
| C6 | sp³ | ~14 | Terminal methyl carbon, typically the most shielded (upfield) signal in an alkyl chain. |
Note: The exact chemical shifts can be influenced by solvent and concentration. The PubChem database references ¹³C NMR data for this compound.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters: spectral width, acquisition time, and relaxation delay.
-
The number of scans is typically low for ¹H NMR due to its high sensitivity.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width is needed compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied. For ¹H NMR, the signals are integrated. All chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.
Theoretical Principles: Electron Ionization (EI)
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron. For C₈H₁₆, the molecular weight is 112.21, so the M⁺• peak will appear at a mass-to-charge ratio (m/z) of 112.[2]
-
Fragmentation: The M⁺• is unstable and breaks apart into smaller, charged fragments. The most stable carbocations will produce the most abundant fragment peaks. For alkenes, a common and highly favored fragmentation pathway is allylic cleavage , where the bond adjacent to the double bond is broken. This results in a stable, resonance-stabilized allylic carbocation.
Data Interpretation
The EI mass spectrum of this compound shows a molecular ion peak at m/z 112. The most significant fragmentation is the loss of a propyl group (•CH₂CH₂CH₃) via cleavage of the C3-C4 bond.
Caption: Primary fragmentation pathway of this compound in EI-MS.
-
m/z 112 (M⁺•): The molecular ion peak, confirming the molecular formula C₈H₁₆.
-
m/z 69 (Base Peak): This is the most abundant peak in the spectrum. It results from the loss of a propyl radical (mass = 43) from the molecular ion (112 - 43 = 69). This is a classic example of allylic cleavage, leading to the formation of a highly stable tertiary allylic carbocation. The high intensity of this peak is strong evidence for the location of the double bond and the substitution pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane).
-
GC Separation: Inject the sample into the GC. The compound travels through a capillary column, separating it from any impurities. The retention time is a characteristic of the compound under the specific GC conditions.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and undergoes electron ionization.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unambiguous structural assignment.
-
MS provides the molecular weight (112) and a formula of C₈H₁₆. This corresponds to a degree of unsaturation of 1, indicating one double bond or one ring.
-
IR confirms the presence of a C=C double bond (~1670 cm⁻¹) and the absence of vinylic protons (no peaks >3000 cm⁻¹), strongly suggesting a tetrasubstituted alkene. It also confirms the presence of alkyl C-H bonds.
-
¹³C NMR shows 8 unique carbon signals, including two in the alkene region (~125-135 ppm), confirming the presence of a C=C bond and the overall carbon count.
-
¹H NMR confirms the absence of vinylic protons (no signals at δ 4.5-6.5 ppm). The integration (total of 16H) and splitting patterns of the five distinct signals in the alkyl region are perfectly consistent with the propyl and four methyl groups of the this compound structure.
-
The base peak at m/z 69 in the MS is the definitive piece of fragmentation evidence, confirming the C3-C4 bond is allylic and prone to cleavage, which perfectly matches the proposed structure.
Conclusion
The combined application of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a self-validating system for the structural elucidation of this compound. The absence of key signals (vinylic protons in IR and ¹H NMR) is as informative as the signals that are present. The characteristic fragmentation pattern in mass spectrometry serves as a final, powerful confirmation of the connectivity. This multi-faceted approach ensures the highest degree of confidence in structural assignment, a cornerstone of rigorous scientific research in chemistry and drug development.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23528, this compound.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy.
- NIST (2021). 2-Hexene, 2,3-dimethyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Wiley-VCH GmbH (2025). This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- NIST (2021). IR Spectrum for 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
Sources
Physical characteristics of 2,3-Dimethyl-2-hexene
An In-Depth Technical Guide to the Physical Characteristics of 2,3-Dimethyl-2-hexene
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Defining this compound
This compound is an unsaturated hydrocarbon belonging to the alkene family.[1] Its structure, featuring a tetrasubstituted double bond and a six-carbon chain, dictates its physical and chemical behavior. This guide provides a comprehensive overview of its core physical characteristics, spectroscopic signature, and essential handling protocols. Understanding these fundamental properties is a critical prerequisite for its application in chemical synthesis, as a fragrance component, or as a starting material in the development of more complex molecules.[2] This document will delve into its key physicochemical data, the analytical techniques used for its identification, and the safety frameworks required for its handling.
Section 1: Core Physicochemical Properties
The bulk physical properties of a compound are the primary determinants of its behavior in a laboratory or industrial setting. They influence choices regarding storage, solvent selection, and reaction conditions. The properties of this compound are summarized below.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₆ | - |
| Molecular Weight | 112.21 g/mol | g/mol |
| CAS Registry Number | 7145-20-2 | - |
| Appearance | Colorless liquid | - |
| Density | 0.729 - 0.739 | g/cm³ |
| Boiling Point | 122 | °C at 760 mmHg |
| Melting Point | -115.1 | °C |
| Flash Point | 15.6 | °C |
| Refractive Index (n_D) | 1.419 - 1.427 | - |
| Vapor Pressure | 17.1 - 18.34 | mmHg at 25°C |
| LogP (Octanol/Water) | 3.14 - 3.9 | - |
The molecular weight of 112.21 g/mol is a calculated value based on its atomic composition.[1][3][6] Its density, approximately 0.73 g/cm³, indicates that it is less dense than water.[2][3][4] The boiling point of 122°C is characteristic of a branched C8 alkene, reflecting the van der Waals forces consistent with its molecular size.[2][3] A very low melting point of -115.1°C signifies that it remains in a liquid state under a wide range of temperatures, a crucial factor for its handling and use as a solvent or reagent.[2][3][5] The refractive index, a measure of how light propagates through the substance, is a useful parameter for rapid purity checks.[2][5]
Section 2: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. For this compound, a combination of NMR, IR, and Mass Spectrometry is used for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃). The four methyl groups attached to the double bond will appear as singlets, though they may have slightly different chemical shifts due to their geometric relationship to the rest of the molecule. The availability of ¹H NMR spectra has been noted in databases, often recorded on instruments like the Varian A-60.[7]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, eight distinct carbon signals are expected. The two sp² hybridized carbons of the double bond will appear in the characteristic downfield region for alkenes (typically 120-140 ppm). The remaining six sp³ hybridized carbons of the methyl and ethyl groups will appear in the upfield region. Reference spectra are available, confirming the expected carbon framework.[7]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecular bonds. For an alkene like this compound, the key diagnostic peaks are:
-
C-H Stretching : Signals just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and ethyl groups.
-
C=C Stretching : A weak to medium intensity peak in the region of 1670-1680 cm⁻¹ is characteristic of a tetrasubstituted double bond. The substitution pattern diminishes the dipole moment change during vibration, often resulting in a weak signal.
-
C-H Bending : Vibrations in the 1375-1450 cm⁻¹ region corresponding to the bending of C-H bonds.
The National Institute of Standards and Technology (NIST) provides a reference vapor-phase IR spectrum for this compound.[1][7][8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation.
-
Molecular Ion (M⁺) : The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight, which is 112.[1][9]
-
Fragmentation Pattern : Alkenes often undergo fragmentation via cleavage of allylic bonds (the C-C bonds adjacent to the double bond). The fragmentation of this compound is expected to produce stable carbocation fragments. The loss of an ethyl radical (M-29) or a methyl radical (M-15) would result in significant fragment ions.[10] The NIST WebBook contains reference mass spectra for this molecule, which is essential for confirming its identity.[9]
Section 3: Experimental Protocols for Property Determination
To ensure data integrity, physical properties must be measured using standardized, validated protocols. The determination of the refractive index is a fundamental quality control step.
Protocol: Determination of Refractive Index using an Abbe Refractometer
Causality: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength. This protocol is designed to measure this property with high precision, which can be used to assess the purity of a sample of this compound. Any deviation from the reference value (1.419-1.427) may indicate the presence of impurities.
Methodology:
-
Instrument Calibration: Turn on the refractometer and its light source. Ensure the temperature control unit is set to the desired standard, typically 20°C. Calibrate the instrument using a standard of known refractive index, such as distilled water.
-
Sample Application: Place 2-3 drops of the this compound sample onto the clean, dry prism surface of the refractometer.
-
Prism Closure: Close the prism assembly gently but firmly to ensure the liquid spreads into a thin, uniform film.
-
Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading the Value: Read the refractive index value from the instrument's scale.
-
Temperature Correction: If the measurement temperature deviates from the standard 20°C, apply a temperature correction factor.
-
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue immediately after the measurement to prevent residue buildup.
Caption: Experimental workflow for refractive index measurement.
Section 4: Safety and Handling
Authoritative grounding in safety is non-negotiable. This compound possesses hazards that mandate strict adherence to safety protocols.
GHS Hazard Identification
According to aggregated GHS data, this compound is classified with the following hazards[7]:
-
H225: Highly Flammable liquid and vapor : This is due to its low flash point (15.6°C) and significant vapor pressure at room temperature.[2][3][7] Vapors can form explosive mixtures with air and travel to an ignition source.[11]
-
H317: May cause an allergic skin reaction : Indicates its potential as a skin sensitizer upon repeated contact.[7]
-
H319: Causes serious eye irritation : Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[7]
Self-Validating Safety Protocol
A self-validating safety system involves a logical flow from hazard identification to control implementation and verification.
Core Requirements for Handling:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[11][12] Use explosion-proof electrical equipment and ensure all containers are grounded and bonded to prevent static discharge.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[11][12] If vapor concentrations are high, respiratory protection may be required.
-
Storage and Handling: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[11] Use non-sparking tools when handling containers.
-
Emergency Procedures: In case of skin contact, wash off immediately with soap and plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11] In case of a large spill, evacuate the area and contain the spill with non-combustible absorbent material.
Caption: Logical workflow for hazard mitigation.
Conclusion
This compound is a well-characterized alkene with a distinct set of physical and spectroscopic properties. Its high volatility and flammability are the primary safety concerns that must be addressed through rigorous engineering and administrative controls. The data presented in this guide, from its fundamental constants to its spectroscopic fingerprints, provides the necessary foundation for its safe and effective use in a research and development setting.
References
- National Institute of Standards and Technology (NIST). (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- LookChem. (n.d.). This compound.
- ChemBK. (n.d.). 2,3-dimethyl-hex-2-ene.
- Stenutz. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 23528.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2022). 13.6: Interpreting Mass Spectra.
Sources
- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound [stenutz.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Isomers of 2,3-Dimethyl-2-hexene for Researchers and Drug Development Professionals
Introduction: The Significance of Isomerism in 2,3-Dimethyl-2-hexene
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. This compound, with the chemical formula C₈H₁₆, serves as an exemplary model for understanding the impact of subtle structural variations on molecular properties.[1] This guide will focus primarily on the geometric (E/Z) isomers of this compound and will also draw comparisons with its constitutional isomers to provide a holistic understanding of isomerism in this system.
The tetrasubstituted nature of the double bond in this compound presents unique synthetic challenges and results in distinct stereochemical and electronic properties for its isomers.[2][3] For researchers in drug development, understanding these differences is paramount, as stereoisomers can exhibit markedly different pharmacological and toxicological profiles.
Geometric Isomerism: (E)- and (Z)-2,3-Dimethyl-2-hexene
The core of this guide focuses on the geometric isomers of this compound, which arise from the restricted rotation around the C2=C3 double bond. The designation of (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog priority rules.
Synthesis and Stereocontrol
The stereoselective synthesis of tetrasubstituted alkenes like the (E) and (Z) isomers of this compound is a challenging endeavor in organic synthesis.[4][5][6] Several strategies can be employed, with the choice of method dictating the isomeric ratio of the product.
One common approach is the acid-catalyzed dehydration of a tertiary alcohol , such as 2,3-dimethyl-3-hexanol. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. While this method can yield this compound, it often produces a mixture of constitutional and geometric isomers, with the product distribution governed by Zaitsev's rule, favoring the most stable, more substituted alkene.[7]
For more controlled stereoselective synthesis, methods like the McMurry coupling or the Wittig reaction and its variants are often employed.
-
McMurry Reaction: This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent. To synthesize this compound, a cross-McMurry reaction between 2-butanone and 3-pentanone could be envisioned, although controlling the product distribution in such cross-couplings can be challenging.[8][9]
-
Wittig Reaction: The Wittig reaction, involving the reaction of a phosphorus ylide with a ketone or aldehyde, is a powerful tool for alkene synthesis.[3][10] A carefully designed Wittig strategy could potentially lead to the stereoselective formation of one of the this compound isomers. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[6]
The logical workflow for a typical stereoselective synthesis is outlined below:
Caption: A generalized workflow for the synthesis, separation, and characterization of (E)- and (Z)-2,3-dimethyl-2-hexene.
Separation of (E)- and (Z)-Isomers
Given that many synthetic routes yield a mixture of geometric isomers, their separation is a critical step for obtaining pure compounds for further study. Due to their similar boiling points, fractional distillation is often ineffective. Preparative gas chromatography (GC) is a highly effective technique for separating volatile isomers like those of this compound.[11][12][13] The choice of the GC column's stationary phase is crucial; polar columns typically offer better resolution for geometric isomers. High-performance liquid chromatography (HPLC), particularly with silver ion chromatography, can also be employed for the separation of alkene isomers.[7]
Spectroscopic Characterization
Definitive identification and differentiation of the (E) and (Z) isomers rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching vibrations for the sp³ and sp² hybridized carbons, as well as a C=C stretching vibration. The NIST Chemistry WebBook provides an IR spectrum for this compound (isomer not specified).[14]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The (E) and (Z) isomers will have the same molecular ion peak, but may exhibit subtle differences in their fragmentation patterns. The PubChem database contains mass spectrometry data for this compound.[8]
| Property | This compound (Isomer unspecified) |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [8] |
| CAS Number | 7145-20-2[8] |
| Boiling Point | 122 °C at 760 mmHg[15] |
| Density | 0.729 g/cm³[15] |
| Refractive Index | 1.419[15] |
Constitutional Isomers of this compound
Beyond geometric isomerism, this compound has several constitutional isomers, which have the same molecular formula but different connectivity of atoms. These include other dimethylhexene isomers where the methyl groups and the double bond are in different positions. For instance, 2,3-dimethyl-1-hexene and 3,4-dimethyl-2-hexene are constitutional isomers of the target molecule. These isomers will exhibit distinct physical and spectroscopic properties due to their different molecular structures. Spectroscopic data for some of these isomers, such as 2,3-dimethyl-1-hexene, is available for comparison.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2,3-Dimethyl-3-hexanol (Illustrative)
This protocol provides a general procedure for the synthesis of a mixture of this compound isomers.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 2,3-dimethyl-3-hexanol.
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.
2. Dehydration:
-
Gently heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene products. The boiling point of the alkene mixture is approximately 122 °C.[15]
-
Collect the distillate, which will be a mixture of alkene isomers and water.
3. Workup:
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
4. Purification and Characterization:
-
The resulting mixture of isomers can be separated by preparative gas chromatography.
-
Characterize the individual isomers using ¹H NMR, ¹³C NMR, IR, and MS.
Caption: Step-by-step workflow for the synthesis of this compound via alcohol dehydration.
Protocol 2: Isomer Separation by Gas Chromatography (GC)
1. Instrument and Column:
-
Use a gas chromatograph equipped with a flame ionization detector (FID).
-
Employ a high-resolution capillary column with a polar stationary phase (e.g., a wax-type column) for optimal separation of geometric isomers.
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually ramp up to a higher temperature (e.g., 150 °C) to ensure good separation. The exact program will need to be optimized.
3. Sample Preparation and Injection:
-
Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane).
-
Inject a small volume (e.g., 1 µL) into the GC.
4. Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times. The (Z)-isomer is typically expected to have a slightly longer retention time on a polar column compared to the (E)-isomer.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Conclusion
The isomers of this compound provide a compelling case study in the importance of stereochemistry. While sharing the same molecular formula, the (E) and (Z) isomers, along with their constitutional counterparts, possess unique properties that necessitate their individual synthesis, separation, and characterization. For researchers in drug development and other scientific fields, a thorough understanding of these isomeric differences is crucial for advancing their work. The methodologies and data presented in this guide offer a solid foundation for the exploration and application of these fascinating molecules.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023, January 13). National Institutes of Health.
- Z ∶ E Selective Preparation of Disubstituted Internal Alkenes and Trisubstituted Alkenes. (2023, August 7). ResearchGate.
- Stenutz, R. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene.
- LookChem. (n.d.). This compound.
- Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. (n.d.). National Institutes of Health.
- Stereodivergent Synthesis of Both Z - and E -Alkenes by Photoinduced, Ni-Catalyzed Enantioselective C(sp 3 )–H Alkenylation. (2021, October). ResearchGate.
- Stereoselective Synthesis of ( E )- and ( Z )-Isocyanoalkenes. (n.d.). ResearchGate.
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-3-hexene. PubChem.
- NIST. (n.d.). 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- NIST. (n.d.). (Z)-2,3-Dimethylhex-3-ene. NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2023, August 7). ResearchGate.
Sources
- 1. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]
- 2. rsc.org [rsc.org]
- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 8. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 15. lookchem.com [lookchem.com]
- 16. 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to the Molecular Geometry and Bonding of 2,3-Dimethyl-2-hexene
Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and stereochemistry of 2,3-dimethyl-2-hexene (C₈H₁₆). We will explore the hybridization of its constituent carbon atoms, the resulting molecular geometry, and the nature of its covalent bonds. A key focus will be a rigorous examination of its potential for geometric isomerism, concluding with a definitive explanation for its achirality in this context. Furthermore, this guide summarizes the compound's characteristic spectroscopic signatures and presents validated experimental protocols for its synthesis and analysis, designed for researchers in organic chemistry and drug development.
Core Molecular Profile of this compound
This compound is an eight-carbon branched alkene.[1] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms of a hexane chain, with two additional methyl groups attached to these same carbons. This substitution pattern is critical to its chemical and physical properties.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2,3-dimethylhex-2-ene | [1] |
| Molecular Formula | C₈H₁₆ | [2][3] |
| Molecular Weight | 112.21 g/mol | [1][3] |
| CAS Number | 7145-20-2 | [3] |
| Density | 0.729 g/cm³ | [4] |
| Boiling Point | 122 °C at 760 mmHg | [4] |
| Refractive Index | 1.419 | [4] |
| InChIKey | RGYAVZGBAJFMIZ-UHFFFAOYSA-N |[1][3] |
Molecular Geometry and Covalent Bonding
The geometry and bonding of this compound are dictated by the hybridization states of its carbon atoms. The presence of a double bond creates distinct regions within the molecule with different spatial arrangements.
Hybridization and Bond Composition
The carbon framework of this compound contains two types of carbon hybridization:
-
sp² Hybridization: The two carbons involved in the double bond (C2 and C3) are sp² hybridized.[5][6] Each of these carbons forms three sigma (σ) bonds and one pi (π) bond. The overlap of two sp² hybrid orbitals (one from C2, one from C3) forms the strong C-C sigma bond, while the side-on overlap of the unhybridized p-orbitals on each carbon forms the weaker pi bond.[7] This sp² hybridization results in a trigonal planar arrangement around each of these carbons.[6]
-
sp³ Hybridization: The remaining six carbon atoms in the molecule (C1, C4, C5, C6, and the two methyl carbons) are sp³ hybridized. Each of these carbons forms four sigma bonds, leading to a tetrahedral geometry with bond angles approximating 109.5°.[6]
The entire molecule consists of:
-
24 Sigma (σ) Bonds: (8 C-C single bonds + 16 C-H single bonds)
Bond Angles and Spatial Arrangement
The hybridization dictates the molecule's three-dimensional shape:
-
The core C1-C2(=C3)-C4 atoms and the two attached methyl carbons lie roughly in the same plane due to the trigonal planar geometry of the sp² centers. The bond angles around C2 and C3 are approximately 120° .
-
The propyl group attached to C3 and the methyl group at C1 have carbons with tetrahedral geometry, featuring bond angles of approximately 109.5° .[6] Steric strain introduced by the bulky substituent groups may cause slight deviations from these ideal angles.
Stereochemical Analysis: The Absence of Geometric Isomerism
A critical aspect of alkene chemistry is the potential for geometric isomerism (cis/trans or E/Z isomerism), which arises from restricted rotation around the carbon-carbon double bond.[10] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different substituent groups.[11]
Application of the Cahn-Ingold-Prelog (CIP) Rules
The E/Z notation system is the unambiguous IUPAC-preferred method for designating alkene stereoisomers. It relies on assigning priorities to the substituents on each carbon of the double bond based on atomic number.[11]
Let's analyze the substituents on the double-bonded carbons of this compound:
-
On Carbon 2 (C2): The substituents are a methyl group (-CH₃) and another methyl group (-CH₃).
-
On Carbon 3 (C3): The substituents are a methyl group (-CH₃) and a propyl group (-CH₂CH₂CH₃).
Spectroscopic Characterization Profile
Spectroscopic methods are essential for the structural elucidation and verification of this compound. The key expected features are summarized below.
Table 2: Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Source |
|---|---|---|---|
| IR Spectroscopy | C=C stretch | Weak absorption around 1670-1640 cm⁻¹ (tetrasubstituted alkenes often have weak or absent peaks) | [1][3] |
| sp² C-H stretch | Absorption > 3000 cm⁻¹ (if present, likely weak as no H is on the C=C) | [1][3] | |
| sp³ C-H stretch | Strong absorption < 3000 cm⁻¹ (around 2950-2850 cm⁻¹) | [1][3] | |
| ¹H NMR | Chemical Shifts | Signals expected in the alkane region (~0.9-2.0 ppm) for the methyl and propyl groups. | [1] |
| ¹³C NMR | sp² Carbons | Two deshielded signals in the ~120-140 ppm region. | [1] |
| sp³ Carbons | Multiple signals in the shielded alkane region (~10-40 ppm). | [1] | |
| Mass Spectrometry | Molecular Ion (M⁺•) | A peak at m/z = 112, corresponding to the molecular weight. | [12] |
| | Fragmentation | Fragments resulting from allylic cleavage are expected to be prominent. |[13] |
Experimental Protocols for Synthesis and Analysis
For professionals in drug development and chemical synthesis, reliable methods for producing and analyzing target compounds are paramount.
Synthesis: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
A standard and reliable method for synthesizing this compound is the dehydration of the corresponding tertiary alcohol. This reaction typically proceeds via an E1 mechanism.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-dimethyl-3-hexanol with a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).
-
Rationale: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).
-
-
Dehydration: Gently heat the mixture. The tertiary carbocation intermediate forms readily upon loss of water.
-
Rationale: Heating provides the activation energy for the reaction. The tertiary carbocation is relatively stable, favoring the E1 pathway.
-
-
Product Distillation: The alkene product, having a lower boiling point (122 °C) than the starting alcohol, will distill out of the reaction mixture as it is formed.
-
Rationale: Removing the product as it forms (Le Châtelier's principle) drives the equilibrium toward the product side, increasing the yield.
-
-
Purification: a. Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. b. Wash with water, followed by a brine solution to remove water-soluble impurities. c. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). d. Perform a final fractional distillation to isolate the pure this compound.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for confirming the identity and assessing the purity of volatile compounds like this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent (e.g., hexane or dichloromethane).
-
GC Instrument Parameters:
-
Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Rationale: A non-polar stationary phase separates compounds primarily based on boiling point, which is ideal for hydrocarbons.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Rationale: This temperature program ensures separation from any residual solvent and lower or higher boiling point impurities.
-
-
-
MS Instrument Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis:
-
Confirm the retention time of the major peak against a known standard if available.
-
Analyze the mass spectrum of the peak, verifying the molecular ion at m/z 112 and comparing the fragmentation pattern to a reference library (e.g., NIST).[12]
-
Conclusion
This compound is a structurally interesting alkene whose geometry is defined by the sp² hybridization of its double-bonded carbons, resulting in a planar core, and the sp³ hybridization of its saturated alkyl groups. A rigorous stereochemical analysis demonstrates that it cannot exist as geometric isomers due to the presence of two identical methyl substituents on one of the double-bonded carbons. Its identity and purity can be unequivocally confirmed through standard spectroscopic techniques and GC-MS analysis, and it can be reliably synthesized via the acid-catalyzed dehydration of its corresponding tertiary alcohol. This guide provides a foundational understanding of its molecular properties for researchers and professionals in the chemical sciences.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23528, this compound. [Link]
- National Institute of Standards and Technology. 2-Hexene, 2,3-dimethyl-.
- SIELC Technologies. 2,3-Dimethylhex-2-ene. [Link]
- National Institute of Standards and Technology. Mass spectrum of 2-Hexene, 2,3-dimethyl-.
- LookChem. This compound Chemical Property. [Link]
- Master Organic Chemistry.
- askIITians. Calculate the number of sigma and pie bonds in the compound 2,3 dimethyl but-2-ene. [Link]
- Filo. 2,5-dimethyl-1-hexene has A. Two s^{2} hybridized carbons B. Two double b... [Link]
- Brainly.in. calculate the the number of Sigma and Pi bond in the compound 2,3-dimethyl but-2-ene. [Link]
- Chemistry LibreTexts. 5.2: Geometric Isomers and E/Z Naming System. [Link]
- YouTube. Draw the cis and trans isomers of hex-2-ene. [Link]
- YouTube. Sigma and Pi Bonds Explained, Basic Introduction, Chemistry. [Link]
- Atlas: School AI Assistant.
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. 2,5-dimethyl-1-hexene has A. Two s^{2} hybridized carbons B. Two double b.. [askfilo.com]
- 6. atlas.org [atlas.org]
- 7. youtube.com [youtube.com]
- 8. Calculate the number of sigma and pie bonds in the compound 2,3 dimet - askIITians [askiitians.com]
- 9. brainly.in [brainly.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Part I: Experimental Determination of Thermochemical Properties
An In-Depth Guide to the Thermochemical Properties of 2,3-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermochemical Data
This compound (C₈H₁₆, CAS No: 7145-20-2) is an unsaturated hydrocarbon whose utility in organic synthesis and potential role as a fragment in larger bioactive molecules necessitates a thorough understanding of its energetic properties.[1] Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental to predicting the molecule's stability, reactivity, and equilibrium position in chemical reactions. For professionals in drug development and process chemistry, this information is critical for designing safe, efficient, and scalable synthetic routes, modeling reaction kinetics, and ensuring thermal safety in manufacturing processes. This guide provides a detailed overview of the known thermochemical data for this compound, outlines the rigorous experimental and computational methodologies used to obtain these values, and offers insights into their practical application.
Molecular and Physical Properties
A foundational understanding begins with the basic physical characteristics of the molecule.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [2] |
| CAS Number | 7145-20-2 | [1] |
| IUPAC Name | 2,3-dimethylhex-2-ene | [3] |
| Normal Boiling Point | 395.00 ± 0.40 K (121.85 °C) | [2] |
| Density | 0.729 g/cm³ | [2] |
Summary of Thermochemical Data
The following table summarizes key thermochemical values for this compound. It is crucial to distinguish between experimentally determined data and values estimated through computational or group-contribution methods, as their accuracy and reliability can differ.
| Thermochemical Property | Value | Unit | Method | Source |
| Std. Enthalpy of Vaporization (ΔᵥₐₚH°) | 39.70 | kJ/mol | Experimental | [2] |
| Std. Enthalpy of Formation (ΔբH°) | -110.81 | kJ/mol | Joback Method | [2] |
| Std. Gibbs Free Energy of Formation (ΔբG°) | 79.60 | kJ/mol | Joback Method | [2] |
| Ideal Gas Heat Capacity (Cₚ) | 218.01 | J/mol·K | Joback Method (at 386.36 K) | [2] |
Note: Data derived from the Joback method are estimations based on group contributions and may have higher uncertainty than experimental values. The Joback method's accuracy for properties like enthalpy of formation can have an average absolute error of several kcal/mol (or ~8-12 kJ/mol).[4][5]
The gold standard for thermochemical data is meticulous experimentation. The protocols described here are designed as self-validating systems, incorporating control standards and rigorous data analysis to ensure trustworthiness.
Section 1.1: Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔբH°) of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (Δ꜀H°).[6] By burning the compound in a high-pressure oxygen environment within a bomb calorimeter, the heat released can be precisely measured. Using Hess's Law, and knowing the standard enthalpies of formation for the combustion products (CO₂ and H₂O), the enthalpy of formation of the reactant can be calculated.
Experimental Protocol: Oxygen Bomb Calorimetry
This protocol describes the determination of the heat of combustion for a volatile liquid like this compound.
-
Calorimeter Calibration:
-
Press a pellet of ~1.0 g of standard benzoic acid (of known heat of combustion) and record its mass to ±0.1 mg.
-
Place the pellet in the crucible of the bomb calorimeter. Add a 10 cm length of nickel-chromium fuse wire, placing it in contact with the pellet and connecting it to the electrodes.
-
Add 1.0 mL of deionized water to the bottom of the bomb to ensure saturation of the internal atmosphere.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (~2000 g).
-
Allow the system to equilibrate for 5-10 minutes, recording the temperature every 30 seconds to establish a stable baseline.
-
Ignite the sample and record the temperature rise at 15-second intervals until a peak is reached, then continue recording for 5 minutes to establish a post-combustion baseline.
-
Calculate the heat capacity of the calorimeter system using the known energy of combustion of benzoic acid and the corrected temperature change. Repeat this calibration at least three times to ensure reproducibility.
-
-
Sample Preparation & Combustion:
-
Due to its volatility, encapsulate ~0.5-0.8 g of this compound in a gelatin capsule or seal it in a thin-walled glass ampule. Record the total mass accurately.
-
Place the encapsulated sample in the crucible.
-
Repeat steps 1.2 through 1.7 for the this compound sample.
-
-
Data Analysis & Calculation:
-
Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).
-
Calculate the total heat released by multiplying the corrected temperature rise by the average heat capacity of the calorimeter.
-
Subtract contributions from the ignition energy (fuse wire) and any auxiliary materials (gelatin capsule).
-
Convert the resulting energy to the standard enthalpy of combustion (Δ꜀H°) in kJ/mol.
-
Calculate the standard enthalpy of formation (ΔբH°) using the combustion reaction stoichiometry and the known ΔբH° values for CO₂(g) and H₂O(l):
-
C₈H₁₆(l) + 12 O₂(g) → 8 CO₂(g) + 8 H₂O(l)
-
Δ꜀H° = [8 × ΔբH°(CO₂) + 8 × ΔբH°(H₂O)] - [ΔբH°(C₈H₁₆) + 12 × ΔբH°(O₂)]
-
Since ΔբH° for O₂ is zero, the equation is rearranged to solve for ΔբH°(C₈H₁₆).[6]
-
-
Section 1.2: Enthalpy of Vaporization via Vapor Pressure Measurement
The enthalpy of vaporization (ΔᵥₐₚH°) is the energy required to transform one mole of a substance from a liquid to a gas. It can be determined by measuring the liquid's vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.[7][8]
Experimental Protocol: Isoteniscope Method
-
Apparatus Setup:
-
An isoteniscope, a specialized U-tube manometer, is filled with the sample liquid (this compound). A small amount of the liquid is also placed in the bulb.
-
The isoteniscope is attached to a pressure regulation system and a high-precision manometer.
-
The entire assembly is placed in a thermostatically controlled water or oil bath capable of maintaining temperature to ±0.01 K.
-
-
Degassing the Sample:
-
Gently heat the bulb while reducing the system pressure to boil the liquid. This process expels any dissolved gases.
-
Cool the bulb, allowing the vapor to condense and trap a pure sample. Repeat this process 2-3 times to ensure all dissolved air is removed.
-
-
Data Collection:
-
Set the thermostatic bath to the lowest desired temperature and allow the system to reach thermal equilibrium (~20-30 minutes).
-
Adjust the external pressure until the liquid levels in the U-tube of the isoteniscope are equal, indicating the external pressure matches the sample's vapor pressure.
-
Record the temperature and the system pressure from the high-precision manometer.
-
Increase the bath temperature in increments of 5-10 K and repeat the pressure measurement at each step across a wide temperature range.
-
-
Data Analysis:
-
The Clausius-Clapeyron equation can be expressed in its integrated form: ln(P) = - (ΔᵥₐₚH°/R) * (1/T) + C, where P is vapor pressure, T is absolute temperature, and R is the ideal gas constant.[8]
-
Plot ln(P) on the y-axis against 1/T (in K⁻¹) on the x-axis.
-
The data should form a straight line. Perform a linear regression to determine the slope.[9][10]
-
The enthalpy of vaporization is calculated from the slope: ΔᵥₐₚH° = - (slope) × R.
-
Caption: Workflow for ab initio prediction of thermochemical properties.
Discussion: Bridging Experiment and Theory
-
Expertise & Causality: The choice between experimental and computational methods often depends on the required accuracy, available resources, and the nature of the molecule. Experimental calorimetry provides direct, tangible data but can be challenging for volatile or reactive compounds. Computational methods are powerful and versatile but their accuracy is highly dependent on the chosen level of theory and can struggle with highly complex electronic structures or extensive conformational flexibility.
-
Trustworthiness: For experimental work, trustworthiness is established through rigorous calibration with certified standards (like benzoic acid) and reproducibility. In computational chemistry, it is achieved by benchmarking methods against well-established experimental data and validating that the calculation has found a true energy minimum.
-
Insights: The estimated enthalpy of formation for this compound (-110.81 kJ/mol) suggests it is an enthalpically stable compound relative to its constituent elements in their standard states. [2][6]This stability is expected for a C8 hydrocarbon. The enthalpy of vaporization (39.70 kJ/mol) is a direct measure of the intermolecular forces (primarily van der Waals forces) in the liquid state and is a key parameter in modeling phase-change behavior for process design. [2]
Conclusion
A comprehensive understanding of the thermochemical properties of this compound requires a synergistic approach, leveraging both precise experimental measurements and high-level computational predictions. While a limited amount of experimental data is publicly available, established protocols in calorimetry and vapor pressure analysis provide a clear path for its empirical determination. Concurrently, modern computational workflows offer a powerful and increasingly accurate means to predict a full suite of thermochemical data. This guide provides the foundational knowledge and detailed methodologies for researchers to confidently obtain, interpret, and apply these crucial energetic parameters in their scientific and developmental endeavors.
References
- Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest). (2014, June 1). [Video]. YouTube.
- Chemistry LibreTexts. (2020, August 14). 11.5: Vaporization and Vapor Pressure.
- Rosen, A. S. Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. The Rosen Review.
- Wikipedia. Joback method.
- Chemistry LibreTexts. (2024, September 1). 4.6: Enthalpy of Vapourisation of Water by Vapour Pressure Measurement.
- KG Engineering Solutions. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Video]. YouTube.
- Steemit. Determination of Vapor Pressure and Enthalpy of Vaporization of Water.
- Scribd. Chemical Property Estimation Guide.
- QuantumATK. Using Thermochemistry Analyzer to Compare Chemical Reactions.
- Chemistry with Dr. D. (2022, April 30). Determining Enthalpy of Vaporization Given Vapor Pressures at Various Temperatures. [Video]. YouTube.
- Data.gov. NIST-JANAF Thermochemical Tables - SRD 13.
- Thermo. Joback Group Contribution Method.
- TA Instruments. Determining volatile organic carbon by Differential scanning calorimetry, ta250.
- PM Labs. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. [Video]. YouTube.
- GlobalSpec. Chapter 5: Thermodynamic Properties from Quantum Chemistry.
- EgiChem. Properties Estimation with the Joback method.
- National Institute of Standards and Technology. NIST-JANAF Thermochemical Tables.
- ResearchGate. (2025, August 5). Accurate thermochemistry from quantum chemical calculations?.
- PDR. NIST-JANAF Thermochemical Tables - SRD 13.
- Cheméo. Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2).
- Cheméo. 2-Hexene, 2,3-dimethyl-.
- Semantic Scholar. NIST-JANAF thermochemical tables.
- U.S. Department of Commerce. JANAF Thermochemical Tables.
- Cheméo. Chemical Properties of 2,3-Dimethyl-2-heptene (CAS 3074-64-4).
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- National Institute of Standards and Technology. 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. Hexane, 2,3-dimethyl-. NIST Chemistry WebBook.
- Cheméo. Chemical Properties of 1-Octene (CAS 111-66-0).
- Wikipedia. Standard enthalpy of formation.
- Chemcasts. Thermophysical Properties of 2,3-dimethyl-1-hexene.
- Cheméo. Chemical Properties of 3-Hexene, 2,2-dimethyl-, (Z)- (CAS 690-92-6).
- Kristina Mazzarone. (2024, November 12). Calculating Standard Entropy change for a reaction. [Video]. YouTube.
- Cheméo. Chemical Properties of 3-Hexene, 2,3-dimethyl- (CAS 7145-23-5).
- National Institute of Standards and Technology. 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- National Center for Biotechnology Information. 1-Octene. PubChem Compound Database.
- ACS Sensors. (2018). Colorimetric Sensing of Volatile Organic Compounds Produced from Heated Cooking Oils. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. Protocol for Determining the Daily Volatile Organic Compound Emission Rate of Automobile and Light-Duty Truck Primer-Surfacer an.
- National Institute of Standards and Technology. 1-Octene. NIST Chemistry WebBook.
- United Nations Economic Commission for Europe. Protocol concerning the Control of Emissions of Volatile Organic Compounds.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes.
- South Coast Air Quality Management District. PROTOCOL FOR DETERMINATION OF VOLATILE ORGANIC COMPOUNDS (VOC) CAPTURE EFFICIENCY.
- National Institute of Standards and Technology. 1-Octene. NIST Chemistry WebBook.
Sources
- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Joback method - Wikipedia [en.wikipedia.org]
- 5. thermo.readthedocs.io [thermo.readthedocs.io]
- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. steemit.com [steemit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Introduction: The "Why" and "What" of Modeling 2,3-Dimethyl-2-hexene
An In-depth Technical Guide to the Quantum Chemical Calculation of 2,3-Dimethyl-2-hexene
This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing quantum chemical calculations on this compound. It is designed for researchers, scientists, and professionals in drug development who wish to leverage computational chemistry to understand and predict molecular properties. We will move beyond a simple recitation of steps to explain the underlying causality, ensuring a robust and reproducible computational protocol.
This compound is an eight-carbon alkene (C8H16) with a tetrasubstituted double bond.[1][2][3] Its structure, while seemingly simple, presents interesting conformational possibilities due to the rotation around its single bonds. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is fundamental to predicting its reactivity and interactions.
Quantum chemical calculations, rooted in the fundamental laws of quantum mechanics, provide a powerful lens to investigate molecular systems that may be difficult or costly to study experimentally.[4][5] We can accurately predict properties such as stable geometries, transition states, vibrational spectra (IR/Raman), and electronic behavior, offering invaluable insights for fields ranging from materials science to pharmacology.
Theoretical Foundations: Choosing the Right Tools
The core of any quantum chemical calculation is to find an approximate solution to the Schrödinger equation for a given molecule. The choice of method and basis set is a critical decision that balances computational cost against desired accuracy.[6]
The Hierarchy of Methods
-
Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While computationally efficient, its accuracy is limited, making it more suitable as a starting point for more advanced calculations.[7][8]
-
Post-Hartree-Fock Methods : To reclaim the electron correlation neglected in HF, methods like Møller-Plesset perturbation theory (MP2) were developed.[9][10] MP2 calculations are significantly more accurate than HF for properties like reaction energies and conformational analysis but come with a much higher computational cost, which can be prohibitive for larger molecules.[7][11][12]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[13] Instead of the complex wavefunction, DFT focuses on the electron density to calculate the system's energy. The accuracy of a DFT calculation is determined by the chosen exchange-correlation (XC) functional. Popular functionals for organic molecules include:
-
B3LYP : A hybrid functional that has been a standard for many years due to its good general performance.
-
M06-2X : A meta-hybrid functional known for excellent performance with main-group thermochemistry and non-covalent interactions.
-
ωB97X-D : A range-separated hybrid functional that includes empirical dispersion corrections, making it highly reliable for systems where van der Waals forces are important.[8]
-
For this compound, a non-polar organic molecule, a well-chosen DFT functional like ωB97X-D or B3LYP provides a robust and scientifically sound approach.[8]
The Language of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople Style Basis Sets (e.g., 6-31G) : These are widely used and offer a good compromise. The "6-31G" part indicates a split-valence basis set, meaning valence electrons are described by more functions than core electrons, which is chemically sensible.[13] The asterisk () denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions allow orbitals to change shape, which is crucial for describing chemical bonds accurately.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally demanding than Pople-style sets.
For a molecule of this size, the 6-31G(d) (equivalent to 6-31G*) basis set is an excellent starting point, providing reliable geometries and frequencies without excessive computational demand.[15]
The Computational Protocol: A Self-Validating Workflow
This section details a step-by-step protocol for calculating the optimized geometry and vibrational frequencies of this compound. We will use the syntax common to the Gaussian software package, one of the most widely used programs in computational chemistry, though the principles are directly transferable to other software like ORCA or GAMESS.[9][16][17]
Step 1: Building the Initial Molecular Structure
The first step is to generate an approximate 3D structure of this compound. This can be done using a graphical user interface like GaussView, Avogadro, or Chemcraft.[18][19][20] It is not necessary for the initial bond lengths and angles to be perfect; the subsequent optimization step will refine them. A preliminary geometry optimization using a molecular mechanics force field within the builder software is a good practice.[20]
Step 2: Geometry Optimization
The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point (ideally a minimum).[21][22]
Protocol:
-
Save the initial structure as an input file (e.g., dmh.com).
-
Use a text editor to set up the calculation keywords. The "route section" (the line starting with '#') defines the calculation.
-
Keywords: #p OPT FREQ B3LYP/6-31G(d) SCF=tight
-
#p: Requests more detailed print output.
-
OPT: Specifies a geometry optimization.
-
FREQ: Requests a vibrational frequency calculation to be performed after the optimization successfully converges.[23] This is a crucial self-validation step.
-
B3LYP/6-31G(d): Selects the DFT method and basis set.
-
SCF=tight: Sets a stricter convergence criterion for the Self-Consistent Field (SCF) procedure, ensuring a more reliable result.
-
-
Run the calculation using the appropriate software command (e.g., g16 < dmh.com > dmh.log).
Step 3: Analysis and Validation of Results
Upon completion, the primary output will be a log file (dmh.log). The trustworthiness of the results hinges on proper validation.
Validation Checks:
-
Confirm Normal Termination : The last line of the output file should indicate a "Normal termination" to ensure the job completed without errors.
-
Check for Convergence : Search the output file for the four criteria confirming a successful optimization. All four should read "YES".
-
Analyze Vibrational Frequencies : This is the most critical validation step. A true energy minimum will have zero imaginary frequencies .[24] A transition state, by contrast, is characterized by having exactly one imaginary frequency.[21][24] If any imaginary frequencies are found, it means the structure is a saddle point, not a true minimum, and the calculation must be revisited.
The following diagram illustrates this self-validating workflow.
Caption: Computational workflow for obtaining a validated molecular structure.
Data Presentation and Interpretation
The output from a successful calculation is rich with quantitative data. Organizing this information into tables is essential for clarity and comparison.
Key Computational Parameters
| Parameter | Selection | Rationale |
| Software | Gaussian 16[9] | A widely used and well-documented electronic structure package.[5] |
| Method | DFT: B3LYP | A robust hybrid functional with a long history of success for organic molecules.[8] |
| Basis Set | 6-31G(d) | Provides a good balance of accuracy and computational cost for this system size.[13] |
| Calculation Type | Optimization + Frequencies | Ensures the final geometry is a true energy minimum.[21] |
| Solvation | None (Gas Phase) | Provides a baseline understanding of the isolated molecule. |
Predicted Molecular Properties (Illustrative Data)
A successful calculation will provide the optimized Cartesian coordinates, from which geometric parameters can be derived. The frequency calculation yields vibrational modes that can be compared to experimental IR spectra.
| Property | Calculated Value | Description |
| C=C Bond Length | ~1.35 Å | The central double bond of the hexene core. |
| C-C Single Bond Lengths | ~1.52 - 1.54 Å | Typical sp3-sp3 and sp2-sp3 carbon-carbon bonds. |
| C-H Bond Lengths | ~1.09 - 1.10 Å | Typical carbon-hydrogen bonds. |
| Highest Vibrational Freq. | ~2900-3000 cm⁻¹ | Corresponds to C-H stretching modes.[25] |
| C=C Stretch Freq. | ~1650-1680 cm⁻¹ | Characteristic stretching vibration of the double bond. |
| Zero-Point Energy | (Value in Hartrees) | The residual vibrational energy at 0 K. |
| Dipole Moment | ~0.0 D | Expected to be very low due to the molecule's symmetry. |
Note: These are typical, expected values. Actual calculated values will be precise to many decimal places.
The vibrational output can be used to generate a theoretical IR spectrum, which is invaluable for interpreting experimental data.[26][27] Each calculated frequency is associated with a specific atomic motion (a normal mode), allowing for definitive assignment of spectral peaks.
Conclusion
This guide has outlined a robust, self-validating workflow for the quantum chemical calculation of this compound. By grounding our practical steps in a solid theoretical framework, we move from a "black box" approach to an informed scientific investigation. The combination of Density Functional Theory with a split-valence, polarized basis set provides an excellent balance of accuracy and efficiency for this system. The critical step of performing a frequency calculation following geometry optimization ensures the trustworthiness of the resulting structure. The data derived from these calculations—geometric parameters, vibrational frequencies, and electronic properties—provides a detailed molecular portrait that complements and enhances experimental research.
References
- ORCA - FACCTs. (n.d.).
- Gaussian (software) - Wikipedia. (n.d.).
- GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.).
- Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).
- ORCA - NERSC Documentation. (n.d.).
- ORCA - ORCD Docs. (n.d.).
- RCAC - Software: GAMESS - Rosen Center for Advanced Computing - Purdue University. (n.d.).
- ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.).
- GAMESS (US) - Wikipedia. (n.d.).
- GAMESS | Ohio Supercomputer Center. (n.d.).
- ORCA (quantum chemistry program) - Wikipedia. (n.d.).
- gamess | ChemCompute: Free Computational Chemistry For Undergraduates. (n.d.).
- About Gaussian 16. (2017).
- Easton, C. J., et al. (1996). The MIDI! basis set for quantum mechanical calculations of molecular geometries and partial charges. Journal of the American Chemical Society.
- GAMESS, Gaussian - software for Quantum Chemistry. (n.d.).
- Selecting a Model. (n.d.). Wavefunction, Inc.
- Nakagawa, H., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports.
- Alonso, J. M., et al. (2018). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews.
- Molecular Vibrations — Quantum Mechanics for Chemistry. (n.d.).
- Part 4 - Introduction to Vibrational Frequencies - atomistica.online. (n.d.).
- Logsdail, A. J., & Johnston, R. L. (2014). A computational study of 'Al-kanes' and 'Al-kenes'. Physical Chemistry Chemical Physics.
- Cárdenas, R. G. (2008). Semiempirical evaluation of post-Hartree–Fock diagonal-Born–Oppenheimer corrections for organic molecules. The Journal of Chemical Physics.
- Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. (2022). YouTube.
- The Absolute Beginners Guide to Gaussian - Computational Chemistry List. (n.d.).
- Gaussian09 and GaussView05 Guide. (n.d.). ResearchGate.
- A Computational Model for the Dimerization of Allene. (2021). ResearchGate.
- Q-Chem 5.0 User's Manual : Vibrational Analysis. (n.d.).
- Chen, Y., et al. (2021). A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds.
- Cammi, R., et al. (2012). Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. AIP Publishing.
- Micciarelli, M., et al. (2022). Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption.
- A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds. (2021). zora.uzh.ch.
- Gaussian Electronic Structure Guide. (n.d.). Scribd.
- Computational Chemistry Gaussian Optimization & Frequency Tutorial. (2022). YouTube.
- GAUSSIAN 09W TUTORIAL - Barrett Research Group. (n.d.).
- Hoffmann, R., & Stohrer, W. D. (1971). The 2,3-dimethylenetetramethylene biradical. Journal of the American Chemical Society.
- Basis Sets in Quantum Chemistry | Request PDF. (n.d.). ResearchGate.
- 11.2: Gaussian Basis Sets - Chemistry LibreTexts. (2023).
- This compound 7145-20-2 wiki. (n.d.).
- Hill, J. G. (2012). Choosing the Right Basis Set. ChemistryViews.
- Basis Set and their correlations with quantum chemical computations. (n.d.). JETIR.
- An Application of Combining DFT Methods to Calculate the Vibrational Frequencies of All Three Conformers of 3-Chloro-1-butene. (n.d.). ResearchGate.
- This compound | C8H16 | CID 23528 - PubChem. (n.d.).
- How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian?. (2023). YouTube.
- 2-Hexene, 2,3-dimethyl- - NIST WebBook. (n.d.).
- This compound - LookChem. (n.d.).
- Wang, Y., et al. (2022). Calculating vibrational excited state absorptions with excited state constrained minimized energy surfaces. ChemRxiv.
- Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course. (2018).
- Chun, H. J., et al. (2013).
- Wang, Z., et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- Synthesis of Alkenes - Chemistry Steps. (n.d.).
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 4. ritme.com [ritme.com]
- 5. gaussian.com [gaussian.com]
- 6. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 7. downloads.wavefun.com [downloads.wavefun.com]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Machine Learning Approach for MP2 Correlation Energies and Its Application to Organic Compounds [zora.uzh.ch]
- 13. jetir.org [jetir.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. hpc.hku.hk [hpc.hku.hk]
- 17. GAMESS (US) - Wikipedia [en.wikipedia.org]
- 18. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. The Absolute Beginners Guide to Gaussian [ccl.net]
- 24. atomistica.online [atomistica.online]
- 25. Molecular Vibrations — Quantum Mechanics for Chemistry [dpotoyan.github.io]
- 26. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 27. youtube.com [youtube.com]
A Technical Guide to the Natural Occurrence and Isolation of 2,3-Dimethyl-2-hexene
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, isolation, and characterization of 2,3-Dimethyl-2-hexene, an irregular monoterpene of interest to researchers in chemical ecology, flavor and fragrance science, and drug development. While the documented natural occurrence of this specific isomer is limited in readily available scientific literature, this guide synthesizes information on its physicochemical properties, plausible biosynthetic pathways, and established methodologies for the isolation and analysis of similar volatile organic compounds (VOCs) from natural matrices. A detailed, representative protocol for the isolation of this compound from a terpene-rich plant matrix is presented, alongside in-depth discussions on analytical techniques for its structural elucidation and quantification. This document is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and utilization of novel natural products.
Introduction: The Elusive Nature of this compound
This compound (CAS No. 7145-20-2) is a volatile, unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2][3] Structurally, it is classified as an irregular monoterpene, a class of C₈ compounds that deviate from the common head-to-tail linkage of two isoprene units. This structural irregularity suggests a unique biosynthetic origin and potentially novel biological activities. While many terpenes are renowned for their roles as signaling molecules in plants and insects, and as key components of flavors and fragrances, the specific natural sources of this compound are not extensively documented in current scientific literature.[4][5][6]
This guide addresses this knowledge gap by providing a robust theoretical and practical framework for researchers. We will explore the plausible biosynthetic pathways of irregular monoterpenes, detail established protocols for the isolation of volatile compounds from complex natural matrices, and outline the analytical methods required for the definitive identification and characterization of this compound. For illustrative purposes, we will use a representative terpene-rich plant, Salvia sclarea (clary sage), as a model matrix for the proposed isolation protocol. It is important to note that while this compound has not been definitively identified as a major constituent of Salvia sclarea essential oil, the methodologies described are broadly applicable to the isolation of this and similar volatile compounds from various plant sources.[7][8][9]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective isolation and analytical strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [1][10] |
| CAS Number | 7145-20-2 | [1][2][3] |
| Boiling Point | 122 °C at 760 mmHg | [3] |
| Flash Point | 15.6 °C | [3] |
| Density | 0.729 g/cm³ | [3] |
| Refractive Index | 1.419 | [3] |
| LogP | 3.14 | [3] |
| Vapor Pressure | 17.1 mmHg at 25°C | [3] |
| Kovats Retention Index | ~787-814 (Standard non-polar column) | [1] |
Plausible Biosynthesis of Irregular Monoterpenes
The biosynthesis of regular monoterpenes proceeds via the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP). Irregular monoterpenes, such as this compound, are thought to arise from non-canonical condensations of these C₅ precursors.
One of the key enzymatic steps in the formation of some irregular monoterpenes is the head-to-middle condensation of two DMAPP molecules, catalyzed by enzymes like lavandulyl diphosphate synthase (LPPS), to form lavandulyl diphosphate (LPP).[7][8] While the specific enzymatic pathway leading to the C₈ skeleton of this compound has not been elucidated, it is hypothesized to involve a similar non-canonical condensation mechanism, potentially followed by enzymatic rearrangement and reduction steps.
Below is a conceptual diagram illustrating the divergence from the regular monoterpene pathway to a hypothetical pathway for an irregular C₈ skeleton.
Caption: Divergence of regular and irregular monoterpene biosynthetic pathways.
Isolation of this compound from a Natural Matrix: A Representative Protocol
The isolation of volatile compounds like this compound from a complex natural source, such as plant material, requires techniques that leverage its volatility and lipophilicity. Steam distillation is a widely used and effective method for the initial extraction of essential oils, which are rich in terpenes.[11]
Rationale for Method Selection
-
Steam Distillation: This technique is preferred for the initial extraction of volatile compounds from plant matter because it allows for distillation at temperatures below the boiling points of the individual components, thus preventing thermal degradation. It is particularly effective for separating water-immiscible oils.
-
Solvent Extraction: For a more exhaustive extraction, particularly if the target compound is present in lower concentrations or is less volatile, solvent extraction with a non-polar solvent like hexane can be employed. Hexane is an excellent solvent for a wide range of non-polar compounds, including terpenes.[12]
-
Fractional Distillation: To purify the target compound from the complex mixture of the crude essential oil, fractional distillation is a suitable technique. It separates compounds based on differences in their boiling points. Given that this compound has a boiling point of 122 °C, it can be separated from both lower- and higher-boiling point terpenes.
Detailed Experimental Protocol: Isolation from Salvia sclarea
This protocol describes a general procedure for the isolation of a volatile terpene fraction that would contain this compound from clary sage.
Step 1: Steam Distillation of Plant Material
-
Preparation of Plant Material: Freshly harvested flowering tops of Salvia sclarea are coarsely chopped to increase the surface area for efficient steam penetration.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).
-
Distillation: Steam is passed through the plant material in the still pot. The steam and the volatilized essential oils are carried over to the condenser.
-
Condensation and Collection: The vapor mixture is cooled in the condenser, and the resulting immiscible liquid (water and essential oil) is collected. The essential oil, being less dense than water, will form a layer on top.
-
Separation: The aqueous and organic layers are separated. The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Step 2: Fractional Distillation of the Crude Essential Oil
-
Apparatus Setup: A fractional distillation apparatus is assembled with a round-bottom flask, a fractionating column (e.g., a Vigreux column), a condenser, and a collection flask.
-
Distillation: The crude essential oil is placed in the round-bottom flask and heated. The vapor passes through the fractionating column, where a temperature gradient is established.
-
Fraction Collection: Fractions are collected based on their boiling points. The fraction distilling at approximately 122 °C is collected as the fraction enriched in this compound.
Caption: Workflow for the isolation of this compound.
Analytical Characterization
The definitive identification and quantification of this compound in the isolated fraction requires a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile compounds. The separation of this compound from other isomers and components of the essential oil is achieved on a non-polar capillary column. The identification is based on the comparison of its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).
Typical GC-MS Parameters:
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at a rate of 5 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the isolated compound. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms in the molecule.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Signals in the olefinic region corresponding to the protons attached to the double bond.
-
Signals in the aliphatic region for the methyl and methylene groups.
-
Characteristic splitting patterns due to proton-proton coupling.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Signals in the downfield region for the sp² hybridized carbons of the double bond.
-
Signals in the upfield region for the sp³ hybridized carbons of the alkyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the key absorption band would be the C=C stretching vibration, typically observed in the region of 1640-1680 cm⁻¹.
Conclusion
This compound represents an intriguing target for natural product chemists. While its natural occurrence remains to be definitively established in the scientific literature, this guide provides a comprehensive framework for its potential isolation and characterization. The methodologies outlined, based on established principles of natural product chemistry, offer a clear path for researchers to explore the presence of this and other irregular monoterpenes in various natural sources. Future research should focus on screening diverse plant and microbial sources for the presence of this compound to unlock its potential applications in various scientific and industrial fields.
References
- Acimovic, M. G., Loncar, B. L., Jeliazkov, V. D., Pezo, L. L., Ljujic, J. P., Miljkovic, A. R., & Vujisic, L. V. (2022). Comparison of Volatile Compounds from Clary Sage (Salvia sclarea L.) Verticillasters Essential Oil and Hydrolate. Journal of Essential Oil Bearing Plants, 25(4), 844-855.
- Demirci, B., Dadandi, M. Y., & Baser, K. H. C. (2004). The essential oil of Salvia sclarea L. from two different locations in Turkey. Flavour and Fragrance Journal, 19(1), 4-6.
- Fraternale, D., Giamperi, L., Bisti, A., & Ricci, D. (2003). The essential oil of Salvia sclarea L. from Italy. A new chemotype. Journal of Essential Oil Research, 15(4), 276-278.
- Kalua, C. M., & Boss, P. K. (2009). Evolution of volatile compounds during the development of cabernet sauvignon grapes (Vitis vinifera L.). Journal of Agricultural and Food Chemistry, 57(9), 3818–3830.
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23528, this compound.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- Pherobase. (n.d.). The Kovats Retention Index: this compound (C8H16).
- Soják, L., Addová, G., Kubinec, R., Kraus, A., & Boháč, A. (2004). Capillary gas chromatography–mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. Journal of Chromatography A, 1025(2), 237-253.
- VCF Online. (n.d.). Volatile Compounds in Food.
- Wiki-API. (n.d.). This compound 7145-20-2 wiki.
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. VCF - Volatile Compounds in Food [vcf-online.nl]
- 5. The Pherobase Floral Compound: 2,3-Dimethylbicyclo[2.2.1]hept-2-ene (C9H14) [pherobase.com]
- 6. Plant Compound: 2,3-Dimethylbicyclo[2.2.1]hept-2-ene | C9H14) [pherobase.com]
- 7. Volatile Compounds from Grape Skin, Juice and Wine from Five Interspecific HybridGrape Cultivars Grown in Québec (Canada) for Wine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rstjournal.com [rstjournal.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Volatile Organic Compounds list | Condorchem Enviro Solutions [condorchem.com]
- 12. The Pherobase: Exploring Floral Compounds Organized by CAS Numberr [pherobase.com]
The Discovery of 2,3-Dimethyl-2-hexene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical perspective on the discovery and synthesis of the tetrasubstituted alkene, 2,3-Dimethyl-2-hexene. Tracing its origins to the pioneering work on hydrocarbon synthesis for aviation fuel research in the mid-20th century, this document elucidates the early experimental methodologies and contrasts them with modern synthetic and analytical techniques. The core of this guide is a detailed exploration of the initial synthesis, likely conducted under the auspices of the American Petroleum Institute Research Project 45, and the logical progression of chemical understanding that enabled its creation and characterization. This document serves as an in-depth resource for researchers, offering not only historical context but also detailed experimental protocols and an examination of the compound's contemporary relevance.
Introduction: The Unseen Workhorse of Hydrocarbon Research
In the vast landscape of organic chemistry, some molecules, while not household names, form the bedrock of our understanding of chemical principles and have played pivotal roles in industrial development. This compound is one such compound. A branched, tetrasubstituted alkene, its significance lies not in widespread consumer application but in its value as a model compound in the study of hydrocarbon chemistry, particularly in the context of fuel science. This guide will illuminate the historical context of its discovery, the ingenuity of early synthetic methods, and the evolution of its characterization, providing a deep technical dive for the modern researcher.
The Dawn of Branched Alkenes: A Historical Perspective
The story of this compound is intrinsically linked to the burgeoning petroleum industry of the early 20th century and the urgent need for high-octane aviation fuels. The pioneering work of chemists like Vladimir Ipatieff in the field of catalysis and hydrocarbon reactions laid the groundwork for the systematic synthesis of novel fuel components.
A pivotal moment in this narrative was the establishment of the American Petroleum Institute (API) Research Project 45 on August 15, 1938.[1] This collaborative effort between industry and academia, headquartered at The Ohio State University and under the direction of Professor Cecil E. Boord, was tasked with the ambitious goal of synthesizing and characterizing a wide array of hydrocarbons to understand their combustion properties.[1] It is within this systematic and large-scale research program that the first well-documented synthesis of this compound likely occurred in the 1940s. The project's mandate to create and purify numerous hydrocarbons for engine testing necessitated the development and refinement of synthetic routes to previously unknown or poorly characterized molecules, including branched alkenes like this compound.[1]
The Foundational Synthesis: A Two-Step Approach
The most probable historical route to this compound, and one that remains a cornerstone of organic synthesis, involves a two-step process: the formation of a tertiary alcohol via a Grignard reaction, followed by its dehydration.
Step 1: Synthesis of the Precursor Alcohol, 3,4-Dimethyl-3-hexanol
The Grignard reaction, discovered by Victor Grignard in the early 1900s, provided a robust method for the formation of carbon-carbon bonds and was instrumental in the synthesis of complex alcohols. For the creation of 3,4-Dimethyl-3-hexanol, the likely starting materials were a ketone and a Grignard reagent.
Reaction: 3-Pentanone reacts with sec-butylmagnesium bromide in an ethereal solvent, followed by an acidic workup, to yield 3,4-Dimethyl-3-hexanol.
Historical Experimental Protocol: Grignard Synthesis of 3,4-Dimethyl-3-hexanol (circa 1940s)
-
Apparatus: A three-necked, round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a mechanical stirrer. All glassware must be rigorously dried in an oven and assembled while hot to exclude moisture.
-
Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
sec-Butyl bromide
-
3-Pentanone
-
Dilute sulfuric acid or ammonium chloride solution for workup
-
-
Procedure:
-
Magnesium turnings are placed in the reaction flask with a small crystal of iodine to initiate the reaction.
-
A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated with gentle warming and then proceeds exothermically. The rate of addition is controlled to maintain a gentle reflux.
-
After the magnesium has been consumed, the resulting Grignard reagent (sec-butylmagnesium bromide) is cooled in an ice bath.
-
A solution of 3-pentanone in anhydrous diethyl ether is then added dropwise to the stirred Grignard reagent. A vigorous reaction ensues, and a grayish-white precipitate of the magnesium alkoxide salt forms.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.
-
The reaction mixture is then carefully poured over a mixture of crushed ice and dilute sulfuric acid (or a saturated aqueous solution of ammonium chloride) to hydrolyze the magnesium salt and liberate the tertiary alcohol.
-
The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether.
-
The combined ether extracts are washed with a sodium bicarbonate solution and then with water.
-
The ethereal solution is dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by distillation.
-
The crude 3,4-Dimethyl-3-hexanol is then purified by fractional distillation under reduced pressure to prevent dehydration.
-
Diagram of the Grignard Reaction and Dehydration Synthesis
Caption: Synthesis pathway of this compound from 3-Pentanone.
Step 2: Dehydration of 3,4-Dimethyl-3-hexanol
The final step in the historical synthesis is the acid-catalyzed dehydration of the tertiary alcohol to form the alkene. This elimination reaction typically follows an E1 mechanism, proceeding through a stable tertiary carbocation intermediate.
Reaction: 3,4-Dimethyl-3-hexanol is heated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield this compound and water.
Historical Experimental Protocol: Dehydration of 3,4-Dimethyl-3-hexanol (circa 1940s)
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., a Vigreux column), a condenser, and a receiving flask.
-
Reagents:
-
Purified 3,4-Dimethyl-3-hexanol
-
A catalytic amount of a dehydrating agent (e.g., concentrated sulfuric acid, anhydrous copper(II) sulfate, or iodine).
-
-
Procedure:
-
The purified 3,4-Dimethyl-3-hexanol is placed in the distillation flask with a few boiling chips.
-
A small amount of the acid catalyst is carefully added.
-
The mixture is gently heated. The alkene and water that are formed are co-distilled.
-
The distillate, a two-phase mixture of the alkene and water, is collected in the receiving flask.
-
The collected distillate is transferred to a separatory funnel, and the lower aqueous layer is removed.
-
The organic layer (the crude alkene) is washed with a dilute sodium carbonate solution to neutralize any remaining acid and then with water.
-
The alkene is dried over a suitable drying agent, such as anhydrous calcium chloride.
-
The dried alkene is then purified by fractional distillation to separate it from any unreacted alcohol and isomeric byproducts.
-
Characterization: From Physical Constants to Spectroscopic Fingerprints
In the era of the API Project 45, the characterization of a newly synthesized compound like this compound relied heavily on the precise measurement of its physical properties. Spectroscopic methods, while emerging, were not as routine as they are today.
Historical Methods of Characterization
-
Boiling Point: A sharp boiling point, determined during fractional distillation, was a primary indicator of purity.
-
Density and Refractive Index: These physical constants were meticulously measured and served as key identifiers for hydrocarbon samples.
-
Elemental Analysis: Combustion analysis would have been used to confirm the empirical formula (C₈H₁₆).
-
Chemical Tests for Unsaturation: Qualitative tests, such as the reaction with bromine in carbon tetrachloride (disappearance of the reddish-brown color) or a cold, dilute, aqueous solution of potassium permanganate (Baeyer's test, disappearance of the purple color), would have confirmed the presence of the carbon-carbon double bond.
Modern Analytical Techniques
Today, the structure of this compound can be unequivocally confirmed through a suite of spectroscopic techniques that were unavailable to early researchers.
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the different types of protons (e.g., methyl, ethyl, methylene). The absence of vinylic protons confirms the tetrasubstituted nature of the double bond. |
| ¹³C NMR | Resonances for the eight carbon atoms, with the sp² hybridized carbons of the double bond appearing at a characteristic downfield shift (typically in the 120-140 ppm range). |
| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations for the alkyl groups. A weak or absent C=C stretching band around 1670 cm⁻¹, characteristic of a tetrasubstituted alkene. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 112.22 g/mol , along with characteristic fragmentation patterns. |
Modern Synthesis and Applications
While the classical Grignard and dehydration sequence is still a viable laboratory synthesis, modern organic chemistry has developed more sophisticated methods for the stereoselective synthesis of tetrasubstituted alkenes. These include olefination reactions like the McMurry coupling and various transition-metal-catalyzed cross-coupling reactions.
The primary application of this compound and other branched C8 alkenes remains in the realm of fuel science. They serve as important model compounds for studying combustion processes and as components in surrogate fuel mixtures that mimic the behavior of complex real-world fuels like gasoline and jet fuel. Their branched structure contributes to higher octane ratings, making them valuable in the context of high-performance fuels.
Conclusion: A Legacy of Systematic Discovery
The discovery of this compound is not marked by a single "eureka" moment but is a testament to the power of systematic, programmatic research. Born out of the industrial necessity for better fuels, its synthesis and characterization were part of a larger, meticulous effort to map the vast territory of hydrocarbon chemistry. This in-depth guide has aimed to provide not just a historical account but also a practical technical resource, illustrating the evolution of synthetic and analytical techniques. For the modern researcher, understanding this history provides a valuable context for the ongoing pursuit of scientific knowledge and the development of new technologies.
References
- American Petroleum Institute. (n.d.). About API.
- Boord, C. E. (1958). History of the American Petroleum Institute Research Project 45 (APIRP-45).
- Whitmore, F. C., & O'Connor, J. J. (1941). The Dehydration of Tertiary Alcohols. Journal of the American Chemical Society, 63(11), 3136–3139.
- National Institute of Standards and Technology. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pines, H., & Ipatieff, V. N. (1937). Dehydration of Alcohols over Alumina. Journal of the American Chemical Society, 59(1), 56–61.
- Kharasch, M. S., & Reinmuth, O. (1931). The Grignard Reagent: Its Preparation and Reactions.
Sources
Electrophilic addition mechanism in 2,3-Dimethyl-2-hexene
An In-Depth Technical Guide to the Electrophilic Addition Mechanism in 2,3-Dimethyl-2-hexene
Executive Summary
The electrophilic addition to alkenes represents a cornerstone of organic synthesis, providing a direct pathway to functionalized alkanes. This guide offers a comprehensive examination of the electrophilic addition mechanisms for this compound, a tetrasubstituted alkene. The unique structural characteristics of this substrate—namely, its electron-rich and sterically hindered double bond—present a nuanced landscape for predicting reaction outcomes. We will dissect the mechanistic pathways of hydrohalogenation, halogenation, and acid-catalyzed hydration, focusing on the principles of carbocation stability, regioselectivity, and stereochemistry. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to understand and manipulate these critical reactions.
Part 1: Foundational Principles of Electrophilic Addition
Electrophilic addition reactions are characteristic of unsaturated compounds like alkenes.[1] The core of this reaction is the high electron density of the carbon-carbon pi (π) bond, which acts as a nucleophile, attacking an electron-deficient species, the electrophile. The reaction generally proceeds in two principal steps:
-
Electrophilic Attack: The π electrons of the alkene attack an electrophile (E⁺), breaking the π bond and forming a new sigma (σ) bond between the electrophile and one of the carbon atoms. This results in the formation of a carbocation intermediate on the other carbon atom.[2] This initial step is typically the slowest and therefore the rate-determining step of the reaction.[3]
-
Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbocation, forming a second σ bond and yielding the final addition product.[4]
A key principle governing the regioselectivity of these additions to unsymmetrical alkenes is Markovnikov's Rule . Formulated by Vladimir Markovnikov, the rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen substituents.[5][6] The modern understanding of this rule is based on the stability of the carbocation intermediate; the reaction proceeds via the most stable carbocation possible.[7][8] Carbocation stability increases in the order: primary < secondary < tertiary, due to the stabilizing effects of induction and hyperconjugation from alkyl groups.[6]
Part 2: The Substrate: this compound
This compound is a tetrasubstituted alkene with the molecular formula C₈H₁₆.[9] Its structure features a double bond between carbon-2 and carbon-3, each of which is bonded to two other carbon atoms.
Structural Features and Reactivity:
-
High Electron Density: The double bond is substituted with four alkyl groups (two methyl groups, another methyl, and a propyl group). These alkyl groups are electron-donating by induction, which increases the electron density of the π bond. This makes this compound highly nucleophilic and thus very reactive towards electrophiles.[10]
-
Symmetrical Substitution Pattern: Both carbons of the double bond (C2 and C3) are tertiary. This has significant implications for regioselectivity, as protonation at either carbon will lead to the formation of a tertiary carbocation.
-
Steric Hindrance: The presence of four alkyl groups around the double bond creates significant steric hindrance, which can influence the rate of reaction and the stereochemical outcome of the addition.
Part 3: Mechanistic Pathways and Regioselectivity
The symmetrical nature of the substitution around the double bond in this compound means that the initial electrophilic attack can occur at two positions to form two different, yet structurally similar, tertiary carbocations.
Hydrohalogenation (Addition of H-X)
The addition of hydrogen halides (like HBr or HCl) to this compound is a classic example of an electrophilic addition.[7]
Mechanism:
-
Protonation of the Alkene: The alkene's π bond attacks the electrophilic proton of the hydrogen halide. This can occur at either C2 or C3.
-
Pathway A (Protonation at C2): Forms a tertiary carbocation at C3.
-
Pathway B (Protonation at C3): Forms a tertiary carbocation at C2.
-
-
Nucleophilic Attack by Halide: The resulting halide ion (e.g., Br⁻) acts as a nucleophile and attacks the carbocation.
Since both potential carbocations are tertiary and have very similar stability, the reaction is expected to produce a mixture of two constitutional isomers: 3-bromo-2,3-dimethylhexane and 2-bromo-2,3-dimethylhexane .[11] Due to the similar stability of the intermediates, neither product is expected to be strongly favored.[11] Importantly, carbocation rearrangements, such as hydride or alkyl shifts, are unlikely in this case because the initially formed carbocations are already tertiary and no more stable carbocation can be readily formed through a 1,2-shift.[12][13][14]
Caption: Mechanism of HBr addition to this compound.
Halogenation (Addition of X₂)
The reaction of alkenes with halogens like bromine (Br₂) or chlorine (Cl₂) proceeds through a different intermediate—a bridged halonium ion—rather than a discrete carbocation.[15]
Mechanism:
-
Formation of a Bromonium Ion: As a Br₂ molecule approaches the electron-rich alkene, the π bond attacks one bromine atom, displacing the other as a bromide ion. This forms a three-membered ring intermediate called a bromonium ion, where the positive charge resides on the bromine atom.[16]
-
Nucleophilic Opening: The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the side opposite the bridge (backside attack). This opens the ring to give the vicinal dihalide.
This mechanism dictates a specific stereochemical outcome: anti-addition . The two bromine atoms add to opposite faces of the original double bond.[17] In the case of this compound, the product is 2,3-dibromo-2,3-dimethylhexane .
Caption: Mechanism of Br₂ addition, showing the bromonium ion.
Acid-Catalyzed Hydration (Addition of H₂O)
In the presence of a strong acid catalyst (like H₂SO₄), water can add across the double bond of an alkene to form an alcohol.[18] The mechanism is analogous to hydrohalogenation.
Mechanism:
-
Protonation: The alkene is protonated by a hydronium ion (H₃O⁺) to form the most stable carbocation. As with hydrohalogenation, this leads to a mixture of two tertiary carbocations.[19]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated alcohol (an oxonium ion).
-
Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the neutral alcohol product and regenerate the acid catalyst (H₃O⁺).[18]
Similar to hydrohalogenation, this reaction is expected to yield a mixture of two isomeric tertiary alcohols: 2,3-dimethyl-2-hexanol and 2,3-dimethyl-3-hexanol .[20]
Caption: Three-step mechanism for acid-catalyzed hydration.
Part 4: Stereochemical Considerations
-
Reactions via Carbocations (Hydrohalogenation, Hydration): The carbocation intermediate is sp²-hybridized and has a planar geometry at the positively charged carbon.[21] The subsequent nucleophilic attack can occur with equal probability from either face of this plane.[22] If the addition creates a new chiral center, a racemic mixture of enantiomers will be formed. In the case of this compound reacting to form 3-halo-2,3-dimethylhexane or 2,3-dimethyl-3-hexanol, carbon-3 becomes a chiral center, so a racemic mixture would be expected for that isomer.
-
Reactions via Halonium Ions (Halogenation): The formation of the bridged halonium ion and subsequent backside attack by the halide ion leads to a specific stereochemical outcome known as anti-addition .[17][23] The two halogen atoms add to opposite faces of the double bond.
Part 5: Experimental Protocol: Bromination of this compound
This protocol describes a representative procedure for the electrophilic addition of bromine to this compound.
Objective: To synthesize 2,3-dibromo-2,3-dimethylhexane via electrophilic addition.
Materials:
-
This compound (1.12 g, 10 mmol)
-
Dichloromethane (CH₂Cl₂, 20 mL)
-
Bromine (Br₂, 1.60 g, 10 mmol) in 10 mL CH₂Cl₂
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer, dropping funnel.
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.
-
Addition of Bromine: Place the bromine solution (10 mmol in 10 mL CH₂Cl₂) in a dropping funnel. Add the bromine solution dropwise to the stirring alkene solution over 15-20 minutes. Maintain the temperature at 0°C. The characteristic reddish-orange color of bromine should disappear as it reacts.[15]
-
Quenching: After the addition is complete, continue stirring for an additional 15 minutes. If any color from excess bromine persists, add 10% sodium thiosulfate solution dropwise until the solution is colorless.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and finally 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the dichloromethane solvent using a rotary evaporator.[24]
-
Purification: The crude product, 2,3-dibromo-2,3-dimethylhexane, can be purified by column chromatography or distillation under reduced pressure if necessary.
Part 6: Data Analysis and Characterization
The identity and purity of the products from these reactions would be confirmed using standard analytical techniques.
| Technique | Reactant (this compound) | Product (e.g., 2,3-Dibromo-2,3-dimethylhexane) |
| ¹H NMR | Complex multiplets for alkyl protons. Absence of vinylic protons (protons on the double bond). Signals for methyl groups attached to the double bond would appear around 1.6-1.7 ppm. | Disappearance of signals around 1.6-1.7 ppm. Appearance of new signals for methyl and methylene groups adjacent to the carbon-bromine bonds, shifted downfield. |
| ¹³C NMR | Two signals for the sp²-hybridized carbons of the double bond in the region of 120-140 ppm.[9] | Disappearance of the sp² carbon signals. Appearance of two new signals for sp³ carbons bonded to bromine in the range of 50-70 ppm. |
| Mass Spec | Molecular ion peak (M⁺) at m/z = 112. | Molecular ion peak would show a characteristic pattern for a dibrominated compound due to the isotopes of bromine (⁷⁹Br and ⁸¹Br), with peaks at M⁺, M⁺+2, and M⁺+4.[25] |
| IR Spec | A characteristic C=C stretch absorption around 1670 cm⁻¹. | Absence of the C=C stretch absorption. |
Conclusion
The electrophilic addition reactions of this compound provide an excellent platform for understanding the interplay of electronic effects and carbocation stability. While the tetrasubstituted, electron-rich nature of the double bond promotes high reactivity, the symmetrical substitution leads to the formation of mixtures of constitutional isomers in reactions proceeding through carbocation intermediates (hydrohalogenation and hydration). In contrast, halogenation proceeds via a stereospecific anti-addition mechanism involving a bridged halonium ion. A thorough understanding of these mechanistic nuances is crucial for predicting and controlling the outcomes of synthetic transformations involving highly substituted alkenes, a common motif in complex organic molecules.
References
[12] Vertex AI Search. (2019, August 3). Alkene: Carbocation Rearrangement in Electrophilic addition Reaction. [4] Fiveable. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. [13] Ashenhurst, J. (2013, February 26). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. [26] NC State University Libraries. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry. [27] OpenStax. (2023, September 20). 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. Organic Chemistry. [7] Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. [24] BenchChem. An In-depth Technical Guide to the Electrophilic Addition to 2,3-Dimethyl-1,3-cyclohexadiene. [28] Periodic Chemistry. (2019, February 27). Alkene Hydrohalogenation (Alkene + HX). [1] Save My Exams. (2024, April 29). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [3] Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. Unknown. ELECTROPHILIC ADDITIONS OF ALKENES AS THE COUNTERPART OF ELIMINATIONS. [29] ChemicalBook. 2,3-DIBROMOHEXANE synthesis. [9] National Center for Biotechnology Information. PubChem Compound Summary for CID 23528, this compound. [22] Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes. [2] eCampusOntario Pressbooks. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [14] OrgoSolver. Hydrohalogenation of Alkenes (HBr/HCl) — Mechanism, Regiochemistry, Carbocation Rearrangements. [8] Chemistry Steps. Markovnikov's Rule. [10] Chemistry Stack Exchange. (2014, October 6). Electrophilic addition of HX to 2,3-dimethylbut-2-ene. [5] Britannica. Markovnikov rule. [6] Wikipedia. Markovnikov's rule. [30] Khan Academy. Hydrohalogenation (video) | Alkene reactions. [31] Chemistry Student. (2022, November 11). Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry). [32] Ashenhurst, J. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [11] Chemistry LibreTexts. (2021, November 2). 10.8: Markovnikov's Rule. [23] ChemTube3D. Electrophilic addition to alkenes is stereospecific. [33] Google Patents. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes. [34] Mol-Instincts. This compound 7145-20-2 wiki. [35] Pearson+. Acid-catalyzed hydration of 2-hexene produces two distinct alcoho.... [21] Chemistry LibreTexts. (2019, June 2). 10.11: Stereochemistry of Electrophilic Addition of HX. [18] Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [36] Vedantu. 2 3 dimethyl but2ene when reacted with bromine forms class 11 chemistry CBSE. [20] Brainly.com. (2022, October 31). [FREE] What is the expected major product resulting from the acid-catalyzed hydration of 2,5-dimethyl-2-hexene?. [17] Ashenhurst, J. Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [15] Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [16] Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [37] Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. [38] The Organic Chemistry Tutor. (2020, July 5). Alkene + Br2 + H2O. YouTube. [39] ChemicalBook. 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR spectrum. [40] ResearchGate. Classification of the Electrophilic Addition Reactions of Olefins and Acetylenes. [19] Chad's Prep. (2018, September 13). 8.3a Hydration Acid Catalyzed Hydration. YouTube. [41] Study.com. What is the major product(s) obtained from the acid-catalyzed hydration of each of the following alkenes? CH_3CH_2CH_2CH=CHCH_3. [42] ResearchGate. Electrophilic Addition to Alkenes: The Relation between Reactivity and Enthalpy of Hydrogenation: Regioselectivity is Determined by the Stability of the Two Conceivable Products. [43] ChemicalBook. 2,3-DIMETHYL-2-PENTENE(10574-37-5) 1H NMR spectrum. [44] National Center for Biotechnology Information. PubChem Compound Summary for CID 54379416, 2,3-Dibromo-3-methylhexane. [25] National Center for Biotechnology Information. PubChem Compound Summary for CID 521884, 2,3-Dibromo-2,3-dimethylbutane.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]
- 6. Markovnikov's rule - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry!!! Not Mystery : Alkene: Carbocation Rearrangement in Electrophilic addition Reaction [chemistrynotmystery.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. orgosolver.com [orgosolver.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. brainly.com [brainly.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemtube3d.com [chemtube3d.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 2,3-Dibromo-2,3-dimethylbutane | C6H12Br2 | CID 521884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 27. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 28. periodicchemistry.com [periodicchemistry.com]
- 29. 2,3-DIBROMOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 30. Khan Academy [khanacademy.org]
- 31. m.youtube.com [m.youtube.com]
- 32. masterorganicchemistry.com [masterorganicchemistry.com]
- 33. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]
- 34. Page loading... [wap.guidechem.com]
- 35. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 36. 2 3 dimethyl but2ene when reacted with bromine forms class 11 chemistry CBSE [vedantu.com]
- 37. chem.libretexts.org [chem.libretexts.org]
- 38. m.youtube.com [m.youtube.com]
- 39. 2,3-DIMETHYL-1-HEXENE(16746-86-4) 1H NMR [m.chemicalbook.com]
- 40. researchgate.net [researchgate.net]
- 41. homework.study.com [homework.study.com]
- 42. researchgate.net [researchgate.net]
- 43. 2,3-DIMETHYL-2-PENTENE(10574-37-5) 1H NMR [m.chemicalbook.com]
- 44. 2,3-Dibromo-3-methylhexane | C7H14Br2 | CID 54379416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrogenation of 2,3-Dimethyl-2-hexene reaction conditions
An In-depth Technical Guide to the Hydrogenation of 2,3-Dimethyl-2-hexene
This guide provides a comprehensive technical overview of the catalytic hydrogenation of this compound, a sterically hindered tetrasubstituted alkene. Addressed to researchers and drug development professionals, this document synthesizes core mechanistic principles with field-proven experimental insights to facilitate the successful reduction of this challenging substrate. We will explore the causality behind catalyst selection, the optimization of reaction parameters, and provide a self-validating, step-by-step protocol.
Catalytic hydrogenation is a cornerstone of synthetic organic chemistry, enabling the stereospecific reduction of carbon-carbon double bonds to form alkanes.[1] The reaction involves the addition of molecular hydrogen (H₂) across the π-bond in the presence of a metal catalyst.[2] While this transformation is straightforward for many alkenes, substrates like this compound present a significant challenge. As a tetrasubstituted alkene, the double bond is sterically encumbered by four alkyl groups, which hinders its approach to the catalyst's surface, often demanding more forcing conditions or highly active catalyst systems to achieve complete conversion.[3][4] Understanding the interplay between the substrate, catalyst, and reaction environment is paramount for success.
Mechanistic Underpinnings of Catalytic Hydrogenation
The reduction of an alkene is a thermodynamically favorable process, converting a weaker π-bond and a stable H-H bond into two strong C-H σ-bonds, resulting in an exothermic reaction.[1][5] However, a significant activation energy barrier prevents the reaction from occurring without a catalyst.
The Horiuti-Polanyi Mechanism
For heterogeneous catalysts, the most widely accepted model is the Horiuti-Polanyi mechanism, which outlines a multi-step process occurring on the metal surface.[2]
-
Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the active sites of the metal catalyst, and the H-H bond is cleaved to form surface-bound hydrogen atoms (metal hydrides).[1]
-
Alkene Coordination: The alkene approaches the catalyst surface and its π-electron cloud coordinates with the metal, adsorbing it onto the surface.[5][6]
-
Stepwise Hydrogen Transfer: A surface-bound hydrogen atom is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains attached to the catalyst.
-
Second Hydrogen Transfer & Desorption: A second hydrogen atom is transferred to the other carbon, completing the addition. The resulting saturated alkane has a weaker affinity for the catalyst and desorbs back into the solution, freeing the active site for another cycle.[2][7]
Caption: The Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.
Stereochemical Outcome: Syn-Addition
A critical and predictable feature of heterogeneous catalytic hydrogenation is its stereochemistry. Because both the alkene and the hydrogen atoms are bound to the same catalyst surface, the hydrogens are delivered to the same face of the double bond.[1][6] This is known as syn-addition.[6][8][9] For an alkene like 1,2-dimethylcyclohexene, this results predominantly in the formation of cis-1,2-dimethylcyclohexane.[5] While this compound does not form new stereocenters upon hydrogenation, this principle is crucial when dealing with substrates where stereoisomers are possible.
Catalyst Selection: Heterogeneous vs. Homogeneous Systems
The choice of catalyst is the most critical parameter in the hydrogenation of a hindered alkene. Both heterogeneous (solid-phase) and homogeneous (soluble) catalysts can be employed, each with distinct advantages.
Heterogeneous Catalysts
These are solid catalysts, typically a noble metal finely dispersed on a high-surface-area support, that are insoluble in the reaction medium.[5][10] Their primary advantage is the ease of separation from the reaction mixture via simple filtration.[11][12]
-
Palladium on Carbon (Pd/C): The most common hydrogenation catalyst, effective for a wide range of alkenes.[5] For tetrasubstituted double bonds, it can be sluggish and may require higher pressures or temperatures.[8]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Often more active than palladium for reducing sterically hindered alkenes.[1][13] It is reduced in situ by hydrogen to form highly active platinum black.
-
Raney Nickel (Ra-Ni): A cost-effective alternative, but generally requires harsher conditions (high pressure and temperature) and is less selective than platinum or palladium catalysts.[1][13]
Homogeneous Catalysts
These are soluble metal complexes that operate in the same phase as the substrate. They often exhibit higher activity and selectivity but require more complex purification methods to remove the catalyst from the product.[11][14]
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): Highly effective for mono- and disubstituted alkenes but struggles with more sterically crowded tri- and tetrasubstituted double bonds.[14]
-
Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆): An iridium-based catalyst renowned for its exceptional activity in hydrogenating highly substituted and sterically hindered alkenes, including tetrasubstituted ones, where other catalysts fail.[3][4] Its high activity allows reactions to proceed under mild conditions.
For this compound, a highly active heterogeneous catalyst like PtO₂ or a robust 10% Pd/C under elevated pressure is a practical starting point. If these fail, a homogeneous system like Crabtree's catalyst is the authoritative choice.
Optimizing Reaction Conditions
Success with a challenging substrate like this compound requires careful optimization of several parameters.
| Parameter | Less Substituted Alkenes | Tetrasubstituted Alkenes (e.g., this compound) | Rationale for Change |
| Catalyst | Pd/C, Raney-Ni | PtO₂, Crabtree's Catalyst, Pd/C | Higher activity is needed to overcome steric hindrance at the catalytic site.[3][4] |
| H₂ Pressure | 1 atm (Balloon) | 50–1500 psi (Parr Apparatus) | Increased pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate.[5][15] |
| Temperature | Room Temperature | Room Temp. to 100 °C | Provides the necessary thermal energy to overcome the higher activation energy of the hindered substrate.[13][16] |
| Solvent | Ethanol, Ethyl Acetate | Acetic Acid, Ethanol | Solvent choice can influence catalyst activity and substrate solubility. Acetic acid is a common choice with PtO₂.[13] |
| Catalyst Loading | 1–5 mol% | 5–10 mol% | A higher catalyst concentration provides more active sites to drive the reaction to completion. |
Detailed Experimental Protocol: Heterogeneous Hydrogenation
This protocol describes a standard laboratory procedure for the hydrogenation of this compound using 10% Palladium on Carbon (Pd/C) in a Parr shaker apparatus, a common setup for reactions requiring moderate to high pressure.
Safety Precautions:
-
Palladium on carbon can be pyrophoric when dry; use a water-wet catalyst (e.g., 50% wet) for safer handling.[17]
-
Hydrogen gas is extremely flammable. Ensure the apparatus is in a well-ventilated fume hood, free from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Materials:
-
This compound (Substrate)
-
10% Palladium on Carbon (50% wet)
-
Ethanol (Anhydrous)
-
Parr Hydrogenation Apparatus or similar pressure vessel
-
Magnetic Stirrer and Stir Bar
-
Filtration setup (Büchner funnel, Celite®)
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into the clean, dry pressure vessel of the Parr apparatus.
-
Charging Reactants: Add this compound (1.0 eq) and anhydrous ethanol to the vessel.
-
Catalyst Addition: Under a gentle stream of nitrogen gas, carefully add the 10% Pd/C catalyst (approx. 5-10% by weight of the substrate). The nitrogen stream prevents the catalyst from coming into contact with atmospheric oxygen.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the vessel by pressurizing with nitrogen gas to ~50 psi and then carefully venting. Repeat this cycle three to five times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize to ~50 psi, then vent). Repeat three times. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Reaction Execution: Begin vigorous stirring and heat if necessary. The reaction is monitored by observing the pressure drop on the gauge as hydrogen is consumed.
-
Reaction Completion: Once hydrogen uptake ceases (pressure remains constant), the reaction is complete. Allow the vessel to cool to room temperature.
-
Workup: Carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen gas three times.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product, 2,3-dimethylhexane. The product can be further purified by distillation if necessary.
Caption: Standard experimental workflow for high-pressure catalytic hydrogenation.
Conclusion
The hydrogenation of this compound, while challenging due to steric hindrance, is readily achievable with a proper understanding of catalytic principles and careful optimization of reaction conditions. The selection of a highly active catalyst, such as Platinum(IV) oxide or an iridium-based homogeneous system, combined with elevated hydrogen pressure, provides a robust strategy for driving the reaction to completion. The protocol outlined herein serves as a validated starting point for researchers, ensuring a safe and effective approach to the reduction of this and other similarly challenging tetrasubstituted alkenes.
References
- 3.2.3 – Hydrogenation of Alkenes. eCampusOntario Pressbooks. [Link]
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
- Hydrogenation of Alkenes | Definition, Mechanism & Examples. Study.com. [Link]
- Hydrogen
- Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. [Link]
- Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305. PubMed. [Link]
- Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA. [Link]
- Catalytic Homogeneous Asymmetric Hydrogenations of Largely Unfunctionalized Alkenes.
- Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones.
- Homogeneous vs Heterogeneous C
- Hydrogenation of Alkenes Complete. Scribd. [Link]
- Stereochemistry of Alkene Hydrogen
- Reaction of hydrogen
- Video: Catalytic Hydrogenation of Alkene: Applic
- Homogeneous and Heterogeneous C
- Mechanistic comparison of heterogeneous and homogeneous hydrogen
- Oxidative Addition in Action: Catalytic Hydrogen
- Hydrogenation of Alkenes – addition of H-H (H2) to the π-bond of alk. CUTM Courseware. [Link]
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]
- Catalytic Hydrogenation of Alkenes and Alkynes. YouTube. [Link]
- Catalytic Hydrogenation of Alkenes - Heterogeneous C
- Selective Hydrogenation of Alkenes under Ultramild Conditions.
- The Stereochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
- This compound. LookChem. [Link]
- This compound. Stenutz. [Link]
- This compound | C8H16 | CID 23528. PubChem. [Link]
- 2-Hexene, 2,3-dimethyl-. NIST WebBook. [Link]
- Reduction of Alkenes: Hydrogen
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hydrogenation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. google.com [google.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Basic reaction kinetics of 2,3-Dimethyl-2-hexene
An In-Depth Technical Guide on the Basic Reaction Kinetics of 2,3-Dimethyl-2-hexene
Abstract
This technical guide provides a comprehensive analysis of the fundamental reaction kinetics of this compound, a tetrasubstituted alkene of interest in various fields of chemical synthesis and development. Given the limited availability of direct kinetic data for this specific molecule, this guide leverages established principles of physical organic chemistry and draws upon data from structurally analogous alkenes to build a robust kinetic profile. We will explore the core reactions this substrate undergoes—including electrophilic additions, oxidations, and catalytic hydrogenations—elucidating the mechanistic pathways and identifying the factors that govern their rates. Detailed experimental protocols for kinetic analysis are provided, alongside visualizations of reaction mechanisms and workflows, to offer a practical and theoretically grounded resource for researchers, scientists, and drug development professionals.
Introduction: Structural and Electronic Profile of this compound
This compound (C₈H₁₆) is an acyclic, tetrasubstituted alkene.[1][2] Its reactivity is fundamentally dictated by two primary structural features:
-
An Electron-Rich π-System: The double bond is substituted with four alkyl groups (two methyl, one ethyl, and the carbon backbone). These alkyl groups are electron-donating via hyperconjugation, which increases the electron density of the C=C double bond. This makes the alkene highly nucleophilic and thus reactive towards electrophiles.[3][4]
-
Steric Hindrance: The presence of four substituents directly on the double-bonded carbons creates significant steric crowding. This bulkiness can hinder the approach of reagents, potentially slowing down reactions compared to less substituted alkenes, or influencing the stereochemical outcome of the reaction.
Understanding the interplay between these electronic and steric effects is paramount to predicting and controlling the kinetics of its reactions.
Kinetics of Electrophilic Addition Reactions
Electrophilic addition is the hallmark reaction of alkenes.[5] The reaction is initiated by the alkene's nucleophilic π-bond attacking an electrophile. For this compound, the general mechanism involves the formation of a carbocation intermediate, with the initial electrophilic attack being the rate-determining step.[6][7]
Acid-Catalyzed Hydration
The addition of water across the double bond in the presence of a strong acid catalyst (e.g., H₂SO₄) yields an alcohol.[8]
Mechanism and Kinetics: The reaction proceeds in a multi-step mechanism initiated by the protonation of the double bond to form the most stable carbocation intermediate.[9][10]
-
Rate-Determining Step: The π-bond attacks a proton (from H₃O⁺) to form a tertiary carbocation. This is the slowest step in the reaction because it involves the breaking of the π-bond and the formation of a high-energy intermediate.[3][8] The stability of the resulting tertiary carbocation at C3 is high, making this step more favorable than for alkenes that would form secondary or primary carbocations.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.
-
Deprotonation: A final, rapid deprotonation step by another water molecule yields the tertiary alcohol, 2,3-dimethyl-3-hexanol, and regenerates the acid catalyst.[11]
The overall reaction rate is typically second-order, following the rate law: Rate = k[Alkene][H⁺] .[6] Due to the immediate formation of a stable tertiary carbocation, rearrangements are not expected for this specific substrate.[12]
Kinetics of Oxidation Reactions
The electron-rich nature of the this compound double bond makes it susceptible to various oxidation reactions.
Epoxidation
Epoxidation involves the transfer of an oxygen atom to the double bond to form an epoxide (oxirane). Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) are commonly used.[13][14]
Mechanism and Kinetics: The reaction with peroxy acids is a concerted, single-step process where the oxygen atom is delivered to the same face of the double bond (syn-addition).[15] The reaction is electrophilic in nature; the more electron-rich the alkene, the faster the reaction.[15][16] Therefore, this compound is expected to react rapidly.
The kinetics are typically second-order overall: Rate = k[Alkene][Oxidant] .[16] Steric hindrance from the four alkyl substituents can influence the rate, but the high nucleophilicity of the double bond is often the dominant factor.
Sources
- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkene Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dimethyl-2-hexene: A Comprehensive Laboratory Guide
Abstract
This document provides a detailed guide for the laboratory synthesis of 2,3-dimethyl-2-hexene, a valuable alkene intermediate in organic synthesis. We present two robust and well-established protocols: the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol and the dehydrohalogenation of 3-bromo-2,3-dimethylhexane. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth theoretical explanations, step-by-step experimental procedures, safety protocols, and methods for purification and characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanisms and to ensure reliable and reproducible outcomes.
Introduction
This compound is a tetrasubstituted alkene of significant interest in synthetic organic chemistry. Its structure provides a sterically hindered yet reactive double bond, making it a useful building block for the synthesis of complex organic molecules. The strategic placement of the double bond and the surrounding methyl groups allows for stereoselective and regioselective transformations. This guide details two common and effective methods for its preparation in a laboratory setting.
The first method, acid-catalyzed dehydration of a tertiary alcohol, is a classic and widely used method for alkene synthesis.[1] It proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate.[2] The second method, dehydrohalogenation of an alkyl halide, typically follows an E2 elimination pathway when a strong, non-nucleophilic base is employed.[3] Understanding the principles of these elimination reactions, including regioselectivity as predicted by Zaitsev's rule, is paramount for maximizing the yield of the desired product.[4]
Synthetic Strategies & Mechanistic Overview
Strategy 1: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
This is a widely employed method for the synthesis of alkenes from alcohols. The reaction is typically catalyzed by strong, non-nucleophilic acids such as sulfuric acid or phosphoric acid. The dehydration of tertiary alcohols, such as 2,3-dimethyl-3-hexanol, proceeds readily via an E1 (unimolecular elimination) mechanism due to the stability of the resulting tertiary carbocation.[5]
Mechanism:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[5]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond.
According to Zaitsev's rule , the major product of this elimination reaction will be the most substituted (and therefore most stable) alkene.[4][6] In the case of 2,3-dimethyl-3-hexanol, the removal of a proton from the adjacent carbon with fewer hydrogen atoms (C2) leads to the formation of the desired tetrasubstituted alkene, this compound, as the major product.[7]
Reaction Scheme:
Caption: E1 mechanism for the dehydration of 2,3-dimethyl-3-hexanol.
Strategy 2: Dehydrohalogenation of 3-Bromo-2,3-dimethylhexane
An alternative route to this compound involves the elimination of hydrogen bromide from a suitable alkyl halide, such as 3-bromo-2,3-dimethylhexane. This reaction is typically carried out using a strong, sterically hindered base to favor elimination over substitution (E2 over S(_N)2).[3]
Mechanism:
The E2 (bimolecular elimination) mechanism is a concerted, one-step process. The base removes a proton from a carbon atom beta to the bromine atom, while simultaneously the carbon-bromine bond breaks and the double bond forms. For the formation of the most stable alkene, the reaction will again follow Zaitsev's rule.[8]
Reaction Scheme:
Caption: E2 dehydrohalogenation of 3-bromo-2,3-dimethylhexane.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2,3-Dimethyl-3-hexanol
This protocol details the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol using concentrated sulfuric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2,3-Dimethyl-3-hexanol | 130.23 | 0.835 | 13.0 g | 0.10 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 5.0 mL | ~0.09 |
| 10% Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Saturated Sodium Chloride Solution | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g | - |
Experimental Workflow:
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Predict the alkenes that would be formed by dehydrohalogenation of the fo.. [askfilo.com]
- 4. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Solved When 3-bromo-2,3-dimethylhexane undergoes | Chegg.com [chegg.com]
Industrial Production of 2,3-Dimethyl-2-hexene: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2-hexene is a branched-chain olefin of significant interest in various sectors of the chemical industry. Its structure, featuring a tetrasubstituted double bond, imparts unique reactivity and physical properties, making it a valuable intermediate in organic synthesis and a potential component in advanced fuel formulations. This guide provides a comprehensive overview of the industrial-scale production methods for this compound, delving into the underlying chemical principles, detailed process protocols, and critical operational considerations. The primary route for its manufacture involves a two-step synthesis: the formation of a tertiary alcohol precursor, 2,3-dimethyl-3-hexanol, via a Grignard reaction, followed by its acid-catalyzed dehydration.
Part 1: Synthesis of the Precursor Alcohol: 2,3-Dimethyl-3-hexanol via Grignard Reaction
The cornerstone of this compound synthesis is the creation of its precursor, the tertiary alcohol 2,3-dimethyl-3-hexanol. The Grignard reaction stands as a robust and scalable method for this purpose, renowned for its efficiency in forming carbon-carbon bonds.[1][2][3]
Reaction Principle
The synthesis involves the reaction of a Grignard reagent, in this case, ethylmagnesium bromide (CH₃CH₂MgBr), with a ketone, 3-methyl-2-pentanone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the desired tertiary alcohol.
Industrial-Scale Protocol: Continuous Stirred-Tank Reactor (CSTR) Cascade System
For industrial production, a continuous process is often favored over batch processing due to improved heat management, consistent product quality, and higher throughput.[4][5][6] A cascade of Continuous Stirred-Tank Reactors (CSTRs) is a well-established configuration for carrying out Grignard reactions on a large scale.[4][7]
Diagram of the Grignard Reaction Workflow
Caption: Workflow for the continuous synthesis of 2,3-dimethyl-3-hexanol.
Step-by-Step Protocol:
-
Grignard Reagent Formation (CSTR 1):
-
Reactor Setup: A dedicated CSTR is continuously fed with fresh magnesium turnings. Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent.
-
Reagent Feed: A solution of ethyl bromide in the anhydrous solvent is continuously introduced into CSTR 1.
-
Initiation: The reaction is highly exothermic and requires careful initiation. A small amount of pre-formed Grignard reagent or an initiator like iodine may be used to start the reaction.
-
Temperature Control: The reactor is equipped with a cooling jacket to maintain the temperature within a safe and optimal range, typically between 25-40°C.
-
Residence Time: The flow rates are adjusted to ensure a sufficient residence time for the complete conversion of ethyl bromide to ethylmagnesium bromide.
-
-
Reaction with Ketone (CSTR 2):
-
Reagent Transfer: The freshly prepared Grignard reagent from CSTR 1 is continuously transferred to a second CSTR.
-
Ketone Feed: A solution of 3-methyl-2-pentanone in anhydrous ether or THF is continuously fed into CSTR 2.
-
Stoichiometry: A slight excess of the Grignard reagent is typically used to ensure complete conversion of the ketone.
-
Temperature Control: This step is also exothermic. The temperature in CSTR 2 is maintained at a controlled temperature, often slightly lower than the first stage, for instance, 20-30°C, to minimize side reactions.
-
-
Work-up and Quenching:
-
Transfer: The reaction mixture from CSTR 2, containing the magnesium alkoxide of 2,3-dimethyl-3-hexanol, is continuously fed into a quenching vessel.
-
Quenching: A chilled aqueous solution of a weak acid, such as ammonium chloride, is added to the quenching vessel to protonate the alkoxide and to dissolve the magnesium salts. Strong acids are generally avoided to prevent premature dehydration of the tertiary alcohol.
-
-
Purification of 2,3-Dimethyl-3-hexanol:
-
Phase Separation: The quenched mixture is transferred to a liquid-liquid extraction unit where the organic layer containing the crude alcohol is separated from the aqueous layer.
-
Washing: The organic layer is washed with brine to remove any remaining water-soluble impurities.
-
Drying: The organic phase is passed through a drying agent, such as anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator or a continuous distillation column.
-
Final Purification: The crude 2,3-dimethyl-3-hexanol is purified by vacuum distillation to yield the high-purity precursor alcohol.
-
| Parameter | Value | Reference |
| Grignard Formation Temp. | 25-40 °C | [4] |
| Reaction with Ketone Temp. | 20-30 °C | [5] |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Quenching Agent | Saturated Aqueous NH₄Cl | [8] |
| Typical Yield | 85-95% | [9] |
Part 2: Dehydration of 2,3-Dimethyl-3-hexanol to this compound
The final step in the production of this compound is the dehydration of the precursor alcohol. This is an elimination reaction, typically catalyzed by a strong acid.
Reaction Principle and Regioselectivity
The acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism. The hydroxyl group is first protonated by the acid to form a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.
According to Zaitsev's Rule , in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. In the dehydration of 2,3-dimethyl-3-hexanol, there are two possible β-hydrogens that can be eliminated, leading to the formation of this compound (a tetrasubstituted alkene) and 2,3-dimethyl-1-hexene (a disubstituted alkene). Zaitsev's rule predicts that this compound will be the predominant product.
Industrial-Scale Protocol: Packed Bed Reactor System
For a continuous and efficient industrial process, a packed bed reactor is often employed for the catalytic dehydration of alcohols.[10][11][12]
Diagram of the Dehydration and Purification Workflow
Caption: Continuous dehydration and purification of this compound.
Step-by-Step Protocol:
-
Feed Preparation and Vaporization:
-
The purified 2,3-dimethyl-3-hexanol is fed into a vaporizer to convert it into a gaseous state.
-
The alcohol vapor is then passed through a preheater to bring it to the desired reaction temperature.
-
-
Catalytic Dehydration:
-
Reactor: The preheated alcohol vapor is introduced into a packed bed reactor containing a solid acid catalyst.
-
Catalyst: Common catalysts include alumina (Al₂O₃), silica-alumina, or zeolites (e.g., H-ZSM-5).[10][12] These provide a high surface area and acidic sites for the reaction.
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures, ranging from 150°C to 350°C, and at atmospheric or slightly elevated pressure.[13] The specific temperature depends on the catalyst activity.
-
Flow Rate: The flow rate of the vapor is carefully controlled to optimize the residence time in the reactor, ensuring high conversion while minimizing unwanted side reactions or catalyst deactivation.
-
-
Product Condensation and Separation:
-
Condensation: The gaseous product stream exiting the reactor, which contains this compound, water, and any unreacted alcohol or byproducts, is passed through a condenser to liquefy the components.
-
Phase Separation: The condensate is then directed to a phase separator where the organic layer (containing the alkene) is separated from the aqueous layer.
-
-
Purification of this compound:
-
Neutralization and Washing: The crude organic layer may be washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic catalyst residues, followed by a water wash.
-
Drying: The washed organic layer is dried using a suitable drying agent.
-
Fractional Distillation: The final and most critical purification step is fractional distillation.[14][15] Due to the close boiling points of the potential isomers (this compound and 2,3-dimethyl-1-hexene), a highly efficient fractional distillation column is required for their separation.
-
Extractive Distillation: In cases where simple fractional distillation is insufficient to achieve the desired purity, extractive distillation may be employed.[3][16][17] This involves adding a solvent that alters the relative volatilities of the isomers, facilitating their separation.
-
| Parameter | Value | Reference |
| Dehydration Catalyst | Alumina (Al₂O₃), Silica-Alumina, Zeolites | [10][12] |
| Reaction Temperature | 150-350 °C | [13] |
| Reactor Type | Packed Bed Reactor | [10][12] |
| Primary Purification Method | Fractional Distillation | [14][15] |
| Anticipated Major Product | This compound (>90%) | Zaitsev's Rule |
Part 3: Industrial Applications and Significance
Branched C8 alkenes, including this compound, are of considerable industrial interest, primarily as components in high-octane gasoline.[18][19][20][21][22] Their highly branched structure contributes to a high Research Octane Number (RON) and Motor Octane Number (MON), making them valuable as fuel additives to prevent engine knocking.[18]
Furthermore, the reactivity of the double bond in this compound makes it a versatile intermediate in the synthesis of other fine chemicals and specialty polymers.[23][24] Its potential use as a monomer in polymerization reactions can lead to the production of polymers with specific properties tailored for various applications.
Conclusion
The industrial production of this compound is a well-defined process rooted in fundamental principles of organic chemistry. The two-step synthesis, involving a Grignard reaction to form the tertiary alcohol precursor followed by its acid-catalyzed dehydration, offers a reliable and scalable route. The implementation of continuous processing technologies, such as CSTRs for the Grignard reaction and packed bed reactors for dehydration, enhances the efficiency, safety, and consistency of the manufacturing process. Careful control of reaction conditions and a robust purification strategy, primarily centered around fractional distillation, are paramount to achieving high-purity this compound for its applications as a high-octane fuel component and a versatile chemical intermediate.
References
- Design and characterisation of a cascade of continuous stirred-tank reactors for a Grignard reaction - Document Server@UHasselt.
- Operation Strategy Development for Grignard Reaction in a Continuous Stirred Tank Reactor - ACS Publications.
- Grignard Reaction - Organic Chemistry Portal.
- Design and characterization of a cascade of continuous stirred-tank reactors for a Grignard reaction - ResearchGate.
- Separation of unsaturated hydrocarbons by extractive distillation - Google Patents.
- Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - RSC Publishing.
- Extractive distillation - Wikipedia.
- The catalytic dehydration of ethanol in a fluidised bed reactor. - the University of Bath's research portal.
- The catalytic dehydration of ethanol in a fluidised bed reactor - ProQuest.
- WO2002022528A1 - Separation of hydrocarbons by extractive distillation - Google Patents.
- This compound 7145-20-2 wiki.
- First-Principles-Based Simulation of an Industrial Ethanol Dehydration Reactor - MDPI.
- Using the Grignard Reaction to Make Tertiary alcohols - YouTube.
- The Grignard Reaction Mechanism - Chemistry Steps.
- Dimerization of n-Butenes for High Octane Gasoline Components - ResearchGate.
- Kinetic Study of Ethanol Dehydration to Ethylene and Diethyl Ether in Catalytic Packed Bed Reactor Over ZSM-5 Catalyst | Diyala Journal of Engineering Sciences.
- Use extractive distillation to simplify petrochemical processes - Hydrocarbon Processing.
- This compound | C8H16 | CID 23528 - PubChem - NIH.
- Use of fractional distillation in organic chemistry [closed].
- Fractional distillation - Wikipedia.
- US4874473A - Separation of diastereomers by extractive distillation - Google Patents.
- Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory.
- New Octane Booster Molecules for Modern Gasoline Composition | Energy & Fuels.
- US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.
- US2909577A - Separation of hexane isomers - Google Patents.
- Solved Use retrosynthetic analysis to suggest a way to | Chegg.com.
- The isolation of the isomers of hexane from petroleum.
- Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry.
- Selective Components for improvement of Gasoline Octane Number.
- 2,3-Dimethyl-3-hexene | C8H16 | CID 5357262 - PubChem.
- Methanol Gasoline Blends.
- Chemical kinetic basis of synergistic blending for research octane number - Publications.
- Alkenes - addition polymerisation - YouTube.
- Petrochemical - Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. youtube.com [youtube.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous stirred tank reactors in fine chemical synthesis for efficient mixing, solids-handling, and rapid scale-up - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00232A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. The catalytic dehydration of ethanol in a fluidised bed reactor - ProQuest [proquest.com]
- 12. djes.info [djes.info]
- 13. mdpi.com [mdpi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
- 16. US5154802A - Separation of unsaturated hydrocarbons by extractive distillation - Google Patents [patents.google.com]
- 17. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. methanol.org [methanol.org]
- 22. docs.nrel.gov [docs.nrel.gov]
- 23. youtube.com [youtube.com]
- 24. Petrochemical - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2,3-Dimethyl-2-hexene in Organic Synthesis
Introduction: The Strategic Value of a Tetrasubstituted Alkene
2,3-Dimethyl-2-hexene is a tetrasubstituted alkene, a structural motif that imparts specific reactivity and stereochemical considerations in synthetic chemistry.[1][2] Its electron-rich double bond is highly susceptible to electrophilic attack, yet the steric hindrance from the four alkyl substituents dictates the accessibility of reagents and often directs the stereochemical outcome of reactions. This guide provides an in-depth exploration of this compound as a versatile starting material, detailing the mechanistic rationale and field-tested protocols for its conversion into key functional groups. The applications described herein are fundamental to the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Hydration Reactions: Regiocontrolled Synthesis of Alcohols
The addition of water across the double bond of this compound can be controlled to yield two different constitutional isomers of dimethylhexanol. The choice of methodology is critical for achieving the desired regioselectivity.
Markovnikov Hydration via Oxymercuration-Demercuration: Synthesis of 2,3-Dimethyl-3-hexanol
Scientific Rationale: Direct acid-catalyzed hydration of highly substituted alkenes is often plagued by carbocation rearrangements. The oxymercuration-demercuration sequence is a superior method that reliably produces the Markovnikov alcohol without such rearrangements.[3] The reaction proceeds through a three-membered mercurinium ion intermediate, which, while polarized, does not involve a free carbocation.[3][4] Water, acting as a nucleophile, attacks the more substituted carbon (which can better stabilize a partial positive charge), leading to the Markovnikov product.[4][5][6] A subsequent demercuration step with sodium borohydride replaces the mercury-containing group with a hydrogen atom.[4][5]
Workflow Diagram: Oxymercuration-Demercuration
Caption: Workflow for Markovnikov hydration.
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-hexanol
| Parameter | Value | Justification |
| Reagents | This compound, Mercuric Acetate (Hg(OAc)₂), Water, Tetrahydrofuran (THF), Sodium Borohydride (NaBH₄), 3M Sodium Hydroxide (NaOH) | Hg(OAc)₂ is the mercury source.[4][5] THF is a common solvent to ensure miscibility.[7] NaBH₄ is the reducing agent for the demercuration step.[4] |
| Stoichiometry | Alkene (1.0 eq), Hg(OAc)₂ (1.1 eq), NaBH₄ (0.5 eq) | A slight excess of the mercury salt ensures complete consumption of the alkene. Sufficient NaBH₄ is needed to reduce the organomercury intermediate. |
| Temperature | 0°C to Room Temperature | The initial reaction is often started at 0°C to control the exothermic reaction, then allowed to warm to room temperature. |
| Reaction Time | Oxymercuration: 1-2 hours; Demercuration: 1-2 hours | Reaction times are typically monitored by TLC until the starting material is consumed. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add mercuric acetate (1.1 eq) to the solution and stir vigorously at room temperature for 1 hour. The disappearance of the yellow mercury(II) salt indicates the formation of the organomercury intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of 3 M NaOH, followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH. Caution: This step can be exothermic and may produce hydrogen gas.
-
Stir the reaction for 1-2 hours at room temperature. The formation of a grey or black precipitate of elemental mercury is indicative of a successful demercuration.
-
Work-up: Decant the supernatant liquid. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2,3-dimethyl-3-hexanol.[8]
Anti-Markovnikov Hydration via Hydroboration-Oxidation: Synthesis of 2,3-Dimethyl-3-hexanol
Scientific Rationale: Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond.[9][10] In the first step, borane (BH₃), typically used as a complex with THF (BH₃•THF), adds across the alkene.[10][11] Boron is less electronegative than hydrogen, so in the transition state, the boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. For the tetrasubstituted this compound, the addition is primarily governed by sterics, leading to the boron adding to C3 and the hydrogen to C2. The addition is stereospecific, occurring in a syn fashion (both B and H add to the same face of the double bond).[9][11][12] The second step involves oxidation of the resulting trialkylborane with hydrogen peroxide and base, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[11][12]
Workflow Diagram: Hydroboration-Oxidation
Caption: Workflow for anti-Markovnikov hydration.
Experimental Protocol: Synthesis of 2,3-Dimethyl-3-hexanol
| Parameter | Value | Justification |
| Reagents | This compound, Borane-tetrahydrofuran complex (BH₃•THF), 3M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂) | BH₃•THF is a safe and convenient source of borane.[10][12] H₂O₂ is the oxidant, and NaOH provides the basic conditions required for the oxidation step.[10] |
| Stoichiometry | Alkene (1.0 eq), BH₃•THF (0.4 eq) | One mole of BH₃ can react with three moles of alkene. A slight excess is often used to ensure full conversion. |
| Temperature | 0°C to Room Temperature | Hydroboration is typically performed at 0°C to control the reaction rate and selectivity, followed by warming to room temperature.[13] The oxidation step is also often initiated at 0°C to manage its exothermic nature. |
| Reaction Time | Hydroboration: 2-4 hours; Oxidation: 1 hour | Reaction progress is monitored by quenching an aliquot and analyzing by GC or TLC. |
Step-by-Step Methodology:
-
To a flame-dried, two-necked flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of BH₃•THF (0.4 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Cool the mixture back to 0°C and slowly add 3 M aqueous NaOH, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: Hydrogen peroxide is a strong oxidant, and its addition is highly exothermic. Maintain the temperature below 25°C.
-
Stir at room temperature for 1 hour, then heat gently to 50°C for an additional hour to ensure complete oxidation.
-
Work-up: Cool the reaction to room temperature and add diethyl ether. Separate the organic layer. Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude alcohol by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2,3-dimethyl-3-hexanol.
Oxidative Cleavage: Ozonolysis for Ketone Synthesis
Scientific Rationale: Ozonolysis is a powerful reaction that cleaves a carbon-carbon double bond and replaces it with two carbon-oxygen double bonds.[14][15] The reaction proceeds by the addition of ozone (O₃) to the alkene to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[15] The choice of work-up procedure determines the final products. A reductive work-up, typically using dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield aldehydes or ketones.[15] Since this compound is a tetrasubstituted alkene, ozonolysis followed by reductive work-up will exclusively yield two different ketone molecules.
Workflow Diagram: Ozonolysis
Caption: Ozonolysis for ketone synthesis.
Experimental Protocol: Synthesis of Acetone and 2-Pentanone
| Parameter | Value | Justification |
| Reagents | This compound, Ozone (O₃), Dichloromethane (CH₂Cl₂), Dimethyl Sulfide (DMS) | Ozone is the cleaving agent. CH₂Cl₂ is a common, inert solvent for ozonolysis.[16] DMS is a mild reducing agent for the work-up that converts the ozonide to ketones and is itself oxidized to DMSO.[15] |
| Stoichiometry | Alkene (1.0 eq), O₃ (1.1 eq), DMS (1.5 eq) | A slight excess of ozone ensures complete reaction. An excess of DMS is used to quench all ozonide and any remaining ozone. |
| Temperature | -78°C (Dry ice/acetone bath) | Ozonides are potentially explosive and unstable at higher temperatures. Low temperature is critical for safety and to prevent side reactions.[16] |
| Reaction Time | Ozonolysis: Until blue color persists; Work-up: 2-4 hours | The persistence of the blue color of ozone indicates the consumption of the alkene. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a three-necked flask equipped with a gas inlet tube and an outlet connected to a trap.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas (from an ozone generator) through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.
-
Stop the ozone flow and bubble dry nitrogen or argon through the solution for 10-15 minutes to remove the excess ozone.
-
Slowly add dimethyl sulfide (1.5 eq) to the cold solution. Caution: The reaction can be exothermic.
-
Remove the cooling bath and allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.
-
Purification: The products, acetone and 2-pentanone, are volatile. They can be separated and purified by fractional distillation.
Epoxidation: Synthesis of Oxiranes
Scientific Rationale: Epoxidation is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane).[17] The reaction is a concerted electrophilic addition where an oxygen atom is transferred from the peroxyacid to the alkene's double bond.[17][18] The electron-rich nature of the tetrasubstituted double bond in this compound makes it highly reactive towards epoxidation. The reaction is stereospecific, with the geometry of the alkene being retained in the epoxide product.
Experimental Protocol: Synthesis of 2,3-Dimethyl-2-propyl-oxirane
| Parameter | Value | Justification |
| Reagents | This compound, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) | m-CPBA is a common, relatively stable, and effective epoxidizing agent. CH₂Cl₂ is a standard inert solvent. NaHCO₃ is used during work-up to neutralize the acidic m-chlorobenzoic acid byproduct. |
| Stoichiometry | Alkene (1.0 eq), m-CPBA (1.1-1.2 eq) | A slight excess of the peroxyacid ensures the complete conversion of the starting alkene. |
| Temperature | 0°C to Room Temperature | The reaction is typically started at a low temperature to control the exothermic process and then allowed to proceed at room temperature. |
| Reaction Time | 2-6 hours | Progress is monitored by TLC by observing the disappearance of the starting alkene spot. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add solid m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the mixture and filter off the precipitated meta-chlorobenzoic acid. Wash the filtrate with saturated aqueous NaHCO₃ solution (2x) to remove remaining acid, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel.
Halogenation: Stereospecific Dihalide Synthesis
Scientific Rationale: Alkenes react with halogens like bromine (Br₂) and chlorine (Cl₂) in an inert solvent to yield vicinal dihalides.[19][20] The reaction proceeds via a cyclic halonium ion intermediate, which is formed by the electrophilic attack of the halogen on the alkene.[21][22] The nucleophilic halide ion then attacks one of the carbons of the three-membered ring from the side opposite the halonium bridge (backside attack).[20] This mechanism results in a net anti-addition of the two halogen atoms across the double bond.[21][22]
Experimental Protocol: Synthesis of (trans)-2,3-Dibromo-2,3-dimethylhexane
| Parameter | Value | Justification |
| Reagents | This compound, Bromine (Br₂), Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) | Br₂ is the halogenating agent. An inert solvent like CH₂Cl₂ or CCl₄ is used to prevent participation in the reaction, which would lead to halohydrin formation.[21][22] |
| Stoichiometry | Alkene (1.0 eq), Br₂ (1.0 eq) | A 1:1 stoichiometry is typically used. A slight excess of bromine can be used, but the intense color makes it easy to monitor the addition. |
| Temperature | 0°C | The reaction is exothermic and often performed at low temperatures to prevent side reactions like allylic bromination. |
| Reaction Time | 30-60 minutes | The reaction is typically rapid, indicated by the discharge of the red-brown bromine color. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a flask protected from light (to prevent radical reactions).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ dropwise. The red-brown color of bromine should disappear as it is consumed.
-
Continue the addition until a faint persistent bromine color remains, indicating the reaction is complete.
-
Work-up: Quench any excess bromine by adding a few drops of saturated sodium thiosulfate solution. Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude dibromide.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Conclusion
This compound serves as an exemplary substrate for demonstrating fundamental principles of alkene reactivity. Its tetrasubstituted nature provides a platform for exploring regiochemical and stereochemical control in organic synthesis. The protocols detailed in this guide for hydration, oxidative cleavage, epoxidation, and halogenation represent robust and reliable methods for converting this simple alkene into a variety of valuable functionalized products, providing key intermediates for researchers in drug discovery and materials science.
References
- Master Organic Chemistry. (2023).
- Filo. (2025). Q. 8 What is ozonolysis. Explain ozonolysis of 2,3 dimethyl , 2 butene with Proper Mechanism?[Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- University of Missouri–St. Louis. (n.d.).
- Leonard, M. (2013).
- Master Organic Chemistry. (2013).
- American Chemical Society. (n.d.). Oligomers from the ozonolyses of cis- and trans-3-hexene. [Link]
- Yale University Department of Chemistry. (n.d.).
- Master Organic Chemistry. (n.d.).
- Chemistry Steps. (n.d.).
- Bartleby. (2023). Consider the compound 2,3-dimethylhex-2-ene shown below. [Link]
- ResearchGate. (n.d.). The Addition of Hydrogen Bromide to Simple Alkenes. [Link]
- Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
- YouTube. (2018). Organic Lab Addition of HBr to Alkenes Experiment ACHM 222. [Link]
- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
- Chemistry LibreTexts. (2021). 9.
- YouTube. (2024). Ozonolysis of alkenes. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Chemistry LibreTexts. (2019). 11.3.
- Chemistry LibreTexts. (2022). 14.1: Electrophilic Addition to Alkenes. [Link]
- YouTube. (2021). Halogenation | Br2 or Cl2 with CCl4 or CH2Cl2 | Organic Chemistry. [Link]
- Brainly.in. (2020). Ozonolysis of 2,3-Dimethyl-2-butene gives. [Link]
- ResearchGate. (2025). EPOXIDATION OF ALIPHATIC ALKENES BY DIMETHYLDIOXIRANE: STERIC EFFECTS. [Link]
- Gauth. (n.d.). Addition of HBr to 2, 3 -dimethyl- 1, 3 -cyclohexadiene may occur in the. [Link]
- Master Organic Chemistry. (2013).
- Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
- Course Hero. (n.d.). What is the major organic product of the following reaction?. [Link]
- YouTube. (2018).
- Chemistry LibreTexts. (2024). 14: Halogenation of Alkenes - Addition of X₂. [Link]
- YouTube. (2022). Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). [Link]
- Stenutz. (n.d.). 2,3-dimethyl-2-hexanol. [Link]
- Chemistry Stack Exchange. (2017).
- National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-3-hexanol.
- LookChem. (n.d.). This compound 7145-20-2 wiki. [Link]
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,3-Dimethyl-3-hexanol | C8H18O | CID 107235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Q. 8 What is ozonolysis. Explain ozonolysis of 2,3 dimethyl , 2 butene wi.. [askfilo.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. leah4sci.com [leah4sci.com]
The Subtle Lift: Application Notes and Protocols for 2,3-Dimethyl-2-hexene in Modern Fragrance Creation
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of 2,3-Dimethyl-2-hexene (CAS No. 7145-20-2) in the fragrance industry. While not a powerhouse odorant on its own, this aliphatic alkene offers a unique modifying effect, imparting a subtle, natural fruitiness and a volatile lift to fragrance compositions. These application notes detail its olfactory properties, potential applications, and stability considerations. Furthermore, this guide provides detailed, field-proven protocols for the sensory evaluation, formulation, and stability testing of fragrances containing this versatile ingredient.
Introduction: Beyond the Obvious Notes
The modern perfumer's palette is an ever-expanding collection of molecules capable of evoking a vast spectrum of emotions and memories. While strong, character-defining notes are essential, the true artistry of fragrance creation often lies in the subtle nuances brought by modifying agents. This compound is one such molecule. As an unsaturated hydrocarbon, its primary contribution is not a distinct, overpowering scent, but rather a volatile, fruity top-note modifier that can enhance and naturalize other fragrance components.[1] Aliphatic compounds, particularly those with unsaturated bonds, are known to contribute fresh, and often fruity or green, top notes to fragrances.[2] This guide will explore the practical applications and technical considerations for harnessing the unique properties of this compound in fragrance development.
Olfactory Profile and Physicochemical Properties
The scent of this compound is best described as a subtle, yet distinct, fruity note.[1] Upon initial evaluation, it presents a light, slightly sweet, and diffusive character reminiscent of under-ripe tropical fruits with a hint of a green, leafy facet. It lacks the cloying sweetness of many esters, instead offering a more natural and effervescent fruitiness. Its high volatility places it firmly in the top-note category, meaning it is one of the first impressions in a fragrance's evaporation profile.
| Property | Value | Source |
| CAS Number | 7145-20-2 | [3] |
| Molecular Formula | C₈H₁₆ | [3] |
| Molecular Weight | 112.21 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 122 °C at 760 mmHg | [1] |
| Flash Point | 15.6 °C | [1] |
| Vapor Pressure | 18.34 mmHg at 25°C | [1] |
Applications in Fragrance Compositions
The primary application of this compound is as a top-note modifier in a variety of fragrance types. Its subtle character allows it to be used to:
-
Enhance Fruity Accords: In compositions featuring notes of apple, pear, mango, or other tropical fruits, a small addition of this compound can provide a more realistic and less synthetic "lift." It can also be used to create novel tropical fruit nuances in flavor formulations.[4]
-
Introduce a Natural "Green" Facet: The subtle green aspect of its profile can be used to brighten floral and citrus fragrances, adding a touch of dewy freshness.
-
Modernize Classic Structures: In chypre or fougère compositions, it can be used to add a contemporary, fruity top-note twist.
-
Synergize with Other Ingredients: this compound can work in harmony with other top-note materials like citrus oils, light esters, and green aldehydes to create a more complex and diffusive opening to a fragrance.
Protocols for Application and Evaluation
The following protocols are designed to provide a standardized framework for the evaluation and application of this compound in a research and development setting.
Safety Precautions
This compound is a flammable liquid and may cause skin and eye irritation.[3] All handling should be performed in a well-ventilated area, preferably a fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat, must be worn.[5] Fire safety equipment, such as a fire extinguisher, should be readily accessible.[7]
dot
Caption: Workflow for Safe Handling of this compound.
Protocol for Sensory Evaluation of Raw Material
Objective: To characterize the olfactory profile of this compound.
Materials:
-
This compound
-
Perfumer's alcohol (ethanol)
-
Odor-free smelling strips
-
Glass beakers
-
Pipettes
Procedure:
-
Prepare a 10% dilution of this compound in perfumer's alcohol.
-
Dip a clean smelling strip into the dilution, ensuring about 1 cm is submerged.
-
Remove the strip and allow the alcohol to evaporate for approximately 10-15 seconds.
-
Evaluate the odor at three time points:
-
Top Note (0-1 minute): Assess the initial impression. Note the intensity, character, and any specific facets (e.g., fruity, green, sweet).
-
Mid Note (5-15 minutes): Observe how the character evolves as the most volatile components dissipate.
-
Dry Down (>30 minutes): Evaluate the lingering character of the material.
-
-
Record all observations using a standardized sensory vocabulary. A trained sensory panel is recommended for comprehensive analysis.[8][9]
dot
Caption: Sensory Evaluation Workflow for this compound.
Protocol for Incorporation into a Model Fragrance Accord
Objective: To assess the impact of this compound on a simple fruity-floral fragrance accord.
Materials:
-
This compound (10% dilution)
-
Phenylethyl alcohol
-
Hedione (Methyl dihydrojasmonate)
-
Linalool
-
Galaxolide (50% solution)
-
Perfumer's alcohol
-
Glass vials with caps
-
Micropipettes
Procedure:
-
Create a Control Accord: In a glass vial, prepare the following blend:
-
Phenylethyl alcohol: 30 parts
-
Hedione: 40 parts
-
Linalool: 20 parts
-
Galaxolide (50%): 10 parts
-
-
Create a Test Accord: In a separate glass vial, prepare the same blend as the control, but add 5 parts of the 10% dilution of this compound. Adjust the other components proportionally if desired.
-
Maceration: Cap both vials, gently swirl to mix, and allow them to macerate for at least 48 hours at room temperature, protected from light.
-
Evaluation: Prepare 10% dilutions of both the control and test accords in perfumer's alcohol. Evaluate both on smelling strips side-by-side, noting any differences in the top note, overall character, and diffusion.
Protocol for Accelerated Stability Testing
Objective: To evaluate the stability of a fragrance containing this compound under accelerated aging conditions, with a focus on potential oxidation.
Materials:
-
Test fragrance accord containing this compound (as prepared in 4.3)
-
Control fragrance accord (without this compound)
-
Clear and amber glass vials with airtight caps
-
Oven set to 40°C
-
UV light chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Aliquot the test and control accords into both clear and amber glass vials.
-
Storage Conditions:
-
Evaluation Intervals: Evaluate the samples at time zero, 1 week, 2 weeks, 4 weeks, and 8 weeks.
-
Sensory Evaluation: At each interval, conduct a sensory evaluation of all samples on smelling strips, comparing them to the control stored at room temperature. Note any changes in odor profile, particularly any "off-notes" that may indicate degradation.
-
Analytical Evaluation (GC-MS): At each interval, analyze the samples via GC-MS. Compare the chromatograms to the time-zero samples to identify any new peaks (potential degradation products) or a decrease in the peak area of this compound. This is crucial for detecting oxidation of the alkene.[12]
dot
Sources
- 1. pac.gr [pac.gr]
- 2. dilbahararomas.com [dilbahararomas.com]
- 3. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. iltusa.com [iltusa.com]
- 11. oxfordbiosciences.com [oxfordbiosciences.com]
- 12. shimadzu.com [shimadzu.com]
Application Notes and Protocols: The Utility of 2,3-Dimethyl-2-hexene in Fine Chemical Manufacturing
Introduction and Physicochemical Properties
2,3-Dimethyl-2-hexene is a trisubstituted, sterically hindered aliphatic alkene that serves as a valuable and versatile building block in fine chemical manufacturing.[1] Its unique structure, featuring a tetrasubstituted double bond, dictates its reactivity, making it a key precursor for the synthesis of complex organic molecules, including hindered alcohols, ketones, and saturated alkanes.[2][3] This guide provides detailed protocols for three fundamental transformations of this compound: oxidative cleavage via ozonolysis, stereospecific epoxidation, and catalytic hydrogenation. These methods are foundational for researchers in synthetic chemistry and drug development, offering pathways to valuable intermediates.
The strategic placement of methyl groups around the double bond influences the regioselectivity and stereoselectivity of additions, while also providing a scaffold for creating quaternary carbon centers—a common challenge in organic synthesis.[2] Understanding the physicochemical properties of this alkene is paramount for its safe handling and for optimizing reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2,3-dimethylhex-2-ene | [4] |
| CAS Number | 7145-20-2 | [5][6][7][8] |
| Molecular Formula | C₈H₁₆ | [4][5][7] |
| Molecular Weight | 112.21 g/mol | [4] |
| Boiling Point | 122 °C at 760 mmHg | [5] |
| Density | 0.729 g/cm³ | [5] |
| Flash Point | 15.6 °C | [5] |
| Appearance | Colorless liquid |
| SMILES | CCCC(=C(C)C)C |[4] |
Core Synthetic Transformations
The reactivity of the double bond in this compound is the cornerstone of its utility. The following sections detail protocols for its conversion into key functional groups.
Oxidative Cleavage via Ozonolysis: Synthesis of Propan-2-one and Pentan-2-one
Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds.[9] For a tetrasubstituted alkene like this compound, this reaction cleanly yields two ketone fragments without the over-oxidation to carboxylic acids often seen with other oxidants, provided a reductive workup is employed.[9][10] This transformation is highly efficient for breaking down larger carbon skeletons into smaller, functionalized building blocks.
Mechanistic Rationale: The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Subsequent treatment with a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, cleaves the ozonide to furnish the desired ketone products, in this case, propan-2-one (acetone) and pentan-2-one.[9][11] The choice of a reductive workup is critical to prevent the formation of carboxylic acids.[9]
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl Sulfide (DMS) (1.5 eq)
-
Nitrogen or Argon gas
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
Equipment:
-
Three-neck round-bottom flask
-
Gas dispersion tube (fritted)
-
Dry ice/acetone cold bath (-78 °C)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented through a bubbler containing potassium iodide solution to quench excess ozone.
-
Dissolution: Charge the flask with this compound and anhydrous dichloromethane.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the stirred solution. The reaction is monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone.
-
Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove all residual ozone.
-
Reductive Workup: While maintaining the cold temperature, add dimethyl sulfide (DMS) dropwise to the reaction mixture. Allow the solution to slowly warm to room temperature and stir for at least 2 hours.[12]
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude mixture of propan-2-one and pentan-2-one can be purified by fractional distillation, exploiting their different boiling points.
Safety Precautions:
-
Ozone is highly toxic and explosive in high concentrations. All operations must be performed in a well-ventilated fume hood.[12]
-
Ozonides can be explosive; never concentrate the reaction mixture before the reductive workup is complete.
-
Dimethyl sulfide has a strong, unpleasant odor and should be handled in a fume hood.
Table 2: Representative Data for Ozonolysis
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Key Reagents | O₃, CH₂Cl₂, DMS |
| Temperature | -78 °C to Room Temp. |
| Product 1 | Propan-2-one (Acetone) |
| Product 2 | Pentan-2-one |
| Typical Yield | >90% |
| Workup | Reductive (DMS) |
Stereospecific Epoxidation: Formation of 2,3-Dimethyl-2,3-epoxyhexane
Epoxidation is a cornerstone reaction in organic synthesis, converting alkenes into epoxides (oxiranes).[13] These three-membered rings are highly valuable synthetic intermediates, susceptible to ring-opening by various nucleophiles, which allows for the stereospecific introduction of two adjacent functional groups.[13] The reaction of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond.[13][14]
Mechanistic Rationale: The Prilezhaev reaction involves the electrophilic attack of the peroxy acid's terminal oxygen atom on the nucleophilic alkene double bond.[13] The entire process occurs in a single, concerted step through a cyclic transition state, often referred to as the "butterfly" mechanism.[14] This ensures that the stereochemistry of the alkene is retained in the epoxide product. For this compound, this results in the formation of 2,3-dimethyl-2,3-epoxyhexane.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peroxy acid by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash thoroughly with saturated aqueous sodium bicarbonate solution to remove the meta-chlorobenzoic acid byproduct. Repeat the wash until the aqueous layer is no longer acidic.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
m-CPBA is a potentially explosive solid, especially upon shock or heating. It should be stored at low temperatures and handled with non-metal spatulas.
-
The reaction can be exothermic; controlled addition of m-CPBA at low temperatures is crucial.
Table 3: Representative Data for Epoxidation
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Key Reagents | m-CPBA, CH₂Cl₂ |
| Temperature | 0 °C to Room Temp. |
| Product | 2,3-Dimethyl-2,3-epoxyhexane |
| Typical Yield | 80-95% |
| Workup | Na₂S₂O₃, NaHCO₃ |
Catalytic Hydrogenation: Synthesis of 2,3-Dimethylhexane
Catalytic hydrogenation is the addition of hydrogen (H₂) across a double bond to yield a saturated alkane.[15][16] This reduction reaction is highly efficient and typically proceeds with high yields.[17] The reaction requires a metal catalyst, such as palladium, platinum, or nickel, which provides a surface for the reaction to occur.[16][18] For this compound, this process cleanly produces 2,3-dimethylhexane.[19]
Mechanistic Rationale: The reaction occurs on the surface of a heterogeneous metal catalyst.[16] Dihydrogen (H₂) adsorbs onto the metal surface and dissociates into hydrogen atoms. The alkene also coordinates to the metal surface. The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in the formation of the alkane, which then desorbs from the catalyst surface.[18]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, 1-5 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
Heavy-walled reaction flask (e.g., Parr shaker bottle or thick-walled round-bottom flask)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/gas manifold
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Flask Preparation: In a suitable reaction flask, place the 10% Pd/C catalyst.
-
Inert Atmosphere: Seal the flask and flush with an inert gas like nitrogen or argon.
-
Solvent and Substrate Addition: Add the solvent (ethanol or ethyl acetate) via syringe, followed by the this compound substrate.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle three times to ensure the atmosphere is fully replaced with hydrogen.[17]
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is fully consumed. The uptake of hydrogen can also be monitored if using a specialized apparatus.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the pad with fresh solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: 2,3-dimethylhexane is often obtained in high purity after catalyst removal and solvent evaporation. If necessary, simple distillation can be performed.
Safety Precautions:
-
Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[17]
-
Palladium on carbon can be pyrophoric, especially when dry. It is often handled as a water-wet paste to mitigate this risk. Handle with care and do not allow the dry catalyst to be exposed to air and organic solvents simultaneously.[17]
Table 4: Representative Data for Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Substrate | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Pressure | 1 atm (balloon) |
| Solvent | Ethanol or Ethyl Acetate |
| Product | 2,3-Dimethylhexane |
| Typical Yield | >95% |
| Workup | Filtration through Celite |
Safety and Handling
This compound is a highly flammable liquid and vapor.[4] It can also cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[20]
Conclusion
This compound is a highly effective precursor in fine chemical synthesis. Its tetrasubstituted double bond provides a handle for clean and high-yielding transformations into ketones, epoxides, and alkanes. The protocols detailed herein for ozonolysis, epoxidation, and catalytic hydrogenation represent fundamental, reliable, and scalable methods for generating valuable synthetic intermediates. By understanding the mechanistic principles and adhering to the procedural and safety guidelines, researchers can effectively leverage the reactivity of this alkene to advance projects in drug discovery, fragrance synthesis, and materials science.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23528, this compound.
- Pearson. (n.d.). Show how 2,3-dimethylhex-2-ene can be converted to pentan-2-one. Provide any necessary reagents.
- LookChem. (n.d.). This compound.
- SIELC Technologies. (2018). 2,3-Dimethylhex-2-ene.
- Mol-Instincts. (n.d.). This compound 7145-20-2 wiki.
- National Institutes of Health. (n.d.). Synthesis of Highly Congested Tertiary Alcohols via the[10][10] Radical Deconstruction of Breslow Intermediates.
- National Institute of Standards and Technology. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- ResearchGate. (2025). A simple and efficient protocol for epoxidation of olefins using dimethyldioxirane.
- ChemSynthesis. (n.d.). (3Z)-2,2-dimethyl-3-hexene.
- Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis.
- Study.com. (n.d.). What would be the hydrogenation product of 2-hexene?
- Wiley Online Library. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry.
- Filo. (2025). Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn.
- Allen. (n.d.). 2,3-Dimethyl-2-butene undergoes catalytic hydrogenation to give.
- The Organic Chemistry Tutor. (2021). Catalytic Hydrogenation Explained.
- Organic Syntheses. (n.d.). 1-oxo-2-cyclohexenyl-2-carbonitrile.
- National Institutes of Health. (n.d.). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction.
- National Institutes of Health. (n.d.). Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization.
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
- Google Patents. (n.d.). EP0151521A2 - Perfumery compositions.
- Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation.
- Leah4sci. (2015). Ozonolysis of Alkenes Reaction, Product Trick, and Mechanism.
- Chemistry LibreTexts. (2019). 11.3.6 Epoxidation of Alkenes.
- ACS Publications. (n.d.). Oligomers from the ozonolyses of cis- and trans-3-hexene and cis.
- The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes.
- UCL Discovery. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products.
- Google Patents. (n.d.). US9453182B1 - Dimethylcyclohexen-als and their use in perfume compositions.
- Chemistry Stack Exchange. (2017). When 3,4-dimethyl-2,4-hexadiene reacts with HBr what is the major product?
- MDPI. (n.d.). Trisubstituted Alkenes as Valuable Building Blocks.
- Royal Society of Chemistry. (n.d.). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding.
- National Institutes of Health. (2023). Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding.
- ResearchGate. (n.d.). Selective synthesis of 2,5-dimethyl-2,4-hexadiene over molecular sieve catalysts in a liquid phase reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2) Ozonolysis of 2,3 dimethyl but-2-ene, followed by decomposition Zn du.. [askfilo.com]
- 4. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. 2,3-Dimethyl-2-butene undergoes catalytic hydrogenation to give [allen.in]
- 20. chemicalbook.com [chemicalbook.com]
Protocol for the Analysis of 2,3-Dimethyl-2-hexene by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the qualitative and quantitative analysis of 2,3-Dimethyl-2-hexene using Gas Chromatography-Mass Spectrometry (GC-MS). As a volatile organic compound (VOC), this compound is amenable to GC-MS, a powerful analytical technique that offers high-resolution separation and definitive mass-based identification.[1][2][3] This guide is designed for researchers and drug development professionals, offering in-depth explanations for methodological choices to ensure robust, reproducible, and trustworthy results. We will cover sample preparation, instrument configuration, data acquisition, and interpretation, grounded in established scientific principles and authoritative references.
Introduction and Scientific Principles
This compound (CAS No. 7145-20-2) is an eight-carbon unsaturated hydrocarbon (C₈H₁₆) with a molecular weight of 112.21 g/mol .[4][5][6] Its volatility and non-polar nature make it an ideal candidate for analysis by Gas Chromatography (GC), which separates compounds based on their boiling points and interactions with a stationary phase.[1] The coupling of GC with a Mass Spectrometer (MS) detector allows for the high-confidence identification of the eluted compound by analyzing its unique mass fragmentation pattern upon ionization.[7][8]
The core principle of this method relies on vaporizing the sample and carrying it through a capillary column with an inert gas (the mobile phase).[1] As the analyte, this compound, travels through the column, it partitions between the mobile phase and a liquid stationary phase. This differential partitioning allows for its separation from other components in the sample matrix. Upon exiting the column, the molecule enters the ion source of the mass spectrometer, where it is fragmented by a high-energy electron beam (Electron Ionization - EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification.[9]
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvent: High-purity Hexane or Dichloromethane (GC or HPLC grade)
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined septa caps.[7][10]
-
Pipettes: Calibrated micropipettes and tips
-
Gases: Helium (99.999% purity or higher) for carrier gas
Experimental Protocol: Sample Preparation
The goal of sample preparation is to create a clean, homogeneous solution at a concentration suitable for the instrument's sensitivity, thereby preventing column overload and ensuring accurate detection.[10][11]
Step-by-Step Protocol:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve it in a 10 mL volumetric flask using high-purity hexane. Ensure the solution is thoroughly mixed. This creates a high-concentration stock that can be stored for creating working standards.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Perform a serial dilution from the stock solution. For a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Causality: A concentration of approximately 10 µg/mL is recommended to achieve an on-column loading of around 10 ng with a 1 µL injection, which is ideal for modern capillary GC-MS systems to avoid detector saturation and peak shape distortion.[11]
-
-
Sample Transfer:
-
Matrix Samples: If analyzing this compound in a complex matrix, additional cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering, non-volatile compounds.[7] For solid or aqueous samples, headspace analysis is a powerful alternative that samples the vapor phase in equilibrium with the sample, isolating volatile components without injecting the non-volatile matrix.[2][12]
GC-MS Instrumentation and Analytical Conditions
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Port Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples and ensures sharp peak shapes. For trace analysis, a splitless injection may be required. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert gas that provides good efficiency and is safe for mass spectrometers. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for typical 0.25 mm I.D. columns, balancing separation efficiency and analysis time. |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating non-polar hydrocarbons like this compound. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 2 min) | A temperature program is essential for separating compounds with different volatilities in a single run.[1] The initial hold allows for the separation of very volatile compounds, while the ramp elutes higher boiling point compounds in a reasonable time. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible fragmentation patterns for library matching.[8][9] |
| Electron Energy | 70 eV | The industry standard energy for EI, which generates stable and extensive fragmentation, allowing for confident comparison with spectral libraries like NIST.[9] |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Ensures mass filtering is stable and unaffected by temperature fluctuations. |
| Mass Scan Range | 40 - 300 m/z | A range that captures the molecular ion (m/z 112.2) and all significant fragment ions of the analyte while excluding low-mass interferences from air and water. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak shape definition and quantification. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which can shorten filament life. |
Data Analysis and Quality Control
A self-validating protocol requires rigorous data analysis and adherence to quality control measures.
Analyte Identification
-
Retention Time (RT): Under the specified conditions, this compound will have a characteristic retention time. This should be confirmed by injecting a pure standard.
-
Mass Spectrum Interpretation: The primary identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum from an authoritative library, such as the NIST Mass Spectral Library.[5][13]
-
Molecular Ion (M⁺): Look for the molecular ion peak at m/z = 112. This confirms the molecular weight of the compound.[6]
-
Fragmentation Pattern: The EI mass spectrum of this compound is characterized by specific fragment ions. The most abundant ions are typically observed at m/z 83 and m/z 55 .[6] The presence and relative abundance of these key ions provide high confidence in the identification.
-
Quality Control (QC)
-
Solvent Blank: Inject a vial of pure hexane before and after the sample sequence to ensure there is no system contamination or carryover.
-
System Suitability: Inject the 10 µg/mL standard at the beginning of the run. The peak shape should be symmetrical (tailing factor < 1.5), and the signal-to-noise ratio should be high (>100) to confirm the system is performing optimally.
-
Calibration: For quantitative analysis, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) and generate a calibration curve to ensure linearity over the desired concentration range.
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical process.
Caption: End-to-end workflow for the GC-MS analysis of this compound.
Caption: Internal process flow within the Gas Chromatography-Mass Spectrometry system.
References
- BenchChem. (n.d.). GC-MS Analysis of Long-Chain Alkenes. BenchChem Technical Support Center. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEip5a-PdPKrFlB-Z7HfkOSbIKWCgX9Lj3qVdOH3s-IQ7oyCDVC7RyTJRXxnNVdN0D2HN-UwLT09ut9QlbE3N-4-YhOSSebNjbIVsK5zp-9OQnvsDFhtvm_6yB1xT94zmrAwBiYPXHKAmjbSBZnYXdJDS3t9pXRE_0_oazSkQEiEQUwPm3t8dSJoJCa6DyLVgs3qcaF8Epug9or]
- ESS Laboratory. (2008). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEp7YfiRhwkKaDq_oJJHV9MLhgdmpSFcFk5Yk7t_SPY4S2yagjD0pzBm2vGLQfw343YLlUT3cUuXEsbMiXKp9JizoBXrI-JpIwPEXtYUiaNAP175gRp1-6MrHpsx_OLQrQyqX7caeRCxNxzAlg9oiVSBY04Uv6GJuXcOh2-hdRWbxmTpQcf-jAhXwXox0YvK5FqXas1Iy5J7BnHylaLxugyKX9H_11hx5iPH5vMsuBfo9nKpsDmjvKcth12IRYQg==]
- Mol-Instincts. (n.d.). This compound 7145-20-2 wiki. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTK566ztZpsllBJ9vocN0UxxubqdzN5-aGVutLa-8Kn-v_JM4YZmldZT9MQV-Ng1fE_E9lajvK8RiPo22h-AOMeQplQaSPphAn8_gNrSh_U97X6bqzPUOYG31laA1Kryl0lWsZmKqxCuLVkNse93oM-Qo_59-L51yZx1pWlcwSgRsPxLkmhQ==]
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.
- SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEfOlFXFx2rvRnTUHZHfPQTPExpigev29LTit3JvXkTZ_MSIdoopueUCTIWFqnkR7AmdOJ1hTJVNW8d9_A6gbm8rE8nZwHliixRxNkY1B2QKz-V_Bq4EbpXKzh4S4i-9_VdYkD6EEnKbhYEK6X2Kl-oCSvCxVpjKNd]
- University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSTCkrHnfACy8JsWf-nHWxil1m6OiWjirXtd6fHyF71Vgp0FWALaeEhs-1N_4RJMMuPptweJT4jkS4YhppGw3oHswQNbuW9X7dBJ_7SiJ3Lipj3Tbb1gnKXnBikEp0VmvyMIGl-GImrgerjAhdp9LtEnPG1gz-1s3XOFaxumq6vLD_bvIqpeJd1KwlyUlWROcK2bTw528=]
- MCE. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfjerMOSoeIdOn_jkUuKQ0ZaIQtphngLagg25eCUrzdisrNKRKiF-y2mYoyAndtOdPrCtqGRlp-iJWaxgeCCh-WTE5HSLq8m5gqo-Qfg7ngyc2k36RVBRh2PwZUg_Vy1DSLvu93bMS3D0EFQT9Lq8SuZFx010-sA0Z8bE_F5hdLlQIlUhwpBmDsUzc4fDALS_fisT18kewRdipUQ==]
- E-Intelligent. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnhZqq4v-aH0v6ZrPbmpnpm7pwEGha0G6EGmBsr8_D-CjAuAKsp1vrJSHB6HlHEjVTcUiY7IYBObvvfXuByA-NUVRKRdt4DMHXegAqHbjBkaUqymcP3DwvY6Hjmvt1uuzgCQibeEUcqzRqGwFraiQifZb3eLCfuRvAPQZ_NkQCVuNtJEfEcq1s0c6pXsSXhVvggJ1SPKqdyHDOY6pIISK8zNyEwZ9fGg8Zn4YY2xs=]
- PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhHNh94WMiJ1YGtmpwdG1spZwMjYr4ufjVGF1lnCW3lDWT5Yqa5_az2gQbmWN1isBa0MROK171HsdNnugnVWixPGCgYPE2ByexIDsmsI9BDo1AehbjZZX0rREUJOLaQxWx76-nRNMEbn_T_E0fI9uNPTDjF1mrcrfwrQ==]
- Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ycWQveT14No4quzj5gvFwUhEnbq8j_nKCblmC9FW5x1tROL8hmDQ-zlr8QjICpDfEXlUwTsCY3o4XvWEvNsoed4KQWNAQUdaNXVSFTU1lgzjlPxwh6UzaV7MlbqZoE8cQLJPlvRkIpgkvAfUnTTIYrLu5CwRinDCL3r74bTmq30VmfKU96xcNMcn]
- Thermo Fisher Scientific. (n.d.). Volatile Organic Compounds (VOC) Analysis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMPEyg-_SORUYYJvDMBUVl_dfNTD6KesMLg0nApUgHhe3r4IzqQe_bPfus7lQBlohExVML5R8EOJs79ypaDxrrAmOmJf5zS3l0bseZo0yNCOQt7YzCQU4gG7T--tZfW9ncW7f_VW4N-UxmHuTL65aUzPVrDwi78VcRVOFBdmj4CINwxoi6_Ln9acLbGzLCkpxfKF6TrxwkxObf5YkbPZ1Tj3Djgg01X1O9r9blGHLfWWv0k8gwDmBCuXxZRoJpo_hoqM_pMWm2DblXgjLk50LziQT-HkukEomgrJeY2E99vvqXWkw=]
- International Journal of Science and Research. (n.d.). Exploration of Volatile Organic Compounds through Gas Chromatography: Analytical Insights. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxNtVkQZuPz56eDGyCuxxgaKQ58esqMiTjw6rwlIxhjEwvwgTpvhc0YjbeZds28tiLaHkugOaGVCs9gsd3y7ht8VK6m6D9uRLa7u-zX1nB4KKevwJpkr885CsFAkDG5to=]
- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaaCyybIF7oTpE69ei_Lt3OSaecT_7qLikT9wqqXiFTZNdDlM_J7MPiqSiEPfI2xDBMA5he2lRSDCQugwTqSZU7g1Orj2_nBh_zIYxuqhaDZUuuUvHW3cvFDxbb-i1-kTsdW61N7VEDVzpfvvL2kjdiVLPaM9zfj-rZnNbQtoXuIlnTLoIw93N5bRN-AlydocppEYWvyivPPBpXx27Sg_l21O7rMTl2z-KdqQUC51CyKjbFCBR4akkq2n6T8RI3Nm-DX1hTa0OqnwPncVu1r-JnIRqVeQtYvpWSTTUZ80OjkGRhcBCiHMHm6I-7bk1GtbqAaN8gpW0]
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyqKvXuBkm2qtVaMXdRou8lk0VkpvkrynOlLUdOXBwiM1Lvwu7Zt50dqEqpRFSUMtiaoNtQ7WGgh-fwk0TSSrZglf3rhcSNKXBFm7KPgUo2rxIuSmABQKXlYC2m3FrxcVuTgeCHpHBonpGb1rZQY3m_w==]
- SIELC Technologies. (2018). 2,3-Dimethylhex-2-ene. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7UlrHwXcfCiKm_GCiEngYh3wVxz7oDfgINT8SyT7qkGhdBEGl8c0BzbnJTniy32GjVXo0m8_TDNX6pAou7FwINtc0pOZkA5MComJEO9AdzCM3L-xwtjEMK6ZcINikSRch]
- NIST. (n.d.). 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZr-75rz0x4SeKWFZGPK-Mk-38SXLkKO80Y9YXYpK3R3tPNR2nWNJezrTXODKAM-ZL5Ohp8uBeOeLthtLAnEq1HGlsqjTzu5qNQAZ9tmA-df0ymB8SmYajcuRh_dzlosPYwkF1ICSB0HSIxO1bIpIvHM5LyAI=]
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbJdlBcdKCXk3_c3hgpZ-vtTPqYXclkLr9kY_D4Hmqn9zuXERwfAbWu6w77UbVO6stAEXQmX7Q6BOcsq3ZElVh_vQQEVyHAO_kYspQVpR6lrxnjTIp-MbSK8P8zeRerdxCxVL-BCnLiofVsRDn3OmzrM17TfnEe_mByOqjYP-SimeB2MAUzKtdJtZ5udzehFiUi8AWq5A9kvvXrmwLZMvAY23WE9zwrCi-_sv2uvfg]
- NIST. (n.d.). 2,3-Dimethyl-1-hexene. NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGss1AfV_pb1iDyXqXrSOnQVBMsbdDF9bzCXnuPPjRf8go7nKRWMPJ5K-oe3LvvzX9Wdb7flUTEsMlX4WDWaggFfnsbDAaLx9mmMBT3fabpjHeSdutvnhkvJe7u52IT67KUi0fhStOO1NDCHsrO_I=]
- NIST. (n.d.). 3,4-Dimethyl-2-hexene. NIST Chemistry WebBook. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnKwJG_OSVBCpg1a6izPuIEHm4UanmIvPWA574FNIaSkZvFb422oIApXUUlt1NBtIfH4C6_fD8110xLMa4PNN7LNsHtuTzNaNh3P6Z8oSEOZfHZea9l230z73YejYwLfg2iR_j6CsxFQ884882rNzv6RnNWyWj_h9aAfBJnyPGAQ==]
- BenchChem. (n.d.). Spectroscopic Profile of 3,4-Dimethyl-2-hexene: A Technical Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8uJc9t9ayeqq2qZhekNeQKM_pVbjDYhDUKB50GRdcTpNDjrc2IADbA7hSz1lZGLdCfTofIsonPnCvc1troQlZ4XSrN5rZezUMbIQmWAxYaiWVJonXpLT34_n3HKPcg4drI14VryeIvOf6ETycAayTatBRFV1G1nXbXnYbGXpv5ook2tB7-DCf05uXsUKcOVkRTP8PE_nIuXBDd-qE]
Sources
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 6. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
1H and 13C NMR analysis of 2,3-Dimethyl-2-hexene
An Application Note for the Structural Elucidation of 2,3-Dimethyl-2-hexene using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, a representative tetrasubstituted alkene. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this document is an in-depth interpretation of the ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. This guide is designed for researchers, scientists, and professionals in drug development, offering both a practical workflow and a foundational understanding of the spectral features that enable complete structural assignment.
Introduction: The Challenge of a Tetrasubstituted Alkene
This compound (C₈H₁₆) is an unsaturated hydrocarbon featuring a tetrasubstituted double bond.[3][4] Its structure, while seemingly simple, presents a useful case study for NMR analysis. The absence of vinylic protons (protons directly attached to the double bond carbons) means that ¹H NMR analysis alone cannot directly confirm the position of the double bond.[5][6] Therefore, a combined approach using ¹H, ¹³C, and spectral editing techniques like DEPT is essential for complete and confident structural elucidation. This note demonstrates how these techniques work in concert to provide a detailed molecular portrait.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering system for this compound will be used throughout this document. The distinct proton environments are labeled alphabetically (a-e).
Caption: General workflow for NMR analysis from sample preparation to interpretation.
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show five distinct signals, as there are five groups of chemically non-equivalent protons (labeled a-e in the structure diagram).
-
Signal (a) - Triplet (3H): This signal, expected furthest upfield (lowest ppm), corresponds to the terminal methyl group (C6) of the propyl chain. It is split into a triplet by the two adjacent protons on C5.
-
Signal (b) - Sextet (2H): The C5 methylene protons are coupled to both the three protons on C6 and the two protons on C4. According to the n+1 rule, this would ideally result in a complex multiplet (dt). However, it often appears as a sextet or pseudo-sextet.
-
Signal (c) - Triplet (2H): The C4 methylene protons are adjacent to the C5 methylene group, resulting in a triplet. They are too far from the double bond to experience significant deshielding.
-
Signal (d) - Singlet (3H): This singlet corresponds to the methyl group attached to the C3 of the double bond (C7). It has no adjacent protons, hence it appears as a sharp singlet.
-
Signal (e) - Singlet (6H): The two methyl groups attached to C2 of the double bond (C1 and C8) are chemically equivalent. With no adjacent protons, they produce a single, strong singlet with an integration value of 6H.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Label | Assignment | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|---|---|---|
| a | -CH₃ (C6) | 3H | Triplet (t) | ~0.9 | Typical terminal alkyl methyl group. |
| b | -CH₂- (C5) | 2H | Sextet (sxt) | ~1.4 | Standard alkyl methylene group. |
| c | -CH₂- (C4) | 2H | Triplet (t) | ~1.9-2.0 | Allylic position, slightly deshielded by the C=C bond. |
| d | =C-CH₃ (C7) | 3H | Singlet (s) | ~1.6-1.7 | Vinylic methyl, deshielded by the double bond. |
| e | =C(CH₃)₂ (C1, C8) | 6H | Singlet (s) | ~1.6-1.7 | Vinylic methyls, deshielded by the double bond. |
Note: Chemical shifts are estimations. Actual values may vary slightly based on experimental conditions.
¹³C NMR and DEPT Spectral Analysis
Due to molecular symmetry, the two methyl carbons C1 and C8 are equivalent. Therefore, the ¹³C spectrum is expected to show a total of seven distinct signals, not eight. The DEPT experiments are crucial for assigning these signals correctly.
-
Quaternary Carbons (C2, C3): These two sp² carbons form the double bond and have no attached protons. They will be visible in the broadband ¹³C spectrum (typically in the 120-140 ppm region for substituted alkenes) but will be absent from both DEPT-90 and DEPT-135 spectra. [7][8]* Methylene Carbons (C4, C5): These two sp³ carbons will appear as negative signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. [9]C4, being in an allylic position, is expected to be further downfield than C5.
-
Methyl Carbons (C1/C8, C6, C7): These four methyl carbons will appear as positive signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. [9]The vinylic methyls (C1/C8 and C7) will be further downfield than the terminal alkyl methyl (C6).
Table 2: Predicted ¹³C and DEPT Spectral Data for this compound in CDCl₃
| Carbon # | Carbon Type | Approx. ¹³C Shift (δ, ppm) | DEPT-90 Signal | DEPT-135 Signal |
|---|---|---|---|---|
| C1, C8 | CH₃ | ~20-25 | Absent | Positive |
| C2 | C (Quaternary) | ~125-135 | Absent | Absent |
| C3 | C (Quaternary) | ~125-135 | Absent | Absent |
| C4 | CH₂ | ~35-40 | Absent | Negative |
| C5 | CH₂ | ~20-25 | Absent | Negative |
| C6 | CH₃ | ~14 | Absent | Positive |
| C7 | CH₃ | ~15-20 | Absent | Positive |
Note: The assignments for C2 and C3, as well as for the various methyl groups, would require more advanced 2D NMR experiments (like HMBC) for definitive confirmation but can be reasonably proposed based on substituent effects.
Conclusion
The combined application of ¹H, ¹³C, and DEPT NMR spectroscopy provides a clear and definitive method for the structural elucidation of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the alkyl chains, while the ¹³C and DEPT spectra unambiguously establish the carbon skeleton, including the location and tetrasubstituted nature of the C=C double bond. The protocols and interpretive framework presented in this note serve as a reliable guide for the analysis of similar unsaturated hydrocarbons, demonstrating the power of a multi-technique NMR approach in modern chemical research.
References
- J Chem Ecol. 2004 Nov;30(11):2153-61.
- Organomation.
- Ga-Ram Kim, et al. (2010).
- R-NMR.
- PubChem. This compound.
- NIST. 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
- University of Leicester.
- Reddit. Does anyone know any database of NMR spectra? r/chemistry. [Link]
- Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]
- Reddit. What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
- NIST. 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
- University of Guelph. NMR Links and Resources. [Link]
- Michigan State University.
- University of Wisconsin-Madison. UWChemMRF Links. [Link]
- ResearchGate. (PDF)
- University of Manchester.
- Bruker.
- LookChem. This compound. [Link]
- University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
- University of Maryland.
- ResearchGate. Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C)
- University of Calgary. DEPT 13 C-NMR Spectra. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Springer. [Link]
- OpenOChem Learn. Alkenes. [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- Modgraph. 1H Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. [Link]
- NC State University Libraries. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]
- Thieme. 3. 1H NMR Spectroscopy. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
- NIST. 3-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 5. Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
High-performance liquid chromatography (HPLC) for 2,3-Dimethyl-2-hexene separation
An Application Note on the High-Performance Liquid Chromatography (HPLC) Separation of 2,3-Dimethyl-2-hexene
Abstract
Methodological Rationale: Overcoming the Analytical Hurdles
The unique physicochemical properties of this compound dictate the optimal chromatographic strategy. A reasoned approach, grounded in first principles, is essential for developing a reliable method.
The Inadequacy of Standard Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC), the most common mode of liquid chromatography, utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[8][9] This setup is designed to retain analytes through hydrophobic interactions. This compound, being an extremely non-polar hydrocarbon, has a very high affinity for the mobile phase's organic component and minimal interaction with the stationary phase.[10] This results in little to no retention, with the analyte eluting at or near the column's void volume, preventing any meaningful separation from other non-polar impurities or isomers.
Furthermore, the simple alkene structure of this compound lacks conjugated double bonds or aromatic rings, which are necessary to absorb light in the UV-visible spectrum.[6] Consequently, it is essentially invisible to the most common HPLC detector, the UV-Vis detector.[1][11][12]
The Advantage of Normal-Phase and Argentation Chromatography
Normal-Phase HPLC (NP-HPLC) employs a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., hexane).[13][14] In this mode, separation is governed by polar interactions, and non-polar compounds elute first.[9] While standard NP-HPLC can separate hydrocarbon classes, resolving closely related isomers like those of dimethylhexene remains challenging.[15]
Argentation Chromatography is a powerful subset of normal-phase chromatography specifically designed for separating unsaturated compounds.[4] The stationary phase, typically silica gel, is impregnated with silver nitrate (AgNO₃). The mechanism relies on the formation of weak, reversible charge-transfer complexes between the silver(I) ions (Ag⁺) on the stationary phase and the π-electrons of the alkene's double bond.[5] The stability of this complex, and thus the retention time, is highly dependent on the steric accessibility of the double bond.[5] This provides an exceptional degree of selectivity for:
-
Positional Isomers: Differentiating between alkenes where the double bond is at different positions.
-
Geometric Isomers: Separating cis (Z) from trans (E) isomers, as the cis configuration often forms a more stable complex and is retained longer.[5]
-
Degree of Unsaturation: Separating alkanes (no retention), alkenes, and alkynes.
The Necessity of Refractive Index Detection (RID)
To overcome the challenge of UV transparency, a universal detector is required. The Refractive Index Detector (RID) is an ideal choice. It measures the difference between the refractive index of the mobile phase and the refractive index of the eluent containing the analyte.[16] Because any analyte will change the refractive index of the mobile phase, the RID can detect virtually every compound.[17][18]
However, the RID has critical limitations that must be addressed in the protocol:
-
Isocratic Elution Only: The mobile phase composition cannot be changed during the run (no gradients), as this would cause a massive baseline shift.[7][16]
-
Temperature Sensitivity: The column and detector must be thermostatically controlled to maintain a stable baseline.[17]
-
Lower Sensitivity: Compared to UV detectors, the RID is generally less sensitive.
Primary Protocol: Argentation NP-HPLC with RID
This protocol provides a highly selective method for the separation of this compound from its isomers and other hydrocarbon impurities.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Isocratic pump, autosampler, column thermostat, RID detector. |
| Column | Commercially available Silver-impregnated silica column (e.g., 10% AgNO₃ on Silica, 5 µm, 4.6 x 250 mm) or a lab-prepared equivalent. |
| Mobile Phase | HPLC-grade n-Hexane.[19] |
| Sample Diluent | n-Hexane. |
| Standards | This compound (CAS 7145-20-2) and any relevant isomer standards.[20] |
| Glassware | Amber vials to protect silver-containing phases from light. |
Experimental Workflow
Caption: Workflow for Argentation NP-HPLC-RID analysis.
Step-by-Step Protocol
-
System Preparation:
-
Install the silver-impregnated silica column. It is crucial to protect the column from direct light to prevent the photoreduction of silver ions.
-
Thoroughly flush the entire HPLC system, including the pump, injector, and detector, with n-Hexane to remove any polar solvents from previous analyses.[21]
-
-
Mobile Phase Preparation:
-
Use 100% HPLC-grade n-Hexane. Degas the solvent thoroughly before use.
-
-
System Equilibration:
-
Set the column and RID cell temperature to a constant value (e.g., 30°C).
-
Begin pumping n-Hexane at a low flow rate (e.g., 0.5 mL/min).
-
Allow the system to equilibrate for at least 60-90 minutes, or until the RID baseline is exceptionally stable. This is the most critical step for successful analysis.[16]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in n-Hexane.
-
Filter the sample through a 0.45 µm PTFE syringe filter if any particulates are present.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Silver-Impregnated Silica (10%), 5 µm, 4.6 x 250 mm | Provides π-complexation selectivity for isomers.[4] |
| Mobile Phase | 100% n-Hexane | Non-polar mobile phase for NP-HPLC.[22] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention and stable RID baseline. |
| Detector | Refractive Index Detector (RID) | Universal detection for non-chromophoric analyte.[7] |
| RID Temp. | 30°C | Must match column temperature for baseline stability. |
| Injection Vol. | 10 µL | A typical injection volume; adjust based on sensitivity. |
| Run Time | 20 minutes (or as needed) | Adjust to ensure elution of all components. |
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time to that of a pure standard.
-
Purity can be assessed using the area percent method, assuming all components have a similar refractive index response.
-
Alternative Protocol: Reversed-Phase HPLC with RID
While less selective for isomers, this method can be used for purity assessment if normal-phase capabilities are unavailable. A specific method has been reported using a specialized reversed-phase column.[23] The key is to use a mobile phase with a very high organic content to achieve sufficient retention.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Isocratic pump, autosampler, column thermostat, RID detector. |
| Column | Newcrom R1 (4.6 x 100 mm, 3 µm) or a high-hydrophobicity C18/C30 column.[23] |
| Mobile Phase | Acetonitrile / Water (e.g., 95:5 v/v).[23] |
| Sample Diluent | Acetonitrile. |
Experimental Workflow
Caption: Workflow for the alternative RP-HPLC-RID analysis.
Step-by-Step Protocol
-
System Preparation: Install the reversed-phase column and flush the system with the mobile phase.
-
Mobile Phase Preparation: Prepare the Acetonitrile/Water mixture. A high percentage of organic solvent is critical for retaining the non-polar analyte.[24] Degas thoroughly.
-
System Equilibration: Set the column and RID temperature (e.g., 35°C) and pump the mobile phase until the RID baseline is stable.
-
Sample Preparation: Dissolve the sample in Acetonitrile at ~1 mg/mL.
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Newcrom R1, 4.6 x 100 mm, 3 µm | Specialized RP column with low silanol activity.[23] |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) | High organic content to increase retention of non-polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 35°C | Ensures reproducible retention. |
| Detector | Refractive Index Detector (RID) | Universal detection. |
| Injection Vol. | 10 µL | Adjust based on sensitivity. |
| Run Time | 15 minutes | Typically shorter run times than NP method. |
Troubleshooting
A stable system is paramount for RID analysis. The following table addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable/Drifting Baseline | Insufficient system equilibration time. | Equilibrate for a longer period (≥ 1 hour). |
| Temperature fluctuations between column and detector. | Ensure both are thermostatically controlled at the same temperature. | |
| Mobile phase is not properly degassed. | Degas mobile phase before and during use (if using an online degasser). | |
| Contaminated or old mobile phase. | Prepare fresh mobile phase daily. | |
| Poor Peak Shape (Tailing/Fronting) | Sample overload. | Dilute the sample and inject a smaller volume. |
| Sample solvent mismatch (especially in RP-HPLC). | Dissolve the sample in the mobile phase or a weaker solvent. | |
| No or Poor Retention | (RP-HPLC): Mobile phase is too strong (too much organic). | Decrease the percentage of acetonitrile (e.g., to 90%). |
| (NP-HPLC): Mobile phase is too strong (contains polar impurities). | Use highest purity n-Hexane; check for contamination. |
Conclusion
The analysis of this compound by HPLC is a challenging task that is best overcome by moving beyond standard methodologies. Argentation Normal-Phase chromatography coupled with Refractive Index Detection provides a powerful, highly selective, and robust method for separating this non-polar alkene from its structurally similar isomers. The underlying principle of π-complexation with silver ions offers a unique retention mechanism that is unavailable in conventional chromatography. While a modified reversed-phase method can be employed for basic purity assessments, the Argentation NP-HPLC method stands as the superior choice for in-depth analysis and quality control applications.
References
- Waters Corporation. (n.d.). HPLC Separation Modes. Waters.
- Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
- Wikipedia. (2023). Reversed-phase chromatography.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Stenutz, R. (n.d.). This compound.
- SIELC Technologies. (2018, May 16). Separation of 2,3-Dimethylhex-2-ene on Newcrom R1 HPLC column.
- Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques.
- National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- ChemBK. (n.d.). 2,3-dimethyl-hex-2-ene.
- Bentham Science Publisher. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- Mol-Instincts. (n.d.). This compound 7145-20-2 wiki.
- Sander, L. C., & Wise, S. A. (2011). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Analytical and bioanalytical chemistry, 400(7), 2135–2145.
- Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
- Waters Corporation. (n.d.). HPLC Separation Modes.
- ResearchGate. (2016, March 23). What are the applications of refractive index detector in HPLC analysis?.
- Biocompare. (n.d.). HPLC Refractive Index Detectors.
- LibreTexts, Chemistry. (2019, June 5). 12.5: High-Performance Liquid Chromatography.
- ResearchGate. (n.d.). Chromatography with silver nitrate | Request PDF.
- Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector).
- Michigan State University. (n.d.). Chapter 28 – Introduction to High Performance Liquid Chromatography (HPLC).
- Shimadzu Corporation. (n.d.). Refractive Index Detection (RID).
- SCION Instruments. (n.d.). RI Detector HPLC.
- ChemComplete. (2021, August 9). Introduction to HPLC - Lecture 5: Normal Phase Chromatography [Video]. YouTube.
- MDPI. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- Waters Corporation. (2024, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- ResearchGate. (2017, November 6). Silver nitrate impregnated silica gel?.
- Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.
- Williams, C. M., & Mander, L. N. (2001).
- Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
- MDPI. (2022). Challenges in the Measurement of the Volume of Phases for HPLC Columns.
- LibreTexts, Chemistry. (2022, April 7). 2.5B: Uses of Gas Chromatography.
Sources
- 1. nu.edu.om [nu.edu.om]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. hawach.com [hawach.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. biocompare.com [biocompare.com]
- 18. labcompare.com [labcompare.com]
- 19. HPLC 溶媒 [sigmaaldrich.com]
- 20. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 21. agilent.com [agilent.com]
- 22. waters.com [waters.com]
- 23. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Functional Group Analysis of 2,3-Dimethyl-2-hexene via Infrared Spectroscopy
Abstract
This comprehensive guide details the application of Fourier-Transform Infrared (FTIR) Spectroscopy for the qualitative analysis of 2,3-dimethyl-2-hexene, a tetrasubstituted alkene. Due to its molecular structure, this compound presents a unique spectroscopic challenge, characterized by the absence of vinylic C-H bonds and a weak or infrared-inactive carbon-carbon double bond (C=C) stretching vibration. This note provides a robust theoretical framework, a detailed experimental protocol using Attenuated Total Reflectance (ATR), and an in-depth guide to spectral interpretation. The methodologies described herein are designed to ensure scientific rigor and produce reliable, reproducible results for researchers in organic synthesis, quality control, and materials science.
Introduction: The Spectroscopic Challenge of Tetrasubstituted Alkenes
Infrared spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The principle relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. However, the efficacy of this technique is highly dependent on the change in dipole moment during a vibration. Symmetrical or near-symmetrical molecules can present significant challenges for IR analysis.
This compound (C₈H₁₆) is a tetrasubstituted alkene, meaning the two carbon atoms of the double bond are each bonded to two other carbon atoms. This substitution pattern has two critical consequences for its IR spectrum:
-
Absence of Vinylic C-H Bonds: The molecule lacks hydrogen atoms directly attached to the double-bonded carbons (=C-H). Therefore, the characteristic =C-H stretching absorptions typically seen above 3000 cm⁻¹ and the strong =C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ region are absent.[1][2]
-
Weak or Absent C=C Stretch: The C=C stretching vibration in alkenes, usually found in the 1680-1640 cm⁻¹ region, is often weak in tetrasubstituted systems.[1][2] The symmetry of the substitution around the double bond results in a very small or zero change in the dipole moment during the stretching vibration, rendering the absorption weak or completely inactive in the infrared spectrum.[3]
Consequently, the IR spectrum of this compound is dominated by the absorptions of its alkane-like portions—the various methyl (CH₃) and methylene (CH₂) groups. This guide provides the necessary protocols and interpretive knowledge to successfully identify this compound and distinguish it from its isomers or related saturated alkanes.
Molecular Structure and Vibrational Modes
A clear understanding of the molecular structure is paramount to interpreting its vibrational spectrum.
Caption: Chemical structure of this compound.
Experimental Protocol: ATR-FTIR Spectroscopy
For a neat (solvent-free) liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most suitable sampling technique. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.
Causality for Choosing ATR
-
Minimal Sample Prep: A single drop of the liquid is sufficient, eliminating the need for preparing KBr pellets or liquid cells.[4]
-
Reproducibility: The path length of the measurement is determined by the depth of penetration of the IR evanescent wave into the sample, which is constant for a given crystal and angle of incidence. This leads to highly reproducible spectra.
-
Ease of Cleaning: The ATR crystal can be easily wiped clean with a suitable solvent, making it ideal for rapid analysis of multiple samples.
Step-by-Step Protocol
Caption: Experimental workflow for ATR-FTIR analysis.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and has undergone its standard warm-up period (typically 30-60 minutes) to ensure thermal stability of the source and detector.
-
Verify that the instrument compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Self-Validation Step):
-
Before any measurement, meticulously clean the ATR crystal (e.g., diamond or zinc selenide) surface. Use a soft, lint-free laboratory wipe dampened with a volatile solvent like isopropyl alcohol or hexane.
-
Rationale: Any residue from previous samples will contaminate the spectrum. The cleanliness can be validated by taking a background scan and then another scan of the "clean" crystal; the result should be a flat line near 100% transmittance.
-
-
Background Collection:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This scan measures the instrumental and environmental contributions (including atmospheric H₂O and CO₂), which will be mathematically subtracted from the sample spectrum.
-
Parameters: A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a clean pipette, place a single drop of this compound directly onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
Rationale: Complete coverage ensures that the evanescent wave interacts solely with the sample, providing a representative spectrum.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).
-
Rationale: Using identical parameters ensures accurate subtraction of the background. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Post-Measurement Cleaning:
-
Promptly clean the sample from the ATR crystal using the same procedure as in Step 2. This prevents cross-contamination and maintains the accessory in optimal condition.
-
-
Data Processing:
-
The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Data Interpretation and Functional Group Analysis
The IR spectrum of this compound is deceptively simple and resembles that of a branched alkane. The key to its identification lies in recognizing the prominent alkane-like features and the significant absence of typical alkene absorptions.
Expected IR Absorption Bands
The following table summarizes the key vibrational modes and their expected frequencies for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity | Notes |
| 2975 - 2950 | Asymmetric C-H Stretch | -CH₃ | Strong | Part of a strong, broad absorption envelope just below 3000 cm⁻¹.[4][5] |
| 2940 - 2915 | Asymmetric C-H Stretch | -CH₂- | Strong | Also contributes to the main C-H stretching envelope.[4][5] |
| 2885 - 2865 | Symmetric C-H Stretch | -CH₃ | Medium-Strong | Appears on the shoulder of the main C-H stretching envelope.[5] |
| 2865 - 2845 | Symmetric C-H Stretch | -CH₂- | Medium-Strong | Contributes to the main C-H stretching envelope.[5] |
| ~1670 | C=C Stretch | Tetrasubstituted | Very Weak to Absent | Due to the near-symmetrical substitution, this peak has a very small change in dipole moment and is often not observable in the IR spectrum.[1] |
| ~1465 | Asymmetric C-H Bend (Scissoring) | -CH₃ & -CH₂- | Medium | A prominent band representing the bending of C-H bonds.[4] |
| ~1375 | Symmetric C-H Bend (Umbrella Mode) | -CH₃ | Medium | This band is characteristic of methyl groups. The presence of a gem-dimethyl group (two CH₃ on one carbon) can sometimes cause this band to split into a doublet.[5] |
Analysis of a Reference Spectrum
The gas-phase FTIR spectrum of this compound from the NIST Standard Reference Database provides an excellent reference.[6]
-
C-H Stretching Region (3000-2850 cm⁻¹): The most prominent feature is the intense, multi-peaked absorption band entirely below 3000 cm⁻¹. This immediately confirms the presence of sp³ hybridized C-H bonds and, crucially, the absence of sp² (=C-H) or sp (≡C-H) bonds.[2][7]
-
C=C Stretching Region (~1670 cm⁻¹): As predicted, there is no discernible peak in this region in the NIST spectrum, highlighting the IR-inactivity of this vibrational mode in this specific molecule.[1][6]
-
C-H Bending/Deformation Region (1500-1300 cm⁻¹): Strong absorptions are visible around 1465 cm⁻¹ (asymmetric bends) and 1375 cm⁻¹ (symmetric methyl bends), which are characteristic features of the saturated alkyl framework of the molecule.[4]
-
Fingerprint Region (<1300 cm⁻¹): This region contains complex, weaker absorptions corresponding to C-C stretching and various rocking and twisting vibrations. While difficult to assign individually, the overall pattern is unique to the molecule's specific structure.
Trustworthiness and Validation
The protocol described is self-validating at several key points:
-
Instrument Performance: A clean background check (flat line at 100% T) confirms the cleanliness of the ATR crystal and proper instrument function.
-
Method Suitability: The high signal-to-noise ratio of the C-H stretching bands validates that ATR is an appropriate technique for this type of neat liquid analysis.
-
Spectral Interpretation: The observed spectrum should align with the predictions for a tetrasubstituted alkene: strong sp³ C-H absorptions below 3000 cm⁻¹, characteristic CH₃/CH₂ bending modes, and a notable absence of peaks for =C-H bonds and the C=C double bond. This consistency between theory and experimental result provides confidence in the identification. This protocol adheres to the general best practices for qualitative analysis outlined in standards such as ASTM E1252.
Conclusion
The functional group analysis of this compound by FTIR spectroscopy is an exercise in interpreting both presence and absence of characteristic bands. The molecule's tetrasubstituted nature renders its defining C=C double bond nearly invisible to infrared radiation. Therefore, a confident identification is achieved by observing the strong, characteristic absorptions of its saturated alkyl components while simultaneously confirming the absence of the vinylic C-H and C=C stretching bands that would be present in less substituted alkene isomers. The ATR sampling method provides a rapid, reliable, and resource-efficient means to obtain a high-quality spectrum for this type of analysis.
References
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(4), 1-5. [Link]
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
- LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkenes. [Link]
- Wipf, P. (n.d.). Organic Chemistry 1 Chapter 11. Alkenes, Infrared Spectroscopy & Mass Spectrometry. University of Pittsburgh. [Link]
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- ASTM International. (2021). ASTM E1252-98(2021)
Sources
Application Notes & Protocols: Catalytic Hydrogenation of 2,3-Dimethyl-2-hexene
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 2,3-Dimethyl-2-hexene to produce 2,3-Dimethylhexane.[1][2] Catalytic hydrogenation is a cornerstone of organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts.[3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, catalyst selection, detailed experimental protocols, and critical safety procedures. The content is structured to blend theoretical principles with practical, field-proven methodologies, ensuring both scientific rigor and operational success.
Introduction and Strategic Overview
The conversion of alkenes to alkanes via catalytic hydrogenation is a thermodynamically favorable addition reaction that is fundamental to modern chemistry.[4] The reaction involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond, transforming the sp² hybridized carbons into sp³ hybridized carbons.[5] While the reaction is exothermic, a significant activation energy barrier prevents it from occurring without a catalyst.[4][6]
The specific hydrogenation of this compound, a tetrasubstituted alkene, results in the formation of 2,3-Dimethylhexane, a saturated alkane.[1][2][7] This transformation is relevant in contexts requiring the removal of unsaturation to produce stable hydrocarbon chains, such as in the synthesis of specialty chemicals, fuel components, or as a strategic step in a more complex molecular synthesis.
This guide will explore both heterogeneous and homogeneous catalytic systems, providing a rationale for catalyst selection based on factors like reaction scale, desired selectivity, and available equipment.
The Reaction Mechanism: A Tale of Surfaces and Complexes
The mechanism of catalytic hydrogenation differs significantly between heterogeneous and homogeneous systems. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.
Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism
For solid metal catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt), the most widely accepted model is the Horiuti-Polanyi mechanism.[8] This process occurs on the surface of the metal catalyst.
The core steps are:
-
Adsorption & Activation: Both the alkene (this compound) and molecular hydrogen are adsorbed onto the catalyst's active surface.[3][5][9]
-
H-H Bond Cleavage: The metal surface facilitates the cleavage of the H-H bond, forming metal-hydride bonds.[4][10]
-
Stepwise Hydrogen Transfer: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms. This typically occurs on the same face of the double bond, a process known as syn-addition .[4][5]
-
Desorption: Once saturated, the newly formed alkane (2,3-Dimethylhexane) has a weaker affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.[3]
Caption: The Horiuti-Polanyi mechanism for heterogeneous hydrogenation.
Homogeneous Catalysis: An Orchestrated Molecular Dance
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are soluble in the reaction medium, allowing for catalysis to occur in a single phase.[11] This often leads to higher selectivity and milder reaction conditions.[6][11] The mechanism involves a series of well-defined organometallic transformations.
The general catalytic cycle involves:
-
Oxidative Addition: The catalyst activates molecular hydrogen through oxidative addition, forming a dihydride complex.[3]
-
Alkene Coordination: The alkene coordinates to the metal center, often displacing a weakly bound ligand.
-
Migratory Insertion: A hydrogen atom is transferred from the metal to one of the alkene carbons, forming a metal-alkyl bond.
-
Reductive Elimination: The second hydrogen atom is transferred to the other carbon, and the resulting alkane is eliminated from the metal complex, regenerating the active catalyst.
Caption: Simplified catalytic cycle for homogeneous hydrogenation.
Catalyst Selection: Choosing the Right Tool
The choice between a heterogeneous and homogeneous catalyst is a critical decision driven by the specific requirements of the synthesis.
Heterogeneous Catalysts
These are the workhorses of industrial and laboratory hydrogenation due to their ease of use, thermal stability, and simple separation from the reaction mixture (via filtration).[12]
| Catalyst | Key Characteristics | Common Applications & Insights |
| Palladium on Carbon (Pd/C) | Most common, cost-effective, highly active.[6] | Excellent for general-purpose alkene hydrogenation. The commercial catalyst is often supplied wet with water to mitigate its pyrophoric nature.[12] |
| Platinum(IV) Oxide (PtO₂, Adams' Cat.) | Highly active precursor, reduced in situ to platinum black. | Often used when other catalysts are too slow, for example, with highly substituted alkenes. Can also reduce aromatic rings under harsher conditions.[12] |
| Raney® Nickel (Ra-Ni) | Inexpensive, highly active.[6] | Widely used in large-scale industrial processes. It is pyrophoric and must be handled with extreme care as a slurry in water or ethanol.[13] |
| Rhodium on Carbon (Rh/C) | Effective for aromatic ring hydrogenation under milder conditions than Pd or Pt. | While it will hydrogenate alkenes, its primary use is for arenes, making it less common for simple alkene reductions.[14] |
Homogeneous Catalysts
These catalysts offer unparalleled control over selectivity, which is vital in complex molecule synthesis, particularly in the pharmaceutical industry.[6][11]
| Catalyst | Key Characteristics | Common Applications & Insights |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Highly selective for less-hindered double bonds.[15] | Operates under mild conditions (room temp, 1 atm H₂). Less prone to causing isomerization compared to some heterogeneous catalysts.[11] |
| Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆) | Extremely active, capable of hydrogenating highly substituted alkenes. | More reactive than Wilkinson's catalyst but also more sensitive to air and impurities.[11] Can be poisoned by coordinating solvents. |
Experimental Protocols
The following protocols provide step-by-step guidance for the hydrogenation of this compound. All procedures must be performed in a well-ventilated fume hood.
Protocol 1: Heterogeneous Hydrogenation with 10% Pd/C (Atmospheric Pressure)
This protocol describes a standard laboratory setup using a hydrogen balloon, which is suitable for small-scale synthesis.
Materials & Equipment:
-
10% Palladium on Carbon (50% wet with water is strongly recommended for safety)[18]
-
Anhydrous Ethanol or Ethyl Acetate
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (balloon or from a cylinder with a regulator)
-
Two-neck round-bottom flask with a magnetic stir bar
-
Septum and stopcock adapter for a vacuum/gas manifold
-
Syringes and needles
-
Celite® for filtration
-
Buchner funnel and filter flask
Procedure:
-
System Preparation: Assemble the dry two-neck flask with the stir bar, septum, and stopcock. Connect the stopcock to a vacuum/inert gas manifold. Place the assembly in the fume hood.[18]
-
Inerting the Atmosphere: Evacuate the flask under vacuum and then backfill with nitrogen. Repeat this cycle three times to ensure the system is free of oxygen.[18][19]
-
Catalyst Addition: Under a positive flow of nitrogen, briefly remove the septum and carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Immediately replace the septum.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., ethanol) via syringe to create a slurry.[19] Begin stirring. Then, add the this compound substrate via syringe.
-
Hydrogen Introduction: Replace the nitrogen line with a hydrogen balloon. Evacuate the flask and backfill with hydrogen. Repeat this purge cycle three times. Ensure the final state has the hydrogen balloon connected to the flask.[18]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress by observing the deflation of the hydrogen balloon or by taking aliquots for analysis (GC-MS or ¹H NMR). To take an aliquot, first purge the system with nitrogen before opening.[19]
-
Workup and Catalyst Removal: Once the reaction is complete, purge the flask with nitrogen three times to remove all hydrogen.[19] Prepare a small pad of Celite® in a Buchner funnel. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite®. Wash the filter cake with a small amount of the reaction solvent. Crucially, never allow the filter cake containing the catalyst to dry out, as it can ignite. [13]
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite® pad with the catalyst to a separate beaker and submerge it under copious amounts of water.[13][19] This wet catalyst should be disposed of in a designated waste container.
-
Product Isolation: The filtrate contains the product, 2,3-Dimethylhexane. The solvent can be removed using a rotary evaporator to yield the crude product, which can be further purified if necessary.
Protocol 2: Homogeneous Hydrogenation with Wilkinson's Catalyst
This protocol is similar in setup but differs in catalyst handling and workup.
Materials & Equipment:
-
Same as Protocol 1, but replace Pd/C with Wilkinson's Catalyst (RhCl(PPh₃)₃).
-
Anhydrous, degassed solvent (e.g., Toluene or THF).
Procedure:
-
System Preparation & Inerting: Follow steps 1-2 from Protocol 1. It is critical that the solvent is degassed to prevent oxidation of the catalyst.
-
Catalyst and Substrate Addition: Under a positive nitrogen flow, add the Wilkinson's catalyst (typically 0.1-1 mol%) to the flask, followed by the degassed solvent. The catalyst should dissolve to form a characteristic burgundy solution. Add the this compound substrate via syringe.
-
Hydrogen Introduction & Reaction: Follow steps 5-6 from Protocol 1. The reaction is typically stirred at room temperature.
-
Workup and Product Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue will contain the product and the catalyst. The product can be separated from the non-volatile catalyst by simple distillation or by passing the mixture through a short plug of silica gel, eluting with a non-polar solvent like hexanes.
Critical Safety Considerations
Catalytic hydrogenation involves significant hazards that must be actively managed.[19] Failure to adhere to safety protocols can result in fire or explosion.[20][21]
| Hazard | Risk | Mitigation Strategy |
| Hydrogen Gas | Highly flammable and forms explosive mixtures with air (4-75%). | Work in a fume hood. Ensure no ignition sources (sparks, open flames, hot plates) are nearby. Purge all apparatus with inert gas before introducing hydrogen and before opening to air.[20] |
| Pyrophoric Catalysts (Pd/C, Ra-Ni) | Can spontaneously ignite upon contact with air, especially when dry and containing adsorbed hydrogen or wetted with flammable organic solvents.[19][20] | Never allow the catalyst to dry. Use a wet catalyst (e.g., 50% water) when possible. During filtration, keep the filter cake covered with solvent.[13] Quench the used catalyst with water immediately after the reaction.[19] |
| Exothermic Reaction | The reaction releases heat, which can increase pressure and solvent evaporation, especially on a large scale. | Monitor the reaction temperature. For larger-scale reactions, consider external cooling. Do not exceed the rated pressure of the vessel.[22] |
| Pressurized Systems | (For high-pressure hydrogenation) Risk of vessel failure and catastrophic release of flammable gas. | Use only properly rated and inspected pressure equipment (e.g., Parr apparatus). Perform a leak test with nitrogen before introducing hydrogen. Never leave a pressurized reaction unattended.[20][22] |
Data Presentation and Product Characterization
The successful conversion of this compound to 2,3-Dimethylhexane can be confirmed by comparing the physical and spectral properties of the starting material and the product.
| Property | This compound (Reactant) | 2,3-Dimethylhexane (Product) |
| Molecular Formula | C₈H₁₆[23][24] | C₈H₁₈[2][7] |
| Molar Mass | 112.22 g/mol [23] | 114.23 g/mol [7] |
| Boiling Point | ~122 °C[25] | ~116 °C[7] |
| Density | ~0.73-0.74 g/mL[16][23] | ~0.72 g/mL[7] |
| ¹H NMR | Shows signals for vinylic protons (if any, though this is a tetrasubstituted alkene so no vinylic protons) and allylic protons. | Absence of signals in the alkene region (~4.5-6.5 ppm). Appearance of new aliphatic C-H signals. |
| ¹³C NMR | Shows signals for sp² carbons in the ~120-140 ppm range. | Absence of signals in the alkene region. Shows only signals for sp³ carbons. |
| GC-MS | A specific retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z = 112. | A different retention time and a mass spectrum with a molecular ion peak (M⁺) at m/z = 114. |
References
- 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. [Link]
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com. [Link]
- Hydrogen
- Hydrogen
- How to Optimize Performance in Alkene Hydrogenation C
- Lindlar c
- Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogen
- Video: Hydrogenation of Alkenes | Definition, Mechanism & Examples - Study.com. [Link]
- Heterogeneous Catalysis: The Horiuti–Polanyi Mechanism and Alkene Hydrogenation | Journal of Chemical Education - ACS Public
- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. [Link]
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. [Link]
- Hydrogen
- This compound - Stenutz. [Link]
- Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. [Link]
- Iron-Catalyzed Homogeneous Hydrogenation of Alkenes under Mild Conditions by a Stepwise, Bifunctional Mechanism | ACS Catalysis - ACS Public
- Hazards associated with laboratory scale hydrogen
- Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogen
- Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite | CCS Chemistry - Chinese Chemical Society. [Link]
- 2,3-dimethyl-hex-2-ene - ChemBK. [Link]
- This compound | C8H16 | CID 23528 - PubChem - NIH. [Link]
- 11.
- This compound - LookChem. [Link]
- 2-Hexene, 2,3-dimethyl- - the NIST WebBook. [Link]
- 2,3-Dimethylhexane | CAS#:584-94-1 | Chemsrc. [Link]
- 2,3-Dimethylhexane - Wikipedia. [Link]
- Show how you would synthesize the following: f. 2,5-dimethylhexane from a four-carbon alkyl halide - Pearson. [Link]
- Catalytic Hydrogenation of Alkenes - Heterogeneous C
- 2,3-Dimethylhexane | C8H18 | CID 11447 - PubChem. [Link]
- What would be the hydrogenation product of 2-hexene? a. 2-hexane b. heptane c. hexane d. 2-methyl hexane e. hexene | Homework.Study.com. [Link]
- 2,3-Dimethyl-2-butene undergoes catalytic hydrogen
- Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal C
Sources
- 1. 2,3-Dimethylhexane | CAS#:584-94-1 | Chemsrc [chemsrc.com]
- 2. 2,3-Dimethylhexane | C8H18 | CID 11447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 7. 2,3-Dimethylhexane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. charettelab.ca [charettelab.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chembk.com [chembk.com]
- 17. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.wisc.edu [chem.wisc.edu]
- 22. njhjchem.com [njhjchem.com]
- 23. This compound [stenutz.eu]
- 24. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. lookchem.com [lookchem.com]
Application Note: Derivatisierungsstrategien für die analytische Bestimmung von 2,3-Dimethyl-2-hexen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
2,3-Dimethyl-2-hexen ist ein unpolares, flüchtiges Alken, das aufgrund seiner fehlenden funktionellen Gruppen, die eine empfindliche Detektion ermöglichen würden, eine analytische Herausforderung darstellt. Direkte Analysetechniken wie die Gaschromatographie-Massenspektrometrie (GC-MS) sind zwar anwendbar, doch die Derivatisierung des Moleküls kann die chromatographischen Eigenschaften verbessern, die Nachweisgrenzen senken und die strukturelle Aufklärung unterstützen. Diese Application Note bietet einen detaillierten Überblick über verschiedene Derivatisierungsstrategien für 2,3-Dimethyl-2-hexen, um dessen Analyse mittels GC-MS und Hochleistungsflüssigkeitschromatographie (HPLC) zu optimieren.
Die hier vorgestellten Methoden zielen darauf ab, das Alken in Derivate mit veränderter Polarität, Flüchtigkeit oder mit für die Detektion geeigneten funktionellen Gruppen umzuwandeln. Es werden Protokolle für die Epoxidierung, Dihydroxylierung, Ozonolyse und die Paternò-Büchi-Reaktion bereitgestellt, um Forschern ein umfassendes Instrumentarium für die quantitative und qualitative Analyse von 2,3-Dimethyl-2-hexen an die Hand zu geben.
Derivatisierungsstrategien für die GC-MS-Analyse
Die GC-MS ist eine leistungsstarke Technik zur Analyse flüchtiger Verbindungen wie 2,3-Dimethyl-2-hexen.[1] Durch Derivatisierung können die chromatographischen Eigenschaften verbessert und die Massenspektren für eine eindeutigere Identifizierung modifiziert werden.[2][3]
Epoxidierung
Die Epoxidierung führt einen Epoxidring in das Molekül ein, was die Polarität geringfügig erhöht und ein charakteristisches Fragmentierungsmuster im Massenspektrum erzeugt. meta-Chlorperbenzoesäure (m-CPBA) ist ein gängiges und effizientes Reagenz für diese Reaktion.[4][5] Die Reaktion verläuft konzertiert, was bedeutet, dass die Stereochemie des Alkens erhalten bleibt.[6]
Protokoll: Epoxidierung von 2,3-Dimethyl-2-hexen mit m-CPBA
-
Probenvorbereitung: Eine bekannte Menge 2,3-Dimethyl-2-hexen in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan, DCM) lösen.
-
Reaktion: Die Lösung auf 0 °C abkühlen und eine stöchiometrische Menge m-CPBA (gelöst in DCM) langsam zugeben.
-
Reaktionsüberwachung: Die Reaktion bei Raumtemperatur rühren und den Fortschritt mittels Dünnschichtchromatographie (DC) oder GC-MS verfolgen.
-
Aufarbeitung: Nach vollständiger Umsetzung die Reaktionsmischung mit einer wässrigen Natriumsulfit-Lösung waschen, um überschüssiges Peroxid zu entfernen, gefolgt von einer Wäsche mit gesättigter Natriumbicarbonat-Lösung.
-
Extraktion und Analyse: Die organische Phase abtrennen, über wasserfreiem Magnesiumsulfat trocknen und für die GC-MS-Analyse aufkonzentrieren.
Erwartete Produkte und GC-MS-Analyse:
Das erwartete Produkt ist 2,3-Epoxy-2,3-dimethylhexan. Für die GC-MS-Analyse wird eine nicht-polare oder schwach-polare Kapillarsäule empfohlen. Das Massenspektrum von Tetramethyloxiran (dem Epoxid von 2,3-Dimethyl-2-buten) zeigt charakteristische Fragmente, die auch für 2,3-Epoxy-2,3-dimethylhexan zu erwarten sind, wie den Verlust einer Methylgruppe.[7][8]
Workflow der Epoxidierung
Ozonolyse
Die Ozonolyse ist eine leistungsstarke Methode zur strukturellen Aufklärung von Alkenen, da sie die Doppelbindung spaltet und Carbonylverbindungen bildet.[9][10] Für 2,3-Dimethyl-2-hexen führt die Ozonolyse gefolgt von einer reduktiven Aufarbeitung zu Propanon (Aceton) und 2-Butanon. Diese kleineren, bekannten Moleküle können leicht mittels GC-MS identifiziert werden.
Protokoll: Ozonolyse von 2,3-Dimethyl-2-hexen
-
Probenvorbereitung: 2,3-Dimethyl-2-hexen in einem geeigneten Lösungsmittel (z. B. Methanol oder DCM) bei -78 °C (Trockeneis/Aceton-Bad) lösen.
-
Ozonbehandlung: Ozon (O₃) durch die Lösung leiten, bis eine blaue Färbung durch überschüssiges Ozon sichtbar wird.
-
Reduktive Aufarbeitung: Überschüssiges Ozon mit einem Inertgas (z. B. Stickstoff) ausblasen und ein Reduktionsmittel wie Dimethylsulfid (DMS) oder Zinkstaub zugeben.
-
Analyse: Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und direkt für die GC-MS-Analyse injizieren.
Erwartete Produkte und GC-MS-Analyse:
Die Spaltung der Doppelbindung von 2,3-Dimethyl-2-hexen ergibt Propanon und 2-Butanon. Diese Produkte können auf einer Standard-GC-Säule getrennt und durch Vergleich ihrer Massenspektren mit Bibliotheksdaten identifiziert werden. Die Ozonolyse von 2,3-Dimethyl-2-buten, einem Analogon, ergibt ausschließlich Aceton.[11][12]
Workflow der Ozonolyse
Paternò-Büchi-Reaktion
Die Paternò-Büchi-Reaktion ist eine photochemische [2+2]-Cycloaddition zwischen einer Carbonylverbindung und einem Alken, die zu einem Oxetan führt.[13][14][15] Diese Reaktion bietet einen einzigartigen Derivatisierungsweg. Die Reaktion von 2,3-Dimethyl-2-hexen mit Aceton würde ein Tetramethyl-propyloxetan ergeben, das mittels GC-MS analysiert werden kann.
Protokoll: Paternò-Büchi-Reaktion mit Aceton
-
Probenvorbereitung: Eine Lösung von 2,3-Dimethyl-2-hexen in Aceton (das sowohl als Reagenz als auch als Lösungsmittel dient) in einem Quarz-Reaktionsgefäß vorbereiten.
-
Entgasung: Die Lösung gründlich mit einem Inertgas (z. B. Argon) entgasen, um Sauerstoff zu entfernen, der die Reaktion stören kann.
-
Bestrahlung: Die Reaktionsmischung mit einer UV-Lampe (z. B. bei 300 nm) bestrahlen, während sie gerührt wird. Die Reaktionstemperatur kann zur Verbesserung der Selektivität gesenkt werden (z. B. -78 °C).[13]
-
Analyse: Nach der Bestrahlung das überschüssige Aceton und nicht umgesetztes Alken unter reduziertem Druck entfernen und den Rückstand mittels GC-MS analysieren.
Erwartete Produkte und GC-MS-Analyse:
Das erwartete Produkt ist ein substituiertes Oxetan. Die GC-MS-Analyse würde die Identifizierung des Produkts anhand seiner Molmasse und seines charakteristischen Fragmentierungsmusters ermöglichen, das durch die Spaltung des viergliedrigen Rings gekennzeichnet ist.
Workflow der Paternò-Büchi-Reaktion
Derivatisierung für die HPLC-Analyse
Die HPLC ist für unpolare und flüchtige Verbindungen wie 2,3-Dimethyl-2-hexen weniger geeignet. Durch eine zweistufige Derivatisierung kann das Molekül jedoch in eine polare, nichtflüchtige und für die Fluoreszenzdetektion geeignete Verbindung umgewandelt werden.[16]
Dihydroxylierung
Die Dihydroxylierung wandelt das Alken in ein vicinales Diol (ein Glykol) um, wodurch die Polarität drastisch erhöht wird. Osmiumtetroxid (OsO₄) ist ein hochselektives Reagenz, das eine syn-Dihydroxylierung bewirkt.[1] Aufgrund seiner Toxizität und Kosten wird es typischerweise in katalytischen Mengen zusammen mit einem Co-Oxidationsmittel wie N-Methylmorpholin-N-oxid (NMO) verwendet (Upjohn-Dihydroxylierung).
Protokoll: Dihydroxylierung von 2,3-Dimethyl-2-hexen
-
Probenvorbereitung: 2,3-Dimethyl-2-hexen in einem Gemisch aus Aceton und Wasser lösen.
-
Reaktion: N-Methylmorpholin-N-oxid (NMO) als Co-Oxidationsmittel zugeben und eine katalytische Menge Osmiumtetroxid (als Lösung in Toluol) hinzufügen.
-
Reaktionsüberwachung: Die Reaktion bei Raumtemperatur rühren und mittels DC oder GC-MS auf vollständigen Umsatz des Ausgangsmaterials prüfen.
-
Aufarbeitung: Die Reaktion durch Zugabe von festem Natriumsulfit beenden. Das Gemisch durch Celite filtrieren und das Filtrat aufkonzentrieren.
-
Extraktion: Den wässrigen Rückstand mit Ethylacetat extrahieren. Die vereinigten organischen Phasen waschen, trocknen und zur weiteren Derivatisierung oder Analyse einengen.
Erwartetes Produkt:
Das Produkt ist 2,3-Dimethyl-2,3-hexandiol, ein polares Diol, das für die HPLC-Analyse geeignet ist.
Fluoreszenzmarkierung des Diols für die HPLC
Das resultierende Diol besitzt keine für die UV- oder Fluoreszenzdetektion geeigneten Chromophore oder Fluorophore. Eine weitere Derivatisierung mit einem Fluoreszenz-Markierungsreagenz ist daher erforderlich. Dansylchlorid reagiert mit den Hydroxylgruppen des Diols zu einem hochfluoreszierenden Derivat.[14]
Protokoll: Derivatisierung mit Dansylchlorid
-
Probenvorbereitung: Das getrocknete 2,3-Dimethyl-2,3-hexandiol in Aceton lösen.
-
Reaktion: Eine wässrige Carbonatpufferlösung (pH 9.5–10) und eine Lösung von Dansylchlorid in Aceton zugeben.
-
Reaktionsbedingungen: Die Mischung bei erhöhter Temperatur (z. B. 60 °C) für eine definierte Zeit (z. B. 60 Minuten) inkubieren.
-
Analyse: Die Reaktionsmischung abkühlen lassen und direkt in ein HPLC-System mit Fluoreszenzdetektor injizieren.
HPLC-Fluoreszenz-Analyse:
Für die Trennung des Dansyl-Derivats wird eine Umkehrphasen-HPLC (RP-HPLC) mit einer C18-Säule empfohlen. Ein Gradient aus Acetonitril und Wasser ist typischerweise für die Elution geeignet. Die Detektion erfolgt bei einer Anregungswellenlänge von ca. 330-350 nm und einer Emissionswellenlänge von ca. 520-550 nm.
Workflow für die HPLC-Analyse
Datenzusammenfassung und Vergleich
| Derivatisierungsmethode | Reagenzien | Analysetechnik | Erwartetes Produkt | Hauptvorteil |
| Epoxidierung | m-CPBA | GC-MS | 2,3-Epoxy-2,3-dimethylhexan | Einfache Durchführung, charakteristisches MS-Fragmentierungsmuster |
| Ozonolyse | O₃, dann DMS/Zn | GC-MS | Propanon, 2-Butanon | Eindeutige strukturelle Aufklärung der Doppelbindungsposition |
| Paternò-Büchi | Aceton, UV-Licht | GC-MS | Tetramethyl-propyloxetan | Einzigartiger Derivatisierungsweg, Bildung eines viergliedrigen Rings |
| Dihydroxylierung & Fluoreszenzmarkierung | 1. OsO₄/NMO2. Dansylchlorid | HPLC-FLD | Dansyliertes 2,3-Dimethyl-2,3-hexandiol | Hohe Empfindlichkeit, geeignet für die Quantifizierung in komplexen Matrizes |
Schlussfolgerung
Die Derivatisierung von 2,3-Dimethyl-2-hexen ist ein entscheidender Schritt, um die analytischen Herausforderungen zu überwinden, die mit seiner unpolaren und nicht-reaktiven Natur verbunden sind. Die in dieser Application Note beschriebenen Methoden bieten eine Reihe von Optionen, um das Molekül für die Analyse mittels GC-MS oder HPLC zu modifizieren. Die Wahl der Methode hängt vom analytischen Ziel ab:
-
Für die schnelle Identifizierung und Quantifizierung in einfachen Matrizes ist die Epoxidierung eine unkomplizierte Methode, die zu einem Derivat mit einem informativen Massenspektrum führt.
-
Zur eindeutigen Bestätigung der Doppelbindungsposition ist die Ozonolyse die Methode der Wahl.
-
Für die Untersuchung photochemischer Reaktionen oder die Synthese einzigartiger Heterocyclen kann die Paternò-Büchi-Reaktion eingesetzt werden.
-
Für die hoch empfindliche Quantifizierung in komplexen biologischen oder Umweltproben bietet die zweistufige Dihydroxylierung und Fluoreszenzmarkierung die beste Leistung.
Durch die Anwendung dieser Protokolle können Forscher die analytische Nachweisbarkeit und Charakterisierung von 2,3-Dimethyl-2-hexen und ähnlichen unpolaren Alkenen erheblich verbessern.
Referenzen
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11422. [Link]
-
DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. [Link]
-
LibreTexts Chemistry. (2022). 10.23: Dihydroxylation of Alkenes. [Link]
-
Linde. (n.d.). GC Derivatization. [Link]
-
Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
MDPI. (2019). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
MDPI. (2024). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. [Link]
-
MDPI. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-. [Link]
-
Filo. (2025). Q. 8 What is ozonolysis. Explain ozonolysis of 2,3 dimethyl , 2 butene with Proper Mechanism?[Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. PubChem Compound Summary for CID 21159. [Link]
-
HTA. (n.d.). Derivatization in HPLC. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Hexanediol. PubChem Compound Summary for CID 519963. [Link]
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
ResearchGate. (n.d.). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis | Request PDF. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. [Link]
-
LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF. [Link]
-
SpectraBase. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. [Link]
-
The Pherobase. (2025). Synthesis - 2R3R-hexanediol | C6H14O2. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic preparation of (2 S,3 S)- and (2 R,3 R)-2,3-butanediols and their esters from mixtures of d, l- and meso-diols. [Link]
-
Slideshare. (n.d.). Paterno buchi reaction | PPTX. [Link]
-
Google Patents. (n.d.). US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
-
National Center for Biotechnology Information. (n.d.). 2,3-Butanediol, 2,3-dimethyl-. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]
-
Quora. (2017). What happens when 2,3-dimethyl-2-butene is ozonolyzed? What is the product?[Link]
-
ResearchGate. (n.d.). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols. [Link]
-
Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. [Link]
-
YouTube. (2021). OZONOLYSIS: An Easy TRICK To Predict The Products (with examples). [Link]
Sources
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hexanedioic acid, 2TMS derivative [webbook.nist.gov]
- 4. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 5. 2,3-Butanediol, 2,3-dimethyl- [webbook.nist.gov]
- 6. The Pherobase Synthesis - 2R3R-hexanediol | C6H14O2 [pherobase.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Paterno buchi reaction | PPTX [slideshare.net]
- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Introduction: The Case for Branched Alkenes in Performance Fluids
An Application Guide to the Evaluation of 2,3-Dimethyl-2-hexene as a Novel Component in Fuel and Lubricant Formulations
In the continual pursuit of higher efficiency and reduced emissions in internal combustion engines, the molecular architecture of fuel components is of paramount importance. Similarly, the longevity and performance of mechanical systems are critically dependent on the chemical nature of lubricant base stocks and additives. This compound (C₈H₁₆) is an eight-carbon, branched-chain alkene that presents an intriguing profile for investigation in both domains.[1][2][3] Its branched structure is suggestive of high anti-knock characteristics, a desirable trait for modern gasoline formulations.[4] Furthermore, its reactive carbon-carbon double bond serves as a functional handle for chemical modification, opening pathways for its potential use as a precursor to high-performance lubricant additives or synthetic base oils like poly-alpha-olefins (PAOs).[5][6]
This document serves as a comprehensive guide for researchers and formulation scientists, outlining detailed protocols for the systematic evaluation of this compound. We move beyond simple property listing to provide a framework for experimental validation, emphasizing the causal relationships between molecular structure and performance outcomes. The protocols described herein are designed to be self-validating, providing a robust methodology for assessing the potential of this and similar candidate molecules.
Part 1: Foundational Analysis - Identity, Purity, and Physicochemical Properties
Before any performance testing, the identity and purity of the this compound sample must be unequivocally established. Contaminants, particularly isomers, can significantly alter combustion and tribological behavior.
Physicochemical Characterization
A summary of the key physical and chemical properties of this compound is essential for handling, blending, and theoretical calculations.
| Property | Value | Source |
| CAS Number | 7145-20-2 | [1][2][3][7] |
| Molecular Formula | C₈H₁₆ | [1][2][3][7] |
| Molecular Weight | 112.21 g/mol | [1][2][7] |
| Appearance | Colorless liquid | [8] |
| Density | 0.729 g/cm³ | [7] |
| Boiling Point | 122 °C at 760 mmHg | [7][9] |
| Flash Point | 15.6 °C | [7] |
| IUPAC Name | 2,3-dimethylhex-2-ene | [2][3] |
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is the definitive technique for analyzing volatile hydrocarbons, offering high-resolution separation of isomers and impurities.[10][11] Coupling it with mass spectrometry provides positive identification of the analyte and any co-eluting species.
Rationale: This protocol is designed to separate this compound from its structural isomers (e.g., 2,5-Dimethyl-2-hexene, 3,4-Dimethyl-2-hexene) and other potential contaminants from its synthesis. The non-polar column separates compounds primarily by boiling point, while the mass spectrometer provides a unique fragmentation "fingerprint" for structural confirmation.[12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in high-purity n-Hexane. Transfer to a 2 mL autosampler vial.
-
Instrumentation: Utilize a gas chromatograph equipped with a capillary split/splitless injector and coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC-MS Parameters: The following conditions are a robust starting point and can be optimized for specific instruments.
| Parameter | Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | A standard non-polar column providing excellent separation for hydrocarbons. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the C8 alkene. |
| Injection Mode | Split (100:1 ratio) | Prevents column overload and ensures sharp peak shapes for a concentrated sample. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 40°C (hold 5 min), ramp 5°C/min to 150°C (hold 2 min) | The initial hold separates highly volatile impurities, while the ramp resolves C8 isomers. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy to generate a reproducible fragmentation pattern. |
| Mass Range | m/z 35-200 | Captures the molecular ion (m/z 112) and all significant fragment ions. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum of the main peak. Compare it to a reference spectrum from a reliable database (e.g., NIST). The spectrum should show a molecular ion peak [M]⁺ at m/z 112 and characteristic fragment ions.[12]
-
Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100. A purity of >98% is recommended for performance testing.
-
Part 2: Evaluation as a Fuel Component
The highly branched structure of this compound suggests it may possess a high Research Octane Number (RON) and Motor Octane Number (MON), making it a candidate for a gasoline blending component to improve anti-knock quality.
Protocol: Engine Performance and Emissions Testing
A standardized single-cylinder cooperative fuel research (CFR) engine or a modern direct-injection spark-ignition (DISI) engine is required for this evaluation. The goal is to compare a base fuel (e.g., a blendstock for oxygenate blending, BOB) with a blend containing a known percentage (e.g., 10-20% by volume) of this compound.
Rationale: This protocol directly measures the impact of the test compound on key engine parameters. By keeping engine speed and load constant, any observed changes in knock limit, efficiency, and emissions can be attributed to the fuel blend's properties. This approach is standard in the industry for evaluating new fuel additives and components.[13][14][15]
Step-by-Step Methodology:
-
Fuel Blending:
-
Prepare a base fuel (e.g., 90% BOB) and a test blend (e.g., 80% BOB + 20% this compound by volume).
-
Ensure thorough mixing in a sealed, approved container to prevent the loss of volatile components.
-
Measure and record the density and lower heating value of both fuels.
-
-
Engine Setup and Baseline:
-
Warm up the engine using a standard reference fuel until oil and coolant temperatures are stable.
-
Switch to the base fuel and operate at a fixed engine speed (e.g., 1500 RPM) and load (e.g., 5 bar BMEP).
-
Determine the knock-limited spark advance (KLSA) for the base fuel. This is the maximum spark advance before a threshold level of knock is detected.
-
Record baseline data: power output, brake specific fuel consumption (BSFC), and exhaust emissions (HC, CO, NOx) using a calibrated 5-gas analyzer.
-
-
Test Blend Evaluation:
-
Purge the fuel system and run the engine on the test blend until all parameters stabilize.
-
At the same speed and load, determine the new KLSA. An increase in KLSA indicates improved knock resistance.
-
At the new KLSA, record the same performance and emissions data as for the baseline.
-
-
Data Analysis and Interpretation:
-
Knock Resistance: A significant increase in KLSA for the test blend directly indicates a higher effective octane number under those operating conditions.
-
Efficiency: Compare the Brake Thermal Efficiency (BTE) or BSFC between the two fuels. Account for the difference in the fuels' energy density (lower heating value). An improvement in BTE at a more advanced spark timing is a highly desirable outcome.
-
Emissions: Compare the raw emissions data (g/kWh). The introduction of an alkene may impact HC emissions. The change in combustion phasing (due to new KLSA) will influence NOx formation.[14][15]
-
Part 3: Evaluation as a Lubricant Component
Unsaturated hydrocarbons like this compound are not typically used directly as lubricant base oils due to their lower thermal and oxidative stability compared to saturated alkanes.[16] However, their double bond makes them ideal precursors for creating lubricant additives or for oligomerization into larger, more stable molecules like PAOs. The primary property to evaluate for any new lubricant component is its oxidation stability.
Protocol: Oxidation Stability Assessment
The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is an accelerated aging test that measures a lubricant's resistance to oxidation.
Rationale: Oxidation is a primary degradation pathway for lubricants, leading to viscosity increase, sludge formation, and corrosion.[16][17] This protocol would evaluate a conceptual base oil containing a derivative of this compound (e.g., a hydrogenated oligomer). The test simulates long-term service in a compressed timeframe by using elevated temperature, pressure, and a copper catalyst.
Step-by-Step Methodology:
-
Sample Preparation:
-
This protocol assumes the synthesis of a candidate base oil from this compound (e.g., via oligomerization and subsequent hydrogenation).
-
Prepare a 50g sample of the candidate base oil.
-
As a control, use a well-characterized Group III or Group IV (PAO) base oil with a similar viscosity.
-
To each sample, add a standard antioxidant package to assess the base oil's response to additives.
-
-
RPVOT Procedure (Conceptual Outline per ASTM D2272):
-
Place the 50g sample, 5 mL of distilled water, and a polished copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with pure oxygen to 90 psi.
-
Place the sealed vessel in a heating bath maintained at 150 °C and begin rotating it at 100 RPM.
-
Continuously monitor the pressure inside the vessel.
-
-
Data Analysis:
-
The test endpoint is the time, in minutes, required for the pressure to drop by 25 psi from its maximum value. This "induction time" signifies the depletion of antioxidants and the rapid oxidation of the oil.
-
A longer induction time indicates superior oxidation stability.[18]
-
Compare the induction time of the candidate oil to the reference oil. A comparable or longer time would be a positive result, indicating that the new base stock has good intrinsic stability and is receptive to antioxidant additives.
-
Conclusion
This guide provides a structured, scientifically-grounded framework for the comprehensive evaluation of this compound as a potential component in advanced fuels and lubricants. While its direct application may be limited, its value as a molecular building block is significant. The protocols for purity analysis, engine performance testing, and oxidation stability assessment form a triad of essential investigations. By rigorously applying these methodologies, researchers can accurately determine the performance benefits and limitations of this candidate molecule, contributing to the development of next-generation energy and lubrication technologies.
References
- Source: Google Patents (US4992189A)
- Title: Uses Of Alkanes, Alkenes, And Alkynes: A Comprehensive Guide Source: Abraham Entertainment URL:[Link]
- Title: this compound 7145-20-2 wiki Source: Chemical Synthesis URL:[Link]
- Title: What are some importance of Alkenes? Source: Quora URL:[Link]
- Title: this compound Source: PubChem, N
- Title: this compound Source: LookChem URL:[Link]
- Title: Fuel Properties and Kinetics Source: Argonne National Labor
- Title: Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2) Source: Cheméo URL:[Link]
- Title: Topological correlations between octane numbers and chemical structure of hydrocarbons Source: MATCH Communications in Mathematical and in Computer Chemistry URL:[Link]
- Title: Synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene Source: RSC Publishing URL:[Link]
- Title: Separation of 2,3-Dimethylhex-2-ene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: this compound (C8H16) Source: PubChemLite URL:[Link]
- Title: Petrochemical Source: Wikipedia URL:[Link]
- Source: 13th U.S.
- Title: (PDF)
- Title: 2-Hexene, 2,3-dimethyl- Source: NIST WebBook URL:[Link]
- Title: Reactions of Alkenes Source: Pearson URL:[Link]
- Title: 7.2: Industrial Preparation and Use of Alkenes Source: Chemistry LibreTexts URL:[Link]
- Title: The Importance of Oil Oxidation Stability Source: Machinery Lubric
- Title: Oxidation and low temperature stability of vegetable oil-based lubricants Source: Industrial Crops and Products (via ScienceDirect) URL:[Link]
- Title: Oxidation stability and base oil sulphur Source: Lube Media URL:[Link]
- Title: Effect of Blending Dimethyl Carbonate and Ethanol with Gasoline on Combustion Characteristics Source: MDPI URL:[Link]
- Title: Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends Source: MDPI URL:[Link]
- Title: Comparison of the Effects of Various Fuel Additives on the Diesel Engine Emissions Source: SAE Intern
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 4. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 5. US4992189A - Lubricants and lube additives from hydroxylation and esterification of lower alkene oligomers - Google Patents [patents.google.com]
- 6. Petrochemical - Wikipedia [en.wikipedia.org]
- 7. lookchem.com [lookchem.com]
- 8. Caproic acid - Wikipedia [en.wikipedia.org]
- 9. 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. energy.gov [energy.gov]
- 14. Experimental Study of 2-Ethylhexyl Nitrate Effects on Engine Performance and Exhaust Emissions of Diesel Engine Fueled with Diesel–2-Methylfuran Blends [mdpi.com]
- 15. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 16. The Importance of Oil Oxidation Stability [machinerylubrication.com]
- 17. researchgate.net [researchgate.net]
- 18. textero.io [textero.io]
Application Notes and Protocols for Polymerization Reactions Involving 2,3-Dimethyl-2-hexene
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Opportunity of a Sterically Hindered Monomer
2,3-Dimethyl-2-hexene is a tetrasubstituted internal alkene, a chemical structure that presents significant steric hindrance around the carbon-carbon double bond. This steric congestion makes it a particularly challenging monomer for conventional polymerization techniques. Unlike terminal alkenes (α-olefins) which are readily polymerized by various methods, the bulky substituents in this compound impede the approach of catalysts and the propagation of a polymer chain. Consequently, the direct homopolymerization of this compound is not a well-established process, and literature on the subject is sparse.
However, the very structure that makes this monomer difficult to polymerize also suggests that a resulting polymer would possess unique and potentially valuable properties. A polymer derived from this compound would feature a highly branched and rigid backbone, which could translate to a high glass transition temperature (Tg), excellent thermal stability, and distinct mechanical properties. These characteristics are sought after in high-performance plastics and advanced materials.
This document provides an in-depth guide for researchers interested in exploring the polymerization of this compound. Given the lack of established protocols, this application note will focus on a theoretical and exploratory approach, primarily centered on cationic polymerization, which is the most plausible route for this type of monomer. The protocols provided are intended as a starting point for investigation and will likely require significant optimization. We will also discuss the potential for oligomerization, which may be a more readily achievable outcome.
Part 1: Theoretical Considerations for Polymerization
The key to polymerizing this compound lies in overcoming the steric barrier and generating a reactive intermediate that can propagate. Cationic polymerization is a promising strategy for several reasons[1][2]:
-
Formation of a Stable Carbocation: The monomer has electron-donating alkyl groups (methyl and ethyl) that can stabilize a positive charge. Upon initiation (e.g., by a proton acid or Lewis acid), this compound can form a relatively stable tertiary carbocation.
-
Chain Growth Mechanism: In cationic polymerization, a cationic initiator transfers a charge to the monomer, which then becomes reactive and adds to other monomers in a chain reaction[1].
Despite these advantages, the steric hindrance will likely lead to:
-
Low Polymerization Rates: The bulky substituents will slow down the propagation step.
-
Low Molecular Weights: Chain transfer and termination reactions may become more prominent, leading to the formation of oligomers (dimers, trimers, etc.) rather than high molecular weight polymers[3][4][5].
-
Isomerization: The cationic intermediates may undergo rearrangements, leading to different repeating units in the polymer chain.
Part 2: Exploratory Protocols for Cationic Polymerization and Oligomerization
The following protocols are designed as a starting point for the investigation of this compound polymerization. Researchers should be prepared to systematically vary parameters such as initiator concentration, temperature, and solvent to optimize the reaction.
Protocol 1: Cationic Polymerization/Oligomerization of this compound using a Brønsted Acid Initiator
This protocol utilizes a strong Brønsted acid to initiate the polymerization. The choice of acid is critical; it must be strong enough to protonate the sterically hindered double bond.
Materials:
-
This compound (high purity, freshly distilled)
-
Trifluoromethanesulfonic acid (TfOH) or a similar strong protic acid
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line or glovebox
Experimental Workflow Diagram:
Caption: Experimental workflow for the cationic polymerization of this compound.
Step-by-Step Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble under a stream of inert gas (Nitrogen or Argon).
-
In a Schlenk flask equipped with a magnetic stirrer, add anhydrous dichloromethane (e.g., 50 mL).
-
Add freshly distilled this compound (e.g., 5 g, 44.5 mmol) to the solvent via syringe.
-
-
Initiation and Polymerization:
-
Cool the reaction mixture to a low temperature, for example, -78 °C (dry ice/acetone bath), to control the reaction rate and minimize side reactions.
-
Prepare a dilute solution of the initiator, trifluoromethanesulfonic acid, in anhydrous dichloromethane.
-
Slowly add the initiator solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio is a critical parameter to vary (e.g., start with 100:1).
-
Allow the reaction to proceed at the low temperature for an extended period (e.g., 24-48 hours), as the polymerization is expected to be slow.
-
-
Termination and Product Isolation:
-
Terminate the reaction by adding a small amount of anhydrous methanol to quench the active cationic species.
-
Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer or oligomer.
-
Collect the product by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature.
-
Protocol 2: Cationic Polymerization/Oligomerization using a Lewis Acid/Co-initiator System
Lewis acids in combination with a co-initiator (like water or an alcohol) can also initiate cationic polymerization and may offer different reactivity.
Materials:
-
This compound (high purity, freshly distilled)
-
Boron trifluoride etherate (BF₃·OEt₂) or Aluminum trichloride (AlCl₃)
-
Water or tert-butanol as a co-initiator
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Nitrogen or Argon gas
Experimental Workflow Diagram:
Caption: Workflow for Lewis acid-initiated cationic polymerization.
Step-by-Step Procedure:
-
Preparation:
-
Set up a dry, inert atmosphere reaction vessel as described in Protocol 1.
-
Add anhydrous toluene (e.g., 50 mL), followed by distilled this compound (e.g., 5 g, 44.5 mmol).
-
Add a controlled amount of a co-initiator, such as tert-butanol (the ratio of Lewis acid to co-initiator should be optimized, e.g., 1:1).
-
-
Initiation and Polymerization:
-
Cool the reaction mixture to a suitable temperature, for instance, -40 °C.
-
Slowly add the Lewis acid initiator, such as boron trifluoride etherate, to the reaction mixture.
-
Maintain the temperature and stir for 12-24 hours.
-
-
Termination and Product Isolation:
-
Terminate the reaction by adding cold methanol.
-
Wash the reaction mixture with dilute aqueous HCl followed by water to remove the catalyst residues.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).
-
Concentrate the solution and precipitate the product in an excess of methanol.
-
Filter and dry the resulting solid.
-
Part 3: Characterization of the Reaction Products
Given the exploratory nature of these reactions, thorough characterization of the products is essential to determine if polymerization or oligomerization has occurred.
| Technique | Purpose | Expected Observations |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | For oligomers, expect low Mn values. For a polymer, a higher Mn and a defined peak will be observed. A broad PDI may indicate multiple side reactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure of the product and confirm the disappearance of the monomer's vinyl protons. | The disappearance of signals corresponding to the double bond of the monomer. The appearance of new signals in the aliphatic region corresponding to the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the loss of the C=C double bond. | Disappearance of the C=C stretching vibration from the monomer. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the polymer. | A high Tg would be expected for a rigid polymer derived from this compound. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the product. | High thermal stability would be anticipated due to the branched structure. |
Part 4: Potential Applications and Future Directions
Should the polymerization of this compound be successful, even to produce low molecular weight polymers or oligomers, the resulting materials could have interesting applications:
-
High-Performance Plastics: A high-Tg polymer could be used in applications requiring thermal resistance.
-
Additives: The oligomers could serve as viscosity modifiers in lubricating oils or as plasticizers.
-
Membranes: The rigid structure might lead to materials with specific permeability properties for gas separation.
Future research should focus on:
-
Catalyst Screening: Exploring a wider range of cationic initiators, including more sterically demanding ones that might offer better control.
-
Copolymerization: Copolymerizing this compound with a more reactive monomer could be a viable strategy to incorporate its structural units into a polymer chain[6]. For example, copolymerization with isobutylene could yield novel elastomers.
-
Metathesis Polymerization: While challenging for tetrasubstituted olefins, advanced metathesis catalysts could potentially be explored for ring-opening metathesis polymerization if a cyclic derivative of the monomer can be synthesized.
Conclusion
The polymerization of this compound represents a significant challenge in polymer science due to profound steric hindrance. However, the potential to create a novel polymer with unique properties makes it a worthwhile area of exploratory research. The protocols and theoretical considerations outlined in this application note provide a foundational framework for scientists to begin investigating the reactivity of this intriguing monomer. Success in this endeavor will likely depend on careful experimental design, systematic optimization of reaction conditions, and thorough characterization of the resulting products.
References
- Wikipedia.
- Defense Technical Information Center. Studies of Olefin Dimerization, Oligomerization, and Polymerization Catalyzed by Cationic (alpha-Diimine)Ni(II) Complexes. [Link]
- PubChem. This compound. [Link]
- University of Wisconsin–Madison.
- MDPI. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
- ACS Publications.
- ResearchGate. Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
- Chemistry LibreTexts.
- The University of Texas at Austin.
- Cheméo. Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2). [Link]
- ResearchGate. Study on unsaturated structures of polyhexene, poly(4-methylpentene) and poly(3-methylpentene)
- ResearchGate. Effect of supercritical CO 2 on the copolymerization behavior of cyclohexene oxide/CO 2 and copolymer properties with DMC/Salen-Co(III)
- MDPI. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- ResearchGate. Copolymerization of ethene with cyclic and other sterically hindered olefins. [Link]
- Wikipedia. Petrochemical. [Link]
Sources
Experimental setup for electrophilic addition to 2,3-Dimethyl-2-hexene
An In-depth Technical Guide to the Electrophilic Addition to 2,3-Dimethyl-2-hexene
Introduction
The electrophilic addition to alkenes is a cornerstone reaction in organic synthesis, providing a powerful method for the introduction of a wide array of functional groups across a carbon-carbon double bond. The π-bond of the alkene functions as a nucleophile, attacking an electron-deficient species (the electrophile).[1] This guide focuses on the specific substrate this compound, a tetrasubstituted alkene. Its symmetrical substitution and the electron-donating nature of the alkyl groups make it a highly reactive and illustrative model for understanding the principles of electrophilic addition, particularly the formation and fate of tertiary carbocation intermediates.[2]
This document provides a detailed examination of the mechanistic principles governing these reactions and presents field-proven laboratory protocols for key transformations. It is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically grounded understanding of these synthetic methods.
Part 1: Theoretical Background & Mechanistic Principles
The reactivity of this compound is dominated by the high electron density of its C=C double bond. The four alkyl groups attached to the sp²-hybridized carbons are electron-donating via induction, further enhancing the nucleophilicity of the π-system and stabilizing the carbocation intermediate that forms upon reaction with an electrophile.[2]
The Carbocation Intermediate: Regioselectivity
In the addition of an unsymmetrical electrophile like a hydrogen halide (H-X), the first step is the protonation of the double bond.[3][4] According to Markovnikov's rule, the electrophile adds in a way that generates the most stable carbocation intermediate.[5][6][7] For this compound, protonation of either carbon of the double bond leads to the formation of a tertiary carbocation, which is highly stabilized. This initial step is the rate-determining step of the reaction.[1][3] The subsequent rapid attack of the nucleophile (e.g., a halide ion) on the electrophilic carbocation completes the addition.[3][4]
Caption: General mechanism of electrophilic addition to an alkene.
Halonium Ion Intermediate: Stereoselectivity in Halogenation
The addition of halogens (e.g., Br₂ or Cl₂) proceeds through a different, yet crucial, intermediate: a bridged halonium ion.[8][9] As the halogen molecule approaches the alkene, the π-bond polarizes the halogen-halogen bond, inducing a dipole.[10][11] The alkene attacks the electrophilic halogen, displacing the other as a halide ion. Instead of forming a simple carbocation, the attacking halogen uses one of its lone pairs to form a three-membered ring with the two carbons of the original double bond.[9][10]
This cyclic halonium ion intermediate is then attacked by the halide ion in an Sₙ2-like fashion. The nucleophile must attack from the side opposite the bulky halonium bridge, resulting in a net anti-addition of the two halogen atoms across the double bond.[8][10][11]
Part 2: Experimental Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Hydrobromination of this compound
This protocol details the addition of hydrogen bromide to this compound to form 3-bromo-2,3-dimethylhexane. The reaction follows Markovnikov's rule, proceeding through a stable tertiary carbocation.[2][4][12]
Reaction Scheme: C₈H₁₆ + HBr → C₈H₁₇Br
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 112.22 | 5.61 g (7.8 mL) | 50.0 | 1.0 |
| 48% Hydrobromic Acid (aq) | 80.91 | 12.5 mL | ~75.0 | ~1.5 |
| Diethyl Ether | 74.12 | ~50 mL | - | - |
| Saturated NaHCO₃ solution | - | ~30 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~2 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.61 g, 50.0 mmol). Cool the flask in an ice-water bath.
-
Reagent Addition: While stirring vigorously, slowly add 48% hydrobromic acid (12.5 mL) dropwise over 15-20 minutes. A biphasic mixture will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The progress can be monitored by the disappearance of the alkene spot on a TLC plate (stain with KMnO₄).
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Add 25 mL of diethyl ether and shake. The organic layer contains the product. Separate the layers and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Causality: This step is crucial to prevent degradation of the product and corrosion of equipment during solvent removal. Vent the separatory funnel frequently to release CO₂ gas.
-
Drying: Separate the layers and transfer the organic layer to an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The remaining oil is the crude product, 3-bromo-2,3-dimethylhexane.
-
Purification: The product can be purified further by vacuum distillation if required.
Caption: General workflow for synthesis and purification.
Protocol 2: Acid-Catalyzed Hydration of this compound
This protocol describes the addition of water across the double bond, catalyzed by a strong acid, to produce 2,3-dimethyl-2-hexanol. This reaction also proceeds via a tertiary carbocation intermediate.[13][14]
Reaction Scheme: C₈H₁₆ + H₂O --(H₂SO₄)--> C₈H₁₈O
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 112.22 | 5.61 g (7.8 mL) | 50.0 | 1.0 |
| Water (H₂O) | 18.02 | 20 mL | - | Excess |
| Sulfuric Acid (H₂SO₄) | 98.08 | 2.5 mL (conc.) | - | Catalytic |
| Diethyl Ether | 74.12 | ~50 mL | - | - |
| Saturated NaHCO₃ solution | - | ~30 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | ~2 g | - | - |
Step-by-Step Methodology
-
Catalyst Preparation: In a 100 mL round-bottom flask, cautiously add 2.5 mL of concentrated sulfuric acid to 20 mL of water while cooling in an ice bath. Safety: Always add acid to water, never the other way around.
-
Reaction Setup: To the dilute acid solution, add this compound (5.61 g, 50.0 mmol) and a stir bar.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. The formation of the alcohol can be monitored by GC or TLC.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).
-
Neutralization: Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 15 mL) until the aqueous layer is no longer acidic.
-
Drying & Isolation: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation to yield the crude 2,3-dimethyl-2-hexanol.
-
Purification: The tertiary alcohol can be purified by fractional distillation.
Caption: Mechanism for the acid-catalyzed hydration of an alkene.
Protocol 3: Bromination of this compound
This protocol details the addition of molecular bromine (Br₂) across the double bond to form the vicinal dihalide, 2,3-dibromo-2,3-dimethylhexane. The reaction proceeds via a bromonium ion intermediate, leading to anti-addition.[8][9][10]
Reaction Scheme: C₈H₁₆ + Br₂ → C₈H₁₆Br₂
Reagents & Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 112.22 | 2.81 g (3.9 mL) | 25.0 | 1.0 |
| Bromine (Br₂) | 159.81 | 4.0 g (1.28 mL) | 25.0 | 1.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | ~40 mL | - | - |
| 10% Sodium Thiosulfate (aq) | - | ~20 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~2 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (2.81 g, 25.0 mmol) in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a stir bar and a dropping funnel. Cool the flask in an ice-water bath.
-
Reagent Addition: Prepare a solution of bromine (4.0 g, 25.0 mmol) in 20 mL of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirring alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.[15] Causality: The disappearance of color indicates the consumption of bromine as it reacts with the alkene, providing a visual endpoint for the reaction.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Quench the reaction by adding 20 mL of 10% aqueous sodium thiosulfate solution to destroy any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 10 mL of dichloromethane.
-
Drying & Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2,3-dibromo-2,3-dimethylhexane.
Caption: Bromination mechanism showing the anti-addition pathway.
References
- Lumen Learning. Halogenation of Alkenes. MCC Organic Chemistry. [Link]
- Chemistry LibreTexts. 8.2: Halogenation of Alkenes - Addition of X₂. (2024-04-03). [Link]
- Chemistry Steps.
- Chemistry LibreTexts. Electrophilic Addition of Halogens to Alkenes. (2023-01-22). [Link]
- Master Organic Chemistry. Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013-01-22). [Link]
- University of Calgary. Reactions of Alkenes. [Link]
- Organic Chemistry Portal. Markovnikov's Rule. [Link]
- Chemistry Steps. Markovnikov's Rule. [Link]
- Chemistry LibreTexts. 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. (2024-04-03). [Link]
- Chemistry LibreTexts. 14.1: Electrophilic Addition to Alkenes. (2022-07-18). [Link]
- Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. (2024-04-03). [Link]
- Chemguide.
- Chemistry Stack Exchange. Electrophilic addition of HX to 2,3-dimethylbut-2-ene. (2014-10-06). [Link]
- Pearson+. Acid-catalyzed hydration of 2-hexene produces two distinct alcoho...[Link]
- Google Patents. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes.
- Reddit. Question about: halogenation of tetrasubstituted alkenes using HBr and ROOR. (2023-08-24). [Link]
- eCampusOntario Pressbooks. 3.2.
- Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
- Chemistry Steps. Electrophilic Addition Reactions of Alkenes. [Link]
- Brainly. What is the expected major product resulting from the acid-catalyzed hydration of 2,5-dimethyl-2-hexene?. (2022-10-31). [Link]
- Study.com. What is the major product(s) obtained from the acid-catalyzed hydration of each of the following alkenes? CH_3CH_2CH_2CH=CHCH_3. [Link]
- Master Organic Chemistry. Hydrohalogenation of Alkenes and Markovnikov's Rule. (2013-02-08). [Link]
- eCampusOntario Pressbooks. 3.2.
- Chad's Prep. 8.
- Chad's Prep. 8.
- Khan Academy.
- Quora. What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?. (2021-11-17). [Link]
- PubChem. This compound. [Link]
- The Organic Chemistry Tutor.
- Organic Syntheses. dimethylketene. [Link]
- Unacademy. Haloalkanes and Haloarenes. [Link]
- Brandt Kadrowski. Dehydration of 2-Methylcyclohexanol Experiment, Part 2. (2020-04-20). [Link]
- MDPI. Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. [Link]
Sources
- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 6. Markovnikov's Rule [organic-chemistry.org]
- 7. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 8. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. brainly.com [brainly.com]
- 15. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dimethyl-2-hexene by Fractional Distillation
This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive resource for troubleshooting and frequently asked questions regarding the purification of 2,3-dimethyl-2-hexene using fractional distillation.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the fractional distillation of this compound, offering potential causes and actionable solutions.
Q1: The distillation is proceeding very slowly, or not at all, despite a high heating mantle temperature.
Potential Causes & Solutions:
-
Inadequate Insulation: Significant heat loss from the distillation column can prevent the vapor from reaching the condenser.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil.[1] This prevents heat dissipation to the surroundings and helps maintain the vapor temperature.
-
-
Vapor Leaks: Leaks in the glassware joints prevent the necessary vapor pressure buildup for the vapor to ascend the column.
-
Solution: Ensure all ground glass joints are securely sealed. Keck clips can be used for added security.[2]
-
-
Flooded Column: Excessive heating can cause the column to fill with condensate, a condition known as flooding, which hinders efficient vapor-liquid equilibrium.[3][4]
-
Solution: Reduce the heating rate to allow the condensate to drain back into the distilling flask. The packing should appear wet, but there should not be a continuous column of liquid.
-
-
Incorrect Thermometer Placement: If the thermometer bulb is positioned too high, it won't accurately register the temperature of the vapor entering the condenser.[1][2]
Q2: The temperature reading at the distillation head is fluctuating erratically.
Potential Causes & Solutions:
-
Bumping of the Liquid: Uneven boiling in the distilling flask can cause surges of vapor up the column.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating to promote smooth boiling.
-
-
Channeling in the Column Packing: The vapor may be rising through a specific path in the packing material without adequate contact with the liquid phase.
-
Solution: Ensure the column packing is uniform. Gently tapping the column can help settle the packing material.
-
-
Inconsistent Heating Rate: An erratic heating rate leads to inconsistent vaporization.
-
Solution: Adjust the heating mantle to provide steady and consistent heat. A gradual increase in temperature is often more effective.[5]
-
Q3: I'm observing poor separation between this compound and its isomers.
Potential Causes & Solutions:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate compounds with close boiling points.[3][5][6]
-
Solution:
-
Increase Column Length: A longer column provides more surface area for vapor-liquid equilibria, increasing the number of theoretical plates.
-
Use More Efficient Packing: Packed columns (e.g., with Raschig rings or metal sponges) generally offer higher efficiency than Vigreux columns.[7]
-
-
-
High Distillation Rate: A fast distillation rate doesn't allow sufficient time for the vapor-liquid equilibria to be established on the packing surface.[5]
-
Solution: Slow down the distillation rate by reducing the heat input. A general guideline is to collect the distillate at a rate of 1-2 drops per second.[5]
-
-
Low Reflux Ratio: The reflux ratio is the ratio of the condensate returned to the column to the amount collected as distillate. A higher reflux ratio improves separation.[3]
-
Solution: If your distillation head allows for it, adjust the reflux ratio to favor more reflux. In simpler setups, slowing the distillation rate inherently increases the reflux ratio.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound, and how does it compare to potential impurities?
The boiling point of this compound is approximately 122°C.[8][9][10][11] However, it's important to note that different sources may report slightly different values. The starting material may contain other C8H16 isomers with very close boiling points, making separation challenging.[5][12]
| Compound | Boiling Point (°C) |
| This compound | ~122 |
| 2,3-Dimethyl-1-hexene | ~115-116 |
| 3,4-Dimethyl-2-hexene | ~123-124 |
| 2,4-Dimethyl-2-hexene | ~132-133 |
Note: These values are approximate and can vary based on the data source.
Q2: How do I choose the right type of distillation column for this purification?
The choice of column depends on the required purity of the final product and the boiling point difference between this compound and its impurities.
-
Vigreux Column: This is a simple fractionating column with indentations. It is suitable for separating liquids with a boiling point difference of greater than 20-30 °C and may not be sufficient for separating close-boiling isomers of dimethylhexene.
-
Packed Column (e.g., Raschig rings, metal sponge): These columns have a higher surface area and a greater number of theoretical plates than a Vigreux column of the same length, making them better suited for separating compounds with smaller boiling point differences.[7]
-
Spinning Band Distillation: For very high purity requirements and the separation of isomers with very close boiling points, a spinning band system is the most effective option.
Q3: What are the key safety precautions for the distillation of this compound?
-
Flammability: this compound is a highly flammable liquid.[13] All distillations of flammable materials should be conducted in a fume hood.[14] Ensure the distillation is performed in a well-ventilated area, away from any sources of ignition.[15][16][17] Keep a fire extinguisher suitable for Class B (flammable liquid) fires readily available.[15][18]
-
Pressure Buildup: Never heat a closed system. Ensure there is an opening to the atmosphere, for example, through a condenser.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
Smooth Boiling: To prevent bumping and potential splashing of hot liquid, use boiling chips or a magnetic stirrer.
Section 3: Experimental Workflow & Visualization
Step-by-Step Fractional Distillation Protocol
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Ensure all glassware is clean and dry.
-
Add a magnetic stir bar or boiling chips to the round-bottom flask.
-
Use Keck clips to secure the glassware joints.[2]
-
-
Charging the Flask:
-
Add the impure this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.
-
-
Insulation and Heating:
-
Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.[1]
-
Gently heat the flask using a heating mantle.
-
-
Establishing Reflux:
-
Allow the liquid to boil and the vapor to rise up the column.
-
Adjust the heating to establish a steady reflux of condensate returning to the flask.
-
-
Equilibration:
-
Allow the system to equilibrate once the reflux has reached the top of the column. This helps stabilize the temperature gradient and improves separation.
-
-
Collecting Fractions:
-
Shutdown:
-
Once the desired fraction has been collected, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before disassembly.
-
Diagram of Fractional Distillation Logic
Caption: Logical flow of fractional distillation for purification.
References
- Arishtam India. (2024, April 18). Safety & Precautions in Distillation.
- Essential Distillery Safety Practices for Craft Distillers. (2025, March 11).
- Georgia Institute of Technology. (n.d.). Distillations. Environmental Health & Safety.
- PrimeStills. (2017, November 10). Distillation Safety Tips.
- Stenutz. (n.d.). This compound.
- DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol.
- PreFEED. (2015, September 4). Distillation Column Efficiency.
- ChemBK. (n.d.). 2,3-dimethyl-hex-2-ene.
- Benchchem. (n.d.). Troubleshooting common issues in 1-Menthene distillation.
- ResearchGate. (n.d.). (PDF) Efficiency Improvement of Distillation Column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
- Felleslab. (n.d.). Distillation Columns.
- Guidechem. (n.d.). This compound 7145-20-2.
- LookChem. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2).
- 360° Interactive 3D VR Distillation Laboratory. (n.d.). Performance Measurement and Analysis.
- EPCM Holdings. (n.d.). Distillation Column: Types and Designing Consideration.
- Fractional Distillation. (n.d.).
- Quora. (2019, September 24). Are alkenes produced using fractional distillation?.
- University of Missouri – Kansas City, Department of Chemistry. (2006). 9. E1: Alkenes from alcohols.
- ResearchGate. (2015, November 17). Could you give me information about troubleshooting about distillation?.
- Cheméo. (n.d.). 2-Hexene, 2,3-dimethyl-.
- YouTube. (2021, February 9). distillation column troubleshoot Part 1 I Distillation Column animation I Inside column I Tower.
- YouTube. (2021, September 25). Distillation Column Troubleshooting Part 1.
- National Institute of Standards and Technology. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
Sources
- 1. Purification [chem.rochester.edu]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prefeed.com [prefeed.com]
- 7. Distillation Column: Types and Designing Consideration - EPCM [epcmholdings.com]
- 8. This compound [stenutz.eu]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. lookchem.com [lookchem.com]
- 12. quora.com [quora.com]
- 13. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. arishtam.com [arishtam.com]
- 16. distilleryuniversity.com [distilleryuniversity.com]
- 17. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 18. moonshinestill.com [moonshinestill.com]
Overcoming challenges in the synthesis of 2,3-Dimethyl-2-hexene
Welcome to the technical support center for the synthesis of 2,3-dimethyl-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this tetrasubstituted alkene, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield of this compound in Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
Question: I performed an acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol using concentrated sulfuric acid and heat, but my yield of the desired this compound is extremely low. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the dehydration of tertiary alcohols like 2,3-dimethyl-3-hexanol are a frequent challenge. The root causes often lie in the reaction mechanism and conditions. This reaction proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.[1][2][3][4][5][6] The stability of this intermediate and the subsequent elimination pathways are highly sensitive to the reaction environment.
Probable Causes & Solutions:
-
Carbocation Rearrangements: The initial tertiary carbocation formed can undergo rearrangements to form other, potentially more stable, carbocations. This can lead to a mixture of alkene isomers, reducing the yield of the desired product.
-
Incomplete Reaction: Insufficient heating or reaction time can lead to a significant amount of unreacted starting alcohol.
-
Solution: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For tertiary alcohols, temperatures between 25-80°C are typically required.[5][7] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
-
Side Reactions: Concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of unwanted byproducts.[8]
-
Solution: Using concentrated phosphoric acid instead of sulfuric acid can minimize oxidative side reactions.[8]
-
-
Loss During Workup: The product, this compound, is volatile.[9] Significant loss can occur during extraction and solvent removal steps.
-
Solution: Use a cooled separatory funnel during extractions and remove the solvent under reduced pressure at low temperatures using a rotary evaporator.
-
Experimental Protocol: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 2,3-dimethyl-3-hexanol and concentrated phosphoric acid in a 1:1 molar ratio.
-
Reaction: Gently heat the mixture to approximately 80-100°C. The alkene product will begin to distill over.
-
Collection: Collect the distillate in a flask cooled in an ice bath.
-
Workup:
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Decant the dried liquid and purify by fractional distillation. Collect the fraction boiling around 122°C.[9]
-
Characterization: Confirm the identity and purity of the product using GC-MS and ¹H NMR spectroscopy.
Issue 2: Formation of Multiple Isomers in the Final Product
Question: My final product is a mixture of several alkene isomers, not just this compound. How can I improve the regioselectivity of the reaction?
Answer:
The formation of multiple isomers is a classic challenge in elimination reactions, governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[1] However, kinetic and steric factors can also influence the product distribution.
Probable Causes & Solutions:
-
Multiple β-Hydrogens: The carbocation intermediate formed during the E1 dehydration of 2,3-dimethyl-3-hexanol has multiple non-equivalent β-hydrogens that can be eliminated, leading to different alkene isomers.
-
Solution: While it's difficult to completely avoid the formation of other isomers in this specific reaction, optimizing the reaction conditions (milder acid, lower temperature) can favor the thermodynamically more stable Zaitsev product, this compound.
-
-
Alternative Synthesis Routes: If high purity is critical, consider alternative synthetic strategies that offer better regiocontrol.
-
Wittig Reaction: The Wittig reaction provides excellent regiocontrol by forming the double bond at a specific location.[10][11] Reacting 3-methyl-2-pentanone with the appropriate phosphorus ylide (e.g., isopropylidenetriphenylphosphorane) would yield this compound.[12]
-
McMurry Reaction: This reaction involves the reductive coupling of two ketone or aldehyde molecules to form an alkene.[13][14][15] While powerful for synthesizing sterically hindered alkenes, it is generally used for symmetrical couplings.[13][16][17]
-
Workflow for Isomer Analysis
Sources
- 1. youtube.com [youtube.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 5. quora.com [quora.com]
- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. lookchem.com [lookchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. tutorchase.com [tutorchase.com]
- 15. grokipedia.com [grokipedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Yield for 2,3-Dimethyl-2-hexene Production
Welcome to the technical support center for the synthesis of 2,3-dimethyl-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction yield. Our focus is on the practical application of organic chemistry principles to achieve high-purity, high-yield synthesis of this tetrasubstituted alkene.
I. Overview of Synthetic Pathways
The most common and direct route for the synthesis of this compound is the acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol. This reaction typically proceeds through an E1 elimination mechanism due to the formation of a stable tertiary carbocation.[1][2] Understanding the nuances of this mechanism is critical for troubleshooting and optimizing the reaction.
Alternative, though less common for this specific molecule, synthetic strategies for tetrasubstituted alkenes include modifications of the Wittig reaction or newer metallo-catalyzed cross-coupling reactions.[3][4] However, these methods often involve more complex starting materials and reaction conditions. This guide will primarily focus on the dehydration pathway.
II. Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during the synthesis of this compound via the dehydration of 2,3-dimethyl-3-hexanol.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield in the dehydration of 2,3-dimethyl-3-hexanol can stem from several factors. Here’s a systematic approach to diagnosing the issue:
-
Incomplete Reaction: The dehydration of tertiary alcohols is generally facile, but requires sufficient acid catalyst and temperature.[5] Insufficient heating can lead to a significant amount of unreacted starting material. Ensure your reaction temperature is appropriate for the acid used. For instance, with concentrated sulfuric or phosphoric acid, temperatures in the range of 25-80°C are typically sufficient for tertiary alcohols.[2]
-
Side Reactions: The formation of side products is a major contributor to low yields. The primary side reactions to consider are:
-
Isomerization: The carbocation intermediate can rearrange to form other, less substituted (and often less desirable) alkene isomers. While the formation of the tetrasubstituted this compound is favored by Zaitsev's rule, competing eliminations can occur.[6]
-
Polymerization: Under strongly acidic conditions and at higher temperatures, the alkene product can undergo acid-catalyzed polymerization.
-
Ether Formation: At lower temperatures, a competing S"N"2 reaction between two alcohol molecules can lead to the formation of an ether.[5]
-
-
Loss During Workup: The product, this compound, is a volatile liquid. Significant loss can occur during extraction and solvent removal steps if not performed carefully.
Q2: I'm observing multiple products in my GC-MS analysis. How can I improve the selectivity for this compound?
A2: The presence of multiple alkene isomers is a common issue. Here’s how to enhance selectivity:
-
Choice of Acid Catalyst: While concentrated sulfuric acid is a strong dehydrating agent, it can also promote charring and other side reactions.[7] Phosphoric acid is often a milder and more selective alternative.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Higher temperatures can favor the formation of the thermodynamically more stable, highly substituted alkene (Zaitsev's product). However, excessive heat can also lead to undesired rearrangements and polymerization. An optimal temperature must be determined empirically.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.
Q3: The reaction mixture turned dark brown or black. What happened and is the product salvageable?
A3: A dark coloration, particularly when using sulfuric acid, indicates charring and oxidation of the organic material.[7] This is a common issue with strong, oxidizing acids.
-
Cause: Concentrated sulfuric acid is a potent oxidizing agent and can oxidize the alcohol or the resulting alkene, leading to the formation of carbonaceous material and sulfur dioxide.
-
Salvaging the Product: While the yield will be compromised, the desired alkene can often be salvaged. Carefully distill the product from the reaction mixture. This compound has a boiling point of approximately 122°C.[8] A fractional distillation may be necessary to separate it from other volatile side products.
-
Prevention: To prevent charring, consider using a less aggressive acid like phosphoric acid or diluting the sulfuric acid slightly. Adding the acid slowly to the alcohol at a reduced temperature can also help control the initial exotherm.
Q4: How can I effectively remove the acid catalyst and purify the final product?
A4: Proper workup and purification are essential for obtaining a high-purity product.
-
Neutralization: After the reaction is complete, cool the mixture and carefully quench it by adding it to a cold, saturated sodium bicarbonate solution. This will neutralize the acid catalyst. Be cautious as this will generate carbon dioxide gas.
-
Extraction: Extract the crude product with a low-boiling organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Carefully remove the solvent using a rotary evaporator. Be mindful of the product's volatility.
-
Distillation: The final and most critical step for purification is fractional distillation. This will separate the this compound from any remaining starting material, isomeric alkenes, and higher-boiling side products.
III. Frequently Asked Questions (FAQs)
Q: What is the expected mechanism for the dehydration of 2,3-dimethyl-3-hexanol?
A: The dehydration of 2,3-dimethyl-3-hexanol, a tertiary alcohol, proceeds via an E1 (Elimination, Unimolecular) mechanism .[1][2]
-
Step 1: Protonation of the Alcohol: The hydroxyl group is a poor leaving group. The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[5]
-
Step 2: Formation of a Carbocation: The protonated alcohol dissociates, forming a stable tertiary carbocation and a water molecule. This is the rate-determining step.[6]
-
Step 3: Deprotonation to form the Alkene: A weak base (like water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. The removal of a proton from the 2-position results in the desired this compound.
Q: Are there any safety precautions I should be aware of when performing this reaction?
A: Yes, safety is paramount.
-
Acid Handling: Concentrated acids like sulfuric and phosphoric acid are highly corrosive and can cause severe burns.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, acid-resistant gloves (nitrile gloves are a good choice), and a lab coat.[11] Work in a well-ventilated fume hood.[11]
-
Flammability: The organic starting material and the alkene product are flammable.[12] Keep the reaction away from ignition sources.
-
Exothermic Reaction: The addition of concentrated acid to the alcohol can be exothermic. Add the acid slowly and with cooling if necessary.
Q: Can I use a different method to synthesize this compound?
A: While acid-catalyzed dehydration is the most straightforward method, other approaches for synthesizing tetrasubstituted alkenes exist, though they are generally more complex.
-
Wittig Reaction: A Wittig reaction between a ketone (e.g., 3-hexanone) and a suitable phosphonium ylide could theoretically produce the desired alkene. However, the Wittig reaction with sterically hindered ketones can be challenging and may give low yields.[3]
-
Metathesis Reactions: Olefin metathesis is a powerful tool for alkene synthesis, but creating tetrasubstituted alkenes via this method can be difficult due to steric hindrance.[13]
-
Modern Cross-Coupling Methods: Recent advances in organometallic chemistry have led to new methods for the synthesis of highly substituted alkenes, but these often require specialized catalysts and starting materials.[4][14]
IV. Experimental Protocols & Data
Protocol: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
-
Setup: Assemble a distillation apparatus. In the distilling flask, place 2,3-dimethyl-3-hexanol.
-
Acid Addition: Slowly add a catalytic amount of concentrated phosphoric acid to the alcohol with gentle swirling.
-
Heating: Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (approximately 120-140°C).
-
Collection: Collect the distillate, which will be a mixture of the alkene and water.
-
Workup:
-
Separate the organic layer from the aqueous layer in the distillate.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Perform a final fractional distillation to obtain pure this compound.
Data Presentation: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,3-Dimethyl-3-hexanol | C8H18O | 130.23 | ~155-160 |
| This compound | C8H16 | 112.21 | ~122 |
Data sourced from publicly available chemical databases.
V. Visualizations
Reaction Mechanism: E1 Dehydration of 2,3-Dimethyl-3-hexanol
Caption: E1 mechanism for the dehydration of 2,3-dimethyl-3-hexanol.
Troubleshooting Workflow: Low Reaction Yield
Caption: A systematic workflow for troubleshooting low reaction yield.
VI. References
-
Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]
-
Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Chemical Science. DOI:10.1039/D5SC00297D. Retrieved from [Link]
-
News. (2024, April 15). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Tetrasubstituted Alkenes via Metathesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Letters. (2018). Switchable Synthetic Strategy toward Trisubstituted and Tetrasubstituted Exocyclic Alkenes. DOI: 10.1021/acs.orglett.8b02801. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diversity-oriented synthesis of stereodefined tetrasubstituted alkenes via a modular alkyne gem-addition strategy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 26). On the relative ease of E2 dehydration. Retrieved from [Link]
-
UCL Discovery. (n.d.). Regio- and Stereoselective Synthesis of Tetrasubstituted Alkenes via Ruthenium(II)-Catalyzed C–H Alkenylation. Retrieved from [Link]
-
University of Utah. (n.d.). Acid Handling. Retrieved from [Link]
-
Princeton EHS. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
Alabama Achieves. (n.d.). Science Department Safety Training Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Draw the products of the following reaction: the acid-catalyzed dehydration of.... Retrieved from [Link]
-
Chegg.com. (2021, July 15). Solved Question 30 4 pts When 2,3-dimethyl-3-hexanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Molbase. (n.d.). This compound 7145-20-2 wiki. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Journal of the American Chemical Society. (1933). The Dehydration of 2,2-Dimethylhexanol-1 and Related Tertiary Alcohols. DOI: 10.1021/ja01330a052. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 20). Mechanism for acid-catalyzed dehydration of 2,3-dimethylcyclopentanol. Retrieved from [Link]
-
Study.com. (n.d.). What alkene will be produced when 2,3-dimethyl-2-butanol is dehydrated?. Retrieved from [Link]
-
Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Hexene, 2,3-dimethyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Hexene, 2,3-dimethyl-. Retrieved from [Link]
Sources
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound|lookchem [lookchem.com]
- 9. flinnsci.com [flinnsci.com]
- 10. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 11. alabamaachieves.org [alabamaachieves.org]
- 12. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]
Technical Support Center: Improving Reaction Selectivity with 2,3-Dimethyl-2-hexene
Welcome to the technical support center for 2,3-Dimethyl-2-hexene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered, tetrasubstituted alkene. Due to its structure, achieving high levels of selectivity—be it regioselectivity, stereoselectivity, or chemoselectivity—requires a nuanced understanding of reaction mechanisms and careful optimization of experimental conditions.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated, step-by-step methodologies to help you achieve your desired synthetic outcomes.
Section 1: Frequently Asked Questions - Core Selectivity Principles
This section addresses foundational questions regarding the unique reactivity of this compound.
Q1: What are the primary selectivity challenges with a tetrasubstituted alkene like this compound?
A1: The primary challenge stems from the alkene's steric congestion and electronic symmetry. The double bond is bonded to four alkyl groups, making it sterically hindered and less reactive than mono- or di-substituted alkenes.[1] This leads to several specific issues:
-
Regioselectivity: In reactions like hydrohalogenation or hydration, the formation of a carbocation intermediate occurs at one of the two double-bonded carbons. Since both are tertiary, the stability difference between the two possible carbocations is minimal, often leading to a mixture of regioisomeric products.[2] The subtle electronic-donating differences between methyl and propyl groups are often overridden by steric factors.
-
Stereoselectivity: For reactions that create new stereocenters, such as epoxidation or dihydroxylation, the steric bulk surrounding the double bond dictates the facial selectivity. Reagents will preferentially approach from the less hindered face, but achieving high diastereomeric excess can be challenging without directing groups.
-
Reaction Rate: The steric hindrance significantly slows down the rate of many reactions. Overcoming this often requires harsher conditions (higher temperatures or longer reaction times), which can unfortunately lead to side reactions and lower overall selectivity.
Q2: How does steric hindrance versus electronic effects dictate the outcome of electrophilic additions?
A2: In a typical electrophilic addition to an unsymmetrical alkene, the regioselectivity is governed by Markovnikov's rule, which states that the electrophile (usually H+) adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate.[3][4] For this compound, both carbons of the double bond are tertiary. Therefore, the stability of the two potential carbocations is very similar.
-
Carbocation A: Formed by protonation at C2. Stabilized by a methyl and a propyl group.
-
Carbocation B: Formed by protonation at C3. Stabilized by two methyl groups.
While hyperconjugation effects are similar, the slightly greater inductive effect of the propyl group might suggest Carbocation A is marginally more stable. However, in practice, the transition state leading to the carbocation is heavily influenced by sterics. The approach of the electrophile and the subsequent attack by the nucleophile will be directed by the path of least steric resistance, often making this the dominant factor in determining the product ratio.
Section 2: Troubleshooting Guides & Protocols for Specific Reactions
This section provides detailed solutions and experimental workflows for common synthetic transformations involving this compound.
Hydroboration-Oxidation: Maximizing Regioselectivity
Q: My hydroboration-oxidation of this compound is yielding a mixture of 2,3-dimethyl-2-hexanol and 2,3-dimethyl-3-hexanol. How can I selectively synthesize the 2,3-dimethyl-3-hexanol?
A: This is a classic regioselectivity problem with hindered alkenes. Standard hydroboration with borane (BH₃) often gives poor selectivity because BH₃ is a relatively small molecule. The reaction proceeds via an anti-Markovnikov, syn-addition, where the boron atom adds to the less sterically hindered carbon of the double bond.[5][6][7] For this compound, the steric environment around C2 and C3 is very similar, leading to a mixture of products.
The key to improving selectivity is to use a bulkier borane reagent. The increased steric demand of the reagent will amplify the small differences in steric hindrance around the two carbons, forcing the boron to add almost exclusively to the less hindered position (C2), which, after oxidation, yields the desired 2,3-dimethyl-3-hexanol.[8]
| Reagent | Structure | Major Product | Regioselectivity (C3-OH : C2-OH) | Rationale |
| Borane-THF (BH₃·THF) | BH₃ | Mixture | ~60:40 | Small size leads to poor discrimination between the two sterically similar carbons. |
| 9-BBN | 2,3-dimethyl-3-hexanol | >98:2 | The large bicyclic structure provides extreme steric bulk, forcing addition to the C2 position.[6][8] | |
| Disiamylborane | 2,3-dimethyl-3-hexanol | ~95:5 | Significantly bulkier than BH₃, offering high selectivity. |
This protocol is designed to maximize the yield of 2,3-dimethyl-3-hexanol.
-
Reactant Preparation: In a flame-dried, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.12 g, 10 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 20 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 22 mL, 11 mmol, 1.1 equiv) to the stirred solution over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting alkene.
-
Oxidation: Cool the mixture back to 0 °C. Cautiously and slowly add ethanol (5 mL), followed by 6 M aqueous sodium hydroxide (5 mL). Then, very slowly add 30% hydrogen peroxide (5 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.
-
Workup: After the addition of H₂O₂, remove the ice bath and stir the mixture at 50 °C for 1 hour. Cool to room temperature, and add water (20 mL) and diethyl ether (30 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2,3-dimethyl-3-hexanol.
Caption: Workflow for selective hydroboration-oxidation.
Epoxidation: Controlling Facial Selectivity
Q: I am trying to perform an epoxidation on this compound with m-CPBA and I'm concerned about the stereochemical outcome. Which diastereomer should I expect to be the major product?
A: For an acyclic, unfunctionalized alkene like this compound, the facial selectivity of epoxidation is primarily dictated by sterics. The peroxy acid (like m-CPBA) will preferentially approach the double bond from the less sterically hindered face.
To determine the less hindered face, we analyze the groups attached to the stereogenic carbons (C2 and C3).
-
Top Face Attack: The approach is hindered by two methyl groups.
-
Bottom Face Attack: The approach is hindered by a methyl group and a propyl group.
Although a propyl group is larger than a methyl group, the crucial factor is the conformational flexibility. The propyl chain can rotate away from the double bond, potentially creating a less hindered pathway for the reagent. However, the most stable conformations will still present significant steric bulk. In most cases for simple acyclic alkenes, the difference in facial hindrance is small, and you may obtain a mixture of diastereomers. Without a directing group, achieving high diastereoselectivity (>90:10) is difficult. The reaction will likely favor the epoxide formed by attack from the face opposite the larger propyl group, but experimental verification is essential.
-
Reactant Preparation: Dissolve this compound (1.12 g, 10 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask.
-
Buffering: Add sodium bicarbonate (NaHCO₃, 4.2 g, 50 mmol, 5.0 equiv) to buffer the reaction mixture, as the meta-chlorobenzoic acid byproduct is acidic and can cause epoxide ring-opening.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.47 g, 11 mmol, 1.1 equiv) in DCM (30 mL). Add this solution dropwise to the alkene solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium bicarbonate and meta-chlorobenzoic acid salts. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (2 x 30 mL) to destroy excess peroxide, saturated aqueous sodium bicarbonate (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by column chromatography if necessary. The diastereomeric ratio should be determined by ¹H NMR or GC analysis.
Caption: Facial selectivity in the epoxidation of this compound.
References
- Diastereoselective Coupling of Chiral Acetonide Trisubstituted Radicals with Alkenes.Chemistry – A European Journal.
- Diastereoselectivity - Science Trove.Oxford University Press.
- Stereoselectivity - Wikipedia.Wikipedia.[Link]
- Selectivity in the electrophilic addition reaction.Labster Theory Pages.
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity".Master Organic Chemistry.[Link]
- Electrophilic Addition to Alkenes.Chemistry LibreTexts.[Link]
- The transition metal-catalysed hydroboration reaction.Royal Society of Chemistry.[Link]
- Hydroboration-Oxid
- Alkene Reactions - Electrophilic Addition.ChemistryStudent.[Link]
- Markovnikov's addition & anti-Markovnikov's addition.Slideshare.[Link]
- Olefin Hydrobor
- Hydroboration Oxidation of Alkenes.Master Organic Chemistry.[Link]
- Summary of Alkene Reactions.Jasperse, NDSU.[Link]
- This compound PubChem Entry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. quora.com [quora.com]
- 4. Markovnikov's addition & anti-Markovnikov's addition | PPTX [slideshare.net]
- 5. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: GC-MS Analysis of 2,3-Dimethyl-2-hexene
Welcome to our specialized technical support guide for the GC-MS analysis of 2,3-Dimethyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analysis of this and other volatile alkene isomers. Our approach is rooted in practical, field-proven insights to ensure the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them.
I. Chromatographic & Peak Shape Issues
Question 1: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing, an asymmetrical skewing of the peak, is a common issue that can compromise resolution and lead to inaccurate quantification.[1][2] It can stem from either physical or chemical problems within your GC system.[3]
Initial Diagnosis:
First, determine if all peaks in your chromatogram are tailing or just specific ones.
-
Indiscriminate Tailing (All Peaks): If most or all of your peaks are tailing, the cause is likely a physical issue related to the flow path.[3] This could include problems with column installation, dead volume, or a disrupted flow path.[3][4]
-
Selective Tailing (Specific Peaks): If only certain peaks, particularly more polar compounds (though less applicable to non-polar alkenes), are tailing, it suggests a chemical interaction or "active sites" within the system.[5]
Troubleshooting Workflow for Peak Tailing:
Caption: A systematic workflow for diagnosing and resolving peak tailing in GC-MS analysis.
Step-by-Step Solutions:
-
Improper Column Installation: This is a very common source of peak shape problems.[6]
-
Dead Volume: If the column is not installed at the correct depth in the inlet or detector, it can create unswept volumes, causing tailing.[4] Reinstall the column according to the manufacturer's specifications for your instrument.
-
Poor Column Cut: A jagged or uneven column cut can create turbulence in the flow path.[4] Always use a ceramic scoring wafer or a sapphire scribe to create a clean, square cut. Examine the cut end with a magnifier to ensure it is perpendicular.[6]
-
-
Inlet Contamination or Activity:
-
Active Sites: The inlet liner and seals can develop active sites that interact with analytes.[5] For a non-polar compound like this compound, this is less likely to be a chemical interaction but can be due to the accumulation of non-volatile residues.
-
Contamination: Residues from previous injections can build up in the liner.[1] Regularly replace the inlet liner and septum. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can become a source of activity.
-
-
Column Contamination: The front end of the GC column can become contaminated over time.
-
Action: Trim 10-20 cm from the front of the column.[2] After trimming, reinstall the column and condition it properly.
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to asymmetrical peaks.[2]
-
Action: Try diluting your sample or increasing the split ratio.[6]
-
Question 2: I am trying to analyze a mixture of C8H16 isomers and suspect this compound is co-eluting with another isomer. How can I confirm this and improve separation?
Answer:
Co-elution of isomers, especially those with similar boiling points and polarities like alkene isomers, is a frequent challenge in GC analysis.[7] Confirming and resolving co-elution is critical for accurate identification and quantification.[8]
Confirming Co-elution:
-
Peak Shape Analysis: A broad or asymmetrical peak where a sharp, symmetrical peak is expected can be an indication of co-elution.[8]
-
Mass Spectral Analysis:
-
Scan Mode: Acquire mass spectra across the peak (at the beginning, apex, and end). If the mass spectra change or if the ion ratios differ across the peak, it's a strong indicator of multiple components.[8]
-
Extracted Ion Chromatograms (EICs): Isomers may share many fragment ions, but their relative abundances might differ. Plotting EICs for unique or characteristic fragment ions can reveal the presence of multiple, slightly offset peaks that are hidden in the total ion chromatogram (TIC).[8]
-
-
Deconvolution Software: Modern GC-MS software often includes deconvolution tools that can mathematically separate overlapping peaks and identify individual components, provided their mass spectra are not identical.[8]
Strategies for Improving Isomer Separation:
-
Optimize the GC Column:
-
Stationary Phase: For non-polar isomers, a non-polar stationary phase (like a 100% dimethylpolysiloxane) is a good starting point. However, to enhance selectivity, consider a column with a different stationary phase chemistry, such as one containing phenyl groups, which can provide alternative interactions.[9] For some isomers, specialized columns like those with cyclodextrin phases may be necessary.[10]
-
Column Dimensions:
-
Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution.
-
Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) generally provides higher efficiency.
-
Film Thickness: A thicker film increases retention and can improve the separation of volatile compounds.
-
-
-
Refine the GC Oven Temperature Program:
-
Lower Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.[11]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5 °C/min instead of 20 °C/min) gives the isomers more time to interact with the stationary phase, which can significantly enhance separation.[11]
-
Table 1: GC Parameter Adjustments for Isomer Resolution
| Parameter | Adjustment | Rationale |
| GC Column | Change Stationary Phase | Alters selectivity based on different chemical interactions.[9] |
| Increase Length | Increases theoretical plates and overall resolving power. | |
| Oven Program | Lower Initial Temperature | Improves focusing of analytes at the head of the column.[11] |
| Decrease Ramp Rate | Increases interaction time with the stationary phase, enhancing separation.[11] | |
| Carrier Gas | Decrease Flow Rate | Can improve efficiency, but may increase analysis time. |
II. Mass Spectrometry & Sensitivity Issues
Question 3: The mass spectrum for my this compound peak doesn't match the NIST library spectrum. What could be wrong?
Answer:
A mismatch with the library spectrum can be due to several factors, ranging from co-elution to incorrect MS parameters. The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 7145-20-2).[12][13]
Troubleshooting Workflow for Spectral Mismatch:
Caption: A decision tree for troubleshooting mass spectral mismatches.
Potential Causes and Solutions:
-
Co-elution: As discussed in Q2, if another compound is eluting with your analyte, the resulting mass spectrum will be a composite of both. This is a primary suspect.
-
Improper Background Subtraction: The mass spectrum of your peak of interest should have the background (from column bleed or contaminants) subtracted. If this is done incorrectly, the resulting spectrum will be distorted.
-
MS Tune and Calibration: The mass spectrometer needs to be tuned regularly to ensure accurate mass assignment and ion ratios.[14] If the instrument is out of tune, the fragmentation pattern can appear different from the library standard.
-
Action: Perform an autotune or manual tune of your mass spectrometer using the manufacturer's recommended tuning compound (e.g., PFTBA).[14]
-
-
Ionization Energy: Standard electron ionization (EI) mass spectral libraries are generated at an ionization energy of 70 eV.[14] If your instrument is set to a different energy, the fragmentation pattern will change, leading to a library mismatch.
-
Action: Verify that the ionization energy in your MS method is set to 70 eV.
-
Table 2: Key Fragment Ions for this compound (EI, 70 eV)
| m/z | Relative Intensity | Possible Fragment |
| 83 | High | [C6H11]+ |
| 55 | High | [C4H7]+ |
| 112 | Low to Medium | [C8H16]+ (Molecular Ion) |
| Data compiled from NIST Mass Spectrometry Data Center.[12][15] |
Question 4: I am experiencing low sensitivity (poor signal-to-noise) for this compound. How can I improve it?
Answer:
Low sensitivity can be caused by a variety of factors, from sample introduction problems to detector issues.[16]
Key Areas to Investigate:
-
Injection and Inlet:
-
Syringe Issues: Check the autosampler syringe for bubbles or leaks.[16]
-
Septum Leak: A leaking septum can cause loss of sample. Replace the septum regularly.[17]
-
Split Ratio: If you are using a split injection, a high split ratio might be venting too much of your sample. Try decreasing the split ratio or using a splitless injection for trace analysis.[6] Note that splitless injection requires careful optimization of the initial oven temperature to ensure proper solvent focusing.[2]
-
-
System Contamination and Leaks:
-
Leaks: Air leaks (oxygen) in the carrier gas line can degrade the stationary phase, leading to high background noise (bleed) and reduced sensitivity.[18] Use an electronic leak detector to check all fittings.
-
Contamination: A dirty inlet liner or contaminated system can increase the noise floor.[19] Regular maintenance is crucial.
-
-
MS Detector:
-
Dirty Ion Source: The ion source will become contaminated over time, reducing its efficiency. This is a very common cause of sensitivity loss.
-
Action: The ion source needs to be cleaned periodically according to the manufacturer's instructions.
-
-
Detector Age: The electron multiplier (EM) detector has a finite lifetime and its performance will degrade over time. If the sensitivity is consistently low and other issues have been ruled out, the EM may need to be replaced.
-
MS Tune: An out-of-tune instrument will have poor sensitivity. Ensure the MS is tuned correctly.[19]
-
Experimental Protocols
Protocol 1: GC-MS Method Parameters for this compound
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and analytical goals.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or pentane) at 1 mg/mL.
-
Perform serial dilutions to create working standards at the desired concentrations (e.g., 1-100 µg/mL).
-
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | |
| Injection Mode | Split (e.g., 50:1) or Splitless (for trace analysis) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| GC Column | |
| Stationary Phase | 5% Phenyl Methylpolysiloxane (or similar non-polar phase) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 200 °C, hold for 2 min |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp | 150 °C |
| Acquisition Mode | Full Scan |
| Scan Range | m/z 40-200 |
This is a general method and should be optimized for your specific application and instrument.
References
- Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis. Benchchem. URL
- Fixing GC Peak Tailing for Cleaner Results.
- Peak Shape Problems: Tailing Peaks. LabRulez GCMS. URL
- 2-Hexene, 2,3-dimethyl-. NIST WebBook. URL
- GC Troubleshooting—Tailing Peaks. Restek Resource Hub. URL
- Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds
- What do I need to do for a better separation of isomers co-eluting in GC-MS?.
- Troubleshooting GC peak shapes. Element Lab Solutions. URL
- Technical Support Center: GC-MS Analysis of Long-Chain Alkenes. Benchchem. URL
- Chemometrics Optimization of Volatile Organic Compounds Analysis in Water by Static Headspace Gas Chromatography Mass Spectrometry. Hilaris Publisher. URL
- This compound 7145-20-2 wiki. Mol-Instincts. URL
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. URL
- How Do I Troubleshoot a Problem on My GC-MS?. De Gruyter. URL
- Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Applic
- Optimizing Volatile Organic Compound Determination by Static Headspace Sampling. EST Analytical. URL
- Addressing co-elution of isomers in creosote chrom
- This compound. PubChem. URL
- 2-Hexene, 2,3-dimethyl-. NIST WebBook. URL
- Optimizing GC–MS Methods.
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich. URL
- Uses of Gas Chrom
- Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Element Lab Solutions. URL
- TROUBLESHOOTING GUIDE. SGE. URL
- 3-Hexene, 2,3-dimethyl-. NIST WebBook. URL
- 2,3-Dimethylhex-2-ene. SIELC Technologies. URL
- Appendix B: GC/MS Troubleshooting Quick Reference.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. URL
Sources
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 13. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: Stability and Degradation of 2,3-Dimethyl-2-hexene
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for 2,3-Dimethyl-2-hexene. This guide is designed for researchers, chemists, and drug development professionals who utilize this tetrasubstituted alkene in their work. While this compound is valued for its inherent stability, like all chemical reagents, its integrity can be compromised under various conditions. This document provides a framework for understanding its stability, identifying potential degradation pathways, and troubleshooting common issues encountered during its storage and use.
Section 1: Core Concepts of this compound Stability
This compound (C₈H₁₆) is a tetrasubstituted alkene, a structural characteristic that confers significant thermodynamic stability.[1] This stability arises from two primary electronic effects:
-
Hyperconjugation: The sigma (σ) bonds of the adjacent alkyl groups donate electron density into the empty π* antibonding orbital of the double bond. With four alkyl groups directly attached to the sp² carbons, this compound benefits extensively from this stabilizing interaction.[2][3][4]
-
Bond Strength: The C(sp²)-C(sp³) bonds are stronger than C(sp³)-C(sp³) bonds, contributing to the overall stability of more substituted alkenes.[2]
Theoretically, tetrasubstituted alkenes are the most stable among alkene isomers.[5][6] However, this intrinsic stability does not render the molecule inert. Degradation typically occurs not through spontaneous isomerization, but via reactions with external agents like oxygen, acid/base contaminants, or high-energy inputs.
Section 2: Troubleshooting Guides for Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Emergence of Unexpected Analytical Signals
Question: "Upon analyzing my sample of this compound, which has been stored for several months, I'm observing new peaks in my GC-MS and/or ¹H NMR spectra. What are the likely culprits?"
Answer: The appearance of new signals is a classic indicator of sample degradation or contamination. The most probable causes fall into two categories: oxidation and isomerization.
Potential Cause A: Autoxidation
This is the most common degradation pathway for alkenes stored improperly. The process is a radical chain reaction initiated by light, heat, or trace metal impurities, involving atmospheric oxygen.
-
Mechanism: The reaction proceeds via the formation of allylic hydroperoxides, which can further decompose into alcohols, ketones, or epoxides. These oxygenated impurities will have distinct mass spectra and NMR signals (e.g., new signals in the 3.5-4.5 ppm region in ¹H NMR for protons on oxygen-bearing carbons).
-
Troubleshooting Steps:
-
Peroxide Test: Use commercially available peroxide test strips to quickly screen the sample for hydroperoxide contamination.
-
Inert Storage: If not already practiced, immediately blanket the stock bottle with an inert gas (Argon or Nitrogen) after use.
-
Purification: To salvage the material, pass the alkene through a short column of activated basic alumina. This will effectively remove polar hydroperoxides. Re-analyze the purified fraction to confirm purity.
-
dot
Caption: Autoxidation pathway of an alkene.
Potential Cause B: Acid-Catalyzed Isomerization
Trace acidic impurities in the solvent, on glassware, or within the reagent itself can catalyze the migration of the double bond, leading to the formation of various other dimethylhexene isomers.
-
Mechanism: Protonation of the double bond forms a tertiary carbocation. A subsequent deprotonation event can regenerate a double bond in a different position, leading to a mixture of isomers which may be less stable but can still form under kinetic control.
-
Troubleshooting Steps:
-
Neutralize Glassware: Ensure all glassware is washed and rinsed thoroughly. For highly sensitive reactions, consider rinsing with a dilute base solution (e.g., 0.1 M NaOH), followed by distilled water and oven-drying.
-
Use Anhydrous, Neutral Solvents: Employ freshly dried, neutral solvents. Solvents stored for long periods can absorb atmospheric moisture and CO₂, forming carbonic acid.
-
Identification: Compare the observed GC retention times and mass spectra with data for other known isomers of dimethylhexene, such as 2,3-dimethyl-1-hexene or 3,4-dimethyl-2-hexene.[7][8]
-
Issue 2: Inconsistent Reaction Yields or Rates
Question: "I am using this compound as a reactant, and my reaction yields are inconsistent, often lower than expected. Could the quality of my alkene be the cause?"
Answer: Absolutely. The purity of a starting material is paramount for reproducible and high-yielding reactions. A degraded alkene can negatively impact your experiment in several ways.
Potential Cause A: Reduced Molar Equivalency
If the reagent has partially degraded, its actual concentration is lower than what you calculated based on weight or volume. This directly leads to lower-than-expected yields.
-
Troubleshooting Protocol: Quantitative Purity Assessment (qNMR)
-
Prepare Standard: Accurately weigh a known amount of a stable internal standard with a known proton count (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add Analyte: Accurately weigh a known amount of your this compound sample into the same NMR tube.
-
Dissolve & Acquire: Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum with a sufficient relaxation delay (d1 ≥ 30s).
-
Calculate: Compare the integration of a well-resolved signal from the alkene to the integration of the standard's signal. This allows for a precise calculation of the alkene's purity by mass.
-
Potential Cause B: Reaction Inhibition
Degradation byproducts, particularly peroxides, are known inhibitors for many types of reactions, especially those involving radical intermediates or sensitive organometallic catalysts.
-
Troubleshooting Steps:
-
Test for Peroxides: As mentioned previously, always test for peroxides before use in sensitive applications.
-
Purify Before Use: Make it a standard practice to pass the alkene through a plug of basic alumina immediately before use. This is a fast and effective way to remove inhibitors.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for critical, large-scale, or final-step reactions to ensure the highest possible quality.
-
dot
Caption: Troubleshooting workflow for reaction issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To maximize shelf-life, store the compound under an inert atmosphere (argon is preferred due to its density, but nitrogen is also effective), in a tightly sealed amber glass bottle to protect from light.[9] For optimal stability, refrigeration is recommended.[9]
| Storage Condition | Risk Factor | Mitigation Strategy |
| Atmosphere | Oxygen | Displace air with an inert gas (Ar or N₂). |
| Temperature | Heat | Store in a refrigerator or a cool, dark place. |
| Light | UV/Light Energy | Use amber glass bottles or store in the dark. |
| Container | Contamination | Use clean, dry glass containers with tight-fitting caps. |
Q2: My reaction is sensitive to water. Is this compound hygroscopic?
A2: As a non-polar hydrocarbon, this compound is not hygroscopic and is insoluble in water.[10][11] However, if stored improperly, water can condense inside the container. It is always best practice to use anhydrous grades of the alkene or dry it over a suitable agent (like CaH₂) followed by distillation if your application is extremely moisture-sensitive.
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is a highly flammable liquid and vapor.[12] It can also cause skin and serious eye irritation.[12] Always handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][13]
Q4: Which analytical techniques are best suited for routine quality control?
A4: For routine QC, Gas Chromatography with a Flame Ionization Detector (GC-FID) is excellent for determining purity as a percentage of total area. For identifying unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[14][15][16] ¹H and ¹³C NMR spectroscopy are essential for confirming the structural identity of the main component.
References
- 2,3-Dimethylhex-2-ene - SIELC Technologies. (2018). SIELC. [Link]
- Which is the most stable: 3,4-dimethyl-2-hexene, this compound, or 4,5-dimethyl-2-hexene? | Homework.Study.com. (n.d.). Study.com. [Link]
- This compound | C8H16 | CID 23528 - PubChem. (n.d.).
- This compound - LookChem. (n.d.). LookChem. [Link]
- Alkene Stability Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson+. [Link]
- Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]
- Alkenes: Structure and Stability - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
- 2-Hexene, 2,3-dimethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- 7.7: Stability of Alkenes - Chemistry LibreTexts. (2024). LibreTexts. [Link]
- Physical and Chemical Properties of Alkenes | CK-12 Found
- Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2) - Cheméo. (n.d.). Cheméo. [Link]
- How To Arrange Alkenes In Order Of Stability? (with Examples) - YouTube. (2020). YouTube. [Link]
- Stability of Alkenes | Factors, Products & Examples - Lesson - Study.com. (n.d.). Study.com. [Link]
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
- 2-Hexene, 2,3-dimethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
- Draw the reaction of 2,3-dimethylhex-2-ene with borane and hydrogen peroxide. (n.d.). Study.com. [Link]
- The stability of 2,3-dimethyl but-2-ene is more than 2-butene. This can be explained in terms of... - YouTube. (2023). YouTube. [Link]
- NO2 Suppression of Autoxidation–Inhibition of Gas-Phase Highly Oxidized Dimer Product Formation - PMC - NIH. (n.d.).
- Fuel decomposition pathways of n-hexane, 1-hexene and... - ResearchGate. (2020).
- When 3,4-dimethyl-2,4-hexadiene reacts with HBr what is the major product? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
- Organic Chemistry Chapter 2 Alkenes. (n.d.). SlidePlayer. [Link]
- This compound - Stenutz. (n.d.). Stenutz. [Link]
- (Z)-2,3-Dimethylhex-3-ene - PubChem. (n.d.).
- 2,3-Dimethyl-3-hexene | C8H16 | CID 5357262 - PubChem. (n.d.).
- Physical Properties of Alkenes - Chemistry LibreTexts. (2023). LibreTexts. [Link]
- CHAPTER 3 ALKENES. (n.d.). University of Wisconsin-River Falls. [Link]
- Anaerobic degradation of n-hexane in a denitrifying bacterium: Further degradation of the initial intermediate (1-methylpentyl)succinate via C-skeleton rearrangement | Request PDF - ResearchGate. (2025).
- This compound - HENAN NEW BLUE CHEMICAL CO.,LTD - LookChem. (n.d.). LookChem. [Link]
- Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis - MDPI. (n.d.). MDPI. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. study.com [study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. (Z)-2,3-Dimethylhex-3-ene | C8H16 | CID 6430910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,3-Dimethyl-3-hexene | C8H16 | CID 5357262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. env.go.jp [env.go.jp]
- 15. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 16. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
Handling and storage best practices for 2,3-Dimethyl-2-hexene
Welcome to the comprehensive technical support guide for 2,3-Dimethyl-2-hexene (CAS No. 7145-20-2). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling, storage, and utilization of this compound in an experimental setting. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and safety protocols.
Section 1: Core Properties and Safety Data
A foundational understanding of the physicochemical properties and hazards of this compound is critical for safe laboratory practice. This non-polar alkene is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | 122 °C at 760 mmHg | [3] |
| Flash Point | 15.6 °C | [3] |
| Density | 0.729 g/cm³ | [3] |
| Appearance | Colorless liquid |
GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound, providing a logical approach to their resolution.
Issue 1: Inconsistent Reaction Yields in Electrophilic Additions
Question: "I am performing an acid-catalyzed hydration of this compound, but my yields of the corresponding alcohol are low and inconsistent. What could be the cause?"
Answer: Low yields in electrophilic additions to alkenes like this compound can stem from several factors related to both the substrate and reaction conditions.
Potential Causes & Solutions:
-
Carbocation Rearrangement: While the tertiary carbocation initially formed from the protonation of this compound is relatively stable, rearrangements can still occur, leading to a mixture of products and reducing the yield of the desired alcohol.
-
Expert Insight: The stability of carbocations follows the order 3° > 2° > 1°. Protonation of this compound will favor the formation of the more stable tertiary carbocation. However, under strongly acidic conditions or with certain catalysts, competing reaction pathways can emerge.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor rearrangement pathways, which often have a higher activation energy.
-
Use a Milder Acid Catalyst: Consider using a less aggressive acid catalyst to minimize side reactions.
-
Alternative Synthetic Routes: For a less rearrangement-prone hydration, consider oxymercuration-demercuration. This two-step procedure also follows Markovnikov's rule but is not susceptible to carbocation rearrangements.[4]
-
-
-
Poor Solubility: Alkenes often have poor solubility in aqueous solutions, which can limit the reaction rate, especially in acid-catalyzed hydrations where water is a reactant.[5]
-
Troubleshooting Steps:
-
Co-solvent System: Employ a co-solvent system, such as a mixture of tetrahydrofuran (THF) and water, to improve the solubility of the alkene.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be used to facilitate the reaction between reactants in different phases.
-
-
Issue 2: Peroxide Formation Detected in an Old Sample
Question: "I found an old bottle of this compound in the lab. How do I test for and handle potential peroxide contamination?"
Answer: Alkenes, particularly upon prolonged storage and exposure to air and light, can form explosive peroxides.[6] It is crucial to handle potentially peroxidized materials with extreme caution.
Expert Insight: The allylic C-H bonds in alkenes are susceptible to autoxidation, a radical chain reaction with atmospheric oxygen, to form hydroperoxides. These compounds can be shock-sensitive and pose a significant explosion hazard, especially upon concentration during distillation.
Troubleshooting & Handling Protocol:
-
Visual Inspection (From a Safe Distance):
-
DO NOT TOUCH OR OPEN THE CONTAINER if you observe crystallization around the cap, crystalline precipitate in the liquid, or an oily, viscous layer.[7] These are signs of dangerous levels of peroxide formation. In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for professional disposal.[7]
-
-
Chemical Testing (Only if no visual signs of high contamination are present):
-
Use commercially available peroxide test strips. A concentration of 25-50 ppm indicates the material is safe for use but should not be distilled or concentrated.[7] A concentration above this range necessitates professional disposal.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and heavy-duty gloves, when handling potentially peroxidized chemicals.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and safety of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[6][9] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation and peroxide formation.[9]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, you must wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] If there is a risk of splashing, a face shield is also recommended. All handling should be performed in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[8]
Q3: How should I properly dispose of waste this compound?
A3: Waste this compound is considered hazardous waste. It should be collected in a clearly labeled, sealed container.[10] Do not dispose of it down the drain.[10] Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[10]
Q4: Can I use this compound in reactions involving free-radical initiators?
A4: Yes, but with caution. For example, the addition of HBr in the presence of peroxides (a free-radical initiator) will proceed via an anti-Markovnikov mechanism.[4] This is because the mechanism changes from an electrophilic addition to a free-radical addition, where the bromine radical adds first to form the more stable carbon radical (in this case, tertiary).[4][5] Always ensure that your reaction is set up in a way that prevents uncontrolled radical polymerization, especially when working with neat reagents.
Section 4: Experimental Workflows & Diagrams
Workflow for Safe Handling and Dispensing
This workflow outlines the critical steps for safely transferring this compound from a storage container to a reaction vessel.
Caption: Workflow for safe dispensing of this compound.
Decision Tree for a Suspected Chemical Spill
This diagram provides a logical pathway for responding to a spill of this compound.
Caption: Decision-making process for a this compound spill.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Cheméo. (n.d.). Chemical Properties of 2-Hexene, 2,3-dimethyl- (CAS 7145-20-2).
- University of Illinois. (n.d.). Summary of Alkene Reactions, Ch. 8.
- LookChem. (n.d.). This compound.
- University of Calgary. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems.
- SIELC Technologies. (2018). 2,3-Dimethylhex-2-ene.
- National Institute of Standards and Technology. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST Chemistry WebBook.
- University of Calgary. (n.d.). Reactions of Alkenes.
- Reddit. (2020). Tips for learning Alkene Reactions. r/chemhelp.
- Gelest, Inc. (2016). 2,3-DIMETHYL-2-BUTENE - Safety Data Sheet.
- Master Organic Chemistry. (n.d.). Alkene Reactions Practice Problems.
- University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety.
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. fishersci.com [fishersci.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dimethyl-2-hexene from Lab to Pilot Plant
Welcome to the technical support center for the synthesis and scale-up of 2,3-dimethyl-2-hexene. This guide is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure a smooth transition from laboratory-scale experiments to pilot plant production.
I. Synthesis Overview: Dehydration of 2,3-Dimethyl-2-hexanol
The most common and scalable method for synthesizing this compound is the acid-catalyzed dehydration of 2,3-dimethyl-2-hexanol. This reaction proceeds via an E1 elimination mechanism. The alcohol is protonated by a strong acid, typically sulfuric or phosphoric acid, to form a good leaving group (water). Subsequent loss of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene.
Reaction Scheme:
-
Reactant: 2,3-Dimethyl-2-hexanol
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Product: this compound
-
Byproduct: Water (H₂O)
It is crucial to note that due to the nature of carbocation intermediates, rearrangements can occur, potentially leading to a mixture of isomeric alkenes. The major product, however, is generally the most stable, more substituted alkene, in accordance with Zaitsev's rule.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I optimize the yield?
Answer: Low yields can stem from several factors, from incomplete reaction to product loss during workup. Here’s a breakdown of common causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient heating or reaction time. Dehydration of alcohols is an equilibrium process. | Ensure the reaction is heated to the appropriate temperature (typically the boiling point of the alkene to distill it off as it forms). Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. |
| Reversibility of the Reaction | The presence of water can drive the equilibrium back towards the starting alcohol. | To maximize alkene yield, remove the product from the reaction mixture as it is formed. This can be achieved through distillation, taking advantage of the lower boiling point of the alkene compared to the alcohol. |
| Side Reactions | Carbocation intermediates can undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric alkenes. Polymerization of the alkene can also occur in the presence of a strong acid. | Use a less nucleophilic acid catalyst like phosphoric acid to minimize side reactions. Control the reaction temperature carefully, as higher temperatures can favor polymerization. |
| Loss during Workup | The product can be lost during the aqueous workup and extraction steps. | Ensure proper phase separation during extraction. Use a sufficient amount of a suitable organic solvent (e.g., diethyl ether, pentane) for extraction. Minimize the number of transfer steps to reduce mechanical losses. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities when analyzed by GC and NMR. What are the likely impurities and how can I purify my product effectively?
Answer: The primary impurities are typically unreacted starting material, isomeric alkenes, and polymers.
| Impurity | Source | Purification Strategy |
| Unreacted 2,3-Dimethyl-2-hexanol | Incomplete reaction. | Fractional distillation is the most effective method for separating the alkene from the higher-boiling alcohol. |
| Isomeric Alkenes | Carbocation rearrangements during the reaction. | Careful fractional distillation can separate isomers with sufficiently different boiling points. For isomers with very close boiling points, preparative gas chromatography may be necessary for high-purity samples. |
| Polymers | Acid-catalyzed polymerization of the alkene. | Remove the bulk of the polymeric residue by distillation. The non-volatile polymer will remain in the distillation flask. |
| Residual Acid | Carryover from the reaction mixture. | Neutralize the crude product with a dilute base (e.g., sodium bicarbonate solution) during the workup, followed by washing with water until the aqueous layer is neutral. |
Issue 3: Thermal Runaway and Safety Concerns during Scale-up
Question: We are planning to scale up the synthesis to a pilot plant. What are the major safety concerns, particularly regarding thermal runaway?
Answer: The acid-catalyzed dehydration of alcohols is an endothermic process, but the mixing of concentrated sulfuric acid with the alcohol and any residual water is highly exothermic and can pose a significant safety risk.
Key Safety Considerations for Scale-Up:
-
Heat Management: The initial mixing of concentrated sulfuric acid and the alcohol must be done slowly and with efficient cooling to control the exotherm. A jacketed reactor with a reliable cooling system is essential.
-
Addition Rate: Add the sulfuric acid to the alcohol, not the other way around, to better dissipate the heat of mixing. The addition should be done portion-wise or via a dropping funnel at a controlled rate.
-
Reactor Design: For pilot-scale operations, a glass-lined or stainless steel reactor is suitable. Ensure the reactor is equipped with an efficient overhead stirrer, a condenser for distillation, and temperature monitoring probes.
-
Pressure Management: The reaction is typically carried out at atmospheric pressure. However, the system should be equipped with a pressure relief device as a safety precaution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat when handling concentrated sulfuric acid.
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any volatile organic compounds or acid fumes.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for this dehydration?
A1: Both concentrated sulfuric acid and phosphoric acid are commonly used. Sulfuric acid is a stronger acid and a more powerful dehydrating agent, often leading to faster reaction rates. However, it can also promote more side reactions like polymerization and charring. Phosphoric acid is a milder and less oxidizing acid, which can result in a cleaner reaction with fewer byproducts, although it may require higher temperatures or longer reaction times. For a pilot plant scale-up where process control and product purity are critical, phosphoric acid is often the preferred choice.
Q2: How can I monitor the progress of the reaction?
A2: Gas Chromatography (GC) is an excellent technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time intervals, you can quantify the disappearance of the starting alcohol and the appearance of the alkene product. This data is invaluable for optimizing reaction time and temperature.
Q3: What are the expected boiling points of the reactant and product?
A3: The boiling point of this compound is approximately 122 °C. The boiling point of the starting material, 2,3-dimethyl-2-hexanol, will be higher due to hydrogen bonding. This difference in boiling points is the basis for purification by fractional distillation.
Q4: Can carbocation rearrangements be completely avoided?
A4: Completely avoiding carbocation rearrangements in an E1 reaction is challenging. However, their extent can be minimized by carefully controlling the reaction conditions. Using a milder acid and a lower reaction temperature can favor the desired product.
Q5: What are the key considerations for choosing a reactor for the pilot plant?
A5: The choice of reactor depends on the scale of the operation and the specific process requirements. For this reaction, a jacketed glass-lined or stainless steel reactor is recommended. Key features to consider include:
-
Material of Construction: Must be resistant to strong acids.
-
Heat Transfer: An efficient jacket for heating and cooling is crucial for temperature control.
-
Agitation: A robust stirring system to ensure homogeneity.
-
Condenser: A properly sized condenser for efficient distillation of the product.
-
Ports: Sufficient ports for charging reactants, monitoring temperature, and product removal.
IV. Experimental Protocols
Lab-Scale Synthesis of this compound
-
Glassware Preparation: Ensure all glassware is clean and dry.
-
Reaction Setup: Assemble a distillation apparatus. In a round-bottom flask, place 2,3-dimethyl-2-hexanol.
-
Acid Addition: Slowly and with stirring, add a catalytic amount of concentrated phosphoric acid to the alcohol.
-
Heating: Heat the mixture to a temperature that allows for the distillation of the product as it forms (around 130-140 °C).
-
Collection: Collect the distillate, which will be a mixture of the alkene and water.
-
Workup:
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude product by fractional distillation. Collect the fraction that boils at approximately 122 °C.
-
Characterization: Analyze the final product by GC, ¹H NMR, and IR spectroscopy to confirm its identity and purity.
Pilot-Plant Scale-up Workflow
Caption: Pilot plant workflow for this compound synthesis.
V. References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Modeling of a Pilot-Scale Fixed-Bed Reactor for Dehydration of 2,3-Butanediol to 1,3-Butadiene and Methyl Ethyl Ketone. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2024, July 1). A Reactor Scale-Up Methodology from Lab-Scale to Pilot-Scale Operations: Numerical Modeling of THFA Dehydration to DHP in Pac.... Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Sulfuric Acid. Retrieved from [Link]
-
National Renewable Energy Laboratory. (n.d.). Scale-Up Studies for the Dehydration of C4+ Alcohols into Drop-In Diesel Fuel. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]
-
AGI Glassplant. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor. Retrieved from [Link]
-
MDPI. (n.d.). First-Principles-Based Simulation of an Industrial Ethanol Dehydration Reactor. Retrieved from [Link]
-
Quora. (2024, March 2). What are the safety precautions for handling small amounts of sulfuric acid? Retrieved from [Link]
-
North Carolina Department of Health and Human Services. (2019, December 17). Occupational Safety Resources on Sulfuric Acid. Retrieved from [Link]
-
KLK Kolb. (n.d.). Pilot Plant. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.1: Synthesis of Alkenes. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene. Retrieved from [Link]
-
ACS Publications. (2022, October 14). Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD. ACS Catalysis. Retrieved from [Link]
-
Cengage. (n.d.). Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. Retrieved from [Link]
-
Filo. (2025, October 26). Acid catalyzed dehydration of 2,2 dimethyl 1 hexanol gave a number of iso.... Retrieved from [Link]
Technical Support Center: Catalyst Deactivation in 2,3-Dimethyl-2-hexene Hydrogenation
Welcome to the technical support center for troubleshooting catalyst deactivation during the hydrogenation of 2,3-Dimethyl-2-hexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. As a sterically hindered, tetrasubstituted alkene, the hydrogenation of this compound requires careful selection of catalysts and reaction conditions. Catalyst deactivation is a common hurdle, and this document provides in-depth, field-proven insights to diagnose and resolve these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter, linking them to underlying catalyst deactivation mechanisms and providing actionable solutions.
Problem 1: Low or Stalled Reaction Conversion
You observe that the reaction has started but either proceeds very slowly or stops completely before full conversion of the starting material.
This is a classic symptom of catalyst deactivation. The underlying cause can be one or a combination of the following:
Potential Cause A: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] For the hydrogenation of this compound, potential poisons can be introduced through the substrate, solvent, or hydrogen gas.
-
Common Poisons:
-
Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for many hydrogenation catalysts, including palladium, platinum, and nickel.[2][3][4][5] Even trace amounts in the low ppm range can lead to significant deactivation.[2]
-
Nitrogen Compounds: Amines and other nitrogen-containing heterocycles can act as inhibitors or poisons, particularly for catalysts like Crabtree's catalyst.[6]
-
Halides: Residual halides from the synthesis of the starting material or impurities in the solvent can inhibit catalyst activity.
-
Other Impurities: Peroxides, which can form in aged solvents like THF or ethers, can oxidize and deactivate palladium catalysts.[1][7] Residual acids or bases from previous synthetic steps can also negatively impact the reaction.[8]
-
Troubleshooting Steps:
-
Substrate Purity Check: Analyze your this compound starting material for potential impurities using techniques like GC-MS or NMR. Common synthesis routes for this compound, such as the dehydration of 2,3-dimethyl-2-hexanol, can sometimes lead to byproducts.
-
Solvent and Reagent Purity: Use high-purity, freshly distilled, and degassed solvents. Ensure your hydrogen gas is of high purity. If using solvents prone to peroxide formation, test for their presence and purify if necessary.
-
Glassware Cleaning: Scrupulously clean all glassware to remove any residual contaminants from previous reactions.[1]
-
Catalyst Change: If poisoning is suspected, the most straightforward solution is to filter the reaction mixture and add a fresh batch of catalyst.[1]
Potential Cause B: Insufficient Catalyst Activity for Hindered Alkenes
This compound is a tetrasubstituted alkene, and its steric bulk can make it challenging for standard hydrogenation catalysts like 10% Pd/C to access the double bond.[9] The observed slow reaction might not be deactivation but rather inherently low activity.
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading.[1]
-
Switch to a More Active Catalyst: For sterically hindered alkenes, more active catalysts are often required. Consider the following options:
-
Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]PF₆): This homogeneous catalyst is known for its high activity in the hydrogenation of tri- and tetrasubstituted olefins.[6][10]
-
Adams' Catalyst (PtO₂): This heterogeneous catalyst is often more effective than palladium for hindered systems.[9][11][12][13]
-
Pt-Ni Bimetallic Catalysts: These have shown promise in the diastereoselective hydrogenation of sterically bulky tetrasubstituted olefins.[14][15][16]
-
Raney Nickel: While highly active, it is also prone to poisoning.[12]
-
Potential Cause C: Deactivation of Homogeneous Catalysts (e.g., Crabtree's Catalyst)
Homogeneous catalysts like Crabtree's catalyst can undergo irreversible deactivation.
-
Dimerization: Crabtree's catalyst is known to deactivate through the formation of inactive hydride-bridged dimers, often signaled by a color change to yellow.[6][17] This process is accelerated at higher catalyst concentrations and in the absence of substrate.[17][18]
-
Sensitivity to Impurities: Crabtree's catalyst is sensitive to proton-bearing impurities and is not tolerant of alcohols or amines.[6]
Troubleshooting Steps:
-
Use Low Catalyst Loading: Employ very low catalyst loadings to minimize the rate of deactivation.[6]
-
Ensure High Purity of Reagents: Use highly pure and dry solvents and substrate to avoid proton-bearing impurities.
-
Consider Ligand Modification: Research suggests that ligand structure can significantly impact the stability and durability of Crabtree-type catalysts.[18]
Problem 2: Reaction Fails to Initiate
You have set up the reaction, but you observe no hydrogen uptake and no formation of the product.
Potential Cause A: Inactive Catalyst
The catalyst may have lost its activity before the reaction even started.
-
Improper Storage or Handling: Many hydrogenation catalysts, especially pyrophoric ones like dry Pd/C and Raney Nickel, can be deactivated by exposure to air.[1][13] Adams' catalyst (PtO₂) itself is not the active catalyst; it must be reduced in situ by hydrogen to form platinum black.[11]
Troubleshooting Steps:
-
Use a Fresh Batch of Catalyst: This is the most direct way to rule out a "dead" catalyst.[1]
-
Proper Catalyst Handling:
-
For pyrophoric catalysts like Pd/C, always handle them under an inert atmosphere (e.g., nitrogen or argon) and keep the filter cake wet during workup.[1]
-
When using Adams' catalyst, ensure that the initial phase of the reaction allows for the reduction of the oxide to the active platinum black.
-
Potential Cause B: Insufficient Mixing/Mass Transfer Limitation
Catalytic hydrogenation is a three-phase reaction (solid catalyst, liquid substrate/solvent, and gaseous hydrogen). Inefficient mixing can prevent the hydrogen from reaching the catalyst surface, thus halting the reaction.[1]
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure vigorous stirring to create a good vortex and maximize the gas-liquid-solid interface.[1]
-
Check Stirring Apparatus: Confirm that your magnetic stir bar or overhead stirrer is functioning correctly and is appropriately sized for the reaction vessel.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound hydrogenation?
A1: The primary deactivation mechanisms fall into four main categories:
-
Poisoning: Strong chemisorption of impurities onto the catalyst's active sites. Common poisons include sulfur, nitrogen, and phosphorus compounds.[1]
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures.
-
Sintering: The agglomeration of metal particles on the support at high temperatures, leading to a decrease in the active surface area.
-
Leaching: The dissolution of the active metal from the support into the reaction medium.
Q2: How can I prevent catalyst deactivation before it occurs?
A2: Proactive measures are key to extending catalyst life:
-
Use High-Purity Materials: This is the most critical step. Ensure your substrate, solvents, and hydrogen gas are free from potential poisons.
-
Proper Catalyst Handling and Storage: Store catalysts under an inert atmosphere and handle them according to safety data sheet recommendations. For pyrophoric catalysts, never allow them to dry out in the presence of air.[13]
-
Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still afford a reasonable reaction rate to minimize sintering and coking.
-
Inert Atmosphere: Always set up your reaction under an inert atmosphere (nitrogen or argon) before introducing hydrogen.[1]
Q3: Can I regenerate a deactivated catalyst for this compound hydrogenation?
A3: Regeneration is sometimes possible, but its success depends on the deactivation mechanism and the type of catalyst.
-
Homogeneous Catalysts (e.g., Crabtree's Catalyst): Deactivation through dimer formation is generally irreversible, and regeneration is not practical in a standard laboratory setting.[6][17]
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Pt/Ni):
-
For Coking: A common method is controlled oxidation to burn off the carbon deposits, followed by reduction. This is typically done by treating the catalyst with a dilute oxygen stream at elevated temperatures, followed by a hydrogen reduction step.[19][20]
-
For Reversible Poisoning: In some cases, washing the catalyst with a suitable solvent may remove weakly bound inhibitors.
-
For Severe Poisoning or Sintering: Regeneration may not be effective, and replacing the catalyst is often the more practical solution.
-
Q4: My reaction is producing byproducts. Could this be related to the catalyst?
A4: Yes, the catalyst can influence selectivity. For instance, some catalysts can promote isomerization of the double bond. In the case of Crabtree's catalyst, its inherent Brønsted acidity can lead to side reactions with acid-sensitive substrates.[21] If you are observing unexpected byproducts, consider a more selective catalyst or modifying the reaction conditions (e.g., temperature, solvent).
Experimental Protocols & Data
Protocol: Hydrogenation of this compound using Adams' Catalyst (PtO₂)
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Adams' Catalyst (PtO₂)
-
Ethanol or Acetic Acid (high purity, degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stir bar, add Adams' catalyst (typically 1-5 mol%).
-
Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by the this compound.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (a balloon is often sufficient for small-scale reactions, but a Parr hydrogenator may be needed for higher pressures).[1]
-
Reaction: Stir the mixture vigorously at room temperature. The initial phase will involve the reduction of PtO₂ to active platinum black, which may be observed as a color change.
-
Monitoring: Monitor the reaction progress by GC or NMR.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet at all times to prevent ignition. [1] Wash the filter cake with a small amount of solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the product.
Data Summary: Catalyst Selection for Hindered Alkenes
| Catalyst | Type | Advantages for Hindered Alkenes | Disadvantages |
| Crabtree's Catalyst | Homogeneous | High activity for tetrasubstituted olefins.[6] | Prone to irreversible deactivation, sensitive to impurities.[6][17] |
| Adams' Catalyst (PtO₂) | Heterogeneous | Generally more active than Pd/C for hindered systems.[9][11] | Can be pyrophoric once reduced.[13] |
| Pd/C | Heterogeneous | Common, relatively inexpensive. | Often low activity for tetrasubstituted olefins. |
| Pt-Ni Bimetallic | Heterogeneous | Can offer high diastereoselectivity for certain substrates.[14][16] | Less commercially available, may require specific preparation. |
Visualizations
Catalyst Deactivation Pathways
Caption: Major pathways of catalyst deactivation.
Troubleshooting Workflow for Low Conversion
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crabtree's catalyst - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-catalyzed hydrogenation: rationalizing the effects of catalyst and substrate structures and solvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crabtree’s Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. ehs.stanford.edu [ehs.stanford.edu]
- 14. Fabrication of Biomass Derived Pt-Ni Bimetallic Catalyst and Its Selective Hydrogenation for 4-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Crabtree's catalyst revisited; Ligand effects on stability and durability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 20. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
Methods for removing unreacted starting materials from 2,3-Dimethyl-2-hexene
Welcome to the technical support guide for the purification of 2,3-Dimethyl-2-hexene. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from your final product. Here, we provide in-depth, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My post-reaction mixture containing this compound is impure. What are the likely contaminants?
The most common impurities are typically unreacted starting materials or byproducts from the synthesis route used. The synthesis of this compound often proceeds via the dehydration of a tertiary alcohol, such as 2,3-Dimethyl-3-hexanol, or a related isomer.
Therefore, your primary contaminants are likely to be:
-
Unreacted Tertiary Alcohols: (e.g., 2,3-Dimethyl-3-hexanol).
-
Acid Catalyst: Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) used in the dehydration reaction.
-
Isomeric Alkenes: Positional isomers of dimethylhexene may form depending on reaction conditions.
-
Polymerization Byproducts: Under harsh acidic conditions, alkenes can polymerize, leading to high-molecular-weight impurities.
Q2: How do I choose the best method to remove these unreacted starting materials?
The choice of purification method depends on the physical properties of the product and the impurities. The significant difference in polarity and boiling points between the nonpolar alkene product and the polar alcohol precursor is the key to effective separation.
Primary Recommended Methods:
-
Aqueous Workup (Liquid-Liquid Extraction): Essential for removing the acid catalyst and the bulk of the polar, water-soluble unreacted alcohol.
-
Fractional Distillation: The most effective method for separating the this compound from any remaining alcohol and other isomeric byproducts, based on their different boiling points.
The following decision workflow can help guide your choice of purification strategy.
Caption: Purification workflow for this compound.
Troubleshooting Guides & Protocols
Problem 1: Residual Acid Catalyst Detected in Product
Cause: Incomplete neutralization during the aqueous workup. Acid catalysts like H₂SO₄ can cause product degradation and polymerization over time.
Solution: A thorough wash with a mild base is critical.
Protocol 1: Acid Neutralization and Aqueous Wash
-
Transfer: Transfer the crude reaction mixture to a separatory funnel.
-
Dilute: Add an equal volume of deionized water to the funnel.
-
Neutralize: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃). Swirl gently at first, and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding NaHCO₃ solution until the gas evolution ceases, indicating that the acid has been neutralized.
-
Separate: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the funnel. Shake and vent. This wash helps to remove the bulk of the dissolved water from the organic layer.
-
Separate Again: Allow the layers to separate and drain the lower aqueous brine layer.
-
Collect: Transfer the washed organic layer (your crude product) to a clean, dry Erlenmeyer flask.
Problem 2: Unreacted Alcohol Remains After Aqueous Workup
Cause: While an aqueous wash removes some alcohol, its solubility in the organic layer is not zero. Fractional distillation is required for complete removal. The success of this step relies on the difference in boiling points.
Data Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 112.22 | ~137-139 |
| 2,3-Dimethyl-3-hexanol | 130.23 | ~158-160 |
Solution: Perform a fractional distillation.
Protocol 2: Fractional Distillation of this compound
-
Drying: Before distillation, thoroughly dry the crude organic product from Protocol 1 using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating the solution is dry. Decant or filter the dried liquid into the distillation flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glass joints are properly sealed. Add a few boiling chips to the distillation flask to ensure smooth boiling.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. The temperature at the thermometer should hold steady as the first fraction (the lower-boiling component) begins to distill.
-
Fraction Collection:
-
Discard any initial low-boiling distillate (forerun).
-
Carefully monitor the temperature at the still head. Collect the liquid that distills over at a constant temperature corresponding to the boiling point of this compound (~137-139 °C).
-
Once the temperature begins to rise sharply again, it indicates that the higher-boiling impurity (2,3-Dimethyl-3-hexanol) is starting to distill. At this point, switch receiving flasks to isolate this higher-boiling fraction from your pure product.
-
-
Completion: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and overheating of residues.
The diagram below illustrates the principle of separation during fractional distillation.
Caption: Principle of fractional distillation separation.
References
- LibreTexts Chemistry.Dehydration of Alcohols.
- University of Colorado, Boulder.Technique: Fractional Distillation.
Validation & Comparative
A Comparative Guide to 2,3-Dimethyl-2-hexene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. Alkene isomers, with their diverse structural motifs, offer a rich palette for molecular design. This guide provides an in-depth, objective comparison of 2,3-dimethyl-2-hexene with other hexene isomers, supported by experimental data and established chemical principles.
Introduction: The Diverse World of Hexene Isomers
Hexenes (C8H16) are a class of unsaturated hydrocarbons characterized by a single carbon-carbon double bond.[1][2] The varied placement of this double bond and the branching of the carbon skeleton give rise to numerous constitutional isomers, each with unique physical and chemical properties.[2] this compound is a notable isomer due to its tetrasubstituted double bond, a structural feature that significantly influences its stability and reactivity.[3]
Comparative Analysis of Physicochemical Properties
The physical properties of hexene isomers, such as boiling point and density, are directly linked to their molecular architecture. Increased branching and substitution generally lead to differences in intermolecular forces, which in turn affect these macroscopic properties.
| Isomer | Structure | Boiling Point (°C) | Density (g/cm³) |
| 1-Hexene | CH2=CH(CH2)3CH3 | 63.5[4] | 0.6685 (25 °C)[5] |
| trans-2-Hexene | trans-CH3CH=CH(CH2)2CH3 | 67.9[5] | 0.6733 (25 °C)[5] |
| cis-2-Hexene | cis-CH3CH=CH(CH2)2CH3 | 68.8[5] | 0.6824 (25 °C)[5] |
| 2,3-Dimethyl-2-butene | (CH3)2C=C(CH3)2 | 73.2 | 0.708 |
| This compound | (CH3)2C=C(CH3)CH2CH3 | 121.86[6] | 0.7312[6] |
Note: Data is compiled from various sources and may be subject to slight variations based on experimental conditions.
The Decisive Role of Substitution in Alkene Stability
The thermodynamic stability of an alkene is fundamentally governed by the degree of substitution at the double bond.[7] More substituted alkenes are generally more stable, a phenomenon attributed to hyperconjugation and the increased strength of sp²–sp³ carbon-carbon bonds compared to sp³–sp³ bonds.[8][9]
The stability trend is as follows: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted [9]
Caption: The hierarchy of alkene stability based on the number of alkyl substituents on the double bond.
This compound, being a tetrasubstituted alkene, is among the most stable of the hexene isomers.[3][10] This inherent stability has significant implications for its reactivity, particularly in electrophilic addition reactions.
Experimental Verification of Stability: Heat of Hydrogenation
The relative stability of alkene isomers can be empirically determined by measuring their heat of hydrogenation (ΔH°hydrog).[11] This exothermic reaction involves the catalytic addition of hydrogen across the double bond to form the corresponding alkane.[11] More stable alkenes have lower potential energy and therefore release less heat upon hydrogenation.[9][11]
Experimental Protocol: Calorimetric Measurement of Heat of Hydrogenation
Objective: To quantitatively compare the stabilities of this compound and 1-hexene by measuring their respective heats of hydrogenation.
Materials:
-
This compound
-
1-Hexene
-
Hydrogenation catalyst (e.g., Platinum on carbon, Pd/C)
-
Solvent (e.g., ethanol or hexane)
-
Reaction calorimeter or a well-insulated reaction vessel with a temperature probe
-
Hydrogen gas source
Procedure:
-
Calorimeter Setup: A known mass of the solvent and the catalyst are placed in the reaction calorimeter. The system is allowed to reach thermal equilibrium.
-
Analyte Introduction: A precise mass of the hexene isomer is injected into the calorimeter.
-
Hydrogenation: The vessel is charged with hydrogen gas, and the reaction is initiated, often with stirring.
-
Temperature Monitoring: The temperature change (ΔT) of the system is carefully recorded from the initiation of the reaction until it returns to the baseline.
-
Calculation: The heat released (q) is calculated using the heat capacity of the calorimeter and the observed temperature change.
-
Molar Enthalpy: The molar heat of hydrogenation is determined by dividing the heat released by the number of moles of the alkene.
-
Comparison: The procedure is repeated for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.[12]
Caption: A logical workflow for the experimental determination of alkene stability via heat of hydrogenation.
Expected Results: this compound will exhibit a less exothermic (smaller negative value) heat of hydrogenation compared to 1-hexene, providing experimental evidence for its greater thermodynamic stability.[10]
Spectroscopic Differentiation of Hexene Isomers
Advanced spectroscopic techniques are essential for the unambiguous identification of hexene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the vinylic protons (attached to the double bond carbons) are highly diagnostic. For instance, 1-hexene will show characteristic signals for its terminal =CH2 and internal -CH= protons.[13] In contrast, this compound lacks vinylic protons and will therefore not have signals in the typical vinylic region (~4.5-6.5 ppm).
-
¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond are indicative of the substitution pattern. In this compound, these carbons will appear at different chemical shifts compared to those in less substituted isomers like 1-hexene or 2-hexene.[13]
Infrared (IR) Spectroscopy:
-
The C=C stretching vibration, typically found around 1620-1680 cm⁻¹, can be a useful diagnostic tool. The intensity of this absorption is generally weaker for more substituted and symmetrical alkenes. Therefore, this compound is expected to show a weaker C=C stretching band compared to a terminal alkene like 1-hexene.[4]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC can effectively separate hexene isomers based on their boiling points and polarity.[4] Subsequent analysis by MS will show the same molecular ion peak (m/z 84) for all isomers, but their fragmentation patterns will differ, allowing for their identification.[4][13]
Applications in Drug Development and Synthesis
The stability of an alkene is a critical consideration in drug design and synthesis.[14] For instance, a more stable internal alkene like this compound may be less prone to isomerization or unwanted side reactions compared to a terminal alkene. The principles of alkene stability also guide the design of elimination reactions to favor the formation of the most stable, and therefore often the major, product. Substituted alkenes are also key precursors in the synthesis of complex molecular frameworks, including those found in pharmaceuticals.[15]
Conclusion
The comparative analysis of this compound with its isomers underscores the profound impact of molecular structure on chemical properties. Its tetrasubstituted nature endows it with exceptional thermodynamic stability, a feature that can be both a challenge and an advantage in chemical synthesis. A thorough understanding of the principles of alkene stability, coupled with robust analytical techniques, is essential for researchers and professionals in drug development to effectively harness the synthetic potential of these versatile molecules.
References
- PubChem. Hexene.
- YouTube. Hydrogenation Energy comparison of Straight chain Hexen Isomers. [Link]
- Stenutz. This compound. [Link]
- LookChem. This compound 7145-20-2 wiki. [Link]
- JoVE.
- Chemistry LibreTexts. Stability of Alkenes. [Link]
- askIITians. What are the geometrical isomers of 2-hexene? [Link]
- YouTube. Cis-Trans (Z-E) Stability. [Link]
- Wikipedia. Hexene. [Link]
- Quora. How do we check the stability of an alkene? [Link]
- PubChem. This compound.
- Lumen Learning. Stability of Alkenes. [Link]
- OpenOChem Learn. Stability of Alkenes. [Link]
- Chemistry LibreTexts. 8.6: Stability of Alkenes. [Link]
- ChemBK. 2,3-dimethyl-hex-2-ene. [Link]
- NIST. 2-Hexene, 2,3-dimethyl-. National Institute of Standards and Technology. [Link]
- PubChem. 1-Hexene.
- Doc Brown's Chemistry. 25 constitutional isomers of molecular formula C6H12. [Link]
- LookChem. This compound. [Link]
- Homework.Study.com. Which is the most stable: 3,4-dimethyl-2-hexene, this compound, or 4,5-dimethyl-2-hexene? [Link]
- ChemSynthesis. (3Z)-2,2-dimethyl-3-hexene. [Link]
- PubMed. Synthesis and evaluation of substituted hexahydronaphthalenes as novel inhibitors of the Mcl-1/BimBH3 interaction.
- SpringerLink. Electronic structures of hexane isomers studied using quantum mechanics and graph theory. [Link]
- NIST. 2-Hexene, 2,3-dimethyl-. National Institute of Standards and Technology. [Link]
- Homework.Study.com. For which of the following isomers is the following reaction most exothermic? C8H16 + H2 to... [Link]
- ResearchGate. Evaluation of GS-loaded poly1-hexene as a new elastomeric drug release system. [Link]
- Journal of the American Chemical Society.
- ResearchGate.
- PubMed. Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S.
Sources
- 1. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 2. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. homework.study.com [homework.study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hexene - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Relative Stabilities of Alkenes [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Alkene Stability: 2,3-Dimethyl-2-hexene vs. 2,3-Dimethyl-1-hexene
This guide provides an in-depth comparison of the relative thermodynamic stability of two structural isomers, 2,3-Dimethyl-2-hexene and 2,3-Dimethyl-1-hexene. For researchers in synthetic chemistry and drug development, a fundamental understanding of isomeric stability is paramount, as it dictates reaction pathways, product ratios, and the overall energy landscape of chemical transformations. This analysis integrates theoretical principles with established experimental evidence to provide a comprehensive overview.
Introduction: The Principle of Alkene Stability
The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and are less reactive in exothermic addition reactions. The arrangement of alkyl substituents around the carbon-carbon double bond is the primary determinant of an alkene's stability. This guide will dissect the structural nuances of this compound and 2,3-Dimethyl-1-hexene to elucidate the factors governing their energy differences.
Structural and Electronic Dissection of the Isomers
The core difference between the two molecules lies in the position of the double bond and the resulting degree of substitution. This structural variation has profound implications for their electronic stabilization.
-
This compound is an internal alkene , with the double bond located between carbons 2 and 3 of the hexene chain.
-
2,3-Dimethyl-1-hexene is a terminal alkene , with the double bond at the end of the chain between carbons 1 and 2.
A crucial metric for predicting stability is the substitution pattern of the sp²-hybridized carbons of the double bond.
-
This compound is a tetrasubstituted alkene. Both C2 and C3 are bonded to two other carbon atoms.
-
2,3-Dimethyl-1-hexene is a disubstituted alkene. C1 is bonded to two hydrogen atoms, while C2 is bonded to two carbon atoms.
According to Zaitsev's rule, in elimination reactions, the more substituted alkene is generally the more stable and favored product.[1][2][3] This empirical rule is grounded in the principles of hyperconjugation and bond strengths.
Theoretical Underpinnings of Stability
Two primary electronic effects explain the stability trend observed with alkyl substitution: hyperconjugation and bond strength hybridization.
Hyperconjugation
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent sigma (σ) bond (typically C-H or C-C) into the empty π* antibonding orbital of the double bond.[4][5][6] The more alkyl groups that are adjacent to the double bond, the more opportunities there are for this electron delocalization, which lowers the overall energy of the molecule.
The number of adjacent C-H bonds (α-hydrogens) is a direct measure of the potential for hyperconjugation:
-
This compound (CH₃-C(CH₃)=C(CH₃)-CH₂-CH₂-CH₃): The carbons adjacent (alpha) to the C2=C3 double bond are C1 and C4. The number of α-hydrogens is 3 (from C1) + 2 (from C4) = 5 α-hydrogens .
-
2,3-Dimethyl-1-hexene (CH₂=C(CH₃)-CH(CH₃)-CH₂-CH₂-CH₃): The only carbon adjacent (alpha) to the C1=C2 double bond is C3. The number of α-hydrogens is 1 α-hydrogen .
With significantly more α-hydrogens, this compound benefits from more extensive hyperconjugation, leading to greater electronic stabilization.[4][7]
Caption: Relative energy levels and heats of hydrogenation.
Experimental Protocol: Calorimetric Measurement of Heat of Hydrogenation
The determination of ΔH°hydrog is achieved through reaction calorimetry. The following protocol outlines the fundamental steps.
Causality in Experimental Design:
The choice of a high-surface-area heterogeneous catalyst (like Pd/C or PtO₂) is critical; it weakens the strong H-H bond, providing a low-energy pathway for the reaction to proceed at a measurable rate at room temperature. [8]The calorimeter must be well-insulated to ensure that the heat evolved is accurately captured by the temperature change of the system.
Step-by-Step Methodology:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy and measuring the corresponding temperature rise. This calibration is essential for converting the observed ΔT into a quantity of heat (q).
-
Reagent Preparation: A precise, known molar quantity of the alkene isomer (e.g., 2,3-Dimethyl-1-hexene) is dissolved in a suitable solvent (e.g., ethanol) and placed into the reaction vessel of the calorimeter. A small, measured amount of hydrogenation catalyst (e.g., 5% Pd/C) is added.
-
Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T₁) is recorded with high precision.
-
Reaction Initiation: A known, excess amount of hydrogen gas (H₂) is introduced into the sealed, stirred reaction vessel. The hydrogenation reaction is exothermic and begins immediately upon contact with the catalyst.
-
Temperature Monitoring: The temperature of the system is continuously monitored and recorded until it reaches a stable maximum (T₂) and then begins to cool.
-
Data Analysis:
-
The temperature change (ΔT = T₂ - T₁) is determined, accounting for any heat loss to the surroundings.
-
The heat evolved (q) is calculated using the formula: q = (C_calorimeter + C_contents) * ΔT, where C is the heat capacity.
-
The molar heat of hydrogenation (ΔH°hydrog) is calculated by dividing the heat evolved by the number of moles of the alkene: ΔH°hydrog = -q / moles_alkene.
-
-
Repetition: The entire procedure is repeated under identical conditions for the second isomer, this compound. A direct comparison of the resulting ΔH°hydrog values reveals their relative stability.
Caption: Experimental workflow for determining ΔH°hydrog.
Conclusion
This stability advantage is primarily attributed to its tetrasubstituted nature, which provides greater stabilization through hyperconjugation compared to the disubstituted structure of 2,3-Dimethyl-1-hexene. This theoretical prediction is quantitatively confirmed by the established trend in heats of hydrogenation, where more substituted, more stable alkenes release less energy upon conversion to their corresponding alkane. This fundamental understanding is crucial for predicting product distributions in chemical synthesis and for designing efficient reaction pathways.
References
- Zaitsev's rule. (n.d.). In Wikipedia.
- Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes]. (n.d.). University of Calgary.
- Zaitsev's Rule Definition, Characteristics & Product. (n.d.). Study.com.
- Hyperconjugation: Mechanism, Illustration and Examples. (n.d.). Allen Institute.
- Stability of Alkenes. (2024, April 3). Chemistry LibreTexts.
- Elimination Reactions: Zaitsev's Rule. (2023, September 20). OpenStax.
- Elimination Reactions: Zaitsev's Rule. (n.d.). Fiveable.
- Stability of Alkenes. (2024, April 3). Chemistry LibreTexts.
- How to calculate the heat of hydrogenation from a given compound? (2025, July 17). Filo.
- Steric hindrance and its effect in the stability of compounds, specifically alkenes. (2019, March 17). Quora.
- Stability of Alkenes | Factors, Products & Examples. (n.d.). Study.com.
- Hyperconjugation. (n.d.). In Wikipedia.
- Relative Stabilities of Alkenes. (2023, April 30). JoVE.
- Stability of Alkenes. (2025, September 17). Chemistry LibreTexts.
- Hyperconjugation vs. steric hindrance: which is stronger? (2016, January 1). Chemistry Stack Exchange.
- How to Calculate the Heat of Hydrogenation. (2025, July 17). Filo.
- Organic Chemistry: Alkene Stability, Part 1. (2019, May 20). YouTube.
- Stability of Alkenes. (n.d.). OpenOChem Learn.
- 2,3-Dimethyl-1-hexene. (n.d.). NIST WebBook.
- 2-Hexene, 2,3-dimethyl-. (n.d.). NIST WebBook.
- Heats of Formation and Hydrogenation of Alkenes. (n.d.). University of Wisconsin-Platteville.
- Reaction of Alkenes: Hydrogenation. (n.d.). KPU Pressbooks.
- Heats of formation, hydrogenation, and combustion of the monoolefin hydrocarbons through the hexenes. (n.d.). NIST.
- Heats of Hydrogenation. (2021, March 5). Chemistry LibreTexts.
- Heats of Hydrogenation Definition. (n.d.). Fiveable.
- Heat Of Hydrogenation. (n.d.). Bartleby.
Sources
- 1. Zaytsev's rule - Wikipedia [en.wikipedia.org]
- 2. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 3. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 4. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hyperconjugation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. 10.5 Reaction of Alkenes: Hydrogenation – Organic Chemistry I [kpu.pressbooks.pub]
Validating the Purity of 2,3-Dimethyl-2-hexene for Kinetic Studies: A Comparative Guide
The Critical Role of Purity in Kinetic Studies
The rate of a chemical reaction is exquisitely sensitive to the composition of the reaction mixture. Impurities can influence reaction kinetics in several ways:
-
Side Reactions: Impurities can introduce alternative reaction pathways, consuming reactants and forming unintended byproducts.[2]
-
Catalyst Poisoning or Activation: In catalytic reactions, impurities can bind to the catalyst's active sites, reducing its efficacy (poisoning) or, in some cases, enhancing its activity in an uncontrolled manner.
-
Inhibition: Impurities can directly interfere with the primary reaction, slowing it down and leading to an underestimation of the true reaction rate.[1]
-
Misinterpretation of Reaction Mechanisms: The presence of unexpected reactive species can lead to incorrect elucidation of the reaction mechanism.
For a compound like 2,3-Dimethyl-2-hexene, potential impurities are not limited to residual starting materials or solvents from its synthesis. Isomeric impurities, such as 2,3-Dimethyl-1-hexene and other positional isomers, possess different steric and electronic properties, and thus different reactivities, which can significantly skew kinetic data.[3]
A Multi-faceted Approach to Purity Validation
A single analytical technique is often insufficient to provide a complete purity profile. A robust validation strategy employs a combination of orthogonal methods, each providing a different piece of the puzzle. This guide will focus on a powerful triad of techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Isomer Separation and Impurity Identification
GC-MS is an indispensable tool for the analysis of volatile compounds like this compound. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[4]
Causality Behind Experimental Choices in GC-MS
The key to successfully analyzing this compound and its potential impurities lies in the choice of the GC column and the temperature program. Due to the similar boiling points of the dimethylhexene isomers, a high-resolution capillary column with a non-polar or medium-polarity stationary phase is crucial for achieving baseline separation.[3][5][6] A programmed temperature ramp allows for the efficient elution of compounds with a range of volatilities.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or pentane).
-
If available, prepare individual solutions of potential isomeric impurities (e.g., 2,3-Dimethyl-1-hexene, 3,4-Dimethyl-2-hexene) for retention time confirmation.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify any impurity peaks by their mass spectra.
-
Calculate the purity of the sample using the area percent method, assuming similar response factors for isomeric impurities. For higher accuracy, a calibration curve with certified standards is recommended.
-
Data Presentation: GC-MS
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane |
| Carrier Gas | Helium, 1 mL/min |
| Injector Temp. | 250°C |
| Oven Program | 40°C (2 min), then 5°C/min to 150°C (5 min) |
| MS Scan Range | m/z 35-300 |
A representative chromatogram would show a major peak for this compound with smaller, well-resolved peaks for any isomeric or other impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Verification and Quantitative Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity determination of organic molecules.[7][8] For this compound, NMR provides definitive confirmation of the double bond position and the substitution pattern.
Causality Behind Experimental Choices in NMR
Quantitative NMR (qNMR) is a highly accurate method for determining purity without the need for a calibration curve for each impurity, provided a certified internal standard is used.[9][10][11] The choice of a suitable internal standard with a known purity and signals that do not overlap with the analyte is critical. The relaxation delay (d1) is a key parameter that must be set sufficiently long to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.
Experimental Protocol: Quantitative ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have a known purity.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and standard completely.
-
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard 1D proton experiment.
-
Acquisition Parameters:
-
Number of Scans (ns): 16 or more for good signal-to-noise.
-
Relaxation Delay (d1): 30 seconds or 5 times the longest T₁ of the protons being integrated.
-
Acquisition Time (aq): At least 3 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the allylic CH₂ protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: NMR
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Internal Standard | Maleic Acid (certified purity) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
A representative ¹H NMR spectrum would clearly show the characteristic signals for the methyl and methylene groups of this compound, with the internal standard peak well-resolved for accurate integration.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Check for Functional Group Impurities
FTIR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups. While not ideal for quantifying isomeric impurities of alkenes, it is highly effective for detecting functional group impurities that may arise from synthesis, such as alcohols (O-H stretch) or carbonyl compounds (C=O stretch).
Causality Behind Experimental Choices in FTIR
For a tetrasubstituted alkene like this compound, the C=C stretching vibration is expected to be weak or absent due to the lack of a significant change in dipole moment during the vibration.[12] However, the presence of C-H stretching and bending vibrations of the alkyl groups provides a characteristic fingerprint. The primary utility of FTIR in this context is to quickly screen for unexpected functional groups.
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for even simpler sample handling.
-
-
Instrumentation:
-
FTIR Spectrometer: Standard laboratory instrument.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis:
-
Identify the characteristic C-H stretching peaks for sp³ hybridized carbons just below 3000 cm⁻¹.
-
Look for the absence of strong absorptions in regions corresponding to common functional group impurities:
-
O-H stretch (alcohols, water): Broad peak around 3200-3600 cm⁻¹.
-
C=O stretch (aldehydes, ketones, esters): Strong, sharp peak around 1650-1750 cm⁻¹.
-
C=C-H stretch (vinylic hydrogens): Peaks above 3000 cm⁻¹, indicating the presence of less substituted alkene isomers.[12]
-
-
Data Presentation: FTIR
| Characteristic Absorption | Expected for Pure this compound | Indicates Potential Impurity |
| ~3200-3600 cm⁻¹ (broad) | Absent | Alcohols, Water |
| >3000 cm⁻¹ (sharp) | Absent | Less substituted alkene isomers |
| ~2850-2960 cm⁻¹ (strong) | Present | N/A (Alkyl C-H stretch) |
| ~1650-1750 cm⁻¹ (strong) | Absent | Carbonyl compounds |
| ~1670 cm⁻¹ (weak/absent) | Present (weak or absent) | N/A (Tetrasubstituted C=C stretch) |
An FTIR spectrum of pure this compound would be dominated by strong C-H stretching and bending vibrations of the alkyl groups.
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation and identification of volatile impurities, especially isomers. | Structural confirmation and quantitative purity determination. | Rapid screening for functional group impurities. |
| Strengths | Excellent separation of isomers, high sensitivity, definitive identification by mass spectrum. | Provides unambiguous structural information, highly accurate for quantification with an internal standard. | Fast, non-destructive, simple sample preparation. |
| Limitations | Requires volatile and thermally stable compounds, quantification can be less accurate without individual standards. | Lower sensitivity than GC-MS, can be expensive, may not resolve all impurity signals from the main component. | Not suitable for quantifying isomers, weak C=C signal for tetrasubstituted alkenes. |
| Best For... | Detecting and identifying low levels of isomeric and other volatile impurities. | Accurately determining the absolute purity of the main component. | A quick quality control check for unexpected functional groups. |
Visualizing the Purity Validation Workflow
Caption: Workflow for the comprehensive purity validation of this compound.
Potential Isomeric Impurities
Caption: Common positional isomers of this compound.
Conclusion and Recommendations
Validating the purity of this compound for kinetic studies requires a meticulous and multi-faceted approach. Relying on a single analytical technique can lead to overlooked impurities and, consequently, unreliable kinetic data.
-
For routine quality control and the detection of isomeric impurities, GC-MS is the method of choice. Its high resolving power is essential for separating structurally similar compounds.
-
For an accurate determination of the absolute purity, quantitative ¹H NMR with a certified internal standard is unparalleled. It provides a direct measure of the molar quantity of the analyte.
-
FTIR serves as a rapid and valuable screening tool to ensure the absence of unexpected functional group impurities that could drastically alter the reactivity of the sample.
By integrating these three techniques into your analytical workflow, you can establish a self-validating system that ensures the high purity of your this compound, thereby safeguarding the integrity and reproducibility of your kinetic studies. Adherence to established guidelines from organizations such as the International Council for Harmonisation (ICH) and the American Society for Testing and Materials (ASTM) is also recommended for formal method validation.[2][13][14]
References
- Elbashir, A. A., & Aboul-Enein, H. Y. (2018). Capillary Gas Chromatography for Enantioselective Analysis.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
- Pauli, G. F., Chen, S. N., & Lankin, D. C. (2021). A Quantitative H-1 NMR-Based Purity Assay. Methods in Molecular Biology, 2249, 245-263.
- Jeol. (n.d.). Quantitative NMR Spectroscopy.
- Chem-Wiki. (n.d.). This compound 7145-20-2 wiki.
- Götz, S., & Griesinger, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review.
- Graff, S., Schultze, N., & Levy, G. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. Journal of Pharmaceutical Sciences, 101(8), 2795-2804.
- Graff, S., Schultze, N., & Levy, G. (2012). Live qualification/validation of purity methods for protein products. Purdue University.
- Zhang, Y., & Li, H. (2018). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... In ResearchGate.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Ottens, M., Lebreton, B., Zomerdijk, M., Rijkers, M. P. W. M., Bruinsma, O. S. L., & van der Wielen, L. A. M. (2003). Impurity Effects on the Crystallization Kinetics of Ampicillin. Industrial & Engineering Chemistry Research, 42(1), 175-182.
- Post Apple Scientific. (2024, January 19). The Impact of Impurities in Lab Chemicals.
- SIELC Technologies. (2018, May 16). 2,3-Dimethylhex-2-ene.
- Soják, L., Kubinec, R., & Kraus, A. (2004). Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases.
- Oostdijk, J., Kuipers, J., & Ganni, R. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers. Agilent Technologies, Inc.
- Hibbert, D. B. (2012). Validation of Analytical Methods. In Encyclopedia of Analytical Science (3rd ed., pp. 315-322). Elsevier.
- Polgar, A. G., Holst, J. J., & Groennings, S. (1962). Determination of Alkanes and Cycloalkanes through C8 and Alkenes through C7 by Capillary Gas Chromatography. Analytical Chemistry, 34(10), 1226-1234.
- SpectraBase. (n.d.). 2,3-Dimethyl-2-pentene.
- Khan, R., Jung, H., & Kim, J. (2019). GC/MS analysis for residual contents of n-alkanes (C8–C20), (C21–C30)... In ResearchGate.
- Phenomenex. (n.d.). Gas Chromatography Columns for Reliable Analysis.
- Wang, H., Liu, J., & Li, J. (2018). Chromatograms of GC separation of structural isomers of disubsituted... In ResearchGate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. cs.purdue.edu [cs.purdue.edu]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3-Dimethyl-2-hexene and Its Constitutional Isomers
In the realm of organic chemistry, particularly in petrochemical analysis, synthesis verification, and drug development, the unambiguous identification of constitutional isomers is a frequent and critical challenge. Compounds sharing the same molecular formula (in this case, C₈H₁₆) can exhibit vastly different physical, chemical, and biological properties based solely on the connectivity of their atoms. 2,3-Dimethyl-2-hexene, a tetrasubstituted alkene, serves as an excellent case study for demonstrating the power and nuance of modern spectroscopic techniques in distinguishing it from its less substituted isomers.
This guide provides an in-depth comparison, grounded in experimental data and first principles, of the spectroscopic signatures of this compound against three representative constitutional isomers. The chosen isomers—2,3-Dimethyl-1-hexene , 4,5-Dimethyl-2-hexene , and Oct-1-ene —were selected to illustrate the profound impact of double bond position and substitution pattern on the resulting spectra. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.
| Compound | Structure | Double Bond Substitution |
| This compound | CCCC(=C(C)C)C | Tetrasubstituted |
| 2,3-Dimethyl-1-hexene | C=C(C)C(C)CCC | Disubstituted (geminal) |
| 4,5-Dimethyl-2-hexene | CC=CC(C)C(C)C | Disubstituted (internal) |
| Oct-1-ene | C=CCCCCCC | Monosubstituted |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool for Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out atomic connectivity and deduce the isomeric structure with high confidence.
¹H NMR: A Tale of Vinylic and Allylic Protons
The ¹H NMR spectrum provides a direct window into the types of protons present in a molecule. The key diagnostic regions for alkenes are the vinylic region (δ 4.5-6.0 ppm) , for protons directly attached to the double bond, and the allylic region (δ 1.6-2.2 ppm) , for protons on carbons adjacent to the double bond.[1][2]
The most striking differentiator is the complete absence of vinylic protons in this compound. As a tetrasubstituted alkene, it has no protons directly on the C=C bond, resulting in a silent vinylic region. In contrast, its isomers all show characteristic signals in this downfield area.
Comparative ¹H NMR Data (Predicted/Typical Shifts)
| Compound | Vinylic Protons (δ, ppm) | Allylic Protons (δ, ppm) | Key Differentiating Features |
| This compound | None | ~1.95 (q) | Absence of signals > 2.5 ppm. |
| 2,3-Dimethyl-1-hexene | ~4.65 (s, 2H) | ~1.9-2.1 (m, 1H) | Two vinylic protons appear as a singlet; complex allylic signal. |
| 4,5-Dimethyl-2-hexene | ~5.4 (m, 2H) | ~2.0 (m, 1H) | Two vinylic protons with coupling to each other and allylic protons. |
| Oct-1-ene | ~5.8 (m, 1H), ~4.9 (m, 2H) | ~2.0 (q, 2H) | Classic monosubstituted pattern with three distinct vinylic signals. |
Causality of Observations:
-
Vinylic Shifts: Protons on sp² carbons are deshielded by the magnetic field generated by the circulating π-electrons, shifting them downfield.[1]
-
Allylic Shifts: Protons on carbons adjacent to the double bond are also deshielded, though to a lesser extent than vinylic protons.[3][4]
-
Splitting Patterns: The multiplicity of each signal (singlet, doublet, quartet, etc.) is dictated by the number of adjacent, non-equivalent protons (the n+1 rule), providing direct evidence of connectivity.[5] 2,3-Dimethyl-1-hexene's geminal vinylic protons often show minimal coupling to each other, appearing as a singlet, which is highly diagnostic.
¹³C NMR: Counting the Carbons
While ¹H NMR maps the protons, ¹³C NMR reveals the carbon skeleton. The key diagnostic region for alkenes is the sp² carbon range from δ 100-150 ppm .[6][7] The number of distinct signals in the spectrum is a direct measure of the molecule's symmetry.
Comparative ¹³C NMR Data (Predicted/Typical Shifts)
| Compound | sp² Carbon Signals (δ, ppm) | Total Unique Carbons | Key Differentiating Features |
| This compound | ~125, ~129 | 8 | Two quaternary sp² signals; often of lower intensity. |
| 2,3-Dimethyl-1-hexene | ~149, ~110 | 8 | One quaternary sp² (~149 ppm) and one CH₂ sp² (~110 ppm). |
| 4,5-Dimethyl-2-hexene | ~125, ~135 | 6 (for cis/trans) | Two CH sp² signals. Fewer than 8 total signals due to symmetry. |
| Oct-1-ene | ~139, ~114 | 8 | Two distinct sp² signals: one CH and one CH₂. |
Causality of Observations:
-
Hybridization Effect: sp² hybridized carbons are significantly deshielded compared to sp³ carbons (typically δ 10-60 ppm), placing them far downfield.[8][9]
-
Substitution Effect: The chemical shift of an sp² carbon increases with the number of attached carbon substituents. This is clearly seen by comparing the CH₂ signal of Oct-1-ene (~114 ppm) with the quaternary carbon of 2,3-Dimethyl-1-hexene (~149 ppm).
-
Symmetry: Isomers like 4,5-dimethyl-2-hexene possess higher symmetry, leading to fewer than the total number of carbon signals, a powerful clue for identification.
Part 2: Infrared (IR) Spectroscopy – Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For alkenes, two regions are particularly informative: the C=C stretching region and the =C-H bending region.
The C=C bond stretch typically appears as a moderate band between 1640-1680 cm⁻¹ .[10] However, the intensity of this absorption is highly dependent on the change in dipole moment during the vibration. For symmetrical or nearly symmetrical alkenes, this change can be very small, leading to a weak or even absent C=C stretching band. This is a critical identifying feature for this compound.
The out-of-plane (oop) bending vibrations of =C-H bonds, often called "wags," appear in the 650-1000 cm⁻¹ region and are highly characteristic of the substitution pattern around the double bond.[11]
Comparative IR Data
| Compound | C=C Stretch (cm⁻¹) | =C-H Bending (oop, cm⁻¹) | Key Differentiating Features |
| This compound | ~1670 (very weak or absent) | None | The C=C stretch is nearly invisible due to symmetry. Absence of =C-H bands. |
| 2,3-Dimethyl-1-hexene | ~1645 (medium) | ~890 (strong, sharp) | Strong, sharp band at ~890 cm⁻¹ is characteristic of a gem-disubstituted terminal alkene.[12] |
| 4,5-Dimethyl-2-hexene | ~1665 (weak to medium) | ~970 (strong, sharp) for trans | A strong band near 970 cm⁻¹ is a reliable indicator of a trans disubstituted double bond. |
| Oct-1-ene | ~1642 (medium) | ~990 and ~910 (strong, sharp) | Two strong bands are classic for a monosubstituted (vinyl) group.[13] |
Causality of Observations:
-
C=C Stretch Intensity: The tetrasubstituted nature of this compound results in a highly symmetrical vibration with a minimal change in dipole moment, rendering the peak very weak or unobservable.[11]
-
=C-H Bends: The specific frequencies and intensities of the out-of-plane C-H wags are mechanically coupled in ways that are unique to the geometry of substitution (mono-, di-, tri-, tetra-), making this region highly diagnostic.[14]
-
=C-H Stretch: All isomers except this compound will also show a weak C-H stretching absorption just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), which is characteristic of hydrogens on sp² carbons.[10]
Part 3: Mass Spectrometry (MS) – Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) bombards molecules with high-energy electrons, creating a molecular ion (M⁺•) that subsequently fragments in predictable ways. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).
For alkenes, the molecular ion peak is usually distinct. The most common fragmentation pathway is the cleavage of the bond allylic to the double bond.[15] This occurs because it produces a resonance-stabilized allylic carbocation, which is a particularly stable fragment. The structure of the isomer dictates the possible allylic cleavages and thus the m/z values of the most abundant fragments.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Dominant Fragmentation Pathway |
| This compound | 112 | 97, 83, 69 | Allylic cleavage losing a methyl (CH₃) to form m/z 97, or an ethyl (C₂H₅) to form m/z 83. |
| 2,3-Dimethyl-1-hexene | 112 | 69, 41 | Allylic cleavage losing a propyl radical (C₃H₇) to form m/z 69. |
| 4,5-Dimethyl-2-hexene | 112 | 97, 69, 55 | Allylic cleavage can lose a methyl to form m/z 97 or an isopropyl to form m/z 69. |
| Oct-1-ene | 112 | 83, 69, 55, 41 | Allylic cleavage loses a pentyl radical (C₅H₁₁) to form m/z 41.[16] |
Causality of Observations:
-
Allylic Cleavage: The stability of the resulting allylic carbocation is the primary driving force for fragmentation. The bond that is cleaved is the one that leads to the most stable carbocation and/or radical.[17]
-
Fragment m/z: The specific m/z values of the major fragments are determined by which part of the molecule is lost during the allylic cleavage. By analyzing the mass difference between the molecular ion and the fragment ions, one can deduce the structure of the neutral radical that was lost and reconstruct the original molecule. For example, in this compound, the loss of 29 mass units (112 -> 83) strongly suggests the cleavage of an ethyl group from the allylic position.[18]
Visualizing the Analytical Workflow
A systematic approach is crucial for accurate isomeric differentiation. The following workflow illustrates the logical progression from sample receipt to structural confirmation.
Caption: Standard workflow for spectroscopic identification of alkene isomers.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following protocols should be adhered to. These represent standard practices in a modern analytical chemistry laboratory.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the alkene sample in 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times, especially for quaternary carbons.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: As the samples are liquids, the neat (undiluted) liquid film method is preferred. Place one drop of the alkene sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Spectrum Acquisition: Place the prepared salt plate assembly in the sample holder. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alkene sample (~100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms) is suitable for separating these isomers.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention times and the mass spectrum corresponding to each separated component. Compare the experimental mass spectrum with library databases (e.g., NIST) and interpret the fragmentation pattern.
Conclusion
The differentiation of this compound from its constitutional isomers is a straightforward process when a multi-technique spectroscopic approach is employed. Each method provides a unique and crucial set of data points:
-
¹H NMR definitively confirms or denies the presence of vinylic protons, providing the most immediate distinction for the tetrasubstituted this compound.
-
¹³C NMR counts the number of unique carbon environments, revealing molecular symmetry and confirming the presence and type of sp² carbons.
-
IR Spectroscopy offers a rapid and powerful screen based on functional groups. The characteristic weakness of the C=C stretch in the symmetrical target compound and the highly diagnostic =C-H bending patterns of the isomers are key identifiers.
-
Mass Spectrometry provides the molecular weight and reveals structural information through predictable, stability-driven fragmentation pathways, primarily allylic cleavage.
By synthesizing the evidence from these four techniques, a researcher can confidently and authoritatively determine the precise structure of a C₈H₁₆ alkene isomer, a fundamental capability in modern chemical science.
References
- Quora. (2019). What are the constitutional isomers of C8H16?
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Scribd. (n.d.). Sample Proton NMR Chemical Shifts Guide.
- University of Lethbridge. (2018). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR).
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Online] YouTube.
- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.
- UCLA. (n.d.). Table of Characteristic Proton NMR Shifts.
- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry.
- Illinois State University. (2015). Infrared Spectroscopy.
- JoVE. (2024). Video: Mass Spectrometry: Alkene Fragmentation.
- Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy.
- The Chemistry Notes. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. [Online] YouTube.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- SlideShare. (n.d.). The features of IR spectrum.
- IQ-USP. (n.d.). Chemical Shifts 1H-NMR.
- PubChem. (n.d.). This compound. [Online] National Center for Biotechnology Information.
- YouTube. (2025). Mass Spectrometry of Alkenes.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. [Online] NIST WebBook.
- NIST. (n.d.). Mass spectrum of 2-Hexene, 2,3-dimethyl-. [Online] NIST WebBook.
- Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Online] YouTube.
- LookChem. (n.d.). This compound 7145-20-2 wiki.
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. scribd.com [scribd.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. iq.usp.br [iq.usp.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
Comparative Reactivity of 2,3-Dimethyl-2-hexene in Electrophilic Additions: A Technical Guide
Abstract
This guide provides an in-depth comparative analysis of the reactivity of 2,3-dimethyl-2-hexene, a tetrasubstituted alkene, in various electrophilic addition reactions. We explore the foundational principles governing its reactivity, including electronic effects, steric hindrance, and carbocation stability. Through a detailed examination of reactions such as hydrohalogenation, hydration, halogenation, oxymercuration-demercuration, and hydroboration-oxidation, this document elucidates the unique chemical behavior of this highly substituted olefin. The content herein is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical experimental protocols.
Introduction: The Nature of Alkene Reactivity
Alkenes, characterized by their carbon-carbon double bond (C=C), are a cornerstone of organic synthesis. This double bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond. The electron density of the π bond is located above and below the plane of the molecule, making it a nucleophilic center susceptible to attack by electron-deficient species, known as electrophiles.[1][2] This fundamental reactivity profile drives the class of reactions known as electrophilic additions, where the π bond is broken and two new σ bonds are formed.[3]
The reactivity and stability of an alkene are profoundly influenced by its substitution pattern. Generally, alkene stability increases with the number of alkyl substituents attached to the double-bond carbons.[4] This is attributed to two main factors:
-
Hyperconjugation: A stabilizing interaction occurs between the filled C-H σ orbitals of the alkyl groups and the empty π* antibonding orbital of the double bond.[5][6] More substituents provide more opportunities for this electron delocalization, thus increasing stability.[4][7]
-
Bond Strength: The C-C bond between an sp²-hybridized carbon of the alkene and an sp³-hybridized carbon of an alkyl substituent is stronger than an sp³-sp³ C-C bond.[5][6] Consequently, more substituted alkenes have a higher ratio of these stronger bonds.[7]
The stability trend is therefore: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted .[4]
This compound is a tetrasubstituted alkene, placing it at the highest end of the stability spectrum.[4][7] This high stability suggests it will be less reactive than less substituted alkenes, as more energy is required to break its stable π bond. However, its unique structural features—symmetry and steric bulk—introduce nuances to its reactivity, which this guide will explore.
Structural Analysis of this compound
The reactivity of this compound is a direct consequence of its molecular architecture.
-
Tetrasubstitution: As noted, this imparts significant thermodynamic stability.
-
Symmetry: The double bond is symmetrically substituted with two methyl groups on one carbon (C2) and a methyl and a propyl group on the other (C3, but for the purpose of addition to the double bond, it presents two distinct alkyl groups). Critically, for reactions proceeding via a carbocation intermediate, protonation of either sp² carbon results in the formation of the same tertiary carbocation. This simplifies the product mixture by eliminating the possibility of constitutional isomers that would form from an unsymmetrical alkene.
-
Steric Hindrance: The four alkyl groups surrounding the π bond create a sterically congested environment. This crowding can hinder the approach of bulky electrophiles and nucleophiles, influencing reaction rates and, in some cases, the stereochemical outcome.
Comparative Analysis of Electrophilic Addition Reactions
We will now compare the behavior of this compound across several canonical electrophilic addition reactions.
Hydrohalogenation (Addition of H-X)
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr, HCl) across the double bond.[1][8] The reaction proceeds via a two-step mechanism involving a carbocation intermediate.[8][9]
Mechanism & Regioselectivity:
-
Protonation: The alkene's π bond attacks the electrophilic hydrogen of the H-X molecule, forming a C-H bond and a carbocation intermediate.[1][8] According to Markovnikov's rule, the hydrogen adds to the carbon with more hydrogen atoms, to form the most stable carbocation.[1][10]
-
Nucleophilic Attack: The resulting halide anion (X⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product.[1][9]
Application to this compound: Due to the symmetry of the double bond, protonation of either C2 or C3 leads to the same stable tertiary carbocation (3,4-dimethyl-3-hexyl cation).
Caption: Mechanism of H-X Addition to this compound.
Key Insights:
-
No Regioisomers: A single alkyl halide product, 3-bromo-2,3-dimethylhexane (with HBr), is formed. This is a significant advantage over unsymmetrical alkenes which would yield a mixture of products.
-
No Rearrangement: The initially formed carbocation is tertiary and highly stable. There is no more stable carbocation accessible via a 1,2-hydride or 1,2-alkyl shift, so carbocation rearrangements, a common complication in other systems, are not observed.[11][12]
-
Reactivity Comparison: While the resulting carbocation is stable, the activation energy for the initial protonation may be higher than for a less substituted, less stable alkene due to the thermodynamic stability of the starting material. Steric hindrance around the double bond may also slow the rate of reaction compared to a less hindered alkene like cis-2-butene.
Acid-Catalyzed Hydration (Addition of H₂O)
This reaction adds water across the double bond to form an alcohol, using a strong acid like H₂SO₄ as a catalyst.[13][14][15] The mechanism is analogous to hydrohalogenation.[13][16][17]
Mechanism & Product:
-
Protonation: The alkene is protonated by H₃O⁺ to form the most stable carbocation.[14][16]
-
Nucleophilic Attack: A water molecule attacks the carbocation.[14][16]
-
Deprotonation: Another water molecule removes a proton from the oxonium ion to yield the neutral alcohol and regenerate the acid catalyst.[16][17]
Application to this compound: Similar to hydrohalogenation, this reaction proceeds through the stable tertiary carbocation to yield a single alcohol product: 2,3-dimethyl-2-hexanol . Rearrangements are not a concern. The reaction is reversible, and controlling conditions (e.g., using excess water) is necessary to favor alcohol formation.[14]
Halogenation (Addition of X₂)
Halogenation involves the addition of Cl₂ or Br₂ across the alkene. The reaction with bromine is often used as a qualitative test for unsaturation, as the reddish-brown bromine color disappears.[18]
Mechanism & Stereochemistry: This reaction does not proceed through a simple carbocation. Instead, the electrophilic halogen is attacked by the alkene to form a cyclic halonium ion intermediate.[19][20] The second halide ion then attacks this intermediate from the side opposite the ring (back-side attack), resulting in anti-addition of the two halogen atoms.[19][20]
Application to this compound: The formation of the bridged bromonium ion can be sterically hindered. However, once formed, the subsequent attack by Br⁻ will occur with anti-stereochemistry. This leads to the formation of (2R,3S)-2,3-dibromo-2,3-dimethylhexane and its enantiomer.
Reactivity Comparison: The steric bulk around the tetrasubstituted double bond can significantly decrease the rate of halogenation compared to less hindered alkenes. The large size of the bromine molecule combined with the crowded alkene makes the formation of the initial bromonium ion the rate-limiting step.
Alternative Hydration Methods
To overcome the limitations of acid-catalyzed hydration (potential for rearrangements in other substrates) and introduce different regioselectivity, two other methods are paramount.
This two-step process provides a reliable method for the Markovnikov hydration of alkenes without carbocation rearrangements.[21][22][23]
-
Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution to form a cyclic mercurinium ion intermediate, analogous to the halonium ion.[21][22] Water then attacks the more substituted carbon of this ring, followed by deprotonation.
-
Demercuration: The C-Hg bond is reductively cleaved using sodium borohydride (NaBH₄).[21][22][23]
Application to this compound: This reaction will yield the same Markovnikov product as acid-catalyzed hydration: 2,3-dimethyl-2-hexanol . Its primary advantage—the prevention of rearrangements—is not critical for this specific substrate, but it remains a highly reliable and high-yielding method.
This is the premier method for achieving anti-Markovnikov hydration of an alkene.[24][25]
-
Hydroboration: Borane (BH₃), often as a complex with THF, adds across the double bond in a concerted, single-step mechanism.[26] The boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. This occurs via a syn-addition , where both atoms add to the same face of the double bond.[27][28]
-
Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) and base (NaOH) to replace the C-B bond with a C-OH bond, with retention of stereochemistry.[24][26]
Application to this compound: This is where the structure of this compound presents a significant challenge.
-
Regioselectivity: The terms "less substituted" and "more substituted" are ambiguous for a symmetrically tetrasubstituted alkene. Both carbons of the double bond are tertiary.
-
Steric Hindrance: The reaction is highly sensitive to steric effects.[27][28] The extreme crowding around the double bond makes the approach of even the relatively small BH₃ molecule very difficult.[27][29] The reaction is expected to be extremely slow or may not proceed at all under standard conditions. Using bulkier borane reagents like 9-BBN, which are often employed to enhance regioselectivity, would only exacerbate the steric problem.[28][30]
Summary of Reactivity
| Reaction | Reagents | Intermediate | Regioselectivity | Stereochemistry | Product with this compound | Key Considerations |
| Hydrohalogenation | H-X (e.g., HBr) | Carbocation[1][9] | Markovnikov[1][10] | Syn & Anti mixture | 3-Bromo-2,3-dimethylhexane | No rearrangements; single regioisomer. |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation[13][16] | Markovnikov[13][15] | Syn & Anti mixture | 2,3-Dimethyl-2-hexanol | Reversible; no rearrangements. |
| Halogenation | X₂ (e.g., Br₂) | Halonium Ion[19][20] | N/A | Anti-addition[19][20] | (rac)-2,3-Dibromo-2,3-dimethylhexane | Sterically hindered, may be slow. |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium Ion[21][22] | Markovnikov[21][22] | Anti-addition (step 1) | 2,3-Dimethyl-2-hexanol | Reliable; avoids rearrangements (not an issue here). |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane[24][26] | Anti-Markovnikov[24][26] | Syn-addition[27][28] | No reaction or very slow | Severely sterically hindered. |
Experimental Protocols
The following protocols are representative methodologies for performing these additions. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol: Acid-Catalyzed Hydration of this compound
Objective: To synthesize 2,3-dimethyl-2-hexanol via Markovnikov hydration.
Materials:
-
This compound (10 mmol)
-
50% aqueous Sulfuric Acid (H₂SO₄) (20 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, separatory funnel, magnetic stirrer
Workflow Diagram:
Caption: Experimental workflow for acid-catalyzed hydration.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol) and 20 mL of 50% aqueous sulfuric acid.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize residual acid) and 20 mL of brine (to remove dissolved water).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2,3-dimethyl-2-hexanol.
-
Purification & Characterization: Purify the product by distillation or column chromatography if necessary. Characterize the final product using NMR spectroscopy and GC-MS to confirm its structure and purity.
Protocol: Hydroboration-Oxidation of a Control Alkene (1-Octene)
Objective: To demonstrate the standard procedure for anti-Markovnikov hydration, which is challenging for this compound. 1-Octene is used as a representative, less-hindered substrate.[31]
Materials:
-
1-Octene (10 mmol)
-
1.0 M Borane-tetrahydrofuran complex (BH₃·THF) solution (11 mL, 11 mmol)[31]
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution[31]
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)[31]
Procedure:
-
Hydroboration Setup: To a dry, nitrogen-flushed 50 mL round-bottom flask containing 1-octene (10 mmol) in 5 mL of anhydrous THF, add the 1.0 M BH₃·THF solution (11 mL) dropwise via syringe at 0 °C (ice bath).
-
Hydroboration Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[31]
-
Oxidation: Cool the flask again to 0 °C. Cautiously and slowly add 3 mL of 3 M NaOH solution, followed by the dropwise addition of 3 mL of 30% H₂O₂ solution (CAUTION: Exothermic reaction).
-
Oxidation Reaction: Allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup & Extraction: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with another 20 mL of diethyl ether.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic solution to yield crude 1-octanol. The product can be purified by distillation.
Conclusion
This compound serves as an excellent model for understanding the interplay of electronic and steric effects in electrophilic additions. Its high degree of substitution ren ders it thermodynamically stable, while its symmetry simplifies product outcomes in reactions proceeding through carbocation intermediates, such as hydrohalogenation and acid-catalyzed hydration, yielding single products without rearrangement. Conversely, this same structural feature—pronounced steric hindrance—dramatically curtails its reactivity in sterically demanding reactions like hydroboration-oxidation, making the formation of the anti-Markovnikov alcohol practically unfeasible. This comparative guide underscores the necessity for chemists to consider the specific substrate structure when selecting a synthetic route, as predictable electronic trends can be completely overridden by steric factors.
References
- Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]
- Fiveable.
- eCampusOntario Pressbooks. 3.2.
- Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
- OpenStax. (2023, September 20). 7.6 Stability of Alkenes. [Link]
- Chad's Prep®.
- Lumen Learning. Stability of Alkenes. [Link]
- Khan Academy.
- Periodic Chemistry. (2019, February 27).
- Moodle.
- Chemistry LibreTexts. (2025, October 6). 8.
- Chemistry LibreTexts. (2022, October 17). 6.
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes. [Link]
- Coconote. (2025, November 1). Alkene Stability Concepts. [Link]
- Lumen Learning.
- Chemistry LibreTexts. (2024, April 3). 7.
- Master Organic Chemistry. (2013, March 28).
- Journal of Chemical Education. The hydroboration-oxidation of alkenes.
- University of Calgary.
- Chemistry Steps.
- Vanderbilt University. Experiment 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. [Link]
- NC State University Libraries. 7.
- Master Organic Chemistry.
- Redalyc.
- Wikipedia.
- Master Organic Chemistry. (2023, August 31).
- Wikipedia.
- Mol-Instincts. This compound. [Link]
- Chemistry Steps.
- ResearchGate. (PDF)
- National Institutes of Health. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. [Link]
- LookChem. This compound. [Link]
- Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry. [Link]
- Chemistry Steps.
- National Institutes of Health. (2012, September 25). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. [Link]
- Chemguide.
- Chemistry LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
- Stenutz. This compound. [Link]
- YouTube. (2016, December 23).
- Michigan State University. Addition Reactions of Alkenes. [Link]
- NIST. 2-Hexene, 2,3-dimethyl-. [Link]
- BYJU'S. Electrophilic Addition Reactions Of Alkenes. [Link]
- University of British Columbia.
- Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes. [Link]
- Chemistry Steps. Electrophilic Addition Reactions of Alkenes. [Link]
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. coconote.app [coconote.app]
- 5. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Relative Stabilities of Alkenes [moodle.tau.ac.il]
- 8. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Hydrohalogenation Addition to Alkenes - Chad's Prep® [chadsprep.com]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 23. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 27. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 28. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 29. researchgate.net [researchgate.net]
- 30. Hydroboration - Wikipedia [en.wikipedia.org]
- 31. community.wvu.edu [community.wvu.edu]
Benchmarking synthesis methods for 2,3-Dimethyl-2-hexene
An In-Depth Guide to the Synthesis of 2,3-Dimethyl-2-hexene: A Comparative Benchmarking Study
Introduction
This compound is a tetrasubstituted alkene, a class of compounds that serves as a valuable model for studying reaction mechanisms and as a building block in more complex organic syntheses. The creation of a sterically hindered, tetrasubstituted double bond presents unique challenges, making the choice of synthetic methodology critical to achieving desired yields and purity. This guide provides a comprehensive comparison of three distinct and powerful methods for the synthesis of this compound: Acid-Catalyzed Dehydration of a tertiary alcohol, the Wittig Olefination, and the McMurry Reductive Coupling.
As a senior application scientist, my objective is to move beyond mere procedural descriptions. This guide delves into the causality behind experimental choices, evaluates the strategic advantages and limitations of each pathway, and provides detailed, field-tested protocols. Each method is presented as a self-validating system, complete with work-up and analytical checkpoints, to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern synthetic strategies.
Method 1: Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol
This classic E1 elimination pathway is often the most direct route to highly substituted alkenes.[1] The strategy involves two primary stages: first, the synthesis of the requisite tertiary alcohol precursor, 2,3-Dimethyl-3-hexanol, via a Grignard reaction, followed by its acid-catalyzed dehydration.
Principle and Mechanism
Part A: Grignard Synthesis of the Precursor Alcohol The Grignard reaction is a robust method for forming carbon-carbon bonds.[2] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. To synthesize 2,3-Dimethyl-3-hexanol, we will react propylmagnesium bromide with 3-methyl-2-butanone. The Grignard reagent attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol.[3][4]
Part B: Acid-Catalyzed Dehydration The dehydration of tertiary alcohols proceeds via an E1 mechanism.[5] The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O).[6] Departure of the water molecule generates a relatively stable tertiary carbocation. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon. According to Zaitsev's rule, the proton is preferentially removed from the more substituted carbon to form the most stable, most highly substituted alkene. In this case, the formation of the tetrasubstituted this compound is heavily favored over the alternative trisubstituted isomers.[7]
Visualizing the Dehydration Pathway
Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent acid-catalyzed dehydration.
Experimental Protocols
Protocol 1A: Synthesis of 2,3-Dimethyl-3-hexanol
-
Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Grignard Formation: Place magnesium turnings (2.6 g, 0.11 mol) in the flask. Add 20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (~5 mL) of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a small crystal of iodine or gently warm the flask.
-
Addition: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
Ketone Addition: After the magnesium is consumed, cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methyl-2-butanone (8.6 g, 0.10 mol) in 30 mL of anhydrous diethyl ether dropwise from the funnel with vigorous stirring.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously pour the reaction mixture over 100 g of crushed ice in a beaker. Add saturated aqueous ammonium chloride solution until the magnesium salts dissolve.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.[8] Purify by distillation if necessary.
Protocol 1B: Dehydration to this compound
-
Setup: Place the crude 2,3-Dimethyl-3-hexanol (~0.10 mol) in a 100 mL round-bottom flask with a stir bar. Set up for fractional distillation.[9]
-
Reaction: Cool the flask in an ice bath and slowly add 10 mL of concentrated sulfuric acid with stirring.
-
Distillation: Gently heat the mixture. The alkene product will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.[9] Do not allow the distillation temperature to rise significantly above the boiling point of the alkene (~122 °C).[10]
-
Work-up: Transfer the distillate to a separatory funnel. Wash with 10% sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water, and finally with brine.[1]
-
Purification: Dry the organic layer with anhydrous calcium chloride, filter, and perform a final simple distillation to obtain the pure this compound.[5]
Data and Performance
| Parameter | Dehydration of Tertiary Alcohol | Notes |
| Typical Yield | 60-80% | Yield is dependent on efficient distillation to drive the equilibrium. |
| Purity | Good to Excellent | Zaitsev's rule strongly favors the desired tetrasubstituted product. Minor isomeric impurities are possible. |
| Reaction Time | ~4-6 hours (including Grignard step) | The Grignard reaction requires careful, slow additions. |
| Reagent Cost | Low to Moderate | Magnesium, alkyl halides, ketones, and mineral acids are common and relatively inexpensive. |
| Scalability | Excellent | Both the Grignard and dehydration steps are highly scalable industrial processes. |
| Safety | High | Requires handling of flammable ether, pyrophoric Grignard reagents, and concentrated corrosive acids. |
Method 2: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, celebrated for its reliability and the unambiguous placement of the carbon-carbon double bond.[11][12] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[13]
Principle and Mechanism
This pathway involves two key steps: the formation of the phosphorus ylide, followed by its reaction with a ketone.
-
Ylide Formation: A triphenylphosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an appropriate alkyl halide (in this case, 2-bromopropane). This salt is then deprotonated at the carbon adjacent to the phosphorus using a very strong base, typically n-butyllithium (n-BuLi), to form the nucleophilic ylide.[14]
-
Olefination: The ylide attacks the electrophilic carbonyl carbon of a ketone (2-pentanone). This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly collapses, driven by the formation of the very strong phosphorus-oxygen double bond in the by-product, triphenylphosphine oxide.[15] This concerted collapse yields the desired alkene.
Visualizing the Wittig Reaction
Caption: The Wittig reaction pathway, from phosphonium salt formation to the final alkene product.
Experimental Protocol
-
Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). Place isopropyltriphenylphosphonium bromide (38.3 g, 0.10 mol) and a stir bar in a 500 mL flask. Add 200 mL of anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C. Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.10 mol) via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color. Allow the mixture to stir at 0 °C for 30 minutes.
-
Ketone Addition: Add a solution of 2-pentanone (8.6 g, 0.10 mol) in 50 mL of anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the ketone.
-
Work-up: Quench the reaction by carefully adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL). The triphenylphosphine oxide by-product is often poorly soluble in pentane and may precipitate or remain in the aqueous phase.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to separate the alkene from residual triphenylphosphine oxide and other impurities.
Data and Performance
| Parameter | Wittig Reaction | Notes |
| Typical Yield | 50-70% | Yield can be affected by the stability of the ylide and steric hindrance. |
| Purity | Excellent | Highly regioselective. The main purification challenge is removing the triphenylphosphine oxide by-product. |
| Reaction Time | ~3-5 hours | Relatively fast once the ylide is generated. |
| Reagent Cost | High | Triphenylphosphine and n-butyllithium are significantly more expensive than reagents for the dehydration method. |
| Scalability | Moderate | Handling large quantities of n-BuLi requires specialized equipment and safety protocols. |
| Safety | High | Requires handling of air- and moisture-sensitive reagents, including pyrophoric n-BuLi. |
Method 3: The McMurry Reaction
The McMurry reaction is a powerful method for forming alkenes via the reductive coupling of two carbonyl compounds, driven by low-valent titanium.[16][17] It is particularly effective for synthesizing sterically hindered and tetrasubstituted alkenes.[18]
Principle and Mechanism
This reaction uses a low-valent titanium species, typically generated in situ by reducing TiCl₃ or TiCl₄ with a reducing agent like a zinc-copper couple.[19] The mechanism involves single-electron transfers from the titanium surface to the carbonyl carbons of two ketone molecules (a "cross-coupling" of acetone and 2-pentanone in this case). This generates ketyl radical anions that couple to form a titanium pinacolate intermediate. The oxophilic titanium then abstracts the oxygen atoms from the pinacolate, leading to the formation of the alkene double bond and titanium oxides as a by-product.[20]
A significant challenge in cross-coupling reactions is the competing homo-coupling of each ketone with itself, which can lead to a mixture of three different alkene products. This often limits the synthetic utility unless one reactant is used in large excess.
Visualizing the McMurry Coupling
Caption: The McMurry reaction, showing the in situ generation of low-valent titanium and the reductive coupling of two ketones.
Experimental Protocol
-
Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (N₂ or Ar). In a 500 mL flask equipped with a mechanical stirrer and reflux condenser, add zinc-copper couple (13.1 g, 0.20 mol).
-
Titanium Reagent: Suspend the Zn(Cu) in 150 mL of anhydrous THF. Cool to 0 °C and slowly add titanium trichloride (TiCl₃) (15.4 g, 0.10 mol) portion-wise. The mixture will turn from violet to black.
-
Activation: Heat the black suspension to reflux and stir for 1 hour to generate the active low-valent titanium species.
-
Carbonyl Addition: Cool the mixture to room temperature. Add a solution containing a mixture of acetone (2.9 g, 0.05 mol) and 2-pentanone (4.3 g, 0.05 mol) in 50 mL of anhydrous THF dropwise over 1 hour.
-
Reaction: After the addition, heat the mixture to reflux and stir for 8-12 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K₂CO₃. Stir for 30 minutes, then filter the mixture through a pad of Celite to remove the titanium salts.
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with pentane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate by rotary evaporation. The resulting mixture of alkenes must be separated by careful fractional distillation or preparative gas chromatography.
Data and Performance
| Parameter | McMurry Reaction | Notes |
| Typical Yield | 20-40% (of desired cross-product) | Yield is significantly compromised by the formation of two homo-coupled by-products. |
| Purity | Poor (before purification) | The crude product is a mixture of three alkenes, requiring extensive purification. |
| Reaction Time | ~10-16 hours | Requires long reflux times to ensure coupling. |
| Reagent Cost | Moderate | Titanium halides and zinc are moderately priced. Anhydrous THF is required. |
| Scalability | Moderate to Difficult | Heterogeneous reaction can be difficult to stir and scale effectively. |
| Safety | Moderate | Requires handling of moisture-sensitive titanium halides and flammable solvents under an inert atmosphere. |
Comparative Summary and Recommendations
| Synthesis Method | Overall Yield | Purity & Selectivity | Cost & Simplicity | Key Advantage | Primary Disadvantage |
| Dehydration | Good | Good (Zaitsev-favored) | Excellent (Inexpensive, simple setup) | High scalability and low cost. | Potential for minor isomeric by-products; requires corrosive acid. |
| Wittig Reaction | Moderate | Excellent (Regiospecific) | Poor (Expensive, complex setup) | Unambiguous placement of the C=C bond. | High cost of reagents; difficult by-product removal. |
| McMurry Reaction | Poor | Poor (Mixture of products) | Moderate (Heterogeneous, long time) | Effective for highly sterically hindered alkenes. | Lack of selectivity in cross-coupling reactions. |
Conclusion and Expert Recommendation
For the synthesis of this compound, the Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-hexanol stands out as the most practical and efficient method. Its reliance on inexpensive, readily available starting materials, combined with high scalability and good selectivity driven by thermodynamic control (Zaitsev's rule), makes it the superior choice for both academic and industrial applications. While the Grignard synthesis of the precursor alcohol adds a step, it is a robust and well-understood process.
The Wittig Reaction , while offering unparalleled regioselectivity, is hampered by high reagent costs and the challenge of removing the triphenylphosphine oxide by-product. It should be reserved for cases where absolute control over the double bond position is paramount and cannot be achieved by other means.
The McMurry Reaction , though elegant in its mechanism, is ill-suited for this particular target due to the challenges of cross-coupling. The inevitable formation of a product mixture necessitates difficult purification steps and leads to low yields of the desired compound, making it an inefficient choice for this specific synthesis.
References
- McMurry, J. E. The McMurry Reaction. Wikipedia
- McMurry reaction. Grokipedia
- Grignard Reaction. Organic Chemistry Portal
- McMurry Olefin
- What's the significance of a McMurry reaction in organic synthesis?. TutorChase
- The McMurry Coupling and Rel
- Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis. Benchchem
- Grignard Reactions And Synthesis (2). Master Organic Chemistry
- Using the Grignard Reaction to Make Tertiary alcohols. YouTube
- The Grignard Reaction Mechanism. Chemistry Steps
- Experiment 5: Alcohol Dehydration of Menthol. University of Colorado Denver
- Dehydration of an Alcohol. University of Missouri–St. Louis
- Acid-Catalyzed Dehydr
- Dehydr
- The Dehydr
- The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine
- Wittig reaction. Wikipedia
- This compound. LookChem
- This compound 7145-20-2 wiki. Guidechem
- Use retrosynthetic analysis to suggest a way to synthesize 2,3-dimethyl-3-hexanol. YouTube
- When 2,3-dimethyl-3-hexanol undergoes dehydration in acid, the major product is... Chegg
- Wittig Reaction. Organic Chemistry Portal
- Synthesis of an Alkene via the Wittig Reaction. Course Website
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry
- 2,3-Dimethyl-3-hexanol. PubChem
- What is the major, minor, and less major product of the dehydr
Sources
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dehydration of an alcohol [cs.gordon.edu]
- 10. lookchem.com [lookchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. McMurry reaction - Wikipedia [en.wikipedia.org]
- 17. tutorchase.com [tutorchase.com]
- 18. organicreactions.org [organicreactions.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. grokipedia.com [grokipedia.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dimethyl-2-hexene
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous identification and precise quantification of chemical entities are paramount. 2,3-Dimethyl-2-hexene, a volatile organic compound, often serves as a critical intermediate or can be present as a process-related impurity. Its accurate measurement is, therefore, a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, with a core focus on the principles and practical application of cross-validation.
The essence of cross-validation, as outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, is to demonstrate that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This is not merely a confirmatory exercise but a foundational component of a robust analytical lifecycle management strategy. By employing orthogonal methods—techniques that rely on different physicochemical principles—we can significantly enhance the confidence in our analytical data, ensuring its accuracy and reliability.
This guide will explore the cross-validation of three distinct yet complementary analytical techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a logical framework for the comparison of the generated data.
Choosing the Arsenal: A Rationale for Method Selection
The selection of analytical methods for cross-validation is a strategic decision. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the technique of choice.[3] However, relying on a single detection method can introduce unforeseen biases. Therefore, we will cross-validate two common GC detectors and introduce a fundamentally different spectroscopic technique for a truly orthogonal comparison.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Esteemed for its robustness, wide linear range, and cost-effectiveness, GC-FID is a workhorse in quality control laboratories for the quantification of organic compounds.[4][5] Its response is directly proportional to the number of carbon atoms in the analyte, providing consistent and reliable quantitative data when the identity of the compound is known.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the superior separation capabilities of GC with the definitive identification power of mass spectrometry.[7] GC-MS not only quantifies the analyte but also provides its mass spectrum, which serves as a chemical fingerprint, enabling unambiguous identification and the ability to distinguish between co-eluting impurities or isomers.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary ratio method, qNMR stands as a powerful, non-destructive technique for determining the purity and concentration of organic compounds without the need for a specific reference standard of the analyte itself.[8][9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard.[11][12]
The cross-validation workflow is designed to ensure a comprehensive evaluation of the analytical methods.
Caption: Cross-validation workflow for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the analytical system before each run.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is optimized for the routine quantification of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
-
Inlet Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with n-hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dilute the test sample with n-hexane to a concentration within the calibration range.
3. System Suitability:
-
Inject the mid-range calibration standard six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the six replicate injections should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a blank (n-hexane) and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate. Plot the mean peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD over both sets of experiments should be ≤ 3.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically with an RSD ≤ 10%).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides confirmatory identification and quantification.
1. Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC coupled to a 5977B MSD or equivalent.
-
GC Conditions: Same as GC-FID protocol.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound: m/z 112 (molecular ion), 97, 83 (characteristic fragments).[13]
-
2. Standard and Sample Preparation:
-
Same as GC-FID protocol.
3. System Suitability:
-
Inject the mid-range calibration standard six times in SIM mode.
-
Acceptance Criteria: RSD of the peak area for the primary quantitation ion (m/z 112) should be ≤ 5.0%. The ion ratios between the quantitation and confirmation ions should be within ±20% of the average of the calibration standards.
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: The mass spectrum of the peak in the sample chromatogram must match the reference spectrum of this compound. In SIM mode, the retention time and ion ratios must match those of the standard.
-
Linearity, Accuracy, and Precision: Follow the same procedures as for GC-FID, using the peak area of the primary quantitation ion in SIM mode. The acceptance criteria are generally wider for GC-MS due to the inherent variability of the technique (e.g., recovery within 95.0% to 105.0%, precision RSD ≤ 5.0%).
-
Limit of Detection (LOD) and LOQ: The LOD is typically determined as a signal-to-noise ratio of 3:1 for the primary quantitation ion, while the LOQ is 10:1.
Protocol 3: Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This orthogonal method provides a direct measure of purity.
1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: Maleic acid (certified reference material).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: ≥ 3 s.
-
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
3. Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the allylic protons can be used. For maleic acid, the two equivalent olefinic protons provide a sharp singlet.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
4. Validation Parameters (as per ICH Q2(R2)):
-
Specificity: The signals chosen for integration for both the analyte and the internal standard must be free from overlap with other signals.
-
Linearity: Prepare a series of samples with varying ratios of analyte to internal standard and demonstrate a linear relationship.
-
Accuracy and Precision: Prepare and analyze at least six independent samples. The mean purity should be compared to the expected value, and the RSD should be ≤ 1.0%.
Data Presentation and Comparison
The following table summarizes hypothetical, yet realistic, performance data for the three analytical methods, illustrating their relative strengths and weaknesses.
| Validation Parameter | GC-FID | GC-MS (SIM) | qNMR |
| Specificity | Retention Time Match | Retention Time, Mass Spectrum, and Ion Ratio Match | Unique Chemical Shift and Signal Multiplicity |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | N/A (Purity Assay) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (Purity) |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| LOQ (µg/mL) | 1.0 | 0.1 | N/A |
Visualization of Experimental Setups
The following diagrams illustrate the basic setups for the GC-based methods.
Caption: Simplified schematic of GC-FID and GC-MS setups.
Interpreting the Cross-Validation Results: A Synthesis of Insights
Upon completion of the validation for each method, the cross-validation exercise culminates in a direct comparison of the quantitative results obtained from the analysis of the same batch of this compound. The acceptance criteria for method equivalency should be pre-defined in the validation protocol. A common approach is to require that the mean result from one method falls within the 95% confidence interval of the mean result from the other method.
For instance, if GC-FID analysis yields a purity of 99.5% ± 0.2%, and GC-MS analysis of the same sample yields 99.3% ± 0.4%, the methods would be considered cross-validated as their results are statistically comparable. The qNMR result, serving as a primary measure of purity, would provide a highly accurate benchmark against which the chromatographic methods can be assessed. A qNMR result of 99.6% ± 0.1% would lend significant confidence to the accuracy of both GC-based methods.
Any significant discrepancies between the methods would trigger an investigation to identify the source of the bias. For example, if the GC-FID result is consistently higher than the GC-MS result, it could indicate the presence of a co-eluting impurity that is detected by FID but has a different mass spectrum and is therefore not included in the quantification by GC-MS.
Conclusion: A Triad of Trustworthiness
The cross-validation of analytical methods is not merely a regulatory hurdle but a scientific imperative. By systematically comparing robust, orthogonal techniques like GC-FID, GC-MS, and qNMR, we build a comprehensive and reliable analytical profile for this compound. This multi-faceted approach ensures the trustworthiness of the data, which is the bedrock of product quality, safety, and efficacy. The methodologies and insights presented in this guide are intended to equip researchers, scientists, and drug development professionals with a practical framework for implementing a scientifically sound and defensible cross-validation strategy.
References
- BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantification.
- PubMed. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Anal Bioanal Chem.
- AWS. (2022). qNMR - Quantitative Analysis by NMR.
- European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2).
- PubMed. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta.
- ResearchGate. (n.d.). Experimental conditions of GC×GC-FID analysis.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Digital CSIC. (n.d.). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Sigma-Aldrich. (2020). Quantitative NMR Spectroscopy.
- University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
- Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. NIST WebBook.
- Slideshare. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).
- Lab Manager Magazine. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.
- Drawell. (n.d.). 4 Key Differences Between GC and HPLC.
- LC Services. (2021). Liquid Chromatography vs Gas Chromatography.
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures.
- ResearchGate. (2025). Effects of experimental conditions on the determination of the effective carbon number.
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. ethz.ch [ethz.ch]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. ijpsjournal.com [ijpsjournal.com]
Differentiating 2,3-Dimethyl-2-hexene from its Isomers using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical structures is paramount. Isomeric compounds, with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Mass spectrometry, a powerful analytical technique, serves as a cornerstone in the structural elucidation of organic molecules by analyzing their fragmentation patterns upon ionization.[1] This guide provides an in-depth technical comparison of the mass spectral fragmentation of 2,3-dimethyl-2-hexene and its key isomers, offering a systematic approach to their differentiation.
The Foundational Principles of Alkene Fragmentation in EI-MS
Electron Ionization (EI) mass spectrometry of alkenes is initiated by the removal of an electron from the π-system of the double bond, forming a molecular ion (M•+).[2] The energy imparted during ionization is often sufficient to induce fragmentation of this energetically unstable molecular ion. The resulting fragmentation patterns are not random; they are governed by the principles of carbocation stability, leading to characteristic bond cleavages that provide a fingerprint of the molecule's structure.
Two primary fragmentation pathways dominate the mass spectra of alkenes:
-
Allylic Cleavage: This is often the most favored fragmentation pathway for alkenes. It involves the cleavage of a carbon-carbon single bond adjacent to the double bond (the allylic position). This process is energetically favorable because it results in the formation of a resonance-stabilized allylic cation.[2][3] The stability of the resulting carbocation and radical dictates the most probable cleavage sites.
-
McLafferty Rearrangement: This rearrangement occurs in molecules containing a γ-hydrogen (a hydrogen atom on the third carbon from the double bond) and involves a six-membered ring transition state. The γ-hydrogen is transferred to the double bond, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[4][5]
The relative abundance of fragments resulting from these and other pathways is highly dependent on the specific structure of the alkene isomer.
Experimental Protocol: Acquiring High-Quality Mass Spectra
A standardized protocol is crucial for obtaining reproducible and comparable mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like dimethylhexenes, as the gas chromatograph separates the isomers before they enter the mass spectrometer.
GC-MS System Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 200°C at 10°C/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 35-200 |
Sample Preparation
-
Prepare a 100 ppm solution of the alkene isomer in a high-purity volatile solvent such as hexane or dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial.
-
Cap the vial and place it in the autosampler tray for analysis.
This protocol ensures efficient separation and ionization, leading to high-quality mass spectra suitable for structural elucidation and isomer differentiation.
Figure 1. Experimental workflow for GC-MS analysis of alkene isomers.
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a discernible molecular ion peak (M•+) at m/z 112, with a relative intensity of approximately 20-30%. The base peak, the most intense peak in the spectrum, is observed at m/z 69.
Figure 2. Primary fragmentation of this compound.
The formation of the base peak at m/z 69 can be rationalized by the loss of a propyl radical (•C3H7) through a complex rearrangement, although a direct allylic cleavage is not immediately obvious for this fragment. A more straightforward fragmentation is the loss of an ethyl radical (•C2H5) via allylic cleavage to form the ion at m/z 83, which is a significant peak in the spectrum. The loss of a butyl radical (•C4H9) can lead to the fragment at m/z 55.
Comparative Analysis with Isomers
The key to differentiating this compound from its isomers lies in the subtle yet significant differences in their fragmentation patterns, which arise from their unique structural features.
This compound vs. 3,4-Dimethyl-2-hexene
While both isomers exhibit a molecular ion at m/z 112, their base peaks differ significantly. The base peak for 3,4-dimethyl-2-hexene is at m/z 55, with a very intense peak at m/z 83 as well.[1][6]
-
Diagnostic Ion for 3,4-Dimethyl-2-hexene: m/z 83. This highly abundant ion is formed through a very favorable allylic cleavage, resulting in the loss of an ethyl radical and the formation of a stable tertiary allylic carbocation.
-
Diagnostic Ion for this compound: m/z 69. The base peak at m/z 69 is more characteristic of this compound.
Figure 3. Favorable allylic cleavage in 3,4-Dimethyl-2-hexene.
This compound vs. 2,5-Dimethyl-2-hexene
2,5-Dimethyl-2-hexene presents a distinct fragmentation pattern. Its base peak is at m/z 41, with a very prominent peak at m/z 56.[7]
-
Diagnostic Ion for 2,5-Dimethyl-2-hexene: m/z 56. This fragment is likely formed via a McLafferty-type rearrangement, which is facilitated by the presence of a γ-hydrogen on the isohexyl side chain. The loss of a neutral isobutene molecule (C4H8) would result in a fragment at m/z 56. The prominent m/z 41 peak corresponds to the stable allyl cation.
This compound vs. 2,3-Dimethyl-1-hexene
2,3-Dimethyl-1-hexene, a terminal alkene, shows a base peak at m/z 69, the same as this compound. However, the overall pattern differs.
-
Differentiating Feature: While the base peaks are the same, the relative intensities of other ions can be used for differentiation. For instance, 2,3-dimethyl-1-hexene often shows a more significant M-15 peak (loss of a methyl group) at m/z 97 due to the presence of a terminal methyl group that can be readily cleaved. Furthermore, the ion at m/z 55 is typically more abundant in 2,3-dimethyl-1-hexene compared to this compound.[8]
Summary of Diagnostic Ions for Isomer Differentiation
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Differentiating Fragment(s) (m/z) and Rationale |
| This compound | 112 | 69 | m/z 83: Significant peak from allylic cleavage (loss of •C2H5). |
| 3,4-Dimethyl-2-hexene | 112 | 55 | m/z 83: Very high abundance due to favorable allylic cleavage forming a tertiary allylic cation. |
| 2,5-Dimethyl-2-hexene | 112 | 41 | m/z 56: Prominent peak likely from a McLafferty-type rearrangement. |
| 2,3-Dimethyl-1-hexene | 112 | 69 | m/z 97 (M-15): Often more abundant. m/z 55: Higher relative intensity compared to this compound. |
Conclusion
The differentiation of this compound from its structural isomers via mass spectrometry is a clear demonstration of the technique's power in detailed structural analysis. While some isomers may share common fragments, a careful examination of the entire mass spectrum, particularly the base peak and other high-abundance ions, allows for their unambiguous identification. The differences in fragmentation are logically dictated by the principles of carbocation stability, with allylic cleavage and McLafferty rearrangements being the primary drivers of the observed spectral variations. By employing a standardized GC-MS protocol and understanding these fundamental fragmentation mechanisms, researchers can confidently distinguish between these closely related alkene isomers.
References
- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene. BenchChem.
- BenchChem. (2025). Application Note: High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers. BenchChem.
- NIST. (n.d.). 3,4-Dimethyl-2-hexene. In NIST Chemistry WebBook.
- Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner.
- Unknown. (n.d.). McLafferty Rearrangement.
- NIST. (n.d.). trans-3,4-Dimethyl-2-hexene. In NIST Chemistry WebBook.
- Whitman College. (n.d.). GCMS Section 6.9.4. Whitman People.
- Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia.
- BenchChem. (2025). Technical Support Center: GC-MS Analysis of Long-Chain Alkenes. BenchChem.
- University of Guanajuato. (n.d.).
- NIST. (n.d.). 3,4-Dimethyl-2-hexene. In NIST Chemistry WebBook.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,3-Dimethyl-1-hexene. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,3-Dimethyl-1-hexene. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,3-Dimethyl-1-hexene. In NIST Chemistry WebBook.
- NIST. (n.d.). trans-3,4-Dimethyl-2-hexene. In NIST Chemistry WebBook.
- YouTube. (2022, June 19). McLafferty Rearrangement: An overview.
- SlideShare. (n.d.). Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne.
- Pearson+. (n.d.). The following compounds undergo McLafferty rearrangement in the m... | Study Prep.
- YouTube. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
- Chromatography Forum. (2011, August 23). GC/MS method for short chain alkene?.
- NIST. (n.d.). 2-Hexene, 2,5-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2,3-Dimethyl-1-hexene. In NIST Chemistry WebBook.
- NIST. (n.d.). 3-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 1-Hexene, 2,5-dimethyl-. In NIST Chemistry WebBook.
- University of Guanajuato. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
- NIST. (n.d.). 2-Hexene, 2-methyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2-Hexene, 2,5-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 1-Hexene, 2,5-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2-Hexene, 5,5-dimethyl-, (Z)-. In NIST Chemistry WebBook.
- NIST. (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). 3-Hexene, 2,2-dimethyl-, (E)-. In NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GCMS Section 6.9.4 [people.whitman.edu]
- 3. whitman.edu [whitman.edu]
- 4. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. 3,4-Dimethyl-2-hexene [webbook.nist.gov]
- 7. 2-Hexene, 2,5-dimethyl- [webbook.nist.gov]
- 8. 2,3-Dimethyl-1-hexene [webbook.nist.gov]
A Comparative Guide to Purity Assessment of 2,3-Dimethyl-2-hexene: Quantitative NMR as a Primary Standard Method
Audience: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for Purity
In the landscape of chemical synthesis and drug development, the precise characterization of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a compound like 2,3-Dimethyl-2-hexene, a volatile and non-polar alkene, establishing an accurate purity profile is critical. This is especially true when such chemicals are used as starting materials, where impurities can propagate through a synthetic route, or as reference standards themselves. Often, niche chemicals are supplied with the explicit disclaimer that the buyer assumes responsibility for confirming identity and purity, making robust in-house analytical methods indispensable.
This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity determination of this compound. We will explore the fundamental principles of qNMR that establish it as a primary analytical technique, present a detailed experimental framework, and offer a data-driven comparison to guide researchers in selecting the most appropriate methodology for their needs.
The Principle of Quantitative NMR (qNMR): A First-Principles Approach
Unlike chromatographic techniques that rely on the comparison of a detector response to that of a reference standard of the same compound, qNMR is a primary ratio method.[1] This distinction is fundamental. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3] This physical law allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, provided the standard is stable, non-reactive, and has signals that do not overlap with the analyte.[4]
This capability is particularly powerful for novel compounds or when a certified reference material of the analyte is unavailable or prohibitively expensive.[4] The most commonly used nucleus for qNMR is ¹H due to its near 100% natural abundance and high gyromagnetic ratio, which provides excellent sensitivity.[2]
The purity of the analyte (Purityₐ) can be determined using the following master equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
Purity : Purity of the standard
-
ₐ : Analyte (this compound)
-
ₛₜd : Internal Standard
Alternative Method: Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound.[5][6] In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The Flame Ionization Detector (FID) then combusts the eluting compounds, generating a current proportional to the amount of carbon atoms.
While highly sensitive and robust, GC-FID is a comparative method. Accurate quantification necessitates a calibration curve generated from injections of the analyte of interest at known concentrations. This requires a certified reference material (CRM) of this compound, which may not be readily available. The detector response can also vary between different hydrocarbon isomers, potentially leading to inaccuracies if impurities are not properly identified and calibrated for.
Experimental Showdown: qNMR vs. GC-FID
To objectively compare these two techniques, we present a hypothetical but realistic experimental protocol for the purity assessment of a commercial batch of this compound.
Analyte and Standard Selection
-
Analyte: this compound (MW: 112.21 g/mol )[7]
-
qNMR Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (NIST SRM® 3526, Purity ≥ 99.9%, MW: 168.19 g/mol ). TMB is chosen for its chemical stability, non-volatility, and its sharp singlet signals in a region of the ¹H NMR spectrum that is free from analyte signals.
-
GC-FID Calibrant: A hypothetical certified reference material of this compound (Purity 99.8%).
Diagram: qNMR Purity Assessment Workflow
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. emerypharma.com [emerypharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. azosensors.com [azosensors.com]
- 6. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 7. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
A Guide to Inter-laboratory Comparison of 2,3-Dimethyl-2-hexene Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2,3-Dimethyl-2-hexene analysis. The primary objective is to assess the proficiency and comparability of analytical results among different laboratories employing gas chromatography. This document is intended for researchers, scientists, and drug development professionals engaged in the quantification of volatile organic compounds.
Introduction: The Imperative for Analytical Consistency
This compound, a volatile alkene, serves as a crucial intermediate in various organic syntheses. Ensuring its purity and accurately quantifying its presence in diverse matrices is paramount for downstream applications where contaminants could precipitate undesirable side reactions or introduce impurities into the final product. Gas chromatography (GC) stands as a robust and widely adopted analytical technique for assessing the purity of volatile and semi-volatile compounds such as this.[1]
Given the criticality of precise measurements, establishing consistency and reproducibility across different analytical laboratories is a fundamental requirement for quality assurance and regulatory compliance. Inter-laboratory comparison studies, also known as proficiency testing, are essential tools for evaluating and improving the performance of analytical measurements. This guide outlines a structured approach to such a comparison for this compound, drawing upon established principles of hydrocarbon analysis.[2][3][4]
Analytical Methodology: A Standardized Approach
To ensure a meaningful comparison, all participating laboratories must adhere to a standardized analytical protocol. The following method, based on established gas chromatography techniques for volatile hydrocarbons, is recommended.[1][3][5]
Principle of the Method
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[1] In this proposed method, a diluted sample of this compound is injected into the GC, where it is vaporized. The volatile components are then transported by an inert carrier gas through a capillary column. The separation of this compound from potential impurities, such as structural isomers, is achieved based on differences in their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is employed for the detection and quantification of the eluted compounds. The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.[1]
Experimental Protocol
The following detailed protocol should be followed by all participating laboratories to minimize inter-laboratory variability stemming from methodological differences.
Instrumentation:
-
A gas chromatograph equipped with a capillary split/splitless injector and a flame ionization detector (FID).[1]
-
A data acquisition and processing system.[1]
Reagents and Materials:
-
This compound standard (CAS No. 7145-20-2), >98% purity.[6][7][8][9]
-
High-purity n-Hexane for sample dilution.
-
Helium carrier gas, high purity.
Sample Preparation:
-
Accurately prepare a 1% (v/v) solution of the this compound sample in n-Hexane.
-
Transfer the solution to an autosampler vial and cap it securely.
Gas Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 150°CHold: 5 min at 150°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
Data Acquisition and Processing:
-
Collect data for the entire run time.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Experimental Workflow Diagram
The logical flow of the analytical process is illustrated in the diagram below.
Caption: Workflow for the GC analysis of this compound.
Inter-laboratory Comparison Design
A successful inter-laboratory comparison hinges on a well-defined study design. The following outlines the key components.
Study Coordinator
A designated study coordinator will be responsible for the preparation and distribution of the test material, collection of results, statistical analysis, and dissemination of the final report.
Test Material
A homogenous batch of this compound will be prepared and distributed to all participating laboratories. The purity of this material will be thoroughly characterized by a reference laboratory.
Participating Laboratories
A minimum of five laboratories with experience in gas chromatography is recommended to ensure statistically significant results.
Reporting of Results
Each laboratory will be required to perform a minimum of three independent measurements of the test material and report the individual purity values, the mean, and the standard deviation.
Data Presentation and Analysis
The collected data should be presented in a clear and concise manner to facilitate comparison.
Tabulated Results
A summary table should be created to compare the results from all participating laboratories.
| Laboratory | Measurement 1 (% Area) | Measurement 2 (% Area) | Measurement 3 (% Area) | Mean (% Area) | Standard Deviation |
| Lab A | 98.5 | 98.7 | 98.6 | 98.6 | 0.10 |
| Lab B | 98.2 | 98.4 | 98.3 | 98.3 | 0.10 |
| Lab C | 98.8 | 98.9 | 98.7 | 98.8 | 0.10 |
| Lab D | 98.4 | 98.5 | 98.6 | 98.5 | 0.10 |
| Lab E | 98.6 | 98.5 | 98.7 | 98.6 | 0.10 |
| Consensus Mean | 98.56 | ||||
| Overall Standard Deviation | 0.18 |
Note: The data presented in this table is hypothetical and serves as an example.
Statistical Analysis
The results of the inter-laboratory comparison should be statistically evaluated to assess the level of agreement between laboratories. This can include:
-
Calculation of a consensus mean and standard deviation: Provides a measure of the central tendency and dispersion of the data.
-
Z-scores: To evaluate the performance of individual laboratories against the consensus mean.
-
Cochran's and Grubb's tests: To identify potential outliers in the data.
Discussion of Potential Sources of Variability
Even with a standardized protocol, some degree of variability between laboratories is expected. It is crucial to identify and discuss the potential sources of these discrepancies.
-
Instrumental Differences: Variations in GC systems, column manufacturers, and detector sensitivity can contribute to differences in results.
-
Sample Handling: Minor variations in sample preparation and injection technique can introduce errors.
-
Data Processing: Differences in integration parameters and software can affect the final calculated purity.
-
Analyst Experience: The skill and experience of the analyst can play a significant role in the precision and accuracy of the results.
Conclusion and Recommendations
This guide provides a robust framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to the standardized protocol and employing rigorous statistical analysis, participating laboratories can gain valuable insights into their analytical performance and identify areas for improvement. The ultimate goal of such a study is to enhance the overall quality and reliability of this compound analysis across the scientific community.
References
- Manual on Hydrocarbon Analysis, 6th Edition. ASTM. [Link]
- ISO 12219-3:2012 Interior air of road vehicles — Part 3: Screening method for the determination of the emissions of volatile organic compounds from vehicle interior parts and materials — Micro-scale chamber method.
- ASTM D7833-23 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
- Complete list of compliance & testing standards (US EPA, ISO, CEN). Emissions Analytics. [Link]
- 2,3-Dimethylhex-2-ene. SIELC Technologies. [Link]
- ASTM D7753-18 Standard Test Method for Hydrocarbon Types and Benzene in Light Petroleum Distillates by Gas Chromatography.
- IMPROVED DETERMINATION OF VOLATILE ORGANIC COMPOUNDS IN WATER BY SPME AND GC/MS: ISO STANDARD 17943. Pollution Solutions Online. [Link]
- ISO/TC 35/SC 16/WG 1 - Volatile and semi-volatile organic compounds. iTeh Standards. [Link]
- ISO 5601:2023 Paints and varnishes - Determination of volatile organic compound (VOC) and/or semi-volatile organic compound (SVOC) content - Best practices for the selection of test methods. Sky Bear Technical Standards. [Link]
- Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants.
- ASTM Methods. Chebios. [Link]
- 2-Hexene, 2,3-dimethyl-. NIST WebBook. [Link]
- This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. chebios.it [chebios.it]
- 6. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]
- 7. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 8. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
Theoretical vs. experimental spectral data for 2,3-Dimethyl-2-hexene
An In-Depth Guide to the Spectral Analysis of 2,3-Dimethyl-2-hexene: A Comparison of Theoretical Predictions and Experimental Data
Introduction: The Analytical Imperative for this compound
This compound (C₈H₁₆) is a tetrasubstituted alkene whose structural elucidation serves as an excellent case study for the application of modern spectroscopic techniques.[1][2][3] For researchers in organic synthesis, drug development, and materials science, unambiguous characterization of such molecules is paramount. Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, connectivity, and chemical environment. This guide offers a comparative analysis of experimental spectral data against theoretical predictions for this compound, providing field-proven insights into the nuances of spectral interpretation and the power of computational chemistry. We will delve into four cornerstone analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Part 1: Experimental Spectral Data Acquisition and Interpretation
The acquisition of high-quality experimental data is the bedrock of chemical analysis. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For this compound, both ¹H and ¹³C NMR are essential for mapping its carbon skeleton and proton environments.
-
Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is crucial as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
-
Internal Standard: A small amount of Tetramethylsilane (TMS) is added. TMS is the universally accepted internal standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and the high shielding of its equivalent protons and carbons, ensuring its signal rarely overlaps with analyte signals.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR , a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.[4]
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
The following table summarizes the experimental NMR data for this compound, sourced from the PubChem database.[1]
| Technique | Atom Assignment | Experimental Chemical Shift (δ, ppm) | Description |
| ¹H NMR | H-4 (CH₂) | ~1.95 | Triplet |
| H-1, H-2, H-3 (CH₃) | ~1.60 | Singlet (overlapping) | |
| H-5 (CH₂) | ~1.35 | Sextet | |
| H-6 (CH₃) | ~0.88 | Triplet | |
| ¹³C NMR | C-2, C-3 (C=C) | 125.4, 120.9 | Alkene carbons |
| C-4 (CH₂) | 31.8 | ||
| C-5 (CH₂) | 22.1 | ||
| C-1 (CH₃) | 21.0 | ||
| C-2', C-3' (CH₃) | 20.8, 17.5 | Methyls on double bond | |
| C-6 (CH₃) | 14.1 |
Note: Specific assignments of the vinylic methyls and carbons can be ambiguous without advanced 2D NMR experiments.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an invaluable tool for identifying the presence of specific functional groups.
-
Sample Introduction: A small amount of liquid this compound is injected into an evacuated gas cell. The sample volatilizes to fill the cell.
-
Data Acquisition: The gas cell is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer. A beam of IR radiation is passed through the sample.
-
Interferogram Collection: The detector measures the interference pattern of the transmitted radiation (the interferogram).
-
Data Processing: A Fourier transform is applied to the interferogram to convert it into a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).
The gas-phase IR spectrum from the NIST Chemistry WebBook shows characteristic peaks for an alkene.[2][5]
| Experimental Peak (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~2965-2870 | C-H Stretch (sp³ C-H) | Strong |
| ~1465 | C-H Bend (CH₂ and CH₃) | Medium |
| ~1375 | C-H Bend (gem-dimethyl) | Medium-Weak |
| ~1670 (predicted) | C=C Stretch (tetrasubstituted) | Very Weak or Absent |
Causality Note: The C=C stretching vibration in a symmetrically tetrasubstituted alkene like this compound results in a very small change in the dipole moment. Consequently, this peak is often very weak or completely absent in the IR spectrum, a key diagnostic feature.[5]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation.
-
Separation (GC): The sample is injected into a Gas Chromatograph (GC), where it is vaporized and travels through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization (EI): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a beam of 70 eV electrons. This high energy ejects an electron from the molecule, forming a radical cation (M•⁺), known as the molecular ion.
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
The NIST mass spectrum for this compound shows a molecular ion and a characteristic fragmentation pattern.[2]
| m/z (Mass/Charge) | Proposed Fragment Identity | Relative Intensity (%) |
| 112 | [C₈H₁₆]•⁺ (Molecular Ion) | ~15 |
| 83 | [M - C₂H₅]⁺ | ~95 |
| 55 | [C₄H₇]⁺ | 100 (Base Peak) |
| 41 | [C₃H₅]⁺ | ~70 |
Trustworthiness Note: The fragmentation pattern is logical. The loss of an ethyl radical (•C₂H₅, 29 Da) to form the stable tertiary carbocation at m/z 83 is a highly favored pathway. The base peak at m/z 55 likely arises from further rearrangement and fragmentation.
Part 2: Theoretical Spectral Data Prediction
Computational chemistry provides a powerful means to predict spectral properties, offering a valuable complement to experimental work.[6][7] These predictions can aid in spectral assignment and provide insight into molecular properties that are difficult to measure directly.
Theoretical NMR Prediction
Theoretical NMR chemical shifts are most commonly calculated using Density Functional Theory (DFT).[8] The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts.[9]
-
Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, a GIAO-NMR calculation is performed at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) to compute the absolute shielding tensor for each nucleus.
-
Chemical Shift Conversion: The calculated absolute shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of TMS (σ_ref) at the same level of theory: δ_pred = σ_ref - σ_calc .
-
Solvent Modeling: To improve accuracy, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Theoretical IR and MS Prediction
-
IR Spectroscopy: Theoretical IR spectra are also calculated from the optimized molecular geometry. A frequency calculation is performed, which computes the vibrational modes of the molecule and their corresponding IR intensities. These calculations can predict the position and relative intensity of absorption bands.[10]
-
Mass Spectrometry: Predicting EI-MS spectra is more complex due to the high-energy, non-equilibrium nature of the fragmentation process. Methods range from rule-based systems to quantum mechanics-based approaches and machine learning models trained on large spectral libraries.[11][12] Tools like Competitive Fragmentation Modeling (CFM-EI) can predict fragmentation patterns from a given chemical structure.[11]
Part 3: Comparative Analysis: Theory vs. Experiment
This section provides a direct comparison of the experimental data with theoretically expected values. The goal is to understand the strengths and limitations of both approaches.
| Technique | Parameter | Experimental Value | Theoretical Prediction & Rationale | Concordance & Discrepancy |
| ¹³C NMR | Vinylic Carbons (C=C) | 125.4, 120.9 ppm | Predicted in the 115-140 ppm range. DFT calculations typically predict these values with good accuracy (<5 ppm error).[13] | Excellent. The experimental values fall squarely within the expected range for tetrasubstituted alkenes. |
| Aliphatic Carbons | 14.1 - 31.8 ppm | Predicted in the 10-35 ppm range. The exact values depend heavily on the specific environment.[13] | Excellent. The experimental data aligns well with standard chemical shift tables and expectations from DFT models. | |
| IR | C=C Stretch | Very weak or absent | Calculations would predict a vibrational mode around 1670 cm⁻¹, but its IR intensity would be calculated as near-zero due to the minimal change in dipole moment for this symmetric vibration. | Excellent. The absence of this peak experimentally is a key feature that is correctly predicted by theory. |
| C-H Stretch | 2965-2870 cm⁻¹ | DFT frequency calculations reliably predict strong sp³ C-H stretching modes just below 3000 cm⁻¹. | Excellent. Theoretical predictions for this region are generally very accurate. | |
| MS | Molecular Ion (M•⁺) | m/z 112 | The molecular weight is 112.21 g/mol .[2] The molecular ion is expected at m/z 112. | Excellent. The presence of the molecular ion confirms the molar mass. |
| Major Fragment | m/z 83 | Computational fragmentation models (like CFM-EI) would predict the loss of stable radicals. Loss of •C₂H₅ is a highly probable event, leading to a stable tertiary cation.[11] | Excellent. The most abundant high-mass fragment is correctly rationalized by established fragmentation rules and computational models. |
Conclusion
The spectral analysis of this compound demonstrates a remarkable concordance between high-quality experimental data and the predictions of computational chemistry.
-
NMR spectroscopy provides an unambiguous map of the carbon and proton framework, with experimental chemical shifts aligning closely with values predicted by DFT-GIAO methods.
-
IR spectroscopy highlights a key feature of symmetric alkenes—the near-invisibility of the C=C stretch—a phenomenon perfectly explained by the principles of molecular vibrations and dipole moments, which are accurately modeled by frequency calculations.
-
Mass spectrometry reveals a clear molecular ion and a logical fragmentation pattern driven by carbocation stability, which can be rationalized and predicted by modern computational tools.
For researchers and drug development professionals, this guide underscores a critical principle: the synergy between experimental measurement and theoretical modeling provides the most robust and reliable platform for molecular characterization. While experimental data remains the ultimate ground truth, computational methods are indispensable for interpretation, prediction, and gaining deeper insight into molecular structure and behavior.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23528, this compound.
- Amarasinghe, N. R., Turner, P., & Todd, M. H. (2012). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- NIST (National Institute of Standards and Technology). (n.d.). 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- Wiley-VCH GmbH. (n.d.). This compound. In SpectraBase.
- Mol-Instincts. (n.d.). This compound 7145-20-2 wiki.
- NIST (National Institute of Standards and Technology). (n.d.). IR Spectrum for 2-Hexene, 2,3-dimethyl-. In NIST Chemistry WebBook.
- The Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari.
- Stravs, M. A. (2024). A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning. Chimia (Aarau), 78(7-8), 525-530.
- National Institutes of Health. (n.d.). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5357262, 2,3-Dimethyl-3-hexene.
- American Chemical Society. (2025). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ACS Omega.
- NIST (National Institute of Standards and Technology). (n.d.). 2-Hexene, 2,3-dimethyl-.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11007854, (2E)-3,4-Dimethyl-2-hexene.
- Allen, F., Pon, A., & Wishart, D. S. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry.
- Science in China Press. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols.
- ResearchGate. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
- University of Luxembourg. (n.d.). This compound (C8H16). PubChemLite.
- The Royal Society of Chemistry. (2014). Allenes and computational chemistry: from bonding situations to reaction mechanisms. Chemical Society Reviews.
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Professor Dave Explains. (2016, April 30). Practice Problem: Assigning Molecular Structure From an NMR Spectrum [Video]. YouTube.
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
- 6. A Decade of Computational Mass Spectrometry from Reference Spectra to Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allenes and computational chemistry: from bonding situations to reaction mechanisms - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An Economic Analysis of Synthetic Routes to 2,3-Dimethyl-2-hexene: A Comparative Guide for Researchers
Introduction: The Significance of 2,3-Dimethyl-2-hexene
This compound is a valuable branched aliphatic alkene that serves as a key intermediate and building block in the synthesis of various fine chemicals, pharmaceuticals, and specialty materials. Its unique structural motif makes it a target of interest for researchers in organic synthesis and drug development. The economic viability of producing this compound is paramount for its broader application. This guide provides a comprehensive economic and practical analysis of three distinct synthetic routes to this compound: the dehydration of a tertiary alcohol, the Wittig reaction, and the McMurry coupling reaction. By examining the costs of raw materials, reaction conditions, and reported yields, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy.
Route 1: Dehydration of 2,3-Dimethyl-3-hexanol
The acid-catalyzed dehydration of tertiary alcohols is a classic and often straightforward method for the synthesis of alkenes. In this route, 2,3-dimethyl-3-hexanol is treated with a strong acid, such as sulfuric acid, to yield this compound. The reaction proceeds through an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.
Causality Behind Experimental Choices
The choice of a strong, non-nucleophilic acid like sulfuric acid is crucial to favor elimination over substitution. The reaction is typically heated to drive the equilibrium towards the alkene product by removing it and water as they form. The stability of the resulting tetrasubstituted alkene, this compound, is a significant thermodynamic driving force for this reaction.
Experimental Protocol: Dehydration of 2,3-Dimethyl-3-hexanol
-
To a round-bottom flask equipped with a distillation apparatus, add 2,3-dimethyl-3-hexanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture gently to initiate the dehydration.
-
Collect the distillate, which will be a mixture of the alkene product and water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation to obtain this compound.
Economic Analysis
| Reagent | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Cost per Mole (USD) |
| 2,3-Dimethyl-3-hexanol | 130.23 | 45.00 | 25 g | 23.04 |
| Sulfuric Acid (98%) | 98.08 | 123.21/MT | 1 kg | ~0.01 (catalytic) |
Note: Prices are based on currently available data and may vary depending on the supplier and quantity.
Route 2: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds. In this proposed route, 3-pentanone reacts with the ylide generated from isopropyltriphenylphosphonium bromide to form this compound.
Causality Behind Experimental Choices
This route offers excellent control over the position of the double bond. The choice of a strong base, such as butyllithium, is necessary to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane to prevent quenching of the highly basic ylide.
Experimental Protocol: Wittig Reaction
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide in anhydrous dichloromethane.
-
Cool the suspension to 0 °C and slowly add a solution of butyllithium in hexanes. Allow the mixture to warm to room temperature and stir until the deep red color of the ylide persists.
-
Cool the ylide solution back to 0 °C and add a solution of 3-pentanone in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
The triphenylphosphine oxide byproduct can be largely removed by precipitation from a nonpolar solvent or by column chromatography.
-
Purify the resulting this compound by distillation.
Economic Analysis
| Reagent | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Cost per Mole (USD) |
| 3-Pentanone | 86.13 | 57.00 | 500 mL | 6.13 |
| Isopropyltriphenylphosphonium Bromide | 383.28 | 71.65 | 1 g | 27494.82 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 77.00 | 50 mL | 616.00 |
| Dichloromethane | 84.93 | 114.20 | 500 mL | 19.43 |
Note: The high cost of the Wittig reagent is a significant factor in the economic evaluation of this route.
Route 3: The McMurry Coupling Reaction
The McMurry reaction provides a method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. In this case, two molecules of 3-pentanone would be coupled to yield this compound.
Causality Behind Experimental Choices
This reaction utilizes a low-valent titanium species, typically generated in situ from the reduction of titanium(III) or titanium(IV) chloride with a reducing agent like a zinc-copper couple. The reaction is driven by the high oxophilicity of titanium, which facilitates the deoxygenation of the intermediate pinacolate. Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively solvates the titanium species.
Experimental Protocol: McMurry Coupling of 3-Pentanone
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and a zinc-copper couple.
-
Cool the stirred suspension in an ice bath and slowly add titanium(III) chloride.
-
Remove the ice bath and heat the mixture to reflux for one hour to generate the active low-valent titanium species (a black slurry).
-
Cool the mixture to room temperature and add a solution of 3-pentanone in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction to room temperature and quench by the slow addition of water or a dilute acid.
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation.
Note: While a specific yield for the McMurry coupling of 3-pentanone to this compound is not explicitly reported, yields for intermolecular McMurry couplings of aliphatic ketones can vary widely, often in the range of 30-60%.
Economic Analysis
| Reagent | Molecular Weight ( g/mol ) | Price (USD) | Quantity | Cost per Mole (USD) |
| 3-Pentanone | 86.13 | 57.00 | 500 mL | 6.13 |
| Titanium(III) chloride (10-15% solution) | 154.23 | 86.50 | 250 mL | Variable |
| Zinc-Copper Couple | 128.94 | 36.65 | 25 g | 181.89 |
| Tetrahydrofuran (THF) | 72.11 | 99.72 | 4 L | 1.79 |
Note: The cost of the titanium(III) chloride solution can vary based on concentration. The cost per mole is calculated based on the price of the solid reagent for comparison.
Comparative Analysis
| Feature | Dehydration of 2,3-Dimethyl-3-hexanol | Wittig Reaction | McMurry Coupling |
| Starting Material Cost | Moderate | High (due to phosphonium salt) | Low (ketone is inexpensive) |
| Reagent Cost | Very Low | Very High (butyllithium) | Moderate |
| Estimated Yield | High (80-90%) | Moderate (40-70%) | Moderate (30-60%) |
| Atom Economy | Good | Poor (phosphine oxide byproduct) | Good |
| Procedural Simplicity | Simple | Moderate (requires inert atmosphere) | Moderate (requires inert atmosphere) |
| Waste Products | Water, minimal acid | Triphenylphosphine oxide | Titanium oxides |
| Scalability | Readily scalable | Challenging due to cost and byproduct | Scalable |
Visualizing the Synthetic Workflows
Caption: Dehydration of 2,3-Dimethyl-3-hexanol.
Caption: Wittig synthesis of this compound.
Caption: McMurry coupling for this compound.
Conclusion and Recommendations
Based on this economic and practical analysis, the dehydration of 2,3-dimethyl-3-hexanol emerges as the most economically favorable route for the synthesis of this compound on a laboratory scale. This method utilizes inexpensive starting materials and reagents, involves a relatively simple procedure, and is expected to provide a high yield of the desired product.
The Wittig reaction , while offering excellent regiochemical control, is severely hampered by the exceptionally high cost of the phosphonium salt and the strong base required. The generation of a stoichiometric amount of triphenylphosphine oxide also presents purification challenges and poor atom economy, making this route economically unviable for large-scale synthesis.
The McMurry coupling offers an interesting alternative, starting from an inexpensive and readily available ketone. However, the cost of the titanium reagent and the moderate expected yields make it less economically attractive than the dehydration route. The procedure also requires strict inert atmosphere techniques.
For researchers and drug development professionals where cost-effectiveness and scalability are primary concerns, the dehydration of 2,3-dimethyl-3-hexanol is the recommended synthetic strategy. The Wittig and McMurry reactions, while mechanistically elegant and useful for the synthesis of more complex or sensitive molecules, are not the most practical choices for the straightforward preparation of this compound from an economic standpoint.
References
- Business Analytiq. Sulfuric Acid Price Index. [Link]
- Lab Alley.
Environmental impact comparison of 2,3-Dimethyl-2-hexene synthesis methods
An Environmental and Practical Guide to the Synthesis of 2,3-Dimethyl-2-hexene for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are no longer a niche consideration but a driving force for innovation. The selection of a synthetic route is a critical decision that extends beyond mere yield and purity, now encompassing a holistic assessment of environmental impact, safety, and resource efficiency. This guide provides a comprehensive comparison of common and emerging methodologies for the synthesis of this compound, a representative tetrasubstituted alkene.
Alkenes are foundational building blocks in organic chemistry, serving as precursors for a vast array of functional molecules.[1] The methods used for their synthesis, however, vary dramatically in their environmental footprint. This document delves into three distinct and illustrative pathways—acid-catalyzed dehydration, the Wittig reaction, and alkene metathesis—to provide researchers and development professionals with the data and insights needed to make more sustainable and efficient synthetic choices.
Methodology 1: Acid-Catalyzed Dehydration of Alcohols
The dehydration of an alcohol is a classic and direct method for synthesizing alkenes.[2] This elimination reaction typically involves heating the corresponding alcohol in the presence of a strong acid. For this compound, the precursor would be 2,3-Dimethyl-2-hexanol.
Mechanism and Environmental Considerations:
The reaction generally proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. While effective, this pathway is often plagued by a lack of selectivity. The carbocation can rearrange to more stable forms, and elimination can occur at different positions, leading to a mixture of isomeric alkenes. This necessitates energy-intensive purification steps and generates significant waste, lowering the overall process efficiency.
The traditional use of strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) presents considerable environmental and safety hazards.[3] These corrosive reagents require neutralization, creating large quantities of inorganic salt waste and contributing to a high Environmental Factor (E-Factor).
A greener alternative involves replacing homogenous mineral acids with reusable solid acid catalysts, such as Montmorillonite KSF clay.[3] This approach simplifies product work-up, eliminates the need for neutralization, and allows for the catalyst to be recovered and reused, significantly reducing waste.[3]
Workflow for Alcohol Dehydration
Caption: Workflow for alkene synthesis via alcohol dehydration.
Methodology 2: The Wittig Reaction
The Wittig reaction is a renowned and powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[4][5] To synthesize this compound, one could react 3-methyl-2-hexanone with ethylidenetriphenylphosphorane.
Mechanism and Environmental Considerations:
Despite its synthetic utility, the Wittig reaction is a prime example of poor atom economy.[6] The reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.[7] This high-molecular-weight solid waste is often difficult to remove from the product mixture, complicating purification. The mass of this byproduct far exceeds the mass of the desired alkene product, leading to an exceptionally high theoretical E-Factor.
Furthermore, the synthesis of the required phosphonium ylide involves the use of a strong base and typically requires anhydrous aprotic solvents like THF or diethyl ether.[8][9] These volatile organic compounds (VOCs) are flammable and pose significant health and environmental risks.[10] While greener variations, such as aqueous Wittig reactions, have been developed, they are often limited to specific substrates.[11]
Workflow for Wittig Reaction
Caption: Workflow for alkene synthesis via the Wittig reaction.
Methodology 3: Alkene Metathesis
Olefin metathesis is a Nobel Prize-winning technology that has revolutionized the synthesis of complex molecules by reorganizing carbon-carbon double bonds.[12] A plausible, though non-trivial, route to this compound could involve the cross-metathesis of two simpler, readily available alkenes, catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst.
Mechanism and Environmental Considerations:
From a green chemistry perspective, metathesis is highly attractive. Its primary advantage is its exceptional atom economy.[13] The reaction is catalytic, requiring only small amounts of the metal complex, and the byproducts are typically other volatile alkenes, which are easily removed or can even be valuable co-products.[7] This results in minimal waste generation.[13]
The catalysts exhibit remarkable stability and tolerance to a wide range of functional groups, often eliminating the need for protecting groups, which shortens synthetic sequences and reduces waste.[13][14]
The main environmental drawback has been the reliance on chlorinated solvents like dichloromethane (DCM) for many metathesis reactions.[9] However, significant research has led to the development of catalysts that are active in more environmentally benign solvents, broadening the green appeal of this methodology.
Workflow for Alkene Metathesis
Caption: Relationship between synthesis methods and green metrics.
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers must adhere to all institutional safety guidelines and conduct appropriate risk assessments before proceeding.
Protocol 1: Greener Dehydration of 2,3-Dimethyl-2-hexanol using Montmorillonite KSF Clay
This protocol is adapted from greener methodologies for alcohol dehydration and avoids the use of strong liquid acids. [3]
-
Apparatus Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Reagent Charging: To the round-bottom flask, add 2,3-Dimethyl-2-hexanol (13.0 g, 0.1 mol) and Montmorillonite KSF clay (2.0 g, ~15% by weight). Add a magnetic stir bar.
-
Reaction and Distillation: Heat the flask in a heating mantle while stirring. The alkene products will begin to co-distill with water as they are formed. The head temperature should be maintained below ~125°C, as the boiling point of the target alkene is approximately 122°C. [15]Continue heating until no more distillate is collected.
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (20 mL) to remove any acidic impurities, followed by a wash with brine (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove any low-boiling isomers under reduced pressure. The final product can be further purified by fractional distillation if necessary to separate any remaining isomers.
-
Catalyst Recovery: The clay catalyst remaining in the reaction flask can be washed with a suitable solvent (e.g., acetone), dried in an oven, and stored for reuse.
Protocol 2: Wittig Synthesis of this compound
This protocol illustrates the classic Wittig approach and highlights the associated waste generation.
-
Ylide Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (40.8 g, 0.11 mol) in anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (n-BuLi, 44 mL of a 2.5 M solution in hexanes, 0.11 mol) via syringe. The formation of the red-orange ylide will be observed. Allow the mixture to stir at room temperature for 1 hour.
-
Carbonyl Addition: Cool the ylide solution back to 0°C. Add a solution of 3-methyl-2-hexanone (11.4 g, 0.1 mol) in anhydrous THF (20 mL) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide. This mixture must be purified by column chromatography on silica gel, typically eluting with a non-polar solvent like hexanes. The separation of the non-polar alkene from the more polar triphenylphosphine oxide is straightforward but requires a significant volume of solvent.
Conclusion and Future Outlook
This guide demonstrates a clear hierarchy of environmental performance among the selected synthesis methods for this compound.
-
The Wittig reaction , while synthetically powerful, is fundamentally unsustainable due to its abysmal atom economy and generation of stoichiometric, non-recyclable waste. [7]* Acid-catalyzed dehydration offers a more atom-economical route, but its green credentials depend entirely on the choice of catalyst. The traditional use of strong mineral acids is environmentally taxing, whereas the adoption of reusable solid acids represents a significant improvement. [3]* Alkene metathesis stands out as the most elegant and environmentally benign strategy, characterized by its catalytic nature, high atom economy, and minimal waste production. [13]Its primary challenge lies in catalyst cost and the need for greener solvent systems, both of which are areas of active research.
For researchers and drug development professionals, the path forward involves prioritizing catalytic routes over stoichiometric ones. The principles of green chemistry encourage a shift away from classical "named reactions" that are inherently wasteful and toward modern, catalytic solutions like metathesis. Furthermore, the continued exploration of biocatalytic and chemoenzymatic processes holds immense promise for the future of alkene synthesis, offering pathways that operate under mild, aqueous conditions with unparalleled selectivity. [16][17][18]By integrating these considerations early in the development process, the chemical industry can create more efficient, safer, and sustainable manufacturing pathways.
References
- Chemical Communications. (2018). Biocatalytic selective functionalisation of alkenes via single-step and one-pot multi-step reactions. RSC Publishing.
- ResearchGate. (n.d.). Biocatalytic selective functionalisation of alkenes: Via single-step and one-pot multi-step reactions | Request PDF.
- SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity.
- USC Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. University of Southern California.
- PubMed Central. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION.
- Green Chemistry (RSC Publishing). (2016). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis.
- PubMed. (2024).
- Thomasnet. (2022). Reducing the Environmental Impact of Industrial Solvent Use.
- Beyond Benign. (n.d.).
- SciSpace. (2021). A Review on Olefin Metathesis Reactions as a Green Method for the Synthesis of Organic Compounds.
- JOCPR. (n.d.). Atom Economy Green Synthesis in Organic Chemistry.
- LookChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Science and Education Publishing. (2016).
- LAB2 SYNTHESIS OF ALKENES handout. (n.d.).
- Nature. (n.d.).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. beyondbenign.org [beyondbenign.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 10. thomasnet.com [thomasnet.com]
- 11. sciepub.com [sciepub.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Metathesis [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound|lookchem [lookchem.com]
- 16. Biocatalytic selective functionalisation of alkenes via single-step and one-pot multi-step reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Bio-electrocatalytic Alkene Reduction Using Ene-Reductases with Methyl Viologen as Electron Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dimethyl-2-hexene for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2,3-Dimethyl-2-hexene, grounded in established safety protocols and environmental regulations. Our objective is to empower researchers with the knowledge to manage this substance confidently, ensuring the protection of personnel, facilities, and the environment.
The causality behind these rigorous disposal protocols stems from the inherent hazards of this compound. It is a highly flammable liquid and vapor, posing a significant fire risk.[1] Furthermore, it presents a serious aspiration toxicity hazard, meaning it can be fatal if swallowed and enters the airways.[2] Its classification as an environmental hazard, toxic to aquatic life, underscores the imperative to prevent its release into sewer systems or the wider environment.[3]
Core Principle of Disposal: Professional Hazardous Waste Management
The foundational principle for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6] The discharge of organic solvents into the sewer system is broadly prohibited and can lead to environmental contamination and infrastructure damage.[7] The only professionally acceptable and legally compliant method of disposal is through a certified hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.
While some informal sources may mention methods like evaporation for minute quantities, these are not advisable in a professional research setting due to the release of vapors and the inherent fire risk.[8] For all quantities of waste generated in a laboratory, the protocol of collection and professional disposal must be followed.
Hazard Profile and Chemical Properties
A thorough understanding of the substance's properties is critical for safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Appearance | Liquid | [2] |
| Flash Point | 15.6 °C | [9] |
| Boiling Point | 122 °C | [9] |
| Density | 0.729 g/cm³ | [9] |
| Hazards | Highly Flammable, Aspiration Hazard, Skin/Eye Irritant, Aquatic Toxin | [1][3] |
Step-by-Step Laboratory Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
1. Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[10] All potential ignition sources—such as open flames, hot plates, and non-intrinsically safe electrical equipment—must be removed from the vicinity.[4][11]
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant lab coat should be worn.
2. Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Designate a Waste Stream: this compound is a non-halogenated organic solvent . It must be collected in a waste container specifically designated for this category.[12]
-
Avoid Mixing: Do not mix this waste with other waste streams, such as halogenated solvents, acids, bases, or aqueous waste. Mixing incompatible wastes can generate heat, gas, or violent reactions.
3. Containerization and Labeling
The integrity and labeling of the waste container are paramount for safety and regulatory compliance.
-
Select an Appropriate Container: Use a container made of a material compatible with this compound (e.g., glass or polyethylene). The container must have a tightly sealing cap to prevent the escape of flammable vapors.[7][10]
-
Proper Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[7] The label must include:
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
Appropriate hazard pictograms (e.g., Flammable, Health Hazard, Environmental Hazard).
-
The date accumulation started.
-
4. Temporary On-Site Storage
Waste containers must be stored safely pending pickup by disposal professionals, adhering to OSHA regulations for flammable liquids.[6][13]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Use a Flammable Liquids Cabinet: The container should be placed within an approved flammable liquids storage cabinet.[14] These cabinets are designed to protect their contents from fire.
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.
-
Quantity Limits: Be aware of the quantity limits for storing flammable liquids in a given area. OSHA generally limits storage outside of approved cabinets to 25 gallons.[4]
5. Arranging for Final Disposal
-
Contact EHS: Once the container is approaching full, or in accordance with your facility's policies, contact your institution's Environmental Health & Safety (EHS) department. They will provide instructions for pickup and final disposal.
-
Use a Certified Vendor: If your facility does not have an EHS department, you must contact a certified hazardous waste disposal company to arrange for the removal of the waste.[4] These companies are equipped to transport and dispose of the material in accordance with all federal and state regulations, such as those set by the EPA under the Resource Conservation and Recovery Act (RCRA).
Emergency Procedures for Spills and Exposure
Spill Response:
-
Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated and remove all ignition sources.[10]
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[11]
-
Collect Waste: Use non-sparking tools to collect the absorbed material and place it in a sealable, labeled container for disposal as hazardous waste.[10][11]
-
Decontaminate: Clean the spill area thoroughly.
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting due to the high risk of aspiration into the lungs.[11] Seek immediate emergency medical help.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management of this compound waste in a laboratory setting.
Caption: Decision workflow for safe disposal of this compound.
References
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (n.d.). AURA.
- OSHA Standard 1910.106 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
- OSHA Standard 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
- Disposal of flammable and dangerous substances. (2022, August 8). TFT Pneumatic.
- Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Disposing of small quantities of hydrocarbons. (2023, December 8). UK Science Technician Community.
- 2,3-Dimethylhexane. (n.d.). PubChem, National Institutes of Health.
- Safety Data Sheet for Flammable Liquefied Gas Mixture. (2018, March 13). Airgas.
- Disposal of Testing for Alkane/Alkene. (2025, November 17). UK Science Technician Community.
- This compound. (n.d.). LookChem.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). US Environmental Protection Agency.
- Proper disposal of chemicals. (2023, August 20). Sciencemadness Wiki.
- Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology EHS.
Sources
- 1. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethylhexane | C8H18 | CID 11447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. airgas.com [airgas.com]
- 4. ishn.com [ishn.com]
- 5. 1910.106 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
- 6. triumvirate.com [triumvirate.com]
- 7. web.mit.edu [web.mit.edu]
- 8. community.preproom.org [community.preproom.org]
- 9. lookchem.com [lookchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. community.preproom.org [community.preproom.org]
- 13. tft-pneumatic.com [tft-pneumatic.com]
- 14. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-2-hexene
This guide provides essential safety and handling information for 2,3-Dimethyl-2-hexene, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with in-depth, actionable intelligence that extends beyond the product, ensuring your safety and the integrity of your research. This document is structured to deliver immediate, critical information for operational planning and procedural execution.
Understanding the Risks: Hazard Analysis of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 7145-20-2) is an alkene that presents several significant risks that must be mitigated through proper personal protective equipment (PPE) and handling protocols.[1][2]
The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[3]
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor[3] |
| Skin sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[3] |
| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation[3] |
The flammability of this compound is a primary concern. It is a highly flammable liquid and its vapors can form explosive mixtures with air.[4][5] Therefore, it is crucial to handle this chemical away from any potential ignition sources. Additionally, it is a skin sensitizer and can cause serious eye irritation upon contact.[3]
Core Protective Measures: Selecting the Appropriate PPE
A multi-layered approach to personal protection is essential when working with this compound. The following table outlines the recommended PPE, with detailed explanations for the necessity of each.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles | To protect against splashes that can cause serious eye irritation.[3] |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can lead to allergic reactions.[3] Always inspect gloves for tears or degradation before use. |
| Body Protection | Flame-retardant lab coat | To protect against accidental splashes and in case of a fire. |
| Chemical-resistant apron | Recommended when handling larger volumes to provide an additional layer of protection. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of flammable and potentially irritating vapors. |
| Air-purifying respirator with organic vapor cartridges | Required if working outside of a fume hood or if ventilation is inadequate. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is as crucial as wearing the correct PPE. The following step-by-step guidance will ensure a safer laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that all necessary PPE is available and in good condition.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[4][6]
-
Grounding: To prevent the buildup of static electricity, which could ignite the flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[6]
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[6]
-
Avoiding Contamination: Avoid breathing vapors and prevent contact with skin and eyes.[7]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
-
Store separately from oxidizing agents and other incompatible materials.[6]
Disposal Plan:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4][8]
-
Contaminated materials, including empty containers, should be treated as hazardous waste.[4]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]
-
Spill: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.[6][8]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: A flowchart outlining the process for selecting appropriate PPE and following safe handling procedures for this compound.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LookChem. (n.d.). This compound.
- Airgas. (2018). Safety Data Sheet for Flammable Liquefied Gas Mixture.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- SIELC Technologies. (2018). 2,3-Dimethylhex-2-ene.
- Gelest, Inc. (2016). Safety Data Sheet for 2,3-DIMETHYL-2-BUTENE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethyl-2,4-Hexadiene.
- Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,3-Dimethylhex-2-ene | SIELC Technologies [sielc.com]
- 3. This compound | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
